5,5,5-Trifluoroleucine
Description
RN given refers to cpd with unspecified isomeric designation and fluorine locants as specified
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5,5,5-trifluoro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGVJLGVINCWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346743 | |
| Record name | 5',5',5'-Trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2792-72-5, 372-22-5 | |
| Record name | 5,5,5-Trifluoroleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2792-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5',5',5'-Trifluoroleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2792-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5',5',5'-Trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,5-Trifluoro-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 372-22-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Stereoselective Synthesis of (2S,4R)-5,5,5-Trifluoroleucine
Authored by: Gemini, Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (2S,4R)-5,5,5-Trifluoroleucine in Modern Drug Discovery
(2S,4R)-5,5,5-Trifluoroleucine, a fluorinated analog of the canonical amino acid L-leucine, has emerged as a critical building block in medicinal chemistry and chemical biology. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly enhance their pharmacological properties, including metabolic stability, binding affinity, and hydrophobicity, without significantly altering their molecular shape.[1] The trifluoromethyl group in (2S,4R)-5,5,5-trifluoroleucine introduces a unique stereoelectronic profile, offering a powerful tool for modulating the conformation and bioactivity of peptides and proteins.[2]
However, the synthesis of this valuable amino acid is complicated by the presence of two chiral centers (at Cα and Cγ), making stereocontrol a significant challenge. Traditional synthetic routes often result in diastereomeric mixtures that require tedious and often inefficient separation, hindering its widespread application.[1][3] This guide details a robust and highly stereoselective synthetic protocol that overcomes these limitations, providing a reliable pathway to enantiopure (2S,4R)-5,5,5-trifluoroleucine.
The methodology presented herein is grounded in the use of a chiral nickel(II) Schiff base complex, which serves as a scaffold to direct the stereoselective formation of the two chiral centers. This approach represents a significant advancement in the field, offering a more efficient and scalable synthesis.
Synthetic Strategy: A Logic-Driven Approach to Stereocontrol
The core of this synthetic strategy lies in the use of a chiral Ni(II) complex of a glycine Schiff base. This complex serves as a chiral auxiliary, effectively shielding one face of the glycine enolate and directing the approach of an electrophile to establish the desired (S)-configuration at the α-carbon. The subsequent steps are designed to construct the trifluorinated side chain with precise control over the stereochemistry at the γ-carbon.
The overall synthetic workflow can be broken down into three key stages:
-
Stereoselective Fluoroalkylation: The chiral Ni(II)-glycine complex is reacted with a specialized fluorinated electrophile, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, to introduce the fluorinated side chain. This reaction proceeds via an SN2' mechanism to form a pentafluoroalkene intermediate with high diastereoselectivity.[1][3]
-
Diastereoselective Hydrogenation and Hydrodefluorination: The pentafluoroalkene intermediate undergoes catalytic hydrogenation. The choice of reaction conditions, particularly hydrogen pressure, is critical in this step. At elevated pressures, the reaction favors a hydrodefluorination process, selectively reducing the double bond and a C-F bond to yield the desired trifluorinated alkyl side chain with the (4R) configuration.[1][3]
-
Deprotection and Purification: The final step involves the acidic hydrolysis of the nickel complex to release the free amino acid, (2S,4R)-5,5,5-trifluoroleucine. The chiral auxiliary can be recovered and reused, adding to the efficiency of the process. The final product is then purified using ion-exchange chromatography.
This multi-step process is visualized in the workflow diagram below:
Caption: Overall workflow for the synthesis of (2S,4R)-5,5,5-trifluoroleucine.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of (2S,4R)-5,5,5-trifluoroleucine, based on the stereoselective hydrogenation and hydrodefluorination of a pentafluoroisobutenyl chain using a chiral Schiff base Ni(II) complex.[1][3]
Part 1: Synthesis of the Pentafluoroalkene Intermediate Ni(II) Complex
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral glycine Schiff base Ni(II) complex in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Addition of Base: Cool the solution to the specified temperature (e.g., -78 °C) and add a strong base (e.g., lithium diisopropylamide) dropwise to generate the nickel enolate in situ.
-
Fluoroalkylation: Slowly add a solution of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature for the recommended duration. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure pentafluoroalkene intermediate Ni(II) complex.
Part 2: Diastereoselective Hydrogenation to the Trifluoroalkyl Ni(II) Complex
Safety Note: High-pressure hydrogenation is a hazardous procedure and must be performed in a specialized high-pressure reactor (autoclave) by trained personnel in a well-ventilated fume hood.
-
Reactor Setup: Place the pentafluoroalkene intermediate Ni(II) complex and a palladium on carbon catalyst (e.g., 10 wt. % Pd/C) in a high-pressure reactor vessel.
-
Solvent Addition: Add a suitable solvent (e.g., methanol or ethyl acetate).
-
Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 35 bar) with hydrogen.[1][3]
-
Reaction Conditions: Stir the reaction mixture at room temperature for the specified duration (e.g., 5 days) to ensure complete conversion.[1]
-
Depressurization and Filtration: Carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude trifluoroalkyl Ni(II) complex is often of sufficient purity for the next step, or it can be further purified by column chromatography if necessary. A diastereomeric ratio of >99:1 is typically achieved.[1]
Part 3: Hydrolysis and Purification of (2S,4R)-5,5,5-Trifluoroleucine
-
Acidic Hydrolysis: Dissolve the trifluoroalkyl Ni(II) complex in a solution of hydrochloric acid (e.g., 6 M HCl).
-
Heating: Heat the mixture at reflux for several hours to ensure complete hydrolysis of the Schiff base and release of the amino acid.
-
Auxiliary Recovery: Cool the reaction mixture and extract the liberated chiral auxiliary with an organic solvent. The auxiliary can be purified and reused.
-
Initial Purification: Concentrate the aqueous layer containing the amino acid hydrochloride salt under reduced pressure.
-
Ion-Exchange Chromatography: Dissolve the crude amino acid hydrochloride in water and load it onto a Dowex ion-exchange resin column.
-
Elution: Wash the column with deionized water to remove any remaining salts. Elute the desired amino acid with an aqueous ammonia solution.
-
Final Product Isolation: Combine the fractions containing the product (as determined by TLC with ninhydrin staining) and concentrate under reduced pressure to obtain pure, zwitterionic (2S,4R)-5,5,5-trifluoroleucine.[1]
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities for the key steps of the synthesis.
| Step | Product | Typical Yield | Diastereomeric Ratio (dr) |
| Stereoselective Fluoroalkylation | Pentafluoroalkene Intermediate Ni(II) Complex | 84% | >99:1 |
| Diastereoselective Hydrogenation | Trifluoroalkyl Ni(II) Complex | 40% | >99:1 |
| Hydrolysis and Purification | (2S,4R)-5,5,5-Trifluoroleucine | Quantitative | >99:1 (enantiopure) |
Data synthesized from reported literature values.[1]
Characterization of the Final Product
The identity and purity of the synthesized (2S,4R)-5,5,5-trifluoroleucine should be confirmed by a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the chemical structure and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
Optical Rotation: To confirm the enantiomeric purity.
-
X-ray Crystallography: For unambiguous determination of the absolute stereochemistry.[1]
Conclusion and Outlook
The protocol detailed in this guide provides a reliable and highly stereoselective route to (2S,4R)-5,5,5-trifluoroleucine, a key building block for the development of novel therapeutics and biochemical probes. By leveraging the directing power of a chiral nickel(II) complex, this synthesis overcomes the significant challenge of controlling the two stereocenters. The efficiency and scalability of this method are expected to facilitate the broader application of (2S,4R)-5,5,5-trifluoroleucine in drug discovery and protein engineering, paving the way for new advancements in these fields.
References
-
Mummadi, S., et al. (2025). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry. [Link]
-
Iannuzzi, M., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2025). Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and. [Link]
-
Buer, B. C., et al. (2012). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. ChemBioChem. [Link]
Sources
5,5,5-Trifluoroleucine: An Advanced Probe for Elucidating Protein Environments
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of non-canonical amino acids has emerged as a powerful tool in chemical biology and drug discovery, enabling the introduction of novel functionalities into proteins. Among these, 5,5,5-Trifluoroleucine (TFL), a fluorinated analog of leucine, has garnered significant attention as a minimally perturbative yet highly informative probe for investigating protein structure, dynamics, and interactions. The unique properties of the trifluoromethyl group—its hydrophobicity, distinct NMR signature, and sensitivity to the local microenvironment—make TFL an exceptional tool for a range of biophysical studies. This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of this compound as a probe for protein environments, with a particular focus on its utility in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights for the effective implementation of this powerful technology in academic and industrial research settings.
The Rationale for Fluorine in Protein Science: Why this compound?
The introduction of fluorine into biomolecules has revolutionized our ability to study their function.[1][2] Fluorine is nearly absent in biological systems, providing a unique spectroscopic window without background interference.[3][4] The ¹⁹F nucleus possesses favorable NMR properties, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive for NMR experiments.[4][5] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, spanning a wide range that allows for the resolution of subtle conformational changes.[6][7][8]
This compound stands out as a particularly effective probe for several key reasons:
-
Structural Mimicry: TFL closely mimics the structure of leucine, a prevalent amino acid often found in the hydrophobic cores of proteins and at protein-protein interfaces. This structural similarity generally allows for its seamless incorporation into proteins without significant perturbation of the overall fold or function.[9][10]
-
Enhanced Hydrophobicity: The trifluoromethyl group is significantly more hydrophobic than the isopropyl group of leucine. This "hyper-hydrophobicity" can lead to increased protein stability, making fluorinated proteins more resistant to thermal and chemical denaturation.[9][10][11][12]
-
A Sensitive Spectroscopic Reporter: The three equivalent fluorine atoms of the CF₃ group give rise to a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this resonance is highly sensitive to changes in the local environment, including solvent exposure, electrostatic fields, and van der Waals interactions, making it an ideal reporter for conformational changes, ligand binding, and protein dynamics.[6][7][13]
Incorporating this compound into Proteins: A Practical Workflow
The successful application of TFL as a probe hinges on its efficient and specific incorporation into the protein of interest. The most common and versatile method is biosynthetic incorporation using an auxotrophic E. coli strain.
Principle of Biosynthetic Incorporation
This method relies on an E. coli strain that is unable to synthesize leucine (a leucine auxotroph). By growing these cells in a minimal medium depleted of leucine but supplemented with this compound, the cellular machinery is compelled to incorporate TFL into newly synthesized proteins at positions encoded for leucine.[10][14] The fidelity of this process is governed by the ability of the leucyl-tRNA synthetase (LeuRS) to recognize and activate TFL.[9]
Caption: Workflow for biosynthetic incorporation of TFL.
Step-by-Step Protocol for TFL Incorporation
This protocol provides a general framework. Optimization of parameters such as cell density at induction, TFL concentration, and induction time is crucial for maximizing the yield and incorporation efficiency for each target protein.
Materials:
-
Leucine auxotrophic E. coli strain (e.g., BL21(DE3) ΔleuB)
-
Expression vector containing the gene of interest
-
M9 minimal medium components
-
5,5,5-Trifluoro-DL-leucine (or enantiomerically pure L-TFL)[15][16]
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Appropriate antibiotic
Procedure:
-
Transformation: Transform the expression vector into the leucine auxotrophic E. coli strain.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium (supplemented with the antibiotic) with the overnight culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C with vigorous shaking.
-
Induction and TFL Addition: Monitor the cell growth. When the OD₆₀₀ reaches 0.6-0.8, pellet the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Resuspension: Carefully discard the supernatant and resuspend the cell pellet in an equal volume of fresh M9 minimal medium pre-warmed to 37°C, lacking leucine but supplemented with this compound (typically 100-200 mg/L).
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Verification: Harvest the cells by centrifugation. The incorporation of TFL can be verified by mass spectrometry of the purified protein.
Probing the Protein Environment with ¹⁹F NMR Spectroscopy
Once the TFL-labeled protein is purified, ¹⁹F NMR spectroscopy provides a powerful lens to investigate its local environment.
Key Principles of ¹⁹F NMR for Protein Studies
-
Chemical Shift Perturbation (CSP): The ¹⁹F chemical shift is highly sensitive to its surroundings. Any event that alters the local environment of the TFL residue, such as ligand binding, a conformational change, or a post-translational modification, will likely result in a change in its ¹⁹F chemical shift.[13] This allows for the mapping of interaction surfaces and the characterization of binding events.
-
Line Broadening: Changes in protein dynamics on the microsecond to millisecond timescale can lead to broadening of the ¹⁹F NMR resonance. This can be used to study protein folding, unfolding, and conformational exchange processes.
-
Solvent Accessibility: The exposure of a TFL residue to the solvent can be assessed by observing changes in the ¹⁹F chemical shift upon changing the solvent from H₂O to D₂O (solvent isotope shift) or by using paramagnetic relaxation enhancement (PRE) with a soluble paramagnetic probe.[4]
Caption: Key applications of ¹⁹F NMR with TFL-labeled proteins.
Experimental Protocol for ¹⁹F NMR Analysis of Ligand Binding
This protocol outlines a typical workflow for a ¹⁹F NMR-based fragment screening or ligand binding affinity determination experiment.
Materials:
-
Purified TFL-labeled protein (typically 10-50 µM in a suitable NMR buffer)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
-
Ligand/fragment library
Procedure:
-
Sample Preparation: Prepare a stock solution of the TFL-labeled protein in an appropriate NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) containing 10% D₂O for the field-frequency lock.
-
Acquisition of Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This will serve as the reference spectrum. Typical acquisition parameters on a 400 MHz spectrometer might include: a spectral width of 40-50 ppm, 1024-4096 scans, and a relaxation delay of 1-2 seconds.
-
Ligand Titration: Add small aliquots of a concentrated stock solution of the ligand to the protein sample. After each addition, gently mix the sample and acquire another 1D ¹⁹F NMR spectrum.
-
Data Analysis:
-
Qualitative Analysis: Observe changes in the ¹⁹F chemical shifts and/or line widths upon ligand addition. Significant perturbations indicate binding.
-
Quantitative Analysis (Affinity Determination): If the binding is in the fast to intermediate exchange regime on the NMR timescale, the change in chemical shift (Δδ) can be plotted against the ligand concentration. The dissociation constant (K_D) can then be determined by fitting the data to a suitable binding isotherm equation.
-
Case Studies and Advanced Applications
The utility of this compound extends beyond simple ligand binding studies. Here are some examples of its application in more complex biological questions:
-
Probing Protein Stability and Folding: The incorporation of TFL into the hydrophobic core of proteins has been shown to significantly increase their thermal and chemical stability.[9][10][11] This stabilizing effect can be harnessed to engineer more robust proteins for therapeutic or industrial applications.
-
Investigating Allostery and Conformational Ensembles: The sensitivity of the ¹⁹F chemical shift allows for the detection and characterization of distinct conformational states in proteins. This is particularly valuable for studying allosteric regulation and the dynamic interplay between different functional states.[17]
-
Drug Discovery and Fragment-Based Screening: ¹⁹F NMR is an excellent tool for fragment-based drug discovery.[13] The simplicity of the 1D ¹⁹F NMR spectrum of a TFL-labeled protein allows for the rapid screening of fragment libraries to identify binders, even those with weak affinities.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from TFL-based protein studies should be presented in a structured format.
| Parameter | Leucine-containing Protein | TFL-containing Protein | Reference |
| Thermal Melting Temp (T_m) | 55°C | 65°C | [9] |
| Free Energy of Folding (ΔG_fold) | -18.0 ± 0.2 kcal/mol | -27.6 ± 0.1 kcal/mol | [18] |
| Ligand Dissociation Constant (K_D) | 60 nM | 96 nM | [19] |
Table 1: Example of comparative data for a protein with and without TFL incorporation.
Conclusion and Future Perspectives
This compound has established itself as a versatile and powerful probe for dissecting the complexities of protein structure, function, and dynamics. Its ability to be biosynthetically incorporated with high fidelity, coupled with the exquisite sensitivity of ¹⁹F NMR, provides a robust platform for a wide range of applications, from fundamental biophysical studies to high-throughput drug screening. As methods for non-canonical amino acid incorporation continue to advance, the utility of TFL and other fluorinated amino acids in elucidating the intricacies of the proteome is set to expand even further, opening new avenues for protein engineering and rational drug design.[1][20][21]
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydration dynamics at fluorinated protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 16. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 17. Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoselective Synthesis of 5,5,5-Trifluoroleucine
Executive Summary
5,5,5-Trifluoroleucine, a fluorinated analog of the canonical amino acid leucine, has garnered significant attention in medicinal chemistry, chemical biology, and materials science. The strategic incorporation of a trifluoromethyl group in place of a methyl group on the leucine side chain imparts unique physicochemical properties, including increased hydrophobicity, altered conformational preferences, and enhanced metabolic stability, without substantially increasing steric bulk.[1][2] These attributes make trifluoroleucine a valuable building block for designing novel peptides, proteins with enhanced stability, and potent pharmaceuticals.[1][3][4][5] Furthermore, its ¹⁹F nucleus serves as a sensitive probe for NMR-based structural and functional studies of proteins.[1]
However, the synthesis of enantiomerically pure this compound presents a formidable challenge due to the presence of two stereogenic centers (at Cα and Cγ). Most conventional synthetic routes yield diastereomeric mixtures that necessitate arduous separation, or involve lengthy, multi-step procedures.[1][2] This guide provides an in-depth analysis of robust and field-proven stereoselective strategies that offer precise control over the absolute configuration of both chiral centers, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative evaluation of methodologies.
The Challenge: Controlling Stereochemistry
The core challenge in synthesizing this compound lies in the diastereoselective construction of the side chain. The molecule possesses two chiral centers, leading to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). A successful stereoselective synthesis must control the configuration at the α-carbon (typically to the natural L- or (S)-configuration) and, concurrently, control the configuration at the γ-carbon (C4) to yield a single, desired diastereomer.
Caption: Chiral centers in this compound.
Strategy I: Chiral Auxiliary-Mediated Asymmetric Synthesis via Ni(II) Complexes
One of the most powerful and versatile strategies for synthesizing enantiopure non-canonical amino acids is the homologation of chiral Ni(II) complexes of Schiff bases, a methodology extensively developed by Belokon, Soloshonok, and others.[6][7] This approach provides excellent stereocontrol at the α-carbon and can be adapted for diastereoselective installation of the side chain.
Principle of Operation
The core of this strategy involves the temporary installation of a chiral auxiliary onto a glycine Schiff base, which is then complexed with a Ni(II) ion. The resulting planar complex creates a sterically defined environment. The chiral auxiliary, typically derived from (S)- or (R)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), effectively shields one face of the glycine enolate generated upon deprotonation.[8] Subsequent alkylation with a suitable electrophile, such as 3-bromo-1,1,1-trifluorobutane, proceeds with high diastereoselectivity, as the electrophile can only approach from the unhindered face.[8] Finally, acidic hydrolysis cleaves the Ni(II) complex, releasing the desired enantiopure amino acid and allowing for the recovery of the chiral auxiliary.[6]
Caption: Workflow for Ni(II) complex-mediated synthesis.
Experimental Protocol: Synthesis of (2S,4R)- and (2S,4S)-Trifluoroleucine
This protocol is a synthesized representation of the methodology described by Koksch and coworkers for accessing both diastereomers of trifluoroleucine.[8]
Step 1: Complex Formation & Alkylation
-
To a stirred solution of the Ni(II) complex of the Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (1.0 equiv) in anhydrous dimethylformamide (DMF), add sodium hydride (1.5 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Stir the resulting deep red solution for 30 minutes at 0 °C.
-
Add a solution of 3-bromo-1,1,1-trifluorobutane (1.5 equiv) in DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding water. Extract the product with dichloromethane (DCM). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product, a mixture of diastereomeric alkylated complexes, is purified by column chromatography on silica gel to separate the diastereomers.
Step 2: Hydrolysis and Amino Acid Isolation
-
Dissolve the isolated major diastereomeric complex in a mixture of methanol and 3 M aqueous HCl.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the solution to room temperature and extract with DCM to recover the chiral auxiliary.
-
Concentrate the aqueous layer under reduced pressure. The residue is redissolved in water and passed through a Dowex ion-exchange resin column.
-
Elute with a dilute aqueous ammonia solution.
-
Collect the ninhydrin-positive fractions and lyophilize to afford the pure trifluoroleucine diastereomer.
Performance Data
The power of this method lies in its high stereocontrol, which is dictated by the chiral auxiliary and the reaction conditions.
| Parameter | Value | Source |
| Starting Complex | Ni(II)-Gly-(S)-BPB | [8] |
| Electrophile | 3-bromo-1,1,1-trifluorobutane | [8] |
| Yield (Alkylated Complex) | 78% (after chromatography) | [8] |
| Diastereomeric Excess (d.e.) | >99% | [8] |
| Final Product | (2S,4R)-TFL and (2S,4S)-TFL | [8] |
Causality Insight: The use of DMF as a solvent and NaH as a base was found to be optimal, providing a quantitative yield of the alkylated complex.[8] The rigid, planar structure of the Ni(II) enolate complex, combined with the steric bulk of the benzylprolyl group on the auxiliary, provides the authoritative grounding for the exceptionally high diastereoselectivity observed.[7][8]
Strategy II: Stereoselective Hydrogenation and Hydrodefluorination
A more recent and highly innovative approach involves the stereoselective reduction of a prochiral fluoroalkene intermediate. This strategy, reported by Naulet et al., not only controls the stereochemistry at both chiral centers but also allows for tunable synthesis of either trifluoroleucine or a more highly fluorinated pentafluoroleucine analog from a common intermediate.[1][2][9]
Principle of Operation
This method also begins with a chiral Ni(II) glycine Schiff base complex. The key step is a fluoroalkylation reaction with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, which generates a pentafluoroalkene intermediate. This intermediate is then subjected to catalytic hydrogenation using Palladium on carbon (Pd/C). Crucially, the hydrogen pressure is a determinative variable:
-
Atmospheric H₂ Pressure: Favors simple hydrogenation of the double bond, leading to a pentafluorinated leucine precursor.
-
High H₂ Pressure (e.g., 35 bar): Promotes a tandem hydrogenation and hydrodefluorination process, selectively removing two fluorine atoms to yield the this compound precursor.[1][2]
The stereochemistry at the newly formed C4 center is controlled by the chiral environment of the Ni(II) complex during the hydrogenation step.
Caption: Pressure-dependent synthesis of fluorinated leucines.
Experimental Protocol: Synthesis of (2S,4R)-5,5,5-Trifluoroleucine
This protocol is adapted from the work published in The Journal of Organic Chemistry.[1][2]
Step 1: Synthesis of the Pentafluoroalkene Intermediate
-
Follow the alkylation procedure described in Strategy I, Step 1, but use 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane as the electrophile to generate the Ni(II) complex of the pentafluoroalkene. Isolate the intermediate by column chromatography.
Step 2: Pressure-Controlled Hydrogenation
-
Place the isolated alkene intermediate (1.0 equiv) and Pd/C (10 wt %) in a high-pressure autoclave.
-
Add a suitable solvent, such as methanol.
-
Pressurize the autoclave with hydrogen gas to 35 bar.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the autoclave and filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude trifluorinated Ni(II) complex.
Step 3: Hydrolysis and Isolation
-
Perform acidic hydrolysis on the crude complex as described in Strategy I, Step 2, to isolate pure (2S,4R)-5,5,5-trifluoroleucine.
Performance Data
This method's key feature is the divergent outcome based on a single, easily controlled reaction parameter.
| Parameter | Condition A (Low Pressure) | Condition B (High Pressure) | Source |
| Hydrogen Pressure | 1 atm | 35 bar | [1][2] |
| Major Product | Pentafluoroleucine Precursor | Trifluoroleucine Precursor | [1][2] |
| Product Ratio (Penta:Tri) | >95:5 | <15:85 | [1][2] |
| Diastereomeric Ratio (dr for TFL) | 85:15 | 85:15 | [1][2] |
Causality Insight: The hydrodefluorination at high pressure is a remarkable outcome. It is hypothesized that under these conditions, the palladium catalyst facilitates the cleavage of two C-F bonds in a concerted or stepwise manner following the initial double bond reduction. The stereoselectivity of the hydrogenation is directed by the chiral ligand, leading to the formation of the (S,S,R)-complex, which upon hydrolysis yields (2S,4R)-trifluoroleucine.[1] This concise route represents the first stereoselective synthesis of (2S,4R)-5,5,5-trifluoroleucine.[2]
Strategy III: Biocatalytic Synthesis via Enzymatic Transamination
Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods. For the synthesis of chiral amines and amino acids, transaminase enzymes are particularly powerful tools.[10]
Principle of Operation
This strategy relies on the enzymatic conversion of a prochiral α-keto acid to the corresponding α-amino acid. The key steps are:
-
Chemical Synthesis: Preparation of the precursor, 5,5,5-trifluoro-4-methyl-2-oxopentanoic acid.
-
Enzymatic Transamination: A transaminase enzyme, using a cofactor like pyridoxal 5'-phosphate (PLP), transfers an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to the keto acid substrate. The enzyme's chiral active site ensures that the amino group is installed with exceptionally high enantioselectivity, typically yielding the L-(S)-amino acid.[11]
Caption: Chemoenzymatic synthesis of (2S)-Trifluoroleucine.
Experimental Protocol (General)
This is a generalized protocol based on known enzymatic transamination procedures.[11]
-
Synthesize 5,5,5-trifluoro-4-methyl-2-oxopentanoic acid via established chemical methods.
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), dissolve the keto acid substrate, an excess of the amino donor (e.g., L-alanine), and pyridoxal 5'-phosphate (PLP) cofactor.
-
Initiate the reaction by adding the transaminase enzyme (e.g., from Alcaligenes faecalis IAM 1015, either as a whole-cell catalyst or a purified enzyme).[11]
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Monitor the conversion by HPLC.
-
Upon completion, terminate the reaction (e.g., by acidification or heat) and remove the enzyme (e.g., by centrifugation).
-
Isolate the product amino acid from the supernatant using ion-exchange chromatography as described in Strategy I, Step 2.
Performance Data
The main advantage of this method is the near-perfect enantioselectivity at the α-carbon.
| Parameter | Value | Source |
| Enzyme | Transaminase from Alcaligenes faecalis | [11] |
| Product Configuration | (2S) | [11] |
| Optical Purity | High (specific e.e. often >99%) | [11] |
| Limitation | Produces a diastereomeric mixture (2S,4S) and (2S,4R) | [11] |
Causality Insight: The enzyme's active site provides a three-dimensional chiral environment that precisely orients the substrate for facial-selective amine transfer, resulting in excellent enantiomeric excess for the (2S) configuration. However, standard transaminases do not control the pre-existing stereocenter at C4, so if the starting keto acid is a racemic mixture with respect to C4, the product will be a mixture of (2S,4S) and (2S,4R) diastereomers, which still requires separation.[11]
Comparative Analysis and Outlook
Choosing the optimal synthetic strategy depends on the specific goals of the researcher, including desired stereoisomer, scale, and available resources.
| Strategy | Key Advantages | Key Limitations | Best Suited For |
| I. Ni(II) Auxiliary | High diastereoselectivity (>99%); well-established; auxiliary is recyclable.[6][8] | Requires stoichiometric use of the chiral auxiliary; metal waste. | Gram-scale synthesis of specific, highly pure diastereomers. |
| II. Hydrogenation | Elegant and concise; allows divergent synthesis of TFL and PFL from a common intermediate.[1][2] | Requires high-pressure equipment; diastereoselectivity is good but not as high as Strategy I. | Process development and synthesis of both (2S,4R)-TFL and novel pentafluorinated analogs. |
| III. Biocatalysis | Exceptional enantioselectivity at Cα (>99% ee); mild, aqueous conditions; environmentally friendly.[10][11] | Does not control Cγ stereochemistry, yielding a diastereomeric mixture; requires synthesis of keto-acid precursor. | Synthesis of (2S)-trifluoroleucine mixtures for screening or applications where diastereomeric purity is not initially critical. |
Future Outlook: The field continues to evolve, with ongoing research into catalytic asymmetric methods that avoid stoichiometric chiral reagents. The development of novel catalysts for enantioselective C-H fluorination or asymmetric phase-transfer catalysis could provide more direct and atom-economical routes. In the biocatalytic realm, the discovery or engineering of enzymes capable of diastereoselective transamination on γ-chiral keto acids would represent a significant breakthrough, potentially offering the most efficient and sustainable pathway to single-isomer this compound.
References
-
Naulet, T. et al. (2025). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ACS Publications. [Link]
-
Soloshonok, V. A. et al. (2023). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. ResearchGate. [Link]
-
Zhou, Q. et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
Moschner, J. et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, F. & Chen, P. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
Han, Y. et al. (2021). Convenient Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine. ResearchGate. [Link]
-
Gentry, E. C. & Knowles, R. R. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]
-
Tyagi, V. & Fasan, R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. ACS Catalysis. [Link]
-
Mummadi, S. et al. (2025). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry. [Link]
-
Gentry, E. C. & Knowles, R. R. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]
-
Naulet, T. et al. (2025). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry. [Link]
-
Aceña, J. L. et al. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. OiPub. [Link]
-
Kawai, Y. et al. (2012). Biocatalytic synthesis of (2S)-5,5,5-trifluoroleucine and improved resolution into (2S,4S) and (2S,4R) diastereoisomers. ResearchGate. [Link]
-
Jäger, M. et al. (2013). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. Beilstein Journal of Organic Chemistry. [Link]
-
Moschner, J. et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. National Institutes of Health. [Link]
-
Moschner, J. et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. [Link]
-
Zhang, W. et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 [sigmaaldrich.com]
- 4. 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 [sigmaaldrich.com]
- 5. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Thermal stability of peptides containing 5,5,5-trifluoroleucine
An In-Depth Technical Guide to the Thermal Stability of Peptides Containing 5,5,5-Trifluoroleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-canonical amino acids is a powerful tool in peptide and protein engineering, enabling the enhancement of therapeutic properties. Among these, this compound (TFL), a fluorinated analog of leucine, has emerged as a key residue for significantly improving the thermal stability of peptides. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications related to the enhanced thermal stability of TFL-containing peptides. We delve into the causal mechanisms behind this stabilization, offer detailed protocols for experimental validation, and discuss the implications for the development of robust peptide-based therapeutics.
Introduction: The Rationale for Fluorination in Peptide Design
The therapeutic potential of peptides is often hampered by their limited in vivo stability, including susceptibility to proteolytic degradation and thermal denaturation. The introduction of fluorinated amino acids represents a strategic approach to overcome these limitations.[1][2] Fluorine, being the most electronegative element, imparts unique stereoelectronic properties to amino acid side chains, influencing hydrophobicity, conformational preferences, and metabolic stability.[3]
This compound, in particular, serves as a more hydrophobic surrogate for leucine.[4] When incorporated into the hydrophobic core of peptides, especially in structures like coiled-coils, TFL can dramatically increase resistance to thermal and chemical denaturation.[4][5] This guide will explore the profound impact of this single atomic substitution on the overall stability of peptide structures.
Caption: Structural comparison of Leucine and this compound.
The Mechanistic Basis of Enhanced Thermal Stability
The substitution of leucine with this compound enhances peptide thermal stability through a combination of factors:
-
Increased Hydrophobicity: The trifluoromethyl (CF3) group is significantly more hydrophobic than the isobutyl group of leucine.[4] This heightened hydrophobicity strengthens the hydrophobic interactions within the core of a peptide, which is a primary driving force for protein folding and stability.[6]
-
Favorable Packing and Conformational Effects: Despite the larger volume of the CF3 group, TFL can be accommodated within the hydrophobic cores of proteins, often without significant structural perturbation.[4][7] The unique electronic properties of the C-F bond can also influence local conformational preferences, potentially pre-organizing the peptide into a more stable secondary structure.[8]
-
Enhanced Helix Propensity: While some studies suggest that highly fluorinated amino acids can have a lower intrinsic helix propensity compared to their hydrocarbon counterparts, the overall stabilizing effect in the context of a folded peptide is often dominant.[9] In coiled-coil structures, for instance, the placement of TFL at specific positions within the heptad repeat can significantly bolster the helical structure.[5][10]
-
Favorable Binding Energy: Molecular dynamics simulations have revealed that the coiled-coil binding energy can be substantially more favorable upon fluorination.[5][10] This suggests that the interactions between TFL residues are stronger than those between leucine residues.
Experimental Assessment of Thermal Stability
A multi-faceted experimental approach is crucial for accurately characterizing the thermal stability of TFL-containing peptides. The two primary techniques employed are Circular Dichroism (CD) spectroscopy and Differential Scanning Calorimetry (DSC).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of peptides as a function of temperature.[11][12] The characteristic CD spectra of alpha-helices and beta-sheets allow for the determination of the melting temperature (Tm), the point at which 50% of the peptide is unfolded.[13]
-
Sample Preparation:
-
Dissolve the lyophilized peptide (both the wild-type and the TFL-containing analog) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-50 µM.
-
Degas the buffer to prevent bubble formation at elevated temperatures.
-
Filter the peptide solutions through a 0.22 µm syringe filter to remove any aggregates.
-
-
Instrument Setup (e.g., Aviv or Jasco CD Spectropolarimeter):
-
Use a 1 mm pathlength quartz cuvette.
-
Set the wavelength for monitoring to a value sensitive to the secondary structure of interest (e.g., 222 nm for an alpha-helical peptide).[12]
-
Set the temperature range for the experiment (e.g., 5°C to 95°C) with a heating rate of 1°C/minute.
-
Equilibrate the sample at the starting temperature for at least 5 minutes.
-
-
Data Acquisition:
-
Record the CD signal (in millidegrees) at the chosen wavelength as the temperature is increased.
-
Collect data points at regular intervals (e.g., every 1°C).
-
-
Data Analysis:
-
Plot the CD signal as a function of temperature.
-
Fit the data to a sigmoidal unfolding curve to determine the midpoint of the transition, which corresponds to the melting temperature (Tm).
-
The sharpness of the transition provides qualitative information about the cooperativity of unfolding.
-
Caption: Workflow for CD-based thermal stability analysis.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a sample as a function of temperature, providing a detailed thermodynamic profile of the unfolding transition.[14][15] This technique yields not only the Tm but also the calorimetric enthalpy (ΔH) and change in heat capacity (ΔCp) of unfolding.[15]
-
Sample Preparation:
-
Prepare concentrated solutions of the peptide (typically 0.5-2 mg/mL) and a matching buffer for the reference cell.
-
Ensure precise concentration determination for accurate thermodynamic calculations.
-
Degas both the sample and reference solutions thoroughly.
-
-
Instrument Setup (e.g., Malvern Panalytical MicroCal PEAQ-DSC):
-
Load the sample and reference solutions into their respective cells.
-
Set the temperature scan rate (e.g., 60°C/hour) and the temperature range to encompass the entire unfolding transition.
-
Perform several buffer-buffer baseline scans to ensure instrument stability.
-
-
Data Acquisition:
-
Run the temperature scan for the peptide sample.
-
The instrument records the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.
-
The peak of the thermogram corresponds to the Tm.
-
The area under the peak is the calorimetric enthalpy of unfolding (ΔH).
-
The change in heat capacity (ΔCp) can be determined from the difference in the pre- and post-transition baselines.
-
Caption: Workflow for DSC-based thermal stability analysis.
Comparative Data Analysis
A direct comparison of the thermal stability parameters for a wild-type peptide and its TFL-containing analog provides a quantitative measure of the stabilizing effect.
| Parameter | Wild-Type Leucine Peptide | This compound Peptide | Improvement |
| Melting Temperature (Tm) | 55°C[4] | 68°C[4] | +13°C |
| Free Energy of Folding (ΔG) | Baseline | Increased by 0.5-1.2 kcal/mol[5] | More Stable |
| Resistance to Denaturants | Standard | More Resistant[10] | Enhanced Stability |
Note: The values presented are illustrative and based on published data for specific coiled-coil peptides.[4][5][10] The magnitude of the stabilizing effect will be context-dependent.
Applications in Drug Development and Biotechnology
The enhanced thermal stability imparted by this compound has significant implications for the development of peptide-based therapeutics and biotechnological tools:
-
Improved Shelf-Life and Formulation Stability: Thermally stable peptides are less prone to aggregation and degradation, leading to longer shelf-lives and more robust formulations.[16]
-
Enhanced In Vivo Efficacy: Increased stability can translate to a longer circulatory half-life, potentially leading to improved therapeutic efficacy.[2]
-
Development of Bio-orthogonal Probes: The fluorine atom serves as a sensitive 19F NMR probe, allowing for detailed studies of peptide conformation and binding interactions in a biological context.[17]
-
Engineering of Novel Biomaterials: The self-assembly of TFL-containing peptides can be harnessed to create novel hydrogels and other biomaterials with tailored properties.
Conclusion
The incorporation of this compound is a validated and potent strategy for enhancing the thermal stability of peptides. The underlying mechanisms, rooted in the unique physicochemical properties of fluorine, provide a rational basis for the design of more robust and effective peptide-based drugs and biomaterials. The experimental workflows detailed in this guide offer a clear path for researchers to quantify the stabilizing effects of TFL and to leverage this powerful tool in their own research and development endeavors. As the field of peptide therapeutics continues to expand, the strategic use of fluorinated amino acids like TFL will undoubtedly play an increasingly critical role in bringing new and improved treatments to the clinic.
References
-
Tang, Y., Ghirlanda, G., Vaidehi, N., Kua, J., Mainz, D. T., Goddard, W. A., DeGrado, W. F., & Tirrell, D. A. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. Biochemistry, 40(9), 2790–2796. [Link]
-
Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
Solaro, R., & D'Andrea, F. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(12), 1435-1447. [Link]
-
Solaro, R., & D'Andrea, F. (2020). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 15(11), 1297-1309. [Link]
-
Montclare, J. K., Son, S., Clark, G. A., Kumar, K., & Tirrell, D. A. (2009). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. ChemBioChem, 10(1), 84–86. [Link]
-
Tang, Y., Ghirlanda, G., Vaidehi, N., Kua, J., Mainz, D. T., Goddard, W. A., DeGrado, W. F., & Tirrell, D. A. (2001). Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine. Biochemistry, 40(9), 2790-2796. [Link]
-
O'Hagan, D. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 20(7), 12543–12564. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]
-
Jain, R., & Singh, J. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Journal of Pharmaceutical Research International, 36(6), 46-59. [Link]
-
Jain, R., & Singh, J. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. ResearchGate. [Link]
-
Solaro, R., & D'Andrea, F. (2020). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]
-
MtoZ Biolabs. (n.d.). Thermal Stability (DSC, DSF) Analysis of Peptide Drugs. Retrieved from [Link]
-
Virtual Labs. (n.d.). To Study the Thermal Stability of Proteins. Retrieved from [Link]
-
Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. State University of New York at Buffalo. [Link]
-
Delamare, A., Naulet, G., Mummadi, S., Guichard, G., & Compain, G. (2024). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry. [Link]
-
Salwiczek, M., Nyakatura, E. K., Gerling, U. I. M., Ye, S., & Koksch, B. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1827–1837. [Link]
-
Malecek, K., & Faraldo-Gómez, J. D. (2018). Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes. Journal of Visualized Experiments, (131), 56931. [Link]
-
Barone, G., Giancola, C., & Graziano, G. (1996). DSC Study of the Thermal Stability of S-Protein and S-Peptide/S-Protein Complexes. Biochemistry, 35(40), 13179–13184. [Link]
-
Jones, E. Y., & Fugger, L. (2017). Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy. Bio-protocol, 7(13), e2380. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions. Nature Protocols, 1(6), 2876–2890. [Link]
-
Marsh, E. N. G. (2007). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. Protein Science, 16(7), 1362–1372. [Link]
-
Bruker. (2023). Assessment of Trifluoroleucine Incorporation. Bio-protocol, 13(20), e4804. [Link]
-
O'Hagan, D. (2024). Conformational pre-organization can enhance the binding of a peptide... ResearchGate. [Link]
-
Li, Y., & Kiick, K. L. (2014). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 6(3), 741–762. [Link]
-
Ichiishi, N., et al. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. ResearchGate. [Link]
-
Tirrell, D. A., & Tang, Y. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Journal of the American Chemical Society, 125(23), 6932–6933. [Link]
-
Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(19), 4443–4448. [Link]
-
Tirrell, D. A., & Tang, Y. (2003). Incorporation of Trifluoroisoleucine into Proteins in Vivo. Journal of the American Chemical Society, 125(23), 6932–6933. [Link]
-
Paparcone, D., & Garde, S. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(33), 18091-18100. [Link]
-
Gai, F., & Vaidehi, N. (2007). Hydration dynamics at fluorinated protein surfaces. Biophysical Journal, 92(7), 2287–2295. [Link]
-
Rennert, O. M., & Anker, H. S. (1963). On the Incorporation of 5′,5′,5′-Trifluoroleucine into Proteins of E. coli*. Biochemistry, 2(3), 471–476. [Link]
-
InvivoChem. (n.d.). 5,5,5-Trifluoro-DL-leucine. Retrieved from [Link]
-
University of Basel. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. [Link]
-
Almeida, F. C. L., & Valente, A. P. (2021). Protein Surface Interactions—Theoretical and Experimental Studies. Frontiers in Molecular Biosciences, 8, 690226. [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein Surface Interactions—Theoretical and Experimental Studies [frontiersin.org]
- 7. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. Virtual Labs [cds-iiith.vlabs.ac.in]
- 13. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journaljpri.com [journaljpri.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermal Stability (DSC, DSF) Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 5,5,5-Trifluoroleucine on Protein Secondary Structure: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Engineering Stability with Fluorinated Amino Acids
In the quest to design more robust and functionally enhanced proteins, the strategic incorporation of non-canonical amino acids has emerged as a powerful tool. Among these, 5,5,5-trifluoroleucine (TFL), a fluorinated analog of the natural amino acid leucine, has garnered significant attention. The substitution of the terminal methyl groups of leucine with a trifluoromethyl group imparts unique physicochemical properties that can profoundly influence protein structure, stability, and function. This technical guide provides an in-depth exploration of the effects of TFL on protein secondary structure, offering insights into the underlying mechanisms and practical guidance for its application in protein engineering and drug development.
The rationale for employing TFL lies in its ability to enhance protein stability through the "fluorous effect," a term that encapsulates the increased hydrophobicity and altered electronic properties of fluorinated molecules.[1][2] While fluorine is only slightly larger than hydrogen, the C-F bond is longer and more polarized than a C-H bond, leading to minimal steric perturbation but significant changes in the local electronic environment.[1][2] This guide will dissect how these subtle yet powerful modifications at the amino acid level translate into macroscopic changes in the secondary structural elements of proteins, namely α-helices and β-sheets.
Incorporation of Trifluoroleucine into Recombinant Proteins: A Methodological Overview
The site-specific or global incorporation of TFL into a target protein is a prerequisite for studying its effects. The most common approach involves the use of Escherichia coli auxotrophic strains that are unable to synthesize leucine.
Experimental Protocol: Recombinant Protein Expression with Trifluoroleucine
This protocol outlines a general procedure for expressing a TFL-containing protein in a leucine auxotroph of E. coli.
1. Host Strain and Plasmid Preparation:
- Utilize a leucine auxotrophic E. coli strain (e.g., BL21(DE3) ΔleuB).
- Transform the host strain with a plasmid encoding the gene of interest under the control of an inducible promoter (e.g., T7).
2. Culture Growth and Induction:
- Grow a starter culture overnight in a rich medium (e.g., LB) supplemented with the appropriate antibiotics.
- Inoculate a minimal medium (e.g., M9) containing all essential amino acids except leucine with the starter culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Pellet the cells by centrifugation and wash with M9 medium lacking leucine to remove any residual leucine.
- Resuspend the cells in fresh M9 medium supplemented with this compound (typically 50-100 mg/L) and all other essential amino acids.
- Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter).
- Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to enhance proper protein folding.
3. Protein Purification and Verification:
- Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).
- Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by further purification steps like size-exclusion chromatography if necessary.
- Confirm the incorporation of TFL using mass spectrometry, which will show a characteristic mass shift for each incorporated TFL residue. Amino acid analysis can also quantify the extent of incorporation.[1][3]
The efficiency of TFL incorporation can be influenced by the specific aminoacyl-tRNA synthetase's ability to recognize and activate TFL.[1][4] While E. coli's native leucyl-tRNA synthetase can activate TFL, the efficiency may not always be 100%.[2]
The Dichotomous Effect of Trifluoroleucine on Protein Secondary Structures
The introduction of TFL into a polypeptide chain does not exert a uniform stabilizing effect on all secondary structural elements. Instead, its impact is context-dependent, with distinct consequences for α-helices and β-sheets.
Impact on α-Helices: A Tale of Enhanced Stability and Altered Propensity
In the context of α-helical structures, particularly coiled-coils where leucine residues often populate the hydrophobic core, TFL has been shown to be a potent stabilizer.[4][5][6] The substitution of leucine with TFL at the 'd' positions of the GCN4 leucine zipper peptide, for instance, resulted in a significant increase in the thermal stability of the coiled-coil structure.[5][6] This stabilization is primarily attributed to the enhanced hydrophobicity of the trifluoromethyl group, which strengthens the hydrophobic interactions driving the association of the helices.[2][7][8]
However, studies on the intrinsic helix-forming propensity of fluorinated amino acids have revealed a more nuanced picture. Some research suggests that highly fluorinated amino acids, like hexafluoroleucine, exhibit a lower helix propensity compared to their hydrocarbon counterparts.[9] This apparent contradiction can be explained by considering the different forces at play. While the hydrophobic packing in a folded structure is enhanced, the intrinsic preference of the individual amino acid to adopt a helical conformation might be reduced due to factors like side-chain conformational entropy and potential shielding of backbone hydrogen bonds.[9]
Quantitative Impact of TFL on α-Helical Stability:
| Protein System | TFL Position | Observed Effect | Reference |
| GCN4-p1d Leucine Zipper | 'd' positions | 13°C increase in Tm | [5][6] |
| Coiled-coil peptide A1 | Hydrophobic core | 11°C increase in Tm | [4] |
| Fluorinated Coiled-Coil Proteins | In vivo incorporation | Enhanced thermal and chemical stability | [2] |
Impact on β-Sheets: A Propensity for Stabilization
In contrast to the complex effects on α-helices, studies on fluorinated amino acids suggest a more straightforward stabilizing effect on β-sheet structures.[9] The increased hydrophobicity and steric bulk of the trifluoromethyl group can favor the extended conformation characteristic of β-strands and enhance the packing interactions between adjacent strands in a β-sheet. Research on hexafluoroleucine has shown a higher β-sheet propensity compared to leucine.[9] This suggests that TFL could be a valuable tool for engineering the stability of β-sheet-rich proteins, such as antibodies and enzymes with β-barrel folds. The stabilizing effect is thought to be driven more by steric factors than by hydrophobicity alone in the context of β-sheet formation.[9]
The Physicochemical Basis of Trifluoroleucine's Influence
The observed effects of TFL on protein secondary structure are rooted in fundamental physicochemical principles.
-
Enhanced Hydrophobicity: The trifluoromethyl group is significantly more hydrophobic than a methyl group. This increased hydrophobicity strengthens the hydrophobic effect, a primary driving force for protein folding, leading to more stable tertiary and secondary structures where TFL is buried in the protein core.[1][2][7]
-
Minimal Steric Perturbation: Despite the presence of three fluorine atoms, the van der Waals radius of fluorine is only slightly larger than that of hydrogen. This means that the substitution of leucine with TFL generally causes minimal disruption to the overall protein fold.[1][10]
-
Altered Electrostatics: The highly electronegative fluorine atoms create a strong dipole in the C-F bond, which can influence local electrostatic interactions within the protein.
-
Increased Buried Surface Area: Structural studies have shown that the incorporation of fluorinated residues can lead to an increase in the buried hydrophobic surface area, which is a major contributor to the observed increase in protein stability.[8][10]
Experimental Workflows for Characterizing the Structural Effects of TFL
A multi-pronged experimental approach is necessary to fully elucidate the impact of TFL on protein secondary structure.
Workflow for Secondary Structure Analysis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 10. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Foundational Guide to the Early Studies of 5,5,5-Trifluoroleucine Incorporation in Bacteria
Abstract: This technical guide provides a detailed exploration of the seminal research on the incorporation of 5,5,5-trifluoroleucine (TFL), a fluorinated analog of leucine, into bacterial proteins. Moving beyond a simple recitation of facts, this document elucidates the causal reasoning behind the experimental designs of the 1960s, focusing on the pioneering work that first demonstrated the biological acceptance of this non-canonical amino acid. We will dissect the core methodologies, present the quantitative outcomes, and analyze the biochemical mechanisms that allow TFL to hijack the native protein synthesis machinery. This guide is intended for researchers in biochemistry, drug development, and synthetic biology who seek to understand the foundational principles that underpin the modern use of fluorinated amino acids in protein engineering and as antimicrobial agents.
The Scientific Imperative: Why Investigate Fluorinated Amino Acid Analogs?
In the mid-20th century, the field of biochemistry was intensely focused on unraveling the mechanisms of protein synthesis. A key strategy was the use of amino acid analogs to probe the specificity and flexibility of the translational machinery. The introduction of fluorine into organic molecules was a particularly insightful approach for several reasons:
-
Minimal Steric Hindrance: The fluorine atom is only slightly larger than hydrogen, meaning fluorinated analogs like TFL can often fit into the active sites of enzymes designed for their natural counterparts.
-
Potent Inductive Effects: Fluorine is the most electronegative element, and its presence can drastically alter the electronic properties (e.g., pKa) of a molecule. This allows for the creation of "probes" that are sterically similar but electronically distinct from the natural substrate.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds often resistant to metabolic degradation, a property of significant interest in drug development.
The central hypothesis of the early researchers was that an analog like this compound could act as an effective competitor to natural leucine, potentially becoming incorporated into proteins and altering their function in predictable ways. This offered a powerful tool to study protein synthesis and a potential avenue for developing novel antimicrobial agents.
The Seminal Experiment: Demonstrating TFL Incorporation in Escherichia coli
The foundational work demonstrating that TFL could be incorporated into bacterial proteins was published by Owen M. Rennert and Herbert S. Anker in 1963.[1][2] Their experiments were elegantly designed to provide conclusive evidence of TFL's substitution for leucine in a living organism.
Causality in Experimental Design
The choice of a leucine auxotroph of E. coli was critical. An auxotroph is a strain that cannot synthesize a particular nutrient—in this case, leucine—and therefore requires it to be supplied in the growth medium. This experimental choice created a closed system where the researchers had complete control over the available leucine and its analog, TFL. By manipulating the relative concentrations of these two compounds, they could force the bacterium's translational machinery to choose between them, providing a clear and quantifiable outcome.
Detailed Experimental Protocol (Synthesized from Early Studies)
The following protocol is a validated reconstruction of the methodologies employed in these pioneering studies.
Objective: To determine if this compound can replace leucine in the proteins of a leucine-requiring strain of E. coli.
Materials:
-
Escherichia coli K-12, leucine auxotroph strain.
-
Minimal Salts Medium (e.g., Davis-Mingioli).
-
Glucose (as a carbon source).
-
L-Leucine solution (sterile).
-
5,5,5-Trifluoro-DL-leucine solution (sterile).
-
Centrifuge and sterile tubes.
-
Trichloroacetic acid (TCA).
-
Apparatus for protein hydrolysis (e.g., sealed tubes, oven).
-
Chromatography system for amino acid analysis.
Methodology:
-
Preparation of Bacterial Culture:
-
Inoculate a starter culture of the E. coli leucine auxotroph in minimal medium supplemented with a growth-limiting amount of L-leucine.
-
Incubate overnight with shaking at 37°C until the culture reaches the late logarithmic phase of growth. This ensures a healthy, actively dividing population of cells.
-
-
Induction of Leucine Starvation and Analog Introduction:
-
Harvest the cells from the starter culture by centrifugation.
-
Wash the cell pellet with sterile, leucine-free minimal medium to remove any residual leucine. This starvation step is crucial to maximize the subsequent uptake and incorporation of the analog.
-
Resuspend the washed cells in fresh minimal medium lacking leucine.
-
Divide the culture into experimental flasks. To these flasks, add L-leucine and/or this compound at various predetermined concentrations. A key control is a flask with only leucine, and another with only TFL.
-
-
Growth and Incorporation:
-
Incubate the experimental cultures at 37°C with shaking. Monitor bacterial growth by measuring optical density (e.g., at 600 nm) at regular intervals. A bacteriostatic or bactericidal effect of TFL will be evident by a reduced growth rate compared to the leucine-only control.
-
-
Protein Isolation and Purification:
-
After a set incubation period (e.g., several hours), harvest the cells by centrifugation.
-
Lyse the cells to release the intracellular contents.
-
Precipitate the total protein from the lysate using cold trichloroacetic acid (TCA). This step separates the proteins from free amino acids and other small molecules.
-
Wash the protein pellet repeatedly to ensure all unincorporated TFL is removed.
-
-
Analysis of Protein Composition:
-
Hydrolyze the purified protein pellet into its constituent amino acids (e.g., using 6N HCl at 110°C for 24 hours).
-
Analyze the resulting amino acid mixture using chromatography to separate and quantify the amounts of both leucine and this compound. The presence of a TFL peak in the hydrolysate of the purified protein fraction serves as direct proof of incorporation.
-
Experimental Workflow Visualization
The logical flow of the experiment can be visualized as follows:
The Biochemical Mechanism: Hijacking the Translation Machinery
The successful incorporation of TFL is not a random event; it relies on the analog being recognized and processed by the cell's native enzymatic machinery, specifically the leucyl-tRNA synthetase (LeuRS) .
Aminoacyl-tRNA synthetases are the gatekeepers of protein synthesis.[3] They perform a critical two-step reaction:
-
Activation: They recognize their specific amino acid and ATP, forming a high-energy aminoacyl-adenylate intermediate (AA-AMP).
-
Charging: They transfer the activated amino acid to its corresponding tRNA molecule.
The early researchers correctly hypothesized that the LeuRS of E. coli was sufficiently plastic in its active site to recognize and activate TFL, treating it as a legitimate substrate.[4] The structural similarity between leucine and TFL is high enough for binding, and the enzyme proceeds to charge it onto leucyl-tRNA (tRNALeu). Once TFL-tRNALeu is formed, the ribosome does not distinguish it from the natural Leu-tRNALeu, leading to its incorporation into the growing polypeptide chain at positions coded by leucine codons.
Quantitative Analysis: The Impact of TFL on Bacterial Growth and Protein Composition
The early studies provided key quantitative data on the effects of TFL. Rennert and Anker found that TFL significantly inhibited the growth of the E. coli auxotroph, demonstrating its potent antimetabolite activity. Furthermore, their analysis of protein hydrolysates confirmed substantial replacement of leucine with TFL.
| Parameter Measured | Observation | Significance | Reference |
| Bacterial Growth | TFL caused a rapid cessation of growth in leucine auxotrophs when it was the sole leucine source. | Demonstrates that TFL acts as a potent antimetabolite, likely by producing non-functional or poorly functional proteins. | [2] |
| Leucine Replacement | Up to 50% of the leucine residues in total bacterial protein could be replaced by TFL under specific conditions. | Provides definitive quantitative proof of high-level incorporation into the proteome. | [2] |
| Enzyme Activation | Later studies confirmed that leucyl-tRNA synthetase activates TFL, although often with different kinetics than leucine. | Elucidates the specific biochemical mechanism responsible for the observed in vivo incorporation. | [4] |
| Reversibility | The inhibitory effect of TFL on growth could be reversed by the addition of an excess of natural leucine. | Confirms that TFL and leucine compete for the same biochemical pathway (i.e., LeuRS). | [2] |
Legacy and Implications of the Early Discoveries
The pioneering work of the 1960s laid the essential groundwork for the entire field of protein engineering with fluorinated amino acids. These early studies were not merely academic exercises; they established critical principles that are still applied today:
-
Proof of Principle: They proved that the translational machinery could be tricked into accepting and incorporating unnatural amino acids, opening the door for modern synthetic biology.
-
Antimicrobial Potential: The growth inhibition caused by TFL highlighted the potential for amino acid analogs as a class of antibiotics that work by corrupting protein synthesis.
-
Tool for Biophysics: The ability to introduce the unique spectroscopic properties of fluorine (e.g., for ¹⁹F-NMR) into proteins began with these foundational incorporation studies.
References
-
Rennert, O. M., & Anker, H. S. (1963). On the Incorporation of 5',5',5'-Trifluoroleucine into Proteins of E. coli. Biochemistry, 2(3), 471–476. [Link]
-
Rennert, O. M. (1968). AMINOACYL-TRNA SYNTHETASE REACTION UNIQUE TO EARLY EMBRYONIC TISSUE OF THE MOUSE. Proceedings of the National Academy of Sciences of the United States of America, 59(3), 978–985. [Link]
-
Rennert, O. M., & Anker, H. S. (1963). ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. PubMed. [Link]
-
Han, J. M., Jeong, S. J., Park, M. C., Kim, G., Kwon, N. H., Kim, H. K., Ha, S. H., Ryu, S. H., & Kim, S. (2012). Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway. Cell, 149(2), 410–424. [Link]
-
Drescher, U., & Dauter, Z. (1971). Nucleic acid and ribosome synthesis by Escherichia coli incubated in 5',5',5'-trifluoroleucine. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 228(3), 701–718. [Link]
-
Palchaudhuri, S., & Chakraburtty, K. (2020). Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond. Nucleic Acids Research, 48(8), 4019–4033. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMINOACYL-TRNA SYNTHETASE REACTION UNIQUE TO EARLY EMBRYONIC TISSUE OF THE MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for Enantiopure 5,5,5-Trifluoroleucine: A Resource for Drug Discovery and Chemical Biology
Introduction: The Growing Importance of Fluorinated Amino Acids in Drug Development
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3] Among the diverse repertoire of fluorinated building blocks, enantiopure fluorinated amino acids, such as 5,5,5-trifluoroleucine, offer unique advantages. The trifluoromethyl group, a bioisostere of the isopropyl group of leucine, can profoundly influence peptide conformation, metabolic stability, and protein-ligand interactions. This guide provides a comprehensive overview of the commercial availability of enantiopure this compound, along with technical insights into its synthesis, purification, and analytical characterization, tailored for researchers, scientists, and drug development professionals.
Commercial Availability: Navigating the Supplier Landscape
A critical first step for any research or development program is sourcing high-quality starting materials. The commercial availability of this compound is nuanced, with the racemic mixture being more readily accessible than the individual enantiomers.
Racemic DL-5,5,5-Trifluoroleucine
The racemic mixture, DL-5,5,5-trifluoroleucine (CAS Number: 2792-72-5), is widely available from several major chemical suppliers.[4][5] It is typically offered as a crystalline solid with a purity of ≥98%, as determined by HPLC.
Table 1: Prominent Commercial Suppliers of DL-5,5,5-Trifluoroleucine
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | 5,5,5-Trifluoro-DL-leucine | ≥98.0% (sum of isomers, HPLC) | 2792-72-5 |
| MedChemExpress | 5,5,5-Trifluoro-DL-leucine | --- | 2792-72-5 |
| Santa Cruz Biotechnology | 5,5,5-Trifluoro-DL-leucine | --- | 2792-72-5 |
Enantiopure L- and D-5,5,5-Trifluoroleucine
Direct commercial sources for the unprotected, enantiopure L- and D-isomers of this compound are less common. However, the availability of protected derivatives, particularly for the L-enantiomer, provides a viable route for obtaining the desired chiral molecule.
Sigma-Aldrich offers 5,5,5-Trifluoro-ʟ-leucine, N-t-Boc derivative . This product is a high-purity, solid compound suitable for peptide synthesis and other applications where the amine group requires protection. The availability of this protected L-enantiomer is a significant advantage for researchers, as the Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions to yield the free L-amino acid.
For the D-enantiomer, off-the-shelf commercial availability is not as clearly documented. Researchers requiring D-5,5,5-trifluoroleucine may need to consider custom synthesis or perform a chiral resolution of the commercially available DL-mixture.
Synthesis and Chiral Resolution: Technical Pathways to Enantiopure this compound
For research and development programs requiring larger quantities or the D-enantiomer, understanding the synthetic routes to enantiopure this compound is essential. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis offers an elegant approach to directly obtain the desired enantiomer with high purity. Several methods have been reported for the enantioselective synthesis of fluorinated amino acids.[1][2][3][6][7][8] A notable strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.
One powerful method utilizes a chiral nickel(II) complex of a Schiff base derived from glycine and a chiral ligand.[9][10] This approach allows for the stereoselective alkylation of the glycine anion, leading to the formation of the desired amino acid with high enantiomeric excess.[9][10]
Diagram 1: Conceptual Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of this compound.
Chiral Resolution: Separating Enantiomers from the Racemate
Chiral resolution is a classical and often practical approach for obtaining enantiopure compounds. This method involves the separation of a racemic mixture into its constituent enantiomers. For amino acids, this can be achieved through several techniques, including enzymatic resolution and chiral chromatography.
Enzymatic resolution leverages the stereoselectivity of enzymes to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[11][12] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11][13][14]
Quality Control: Ensuring Enantiomeric Purity
For applications in drug development and chemical biology, verifying the enantiomeric purity of this compound is paramount. Chiral HPLC is the gold standard for this analysis.
Chiral HPLC Analysis Protocol
A robust chiral HPLC method is essential for determining the enantiomeric excess (e.e.) of a sample. The following is a general protocol that can be adapted and optimized for specific instrumentation and columns.
Step-by-Step Methodology:
-
Column Selection: A variety of chiral stationary phases are available. For amino acids, crown ether-based or cyclodextrin-based columns are often effective.[12][14]
-
Mobile Phase Preparation: The mobile phase composition is critical for achieving good separation. A typical mobile phase for chiral amino acid analysis consists of an organic solvent (e.g., methanol, ethanol, or acetonitrile), water, and an acidic modifier (e.g., trifluoroacetic acid or perchloric acid).
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Diagram 2: Chiral HPLC Analysis Workflow
Caption: Workflow for chiral HPLC analysis.
Applications in Drug Discovery and Chemical Biology
The unique properties of enantiopure this compound make it a valuable tool for:
-
Peptide and Protein Engineering: The incorporation of trifluoroleucine can enhance the thermal stability and proteolytic resistance of peptides.
-
19F NMR Spectroscopy: The trifluoromethyl group serves as a sensitive probe for studying protein structure and dynamics using 19F NMR.
-
Drug Design: Modifying lead compounds with trifluoroleucine can improve metabolic stability and binding affinity.
Conclusion
While the commercial availability of enantiopure this compound requires careful consideration, with the racemic mixture being readily accessible and protected L-enantiomer also available, viable pathways exist for its procurement and synthesis. For researchers and drug development professionals, a thorough understanding of the available synthetic and analytical methodologies is crucial for successfully incorporating this valuable fluorinated amino acid into their programs. The continued development of asymmetric synthetic routes and chiral separation technologies will undoubtedly expand the accessibility and application of enantiopure this compound in advancing the frontiers of science.
References
-
Edmonds, M. K., Graichen, F. H. M., Gardiner, J., & Abell, A. D. (2008). Enantioselective Synthesis of α-Fluorinated β2-Amino Acids. Organic Letters, 10(13), 2841–2843. [Link]
-
Edmonds, M. K., Graichen, F. H. M., Gardiner, J., & Abell, A. D. (2008). Enantioselective Synthesis of r-Fluorinated β2-Amino Acids. Organic Letters, 10(13), 2841-2843. [Link]
-
Mummadi, S., et al. (2023). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry. [Link]
-
Wang, J., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 12(1), 1-9. [Link]
-
Qiu, X.-L., & Qing, F.-L. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. Synthesis, 2011(12), 1849-1861. [Link]
-
Ma, J.-A. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α‐ and β‐Amino Acids. Advanced Synthesis & Catalysis, 362(21), 4763-4793. [Link]
-
Hohmann, T., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 1246-1254. [Link]
-
Naulet, G., et al. (2020). Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. Organic Letters, 22(16), 6464-6468. [Link]
-
Al-Qahtani, H., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(19), 6523. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Mummadi, S., et al. (2023). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry. [Link]
-
Ploegh, H. L., et al. (2000). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of the American Society for Mass Spectrometry, 11(1), 47-54. [Link]
-
Sorochinsky, A. E., & Soloshonok, V. A. (2018). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews, 118(15), 7476-7531. [Link]
-
Ates, H., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1652, 462354. [Link]
-
Al-Majdhoub, M. M., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 28(17), 6291. [Link]
-
Hamase, K., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. International Journal of Molecular Sciences, 24(21), 15891. [Link]
Sources
- 1. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5,5,5-トリフルオロ-DL-ロイシン ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sigma Aldrich 5,5,5-Trifluoro-Dl-Leucine 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
5,5,5-Trifluoroleucine: A Strategic Tool for Enhancing Drug Efficacy and Stability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Fluorine Advantage in Modern Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1][2] Among the array of fluorinated building blocks, 5,5,5-trifluoroleucine (TFL), an analog of the essential amino acid L-leucine, has emerged as a particularly valuable component for designing advanced therapeutics, especially in the realm of peptides and protein-protein interaction (PPI) inhibitors.[3] The trifluoromethyl group, a bioisostere of a methyl group, imparts unique physicochemical properties, including increased hydrophobicity and steric bulk, without drastically altering the overall molecular topology.[4] This guide provides a comprehensive overview of the synthesis, key applications, and strategic considerations for utilizing this compound in drug discovery and development.
Core Properties and Synthesis of this compound
This compound is a non-canonical amino acid where the terminal methyl group of the isobutyl side chain is replaced by a trifluoromethyl (CF₃) group. This substitution introduces a second chiral center at the C4 position, leading to two diastereomers: (2S,4S)-5,5,5-trifluoroleucine and (2S,4R)-5,5,5-trifluoroleucine.[3]
| Property | Leucine | This compound | Impact of Trifluorination |
| Molecular Weight | 131.17 g/mol | 185.14 g/mol | Increased mass |
| Side Chain | Isobutyl (-CH₂CH(CH₃)₂) | Trifluoroisobutyl (-CH₂CH(CH₃)(CF₃)) | Increased hydrophobicity and steric bulk |
| Chirality | (S) at α-carbon | (2S,4S) or (2S,4R) | Introduction of a second stereocenter |
| Metabolic Liability | Susceptible to oxidation at γ and δ positions | Resistant to oxidation at the δ-position | Enhanced metabolic stability |
Stereoselective Synthesis: A Detailed Protocol
The synthesis of enantiomerically pure diastereomers of this compound is crucial for its application in drug development. Several synthetic routes have been established, with stereoselective methods being highly preferred to avoid challenging diastereomeric separation.[4] A robust and highly stereoselective approach involves the use of a chiral glycine Schiff base Ni(II) complex.[4][5]
Experimental Protocol: Stereoselective Synthesis of (2S,4R)-5,5,5-Trifluoroleucine
This protocol is adapted from methodologies describing the stereoselective hydrogenation and hydrodefluorination of a pentafluoroisobutenyl intermediate.[4][5]
-
Preparation of the Chiral Ni(II) Complex: Start with a chiral Schiff base Ni(II) complex of glycine, which serves as a chiral auxiliary to direct the stereochemistry of the subsequent reactions.
-
Fluoroalkylation: React the chiral glycine complex with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane in the presence of a suitable base to generate a pentafluoroalkene intermediate.
-
Stereoselective Hydrogenation and Hydrodefluorination: Subject the pentafluoroalkene intermediate to hydrogenation using a palladium on carbon (Pd/C) catalyst. The hydrogen pressure is a critical parameter to control the reaction outcome.
-
Condition for Trifluorination: A higher hydrogen pressure (e.g., 35 bar) favors the formation of the trifluorinated product through a hydrodefluorination process, yielding the (S,S,R)-configured intermediate with high diastereoselectivity (>99:1 dr).[4]
-
-
Hydrolysis: Hydrolyze the resulting nickel complex using hydrochloric acid (HCl) to release the (2S,4R)-5,5,5-trifluoroleucine hydrochloride.
-
Purification: Purify the final product using ion-exchange chromatography (e.g., Dowex resin) to obtain the zwitterionic amino acid. The chiral ligand can be recovered and recycled.
-
Protection for Peptide Synthesis: The purified (2S,4R)-5,5,5-trifluoroleucine can then be protected with Fmoc or Boc groups for subsequent use in solid-phase peptide synthesis.[6]
Application 1: Enhancing the Stability of Peptides and Proteins
A primary application of this compound is to enhance the thermal and chemical stability of peptides and proteins.[7][8] The increased hydrophobicity of the trifluoromethyl group strengthens the hydrophobic interactions within the core of folded proteins, particularly in structures like coiled-coils.
Case Study: Stabilization of Coiled-Coil Peptides
Coiled-coils are common protein structural motifs characterized by heptad repeats, where hydrophobic residues typically occupy the 'a' and 'd' positions of the repeat. Replacing leucine residues at these positions with this compound has been shown to significantly increase the stability of the coiled-coil structure.[3]
In a study using a model coiled-coil peptide (A1), both the (2S,4R) and (2S,4S) diastereomers of TFL were incorporated biosynthetically in E. coli. The resulting fluorinated peptides exhibited a substantial increase in thermal stability.[3]
| Peptide | Melting Temperature (Tₘ) | Change in Tₘ (ΔTₘ) |
| Leucine-A1 (Wild-Type) | 55°C | - |
| (2S,4R)-TFL-A1 | 65°C | +11°C |
| (2S,4S)-TFL-A1 | 65°C | +11°C |
| Equimolar Mixture of TFL-A1 | 68°C | +13°C |
Data adapted from Marsh et al. (2006)[3]
This enhanced stability is attributed to the more favorable packing of the bulkier and more hydrophobic trifluoroisobutyl side chains within the core of the coiled-coil, leading to a more stable "fluorous core".[3]
Application 2: Modulating Protein-Protein Interactions (PPIs)
Many disease pathways are driven by aberrant protein-protein interactions. The interfaces of these interactions are often characterized by shallow grooves and hydrophobic "hot spots" where residues like leucine play a critical role in binding.[1][9] The unique properties of this compound make it an ideal tool for designing potent and specific inhibitors of such interactions.
Hypothetical Case Study: Stapled Peptides Targeting Mcl-1/Bcl-xL
The anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1 and Bcl-xL, are key cancer targets.[10][11] They function by sequestering pro-apoptotic BH3-only proteins in a hydrophobic groove. Stapled peptides, which are synthetic peptides locked into an α-helical conformation, have emerged as promising inhibitors of these interactions.[11][12]
Workflow for Designing a TFL-Containing Stapled Peptide Inhibitor
Caption: Workflow for designing and evaluating a TFL-containing stapled peptide.
By replacing a critical leucine residue in the BH3 helix with this compound, several advantages can be anticipated:
-
Increased Binding Affinity: The higher hydrophobicity of the TFL side chain can lead to stronger interactions within the hydrophobic groove of Mcl-1 or Bcl-xL, resulting in a lower dissociation constant (Kᵢ) or IC₅₀ value.
-
Enhanced Helicity: The steric bulk of the trifluoromethyl group can help to enforce the α-helical conformation required for binding.
-
Improved Metabolic Stability: As will be discussed, the TFL side chain is resistant to metabolic oxidation, which can increase the peptide's half-life.
-
Enhanced Cell Permeability: The increased lipophilicity can improve the peptide's ability to cross cell membranes, a common challenge for peptide-based drugs.[7][13][14]
Application 3: Enhancing Metabolic Stability
A major hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[15] Aliphatic side chains, like that of leucine, are susceptible to hydroxylation at their terminal (ω) and sub-terminal (ω-1) positions.[16]
Mechanism of Metabolic Blockade by this compound
The C-F bond is significantly stronger than a C-H bond, and the high electronegativity of fluorine atoms deactivates adjacent C-H bonds towards oxidation. By replacing the metabolically vulnerable CH₃ group of leucine with a chemically inert CF₃ group, this compound effectively blocks a key site of CYP-mediated oxidation.[17]
Caption: CYP450 oxidation of leucine vs. metabolic stability of TFL.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol allows for the quantitative assessment of a compound's stability in the presence of liver enzymes.[8][18]
-
Preparation: Prepare solutions of the test compound (e.g., a peptide with leucine) and its TFL-containing analog in a suitable solvent.
-
Incubation: Incubate the compounds at a low concentration (e.g., 1 µM) with pooled human liver microsomes at 37°C. The reaction mixture should also contain an NADPH-regenerating system to support CYP enzyme activity.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the slope of the natural log of the concentration versus time plot. A significantly longer half-life for the TFL-containing compound would provide direct evidence of enhanced metabolic stability.
Application 4: A Probe for ¹⁹F NMR Spectroscopy
The fluorine nucleus (¹⁹F) is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local chemical environment.[4] Since fluorine is virtually absent in biological systems, ¹⁹F NMR of a fluorinated protein provides a clean spectrum with no background signals.[12] Incorporating this compound allows researchers to study protein structure, dynamics, and ligand binding.
Experimental Protocol: Protein-Observed ¹⁹F NMR
This protocol outlines the general steps for using a TFL-labeled protein in an NMR-based fragment screening campaign.[4][13]
-
Protein Expression and Labeling: Express the target protein in an E. coli auxotrophic strain that cannot synthesize leucine. Provide this compound in the growth media to achieve global incorporation. Purify the labeled protein.
-
Sample Preparation: Prepare a solution of the ¹⁹F-labeled protein (typically 25-100 µM) in a suitable NMR buffer (e.g., 20 mM MES, pH 6.5, 100 mM NaCl in 90% H₂O/10% D₂O).
-
Acquisition of Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone. Each TFL residue in a unique chemical environment should give a distinct resonance.
-
Fragment Screening: Add a small molecule or fragment from a library to the protein sample and acquire another 1D ¹⁹F spectrum.
-
Data Analysis: Analyze changes in the ¹⁹F spectrum. A chemical shift perturbation (a change in the position of a peak) indicates that the fragment is binding to the protein at or near that specific TFL residue, providing valuable information about the binding site and enabling affinity quantification.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its ability to concurrently enhance peptide stability, modulate protein-protein interactions, and block metabolic degradation makes it a highly attractive tool for addressing some of the most significant challenges in drug discovery. The stereoselective synthesis of its diastereomers is now well-established, and its application in solid-phase peptide synthesis is straightforward. As the focus of drug discovery continues to shift towards more complex targets like protein-protein interactions and peptide-based therapeutics, the strategic use of this compound is poised to become an increasingly vital component in the design of next-generation medicines.
References
-
Gautier, A., et al. (2020). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry. Available at: [Link]
-
Pop-Georgievski, O., et al. (2012). Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Li, Z., et al. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie International Edition. Available at: [Link]
-
Marsh, E.N.G., et al. (2006). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. Chemical Communications. Available at: [Link]
-
Harlow, G.R., et al. (2002). CYP3A4 active site volume modification by mutagenesis of leucine 211. Drug Metabolism and Disposition. Available at: [Link]
-
Qian, Z., et al. (2014). Cell-Permeable Cyclic Peptides. Progress in Chemistry. Available at: [Link]
-
Guengerich, F.P. (2021). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Clinical and Translational Hepatology. Available at: [Link]
-
Otting, G., et al. (2021). Inter-residue through-space scalar 19F-19F couplings between CH2F groups in a protein. Journal of Biomolecular NMR. Available at: [Link]
-
Joseph, T.L., et al. (2010). Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX. Journal of the American Chemical Society. Available at: [Link]
-
Wei, J., et al. (2014). Chemical Genomics Identifies Small-Molecule MCL1 Repressors and BCL-xL as a Predictor of MCL1 Dependency. Cancer Cell. Available at: [Link]
-
Gonzalez-Bobes, F., et al. (2012). Structure-based design of novel inhibitors of the MDM2-p53 interaction. Journal of Medicinal Chemistry. Available at: [Link]
-
Popta, C.J., et al. (2011). The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious. Angewandte Chemie International Edition. Available at: [Link]
-
Nagata, T., et al. (2014). Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display. PLOS ONE. Available at: [Link]
-
Albericio, F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]
-
Ryan, J.A., et al. (2015). Preferential targeting of MCL-1 by a hydrocarbon-stapled BIM BH3 peptide. FEBS Letters. Available at: [Link]
-
Keating, A.E., et al. (2016). Rapid Optimization of Mcl-1 Inhibitors using Stapled Peptide Libraries Including Non-Natural Side Chains. Journal of the American Chemical Society. Available at: [Link]
-
Kapelyukh, Y., et al. (2023). Application of a mouse model humanized for cytochrome P450–mediated drug metabolism to predict drug-drug interactions between a peptide and small molecule drugs. Drug Metabolism and Disposition. Available at: [Link]
-
Liu, C., et al. (2018). Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction. Nature Communications. Available at: [Link]
-
Halpert, J.R., et al. (2023). Four Decades of Cytochrome P450 2B Research: From Protein Adducts to Protein Structures and Beyond. Drug Metabolism and Disposition. Available at: [Link]
-
Liu, X. (2019). Discovery of Stapled Peptides as Efficient BCL-xL Inhibitors. University of Illinois at Chicago. Available at: [Link]
-
Reed, J.R., et al. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. Chemical Research in Toxicology. Available at: [Link]
-
Zheng, J., et al. (2014). Cell-Permeable Cyclic Peptides. Progress in Chemistry. Available at: [Link]
-
Wu, D., et al. (2020). The role of leucine and its metabolites in protein and energy metabolism. Amino Acids. Available at: [Link]
-
MetwareBio. (n.d.). Leucine. Available at: [Link]
-
Drug Metabolism and Disposition. (2002). CYP3A4 active site volume modification by mutagenesis of leucine 211. Available at: [Link]
-
Collins, K.D. (2017). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
Sources
- 1. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display | PLOS One [journals.plos.org]
- 2. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Structure-based design of novel inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Application of a mouse model humanized for cytochrome P450–mediated drug metabolism to predict drug-drug interactions between a peptide and small molecule drugs - WCAIR [wcair.dundee.ac.uk]
- 9. Chemical Genomics Identifies Small-Molecule MCL1 Repressors and BCL-xL as a Predictor of MCL1 Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferential targeting of MCL-1 by a hydrocarbon-stapled BIM BH3 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Optimization of Mcl-1 Inhibitors using Stapled Peptide Libraries Including Non-Natural Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Permeable Cyclic Peptides [manu56.magtech.com.cn]
- 14. mdpi.com [mdpi.com]
- 15. CYP3A4 active site volume modification by mutagenesis of leucine 211 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Harnessing the Power of 5,5,5-Trifluoroleucine for High-Resolution Protein ¹⁹F NMR Studies
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the incorporation of 5,5,5-Trifluoroleucine (TFL) into recombinant proteins for Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. We delve into the unique advantages of ¹⁹F NMR as a tool for studying protein structure, dynamics, and interactions. Detailed, field-proven protocols for protein expression in Escherichia coli, subsequent purification, and ¹⁹F NMR data acquisition are provided. This document is designed to be a self-contained resource, explaining the rationale behind experimental choices and offering insights to ensure successful implementation and high-quality data generation.
Introduction: The ¹⁹F NMR Advantage with Trifluoroleucine
The study of protein structure and function is fundamental to understanding biological processes and for the development of novel therapeutics. While several biophysical techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insights into protein dynamics in solution. However, traditional ¹H, ¹³C, and ¹⁵N NMR can be challenging for larger proteins due to spectral complexity and signal overlap.
¹⁹F NMR has emerged as a powerful alternative for several key reasons[1][2]:
-
High Sensitivity: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons[1][2].
-
Background-Free Signal: Fluorine is virtually absent in biological systems, meaning that spectra are free from endogenous background signals, providing a clean window to observe the labeled protein[2][3].
-
Exquisite Environmental Probe: The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an exceptional reporter of subtle conformational changes, ligand binding, and solvent exposure[1][4][5]. The chemical shift range of ¹⁹F is significantly larger than that of ¹H, offering superior resolution[1][2].
This compound (TFL) is a structural analog of L-leucine and is an excellent choice for ¹⁹F NMR studies. The trifluoromethyl group (CF₃) provides a strong, single ¹⁹F resonance, simplifying spectral analysis. TFL can be efficiently incorporated into proteins, often with minimal perturbation to the protein's structure and function[6]. Its use allows for the investigation of leucine-rich regions of proteins, which are frequently involved in protein-protein interactions and hydrophobic cores. This analog can be incorporated into coiled-coil peptides to enhance their thermal stability[7][8].
The Principle of TFL Incorporation: Leveraging the Cellular Machinery
The successful incorporation of TFL into a target protein relies on "hijacking" the cell's natural protein synthesis machinery. The primary method involves using an E. coli strain that is auxotrophic for leucine, meaning it cannot synthesize its own leucine.
Here's the causal chain of events:
-
Leucine Starvation: The leucine auxotrophic E. coli strain is grown in a minimal medium devoid of natural leucine.
-
TFL Supplementation: The medium is supplemented with this compound.
-
tRNA Charging: The leucyl-tRNA synthetase (LeuRS), the enzyme responsible for attaching leucine to its corresponding tRNA (tRNALeu), recognizes TFL as a substrate and charges the tRNALeu with it[9]. While the specificity constant for TFL is lower than for leucine, in the absence of leucine, this reaction proceeds efficiently[9].
-
Ribosomal Incorporation: During translation, the ribosome does not distinguish between leucine-charged tRNALeu and TFL-charged tRNALeu. Consequently, TFL is incorporated into the growing polypeptide chain at positions encoded by leucine codons.
This process allows for the global replacement of leucine residues with TFL, providing ¹⁹F NMR probes throughout the protein.
Experimental Workflow: From Gene to Spectrum
The overall experimental workflow for incorporating TFL and acquiring ¹⁹F NMR data is a multi-step process that requires careful planning and execution.
Figure 1: General experimental workflow for TFL incorporation and ¹⁹F NMR analysis.
Detailed Protocols
Protocol 1: TFL Incorporation via Recombinant Protein Expression
This protocol is designed for the expression of a TFL-labeled protein in a leucine auxotrophic E. coli strain, such as BL21(DE3) auxotrophic for leucine.
A. Materials
-
Leucine auxotrophic E. coli strain (e.g., BL21(DE3) ΔleuB)
-
Expression plasmid containing the gene of interest
-
M9 minimal medium components (see Table 1)
-
5,5,5-Trifluoro-DL-leucine (commercially available[7][8][10])
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotic
| Component | Stock Concentration | Volume for 1 L Medium | Final Concentration |
| 5x M9 Salts | 5x | 200 mL | 1x |
| D-Glucose | 20% (w/v) | 20 mL | 0.4% |
| MgSO₄ | 1 M | 2 mL | 2 mM |
| CaCl₂ | 0.1 M | 1 mL | 0.1 mM |
| Thiamine | 1 mg/mL | 1 mL | 1 µg/mL |
| Trace Metals | 1000x | 1 mL | 1x |
| Antibiotic | Varies | Varies | Varies |
| 5,5,5-Trifluoro-DL-leucine | 10 mg/mL in H₂O | 10 mL | 100 mg/L |
| Table 1: M9 Minimal Medium Composition for TFL Labeling. All solutions should be sterile-filtered. |
B. Step-by-Step Methodology
-
Transformation: Transform the expression plasmid into the leucine auxotrophic E. coli strain using standard protocols (e.g., heat shock or electroporation)[11]. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture Inoculation: The next day, inoculate 1 L of M9 minimal medium (lacking TFL initially) with the overnight culture. Grow at 37°C with vigorous shaking.
-
Cell Growth Monitoring: Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Induction and TFL Addition: When the OD₆₀₀ reaches 0.6-0.8, add 5,5,5-Trifluoro-DL-leucine to a final concentration of 100 mg/L. Immediately after, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expert Insight: Adding TFL at the point of induction ensures that the cellular machinery is geared towards producing the target protein, maximizing the incorporation of the analog.
-
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. Lower temperatures often improve protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of TFL-Labeled Protein
This protocol provides a general framework for purifying a His-tagged TFL-labeled protein. The specific buffers and conditions may need to be optimized for the protein of interest.
A. Materials
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL DNase I)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Size Exclusion Chromatography (SEC) Buffer (20 mM HEPES pH 7.5, 150 mM NaCl)
-
Ni-NTA affinity chromatography column
-
Size exclusion chromatography column
B. Step-by-Step Methodology
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a sonicator or a French press.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the TFL-labeled protein with Elution Buffer.
-
Size Exclusion Chromatography: For higher purity, concentrate the eluted fractions and inject them onto a size exclusion chromatography column equilibrated with SEC Buffer. This step also serves as a buffer exchange.
-
Purity and Concentration Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity. Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
Protocol 3: ¹⁹F NMR Data Acquisition
This protocol outlines the basic setup for acquiring a one-dimensional (1D) ¹⁹F NMR spectrum.
A. Materials
-
Purified TFL-labeled protein (0.1-0.5 mM)
-
NMR Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Deuterium oxide (D₂O) for field-frequency lock
-
NMR spectrometer with a ¹⁹F-capable probe
B. Step-by-Step Methodology
-
Sample Preparation: Prepare the NMR sample by dissolving the purified protein in NMR buffer to the desired concentration. Add 5-10% (v/v) D₂O for the lock signal[12].
-
Spectrometer Setup: Tune and match the ¹⁹F channel of the NMR probe.
-
1D ¹⁹F NMR Acquisition:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for a 1D spectrum[12].
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 200 ppm) is recommended initially to ensure all signals are captured.
-
Transmitter Offset: Center the transmitter frequency on the expected chemical shift range for the trifluoromethyl group.
-
Number of Scans: The number of scans will depend on the protein concentration. For a 0.1 mM sample, several thousand scans may be necessary.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
| Parameter | Typical Value | Rationale |
| Protein Concentration | 0.1 - 0.5 mM | Balances signal-to-noise with potential aggregation issues. |
| Temperature | 298 K (25°C) | A common temperature for protein NMR studies. |
| Spectral Width | 200 ppm | Ensures all potential ¹⁹F signals are captured. |
| Number of Scans | 1024 - 16384 | Dependent on protein concentration and desired signal-to-noise. |
| Relaxation Delay | 1.5 s | Allows for sufficient relaxation of the ¹⁹F nuclei between pulses. |
| Table 2: Typical ¹⁹F NMR Acquisition Parameters. |
Data Interpretation and Troubleshooting
The resulting 1D ¹⁹F NMR spectrum will display a series of peaks, each corresponding to a unique TFL environment within the protein.
-
Number of Peaks: The number of resolved peaks provides information on the number of distinct leucine environments.
-
Chemical Shift: The chemical shift of each peak is sensitive to the local environment. Changes in chemical shift upon ligand binding or mutation can report on conformational changes[1][4].
-
Linewidth: The linewidth of the peaks can provide information about the dynamics of that region of the protein.
Figure 2: Troubleshooting guide for common issues in TFL labeling and ¹⁹F NMR.
Conclusion
The incorporation of this compound provides a robust and sensitive method for probing protein structure and dynamics using ¹⁹F NMR. The protocols and insights provided in this application note offer a comprehensive guide for researchers to successfully implement this powerful technique. By carefully controlling the expression and purification conditions, and by optimizing NMR acquisition parameters, high-quality data can be obtained to address a wide range of biological questions, from fundamental protein science to drug discovery.
References
- An In-depth Technical Guide to ¹⁹F NMR for Protein Studies. Benchchem.
- One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences.
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. [Link]
- Fluorine labeling of proteins for NMR studies. Bio-NMR Core - UCLA.
-
Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC - NIH. [Link]
- Development and Applic
- Fluorinated Tags to Study Protein Conform
- (2S,4S)-5,5,5-TRIFLUORO-LEUCINE - Optional[19F NMR] - Chemical Shifts - SpectraBase.
-
Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. NIH. [Link]
-
Incorporation of trifluoroisoleucine into proteins in vivo. PubMed. [Link]
- A beginner's guide to 19F NMR and its role in drug screening.
-
Preparation of site-specifically labeled fluorinated proteins for. DigitalOcean. [Link]
-
New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]
- Protocol - Protein expression and purific
-
A Leucyl-tRNA Synthetase Without the Editing Domain and its Directed Evolution for Unnatural Protein Engineering. TCU Digital Repository. [Link]
-
Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. ResearchGate. [Link]
-
A single residue in leucyl-tRNA synthetase affecting amino acid specificity and tRNA aminoacylation. PubMed. [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH. [Link]
-
On the Incorporation of 5',5',5'-Trifluoroleucine into Proteins of E. coli*. Biochemistry. [Link]
-
Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ACS Publications. [Link]
-
19F NMR as a tool in chemical biology. PMC - PubMed Central. [Link]
-
Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond. PubMed Central. [Link]
-
Toxicity of leucine-containing peptides in Escherichia coli caused by circumvention of leucine transport regulation. PMC - NIH. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]
-
Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC - NIH. [Link]
-
Small Molecule Fluoride Toxicity Agonists. PMC - NIH. [Link]
-
ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. PubMed. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]
- A LEUCYL-tRNA SYNTHETASE WITHOUT THE EDITING DOMAIN AND ITS DIRECTED EVOLUTION FOR UNNATURAL PROTEIN ENGINEERING By Emily Fung.
-
The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue. PubMed Central. [Link]
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 11. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Metabolic Labeling with 5,5,5-Trifluoroleucine
Introduction: A Fluorinated Probe for Proteome Interrogation
Metabolic labeling is a powerful technique that allows for the introduction of tagged biomolecules into the cellular machinery, enabling the study of dynamic cellular processes.[1][2] The use of non-canonical amino acids as metabolic labels has opened new avenues for investigating protein synthesis, turnover, and function.[1] Among these, 5,5,5-Trifluoroleucine (TFL) has emerged as a valuable tool for researchers in proteomics, structural biology, and drug development.[3]
TFL is an analog of the essential amino acid leucine, where the three terminal methyl protons are replaced by fluorine atoms.[3][4] This substitution imparts unique properties that make TFL an attractive probe. The trifluoromethyl group is strongly hydrophobic and its incorporation can enhance the thermal and chemical stability of proteins, particularly in structures like coiled-coils.[3][4] Furthermore, the presence of the ¹⁹F nucleus, which has a spin of 1/2 and 100% natural abundance, makes TFL-labeled proteins amenable to high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, providing a sensitive handle to study protein structure, dynamics, and interactions with virtually no background signal from the biological matrix.[5][6]
These application notes provide a comprehensive guide for researchers on the effective use of TFL for metabolic labeling in mammalian cell culture. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and discuss downstream analytical techniques.
Scientific Integrity & Logic: The Rationale Behind TFL Labeling
Expertise & Experience: Why Choose this compound?
The decision to use TFL is driven by its minimal steric perturbation to the native protein structure, coupled with the significant biophysical advantages conferred by the trifluoromethyl group. Leucine is one of the most abundant amino acids in proteins, often found in hydrophobic cores and at protein-protein interfaces. The substitution of leucine with TFL is generally well-tolerated by the cellular translational machinery.[4]
The primary advantages of TFL incorporation include:
-
Enhanced Protein Stability: The high hydrophobicity of the trifluoromethyl group can lead to increased thermal and chemical stability of the labeled protein. This has been demonstrated in coiled-coil peptides where TFL incorporation significantly raised the melting temperature.[4]
-
A Sensitive ¹⁹F NMR Probe: The ¹⁹F nucleus is an excellent NMR probe due to its high gyromagnetic ratio and the absence of endogenous fluorine in most biological systems.[6] This allows for the acquisition of background-free spectra, making it a powerful tool for studying protein conformation, ligand binding, and dynamics in complex environments.[5][7]
-
Minimal Structural Perturbation: While highly hydrophobic, the trifluoromethyl group is sterically similar to the isopropyl group of leucine, often leading to minimal disruption of the overall protein fold. However, it's important to note that the electronic properties are significantly different, which can influence local interactions.
Trustworthiness: A Self-Validating System
A robust metabolic labeling protocol must include internal checks to ensure the validity of the results. This self-validating system relies on a multi-pronged approach to confirm the successful and specific incorporation of TFL.
Key Validation Steps:
-
Confirmation of Incorporation: Successful labeling should be confirmed using techniques such as mass spectrometry to detect the mass shift corresponding to TFL incorporation.[8] Western blotting can also be used to verify the expression of the target protein.[9]
-
Assessment of Cytotoxicity: It is crucial to determine the optimal concentration of TFL that allows for efficient incorporation without inducing significant cellular stress or toxicity. This is typically assessed using cell viability assays like the MTT assay.[10][11]
-
Evaluation of Protein Integrity: The structural and functional integrity of the TFL-labeled protein should be assessed to ensure that the observed effects are due to the intended experimental design and not a result of protein misfolding or aggregation. Techniques like circular dichroism can be employed to check for major changes in secondary structure.[12][13]
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells (e.g., HEK293) with this compound
This protocol provides a general guideline for the metabolic labeling of a target protein expressed in adherent mammalian cells. Optimization of TFL concentration and incubation time is recommended for each cell line and protein of interest.
Materials:
-
HEK293 cells (or other suitable adherent mammalian cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Leucine-free DMEM
-
Fetal Bovine Serum (FBS), dialyzed
-
5,5,5-Trifluoro-DL-leucine (Sigma-Aldrich, Cat. No. F3126 or similar)[14]
-
Plasmid DNA encoding the protein of interest
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)[15][16]
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well plates for cytotoxicity assay
-
MTT reagent (5 mg/mL in PBS)[17]
-
DMSO
Step-by-Step Methodology:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a suitable culture vessel to reach 70-80% confluency on the day of transfection.[15]
-
Transfect the cells with the plasmid encoding the protein of interest using your preferred transfection reagent according to the manufacturer's protocol.[15][16]
-
Allow the cells to express the protein for 24-48 hours in complete growth medium.
-
-
Optimization of TFL Concentration (Cytotoxicity Assay):
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Prepare a range of TFL concentrations (e.g., 0, 50, 100, 200, 400, 800 µM) in leucine-free DMEM supplemented with 10% dialyzed FBS.
-
Replace the medium in the 96-well plate with the TFL-containing medium.
-
Incubate for 24 hours.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[17][18]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[10]
-
Determine the highest concentration of TFL that does not significantly reduce cell viability (e.g., >90% viability).
-
-
Metabolic Labeling:
-
After the initial protein expression period (24-48 hours), gently wash the cells twice with warm PBS.
-
Replace the complete medium with pre-warmed leucine-free DMEM supplemented with 10% dialyzed FBS and the optimized concentration of TFL.
-
Incubate the cells for the desired labeling period (typically 16-24 hours). For secreted proteins, the incubation time might need to be optimized.[16]
-
-
Cell Harvesting and Lysis:
-
After the labeling period, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the TFL-labeled proteome.
-
-
Validation of TFL Incorporation:
-
Western Blot: Analyze a small aliquot of the cell lysate by SDS-PAGE and Western blot using an antibody specific to your protein of interest to confirm its expression.
-
Mass Spectrometry: Proceed with sample preparation for mass spectrometry (Protocol 2) to confirm the incorporation of TFL.
-
Protocol 2: Sample Preparation of TFL-Labeled Proteins for Mass Spectrometry (LC-MS/MS)
This protocol outlines a general workflow for preparing TFL-labeled protein samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
TFL-labeled cell lysate (from Protocol 1)
-
Acetone, pre-chilled to -20°C
-
8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 spin columns
Step-by-Step Methodology:
-
Protein Precipitation (Optional but Recommended):
-
To the cell lysate, add four volumes of cold acetone.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet with cold 80% acetone.
-
Air-dry the pellet briefly.
-
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in 8 M urea/50 mM Tris-HCl, pH 8.0.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
-
In-Solution Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's protocol.[19]
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the sample by LC-MS/MS. The mass spectrometer will detect peptides containing TFL as having a mass increase of 54 Da for each incorporated TFL residue compared to leucine.
-
Protocol 3: Analysis of TFL-Labeled Proteins by ¹⁹F NMR Spectroscopy
This protocol provides a general framework for acquiring ¹⁹F NMR spectra of TFL-labeled proteins.
Materials:
-
Purified TFL-labeled protein
-
NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)
-
D₂O
-
NMR spectrometer equipped with a ¹⁹F probe
Step-by-Step Methodology:
-
Sample Preparation:
-
Exchange the purified TFL-labeled protein into the desired NMR buffer.
-
Concentrate the protein to the desired concentration (typically 50-200 µM).
-
Add 5-10% D₂O for the lock signal.
-
-
¹⁹F NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum.[7]
-
Typical acquisition parameters on a 500 MHz spectrometer might include:
-
Spectral width: ~30-50 ppm
-
Transmitter frequency offset: centered on the expected TFL chemical shift range
-
Acquisition time: 0.5 - 1 s
-
Relaxation delay: 1 - 2 s
-
-
The number of scans will depend on the protein concentration and desired signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the data using appropriate software (e.g., TopSpin, NMRPipe).
-
Apply an exponential window function before Fourier transformation to improve the signal-to-noise ratio.
-
The chemical shifts of the ¹⁹F signals will be sensitive to the local environment of each TFL residue, providing insights into protein structure and dynamics.[5]
-
Data Presentation & Visualization
Table 1: Critical Parameters for TFL Metabolic Labeling
| Parameter | Recommended Range | Rationale & Considerations |
| TFL Concentration | 50 - 400 µM | Concentration should be optimized for each cell line to maximize incorporation while minimizing cytotoxicity. Higher concentrations can lead to cellular stress and off-target effects. |
| Labeling Time | 16 - 24 hours | This duration typically allows for sufficient protein turnover and incorporation of TFL into newly synthesized proteins. Shorter times may be used for pulse-chase experiments. |
| Cell Density | 70-80% confluency | Cells should be in the logarithmic growth phase for optimal protein synthesis and labeling efficiency. |
| Medium | Leucine-free | Essential to prevent competition from endogenous leucine, thereby maximizing TFL incorporation. |
| Serum | Dialyzed FBS | Standard FBS contains amino acids, including leucine, which would compete with TFL. Dialysis removes small molecules like amino acids. |
Diagram 1: Experimental Workflow for TFL Metabolic Labeling and Analysis
Caption: Workflow for TFL labeling and analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | TFL cytotoxicity | Perform a dose-response curve to determine the optimal, non-toxic TFL concentration. |
| Low transfection efficiency | Optimize transfection protocol. | |
| Poor TFL Incorporation | Presence of leucine in medium | Use leucine-free medium and dialyzed serum. |
| Insufficient labeling time | Increase the labeling duration. | |
| Protein Aggregation | TFL-induced misfolding | Perform structural analysis (e.g., circular dichroism). Consider site-directed mutagenesis to introduce TFL at less sensitive positions. |
| No Signal in ¹⁹F NMR | Low protein concentration | Concentrate the protein sample. |
| Low TFL incorporation | Verify incorporation by mass spectrometry and optimize the labeling protocol. |
References
- Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability.
- Montclare, J. K., et al. (2010). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). NIH Public Access.
- Marsh, J. A., & Buer, B. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions. UCL Discovery.
- Tirrell, D. A., & Koksch, B. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. PubMed.
- Kim, J., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics.
- Plescia, C. B., & Loria, J. P. (2016). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. NIH.
- Marsh, J. A., & Buer, B. (2024). Rational design of 19 F NMR labelling sites to probe protein structure and interactions.
- UCLA Bio-NMR Core. (n.d.). Fluorine labeling of proteins for NMR studies.
- D'Orazio, G., & Rentsch, K. M. (n.d.). Sample Preparation for LC‐MS Bioanalysis of Proteins. SciSpace.
- Arisaka, F., et al. (2015). Protein 19F-labeling using transglutaminase for the NMR study of intermolecular interactions. PubMed.
- Li, L. (2019). Protein preparation for LC-MS/MS analysis. Protocols.io.
- Thermo Fisher Scientific. (n.d.).
- Das, B., & Mukherjee, S. (2017). MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library.
- Serfling, R., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PMC - NIH.
- Fan, T. W.-M., & Lane, A. N. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central.
- Abcam. (n.d.). MTT assay protocol.
- Alphalyse. (n.d.).
- Riss, T. L., & Moravec, R. A. (2013). General Cytotoxicity Assessment by Means of the MTT Assay. PubMed.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH.
- Twarużek, M., & Grajewski, J. (2017). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Progress in Health Sciences.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Sigma-Aldrich. (n.d.). 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5.
- Geertsma, E. R., & Dutzler, R. (2011). Optimized Recombinant Production of Secreted Proteins Using Human Embryonic Kidney (HEK293) Cells Grown in Suspension. NIH.
- Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics*. University of Liverpool.
- Coin, I., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. ETH Research Collection.
- Vaudel, M., et al. (2025). Validation of a mass spectrometry-based proteomics molecular pathology assay.
- Gámez, X., et al. (2011). Optimization of HEK 293 cell growth by addition of non-animal derived components using design of experiments. Electronic Journal of Biotechnology.
- Whiteaker, J. R., & Paulovich, A. G. (2011). Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays. NIH.
- Gsponer, J., & Caflisch, A. (2008). Isotope Labeling in Mammalian Cells. PMC - NIH.
- Lin, H., et al. (2013).
- Creative Proteomics. (n.d.). Metabolic Labeling Techniques.
- Peterson, R., & Arbing, M. (2015). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC - NIH.
- Hizo, G., et al. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. bioRxiv.
- Sigma-Aldrich. (n.d.). 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5.
- Sigma-Aldrich. (n.d.). 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5.
- Sigma-Aldrich. (n.d.). 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5.
- Sari, Y., et al. (2022).
Sources
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 [sigmaaldrich.com]
- 4. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 [sigmaaldrich.com]
- 15. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Recombinant Production of Secreted Proteins Using Human Embryonic Kidney (HEK293) Cells Grown in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Using 5,5,5-Trifluoroleucine to study protein-ligand interactions
Probing the Interactome: A Guide to Using 5,5,5-Trifluoroleucine for High-Fidelity Protein-Ligand Interaction Studies
Abstract
The precise characterization of protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology. Understanding the thermodynamics, kinetics, and structural details of these interactions is critical for developing potent and selective therapeutics. However, many conventional biophysical techniques face limitations in sensitivity, resolution, or applicability to complex biological systems. This guide introduces this compound (TFL), a fluorinated analog of leucine, as a powerful and minimally perturbative probe for investigating protein structure and function. We detail its application in protein-observed ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers exceptional sensitivity and a clean spectral background for unambiguously monitoring binding events.[1][2] This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols for TFL incorporation, and step-by-step guidance for acquiring and interpreting high-quality ¹⁹F NMR data. Furthermore, we explore the synergy of this technique with X-ray crystallography and computational modeling to create a robust, integrated workflow for modern structural biology.
Section 1: The Power of the Fluorine Probe: Why this compound?
The utility of fluorine in biophysical studies stems from the unique nuclear properties of the ¹⁹F isotope. As a probe, it offers a powerful combination of features that make it ideal for studying complex biological systems.
1.1. Advantages of the ¹⁹F Nucleus for NMR Spectroscopy:
-
High Sensitivity: The ¹⁹F nucleus has a spin of ½ and is the second most sensitive stable NMR-active nucleus after ¹H, with 83.4% of its relative sensitivity.[1]
-
100% Natural Abundance: Unlike ¹³C or ¹⁵N, the ¹⁹F isotope is 100% naturally abundant, eliminating the need for costly isotopic enrichment.[3]
-
No Biological Background: Fluorine is virtually absent from biological systems, meaning that any observed ¹⁹F NMR signal comes exclusively from the introduced probe, providing a clean and unambiguous window into the system of interest.[1][2]
-
Extreme Sensitivity to Local Environment: The ¹⁹F chemical shift is highly responsive to changes in its local electronic environment.[3][4] While the chemical shift range for protons spans about 14 ppm, the range for fluorine can be up to 800 ppm, offering superior resolution and the ability to detect subtle conformational changes upon ligand binding.[4]
1.2. This compound (TFL) as an Ideal Leucine Analog:
Leucine is the most common amino acid in proteins, often found in hydrophobic cores and at the interfaces of protein-protein or protein-ligand interactions.[5] TFL leverages this prevalence, acting as a minimally perturbative replacement.
-
Structural Fidelity: The trifluoromethyl group (CF₃) is sterically similar to the isopropyl group of leucine, allowing TFL to be incorporated into proteins often without disrupting the native fold or function.[6][7]
-
Enhanced Stability: The incorporation of highly fluorinated amino acids like TFL can increase the thermal and chemical stability of proteins, a phenomenon known as the "fluoro-stabilization effect".[6][8] This can be advantageous for studying proteins that are otherwise difficult to handle.
-
A Sensitive Reporter: The three equivalent fluorine atoms of the CF₃ group provide a single, sharp resonance, making it an excellent reporter for NMR studies. Its chemical shift is highly sensitive to changes in the local environment, such as those induced by a ligand binding nearby.[4][9]
Section 2: Incorporating this compound into Proteins
The successful application of TFL begins with its efficient incorporation into the protein of interest (POI). The most common method for global replacement of leucine residues is through the use of an E. coli expression system that is auxotrophic for leucine.
Causality Behind the Protocol:
This protocol relies on an E. coli strain that cannot synthesize its own leucine (a leu auxotroph). By growing the cells in a minimal medium that lacks leucine but is supplemented with this compound, we force the cell's translational machinery to incorporate TFL at every position encoded by a leucine codon. This "brute-force" method is highly effective for globally labeling a protein. Verification of incorporation via mass spectrometry is a critical quality control step to confirm the extent of labeling and the integrity of the expressed protein.[7][10]
Protocol 1: Residue-Specific Global Incorporation of TFL in E. coli
| Step | Procedure | Key Considerations & Rationale |
| 1. Transformation | Transform a leucine auxotrophic E. coli strain (e.g., BL21(DE3) derivative) with the plasmid encoding your protein of interest. | Use a strain deficient in leucine biosynthesis. Standard heat shock or electroporation methods apply. Plate on LB agar with the appropriate antibiotic. |
| 2. Starter Culture | Inoculate a single colony into 50 mL of standard LB medium with antibiotic. Grow overnight at 37°C with shaking. | This step expands the cell population before moving to the more demanding minimal medium. |
| 3. Main Culture Growth | Pellet the starter culture and wash once with M9 salts to remove residual LB. Resuspend and inoculate 1 L of M9 minimal medium supplemented with all canonical amino acids except Leucine. | Crucial Step: Washing removes any contaminating leucine. The full supplement of other amino acids prevents metabolic stress and ensures robust growth. |
| 4. TFL Addition | Add 5,5,5-Trifluoro-DL-leucine to a final concentration of 100-200 mg/L. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.[11] | TFL is added as the sole source for leucine codons. Monitor growth carefully, as high concentrations of non-canonical amino acids can be toxic. |
| 5. Induction | Induce protein expression with IPTG (or other appropriate inducer) at the recommended concentration. Reduce temperature to 18-25°C and express for 16-20 hours. | Lowering the temperature slows protein expression, which often improves folding and solubility, especially for labeled proteins. |
| 6. Harvest & Lysis | Harvest the cells by centrifugation. Proceed with your standard protein purification protocol (e.g., Ni-NTA, GST, etc.). | The purification process is typically unchanged for TFL-labeled proteins. |
| 7. Quality Control | Analyze the purified protein via ESI-Mass Spectrometry. | Self-Validation: Confirm the mass shift corresponding to the number of incorporated TFL molecules. (Leucine MW: ~131.17 Da; TFL MW: ~185.14 Da). This step is essential to verify successful incorporation.[7] |
Note: For site-specific incorporation, more advanced genetic code expansion techniques using orthogonal aminoacyl-tRNA synthetase/tRNA pairs are required.[12][13] This is useful when labeling a single, specific site is desired.
Section 3: Application I - Probing Protein-Ligand Interactions with ¹⁹F NMR
Protein-observed ¹⁹F NMR is the premier application for TFL. Each incorporated TFL residue acts as a distinct sensor, reporting on its local environment within the protein.
3.1 Principle of Chemical Shift Perturbation (CSP)
When a ligand binds to a protein, it alters the local chemical environment of nearby amino acid residues. This change is detected by the sensitive ¹⁹F nucleus of a TFL probe, resulting in a change in its resonance frequency, or chemical shift.[4][14] By monitoring the ¹⁹F spectrum of the TFL-labeled protein during a titration with a ligand, one can map the binding site, determine the binding affinity (Kd), and gain insights into the kinetics of the interaction.[14][15]
3.2 Experimental Workflow for ¹⁹F NMR Studies
The overall workflow is a systematic process from sample preparation to final data interpretation, integrating molecular biology, protein biochemistry, and biophysical analysis.
3.3 Protocol 2: ¹⁹F NMR Titration Experiment
| Step | Procedure | Key Considerations & Rationale |
| 1. Sample Prep | Prepare a 10-50 µM stock of purified, TFL-labeled protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O. | Protein concentration depends on NMR sensitivity and protein solubility. D₂O is required for the spectrometer's lock system. The buffer should be optimized for protein stability and be compatible with the ligand.[3] |
| 2. Ligand Prep | Prepare a concentrated stock (e.g., 20-50x the protein concentration) of the ligand in the exact same NMR buffer. | Using the same buffer prevents changes in pH or salt concentration during the titration, which could cause non-specific chemical shifts. |
| 3. Initial Spectrum | Transfer ~500 µL of the protein solution to an NMR tube. Acquire a reference 1D ¹⁹F spectrum of the apo-protein. | This is the T=0 point, representing the unbound state. Ensure the spectrometer is properly tuned to the ¹⁹F frequency. |
| 4. Titration | Add small aliquots of the ligand stock solution to the NMR tube to achieve desired molar ratios (e.g., 0.25, 0.5, 1.0, 2.0, 5.0, 10.0 equivalents). | A typical titration series will bracket the expected Kd. Mix thoroughly but gently after each addition to avoid protein denaturation. |
| 5. Data Acquisition | Acquire a 1D ¹⁹F spectrum after each addition of ligand, ensuring the temperature is kept constant. | Temperature stability is critical as chemical shifts are temperature-dependent. Allow the sample to equilibrate for a few minutes at the target temperature before each acquisition. |
| 6. Data Processing | Process all spectra uniformly using software like TopSpin, Mnova, or NMRPipe. This includes Fourier transformation, phasing, and baseline correction. | Uniform processing is essential for accurate comparison of chemical shifts across the titration series. |
Table 1: Typical ¹⁹F NMR Acquisition Parameters
| Parameter | Typical Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher field strength provides better sensitivity and spectral dispersion. |
| Temperature | 298 K (25°C) | Must be kept constant. Chosen to maximize protein stability and ligand binding. |
| Acquisition Time | 0.5 - 1.0 s | Determines the resolution in the final spectrum. |
| Recycle Delay (d1) | 1.0 - 2.0 s | Allows for relaxation of the nuclei between scans, ensuring quantitative signal intensity. |
| Number of Scans | 128 - 2048+ | Depends on protein concentration and desired signal-to-noise ratio. |
| Spectral Width | ~200 ppm | Sufficient to cover the chemical shift range of fluorinated amino acids in proteins.[4] |
3.4 Data Analysis and Interpretation
The primary output of the experiment is a series of spectra showing the movement of ¹⁹F peaks as the ligand concentration increases.
-
Mapping the Binding Site: TFL residues that experience the largest chemical shift perturbations (CSPs) are likely at or near the ligand-binding interface.[4][14] If a protein structure is available, these CSPs can be mapped onto it to visualize the binding pocket.
-
Determining the Dissociation Constant (Kd): For interactions in the fast-exchange regime (typically Kd > 1 µM), the observed chemical shift (δ_obs) is the population-weighted average of the free (δ_free) and bound (δ_bound) states.[14] By plotting the change in chemical shift (Δδ = |δ_obs - δ_free|) against the ligand concentration and fitting the data to a one-site binding equation, the Kd can be accurately determined.
Section 4: Application II - Structural Insights from X-ray Crystallography
While NMR excels at studying dynamics and interactions in solution, X-ray crystallography provides a static, high-resolution snapshot of the protein-ligand complex.[16][17] Using TFL-labeled protein can offer distinct advantages in this context.
-
Phasing and Model Building: The highly electron-dense CF₃ group can serve as a strong anomalous scatterer or a distinct feature in the electron density map, aiding in the difficult process of phase determination and initial model building, particularly for lower-resolution datasets.[18]
-
Validating Binding Poses: The clear density of the CF₃ group can help unambiguously orient the side chain of the TFL residue, which can be critical for validating the binding pose of a ligand, especially if the leucine residue itself is part of the binding pocket.[19]
-
Probing Fluorine-Specific Interactions: Crystallography can reveal specific multipolar or hydrophobic interactions between the fluorine atoms and the ligand or protein backbone, providing crucial information for structure-based drug design.[20]
Section 5: Application III - Synergy with Computational Modeling
The combination of experimental data from TFL studies with computational methods creates a powerful, integrated approach to understanding protein-ligand interactions.[21][22]
-
Guiding and Validating Docking: Experimental CSP data from ¹⁹F NMR can be used as constraints in computational docking simulations.[23] Docking poses that are inconsistent with the NMR data (i.e., do not place the ligand near the perturbed TFL residues) can be discarded, significantly improving the accuracy of the predicted binding mode.
-
Interpreting Chemical Shifts: Molecular Dynamics (MD) simulations can provide insights into the conformational changes that give rise to observed CSPs.[24] By simulating the protein-ligand complex, one can correlate changes in the electrostatic environment or dynamics of the TFL side chain with the experimental NMR data.[25]
-
Rational Ligand Design: Computational tools can predict sites where fluorine substitutions on a ligand might form favorable interactions with the protein backbone.[20] This predictive power, combined with experimental validation using TFL-labeled protein, accelerates the optimization of lead compounds.
Conclusion
This compound is a robust and versatile tool that provides a high-resolution window into the complex world of protein-ligand interactions. Its incorporation into proteins enables the use of protein-observed ¹⁹F NMR, a technique unparalleled in its sensitivity and lack of background interference. This guide has provided the essential framework and detailed protocols for researchers to employ TFL in their own systems, from initial protein expression to the acquisition and interpretation of NMR data. By integrating these powerful experimental results with X-ray crystallography and computational modeling, scientists can build a comprehensive and validated understanding of molecular recognition, accelerating the pace of discovery in both fundamental biology and therapeutic development.
References
-
Urick, A. K., & Pomerantz, W. C. (2018). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at: [Link]
-
Leung, E. W., & Gellman, S. H. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]
-
Powner, M. B., & Waudby, C. A. (2020). A beginner's guide to ¹⁹F NMR and its role in drug screening. Biochemical Society Transactions. Available at: [Link]
-
Pomerantz, W. C., & Urick, A. K. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at: [Link]
-
Buer, B. C., & Kumar, K. (2011). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University of Pennsylvania ScholarlyCommons. Available at: [Link]
-
Hubbell, W. L., & Fleissner, M. R. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. Available at: [Link]
-
Waudby, C. A., & Tarsia, M. (n.d.). ¹⁹F NMR Fragment Screening Platform. University College London. Available at: [Link]
-
Arsić, B., & Huber, T. (2018). A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation. Biochemistry. Available at: [Link]
-
Wang, N., & Li, Y. (2021). Protein Expression with Biosynthesized Noncanonical Amino Acids. Springer Protocols. Available at: [Link]
-
Larionov, A., & Gouverneur, V. (2025). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry. Available at: [Link]
-
Buer, B. C., de la Salud-Bea, R., & Kumar, K. (2009). Fluorine: A new element in protein design. Protein Science. Available at: [Link]
-
Gouverneur, V., & Larionov, A. (2025). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ACS Publications. Available at: [Link]
-
Tirrell, D. A., & Tang, Y. (2003). Incorporation of Trifluoroisoleucine into Proteins in Vivo. Biochemistry. Available at: [Link]
-
Worst, E. G., Exner, M. P., et al. (2022). Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. JoVE. Available at: [Link]
-
Rennert, O. M., & Anker, H. S. (1963). ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. Biochemistry. Available at: [Link]
-
Otting, G., & Tan, Y. J. (2022). Inter-residue through-space scalar ¹⁹F-¹⁹F couplings between CH₂F groups in a protein. Magnetic Resonance. Available at: [Link]
-
Otting, G., & Tan, Y. J. (2024). (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5'-Difluoroleucine in Escherichia coli PpiB: Protein Production, ¹⁹F NMR, and Ligand Sensing Enhanced by the γ-Gauche Effect. Biochemistry. Available at: [Link]
-
Tirrell, D. A., & Tang, Y. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. PubMed. Available at: [Link]
-
Liu, C. C., & Chen, Y. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Costantino, A., Banci, L., & Luchinat, E. (2025). ¹⁹F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE. Available at: [Link]
-
Tirrell, D. A., & Tang, Y. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. ClinPGx. Available at: [Link]
-
Gerig, J. T. (2010). USE OF ¹⁹F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Methods in Enzymology. Available at: [Link]
-
Brylinski, M., & Pu, L. (2025). Computational modeling of protein-ligand interactions: From binding site identification to pose prediction and beyond. Current Opinion in Structural Biology. Available at: [Link]
-
Cierpicki, T., & Grembecka, J. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry. Available at: [Link]
-
Riniker, S., & van Gunsteren, W. F. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. Available at: [Link]
-
Jiménez-García, B., & Pons, C. (2015). New computational methods for structural modeling protein-protein and protein-nucleic acid interactions. Universitat de Barcelona. Available at: [Link]
-
Brylinski, M., & Pu, L. (2025). Computational modeling of protein–ligand interactions: From binding site identification to pose prediction and beyond. ResearchGate. Available at: [Link]
-
Marsh, J. A., & Forman-Kay, J. D. (2012). The interplay between transient α-helix formation and side chain rotamer distributions in disordered proteins probed by methyl chemical shifts. Journal of Molecular Biology. Available at: [Link]
-
Wlodawer, A., & Dauter, Z. (2007). x Ray crystallography. FEBS Journal. Available at: [Link]
-
Aga, C., & Rosen, M. K. (2021). Rapid Quantification of Protein-Ligand Binding via ¹⁹F NMR Lineshape Analysis. Biophysical Journal. Available at: [Link]
-
Maveyraud, L., & Mourey, L. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. Available at: [Link]
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Maveyraud, L., & Mourey, L. (2020). Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]
-
Nag, K., & Sharma, P. (2014). A Newcomer's Guide to Peptide Crystallography. Biopolymers. Available at: [Link]
Sources
- 1. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 9. (2 S,4 S)-5-Fluoroleucine, (2 S,4 R)-5-Fluoroleucine, and 5,5'-Difluoroleucine in Escherichia coli PpiB: Protein Production, 19F NMR, and Ligand Sensing Enhanced by the γ-Gauche Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein Expression with Biosynthesized Noncanonical Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 14. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein X-ray Crystallography and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational modeling of protein-ligand interactions: From binding site identification to pose prediction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. DSpace [diposit.ub.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The interplay between transient α-helix formation and side chain rotamer distributions in disordered proteins probed by methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Free Protein Synthesis with 5,5,5-Trifluoroleucine
Introduction: Engineering Protein Stability with Fluorinated Amino Acids
The precise control over protein composition afforded by in vitro translation systems has revolutionized protein engineering. Cell-free protein synthesis (CFPS) offers an open and adaptable platform for the production of proteins with functionalities beyond the canonical 20 amino acids.[1][2][3] This guide focuses on the incorporation of 5,5,5-Trifluoroleucine (TFL), a fluorinated analog of leucine, to enhance the biophysical properties of proteins. The introduction of fluorine, a highly electronegative and bio-inert element, into the hydrophobic core of proteins can significantly increase their thermal and chemical stability without drastically altering their native structure and function. TFL, with its trifluoromethyl group, serves as a powerful tool for researchers in drug development and protein science to engineer more robust and resilient proteins.
The rationale behind using TFL lies in the unique properties of the trifluoromethyl group. It is more hydrophobic than the corresponding isopropyl group of leucine, which can lead to more favorable packing within the protein's hydrophobic core. This enhanced hydrophobicity contributes to a more stable folded state, making the protein more resistant to denaturation.
This application note provides a comprehensive guide for the successful incorporation of this compound into target proteins using commercially available E. coli-based cell-free protein synthesis systems. We will delve into the underlying principles, provide detailed step-by-step protocols, and discuss analytical methods for the verification and characterization of the resulting fluorinated proteins.
Principle of TFL Incorporation in CFPS
The incorporation of TFL into a growing polypeptide chain during cell-free protein synthesis relies on the promiscuity of the endogenous translational machinery, specifically the leucyl-tRNA synthetase (LeuRS). LeuRS is responsible for charging leucine onto its cognate tRNA (tRNALeu). Fortunately, the structural similarity between leucine and TFL allows LeuRS to recognize and activate TFL, attaching it to tRNALeu. This "mischarged" tRNALeu is then delivered to the ribosome, where it incorporates TFL at leucine codons in the mRNA template.
To achieve high-efficiency incorporation of TFL, the CFPS reaction is typically set up to be deficient in natural leucine. This competitive exclusion strategy ensures that the TFL-charged tRNALeu is preferentially utilized by the ribosome.
Caption: Pathway for this compound incorporation in CFPS.
Materials and Reagents
Core Components:
-
Cell-Free Protein Synthesis Kit: A high-yield E. coli-based CFPS kit is recommended. Several commercial options are available (e.g., from Thermo Fisher Scientific, Promega, NEB). Ensure the kit allows for the customization of the amino acid mixture.
-
5,5,5-Trifluoro-DL-leucine: (CAS 2792-72-5) High purity (≥98.0%) is essential.
-
DNA Template: A linear or plasmid DNA template encoding the protein of interest. For optimal expression, consider codon optimization for the E. coli expression system.[4][5][6][7][8]
-
Amino Acid Mixture (Leucine-deficient): Prepare a stock solution of the 19 canonical amino acids, excluding leucine.
-
Nuclease-free water: For all dilutions and reactions.
Analytical Reagents and Equipment:
-
SDS-PAGE analysis: Precast polyacrylamide gels, running buffer, loading dye, and protein standards.
-
Mass Spectrometer: ESI-TOF or MALDI-TOF for intact protein mass analysis and LC-MS/MS for peptide analysis.
-
Circular Dichroism (CD) Spectrometer: For secondary structure analysis and thermal stability assays.
-
Differential Scanning Fluorimeter (DSF): For high-throughput thermal shift assays.
-
NMR Spectrometer (optional): For detailed structural analysis (requires 19F capabilities).
Experimental Protocols
Protocol 1: Cell-Free Protein Synthesis of TFL-Containing Protein
This protocol outlines the steps for a typical small-scale (e.g., 50 µL) CFPS reaction. All steps should be performed on ice to maintain the integrity of the cell extract.
-
Thaw Reagents: Thaw all CFPS kit components, the 19 amino acid mixture (leucine-deficient), and this compound on ice.
-
Prepare the Reaction Mixture: In a nuclease-free microcentrifuge tube, assemble the reaction mixture in the following order:
-
Nuclease-free water to a final volume of 50 µL.
-
CFPS Buffer and other kit-specific reagents as per the manufacturer's instructions.
-
19 Amino Acid Mixture (Leucine-deficient) to the recommended final concentration (typically 1-2 mM).
-
This compound to a final concentration of 2-5 mM. A titration may be necessary to optimize the concentration for your specific protein and CFPS system.
-
DNA template (linear or plasmid) at the concentration recommended by the kit manufacturer (typically 5-10 nM for plasmids).
-
CFPS E. coli extract (add last).
-
-
Mix Gently: Gently mix the reaction by pipetting up and down. Avoid vortexing, which can denature the proteins in the cell extract.
-
Incubation: Incubate the reaction at the temperature and for the duration recommended by the CFPS kit manufacturer (typically 2-4 hours at 30-37°C).
-
Stop the Reaction: Place the reaction tube on ice to stop protein synthesis.
Caption: General workflow for cell-free protein synthesis with TFL.
Protocol 2: Verification of TFL Incorporation by Mass Spectrometry
Confirmation of TFL incorporation is crucial. The most direct method is mass spectrometry, which can detect the mass shift resulting from the replacement of leucine (C6H13NO2, MW = 131.17 g/mol ) with TFL (C6H10F3NO2, MW = 185.14 g/mol ). Each substitution of leucine with TFL will result in a mass increase of approximately 53.97 Da.
-
Intact Protein Analysis:
-
Dilute a small aliquot of the CFPS reaction mixture in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the sample using an ESI-TOF or MALDI-TOF mass spectrometer.
-
Compare the observed molecular weight of the TFL-containing protein with the theoretical molecular weight of the wild-type protein. The mass difference should correspond to the number of incorporated TFL residues multiplied by 53.97 Da.
-
-
Peptide Mapping Analysis (for higher resolution):
-
Purify the TFL-containing protein from the CFPS reaction mixture.
-
Perform in-solution or in-gel tryptic digestion of the purified protein.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against a protein database containing the sequence of your target protein, with a variable modification of +53.97 Da on all leucine residues. This will identify the specific peptides containing TFL.
-
Protocol 3: Assessment of Protein Stability using Thermal Shift Assay
A key application of TFL incorporation is the enhancement of protein stability. A thermal shift assay (also known as Differential Scanning Fluorimetry or DSF) is a high-throughput method to measure changes in protein melting temperature (Tm).[9][10]
-
Sample Preparation:
-
Purify the wild-type and TFL-containing proteins from the CFPS reactions. Ensure they are in the same buffer.
-
Prepare a series of reactions in a 96-well PCR plate. Each well should contain the purified protein and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence in each well.
-
-
Data Analysis:
-
As the protein unfolds, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the fluorescence transition.[11]
-
Compare the Tm of the TFL-containing protein to the wild-type protein. An increase in Tm indicates enhanced thermal stability.
-
Expected Results and Data Presentation
The successful incorporation of TFL should result in a protein with a higher molecular weight and increased thermal stability compared to its wild-type counterpart.
Table 1: Expected Mass Shift upon TFL Incorporation
| Number of Leucine Residues | Expected Mass Increase (Da) |
| 1 | 53.97 |
| 5 | 269.85 |
| 10 | 539.70 |
| 20 | 1079.40 |
Table 2: Representative Data on Thermal Stability Enhancement by TFL
| Protein | Expression System | ΔTm (°C) upon TFL incorporation | Reference |
| Coiled-coil peptide | E. coli | +11 | (Montclare et al., 2009) |
| α-helical bundle protein | Chemical Synthesis | +8.6 kcal/mol (ΔΔG) | [12] |
| Melittin | Chemical Synthesis | Increased stability | (Niemz et al., 2001) |
Note: The magnitude of the stability increase will depend on the specific protein and the location of the leucine residues.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | TFL concentration is too high, inhibiting translation. | Titrate the TFL concentration in the CFPS reaction (e.g., 0.5 mM to 5 mM). |
| DNA template quality is poor. | Use high-quality, purified plasmid or linear DNA. | |
| Incomplete TFL incorporation | Residual leucine in the CFPS system. | Ensure the use of a leucine-deficient amino acid mix. Some commercial kits may have trace amounts of leucine. |
| TFL is being degraded. | Ensure the purity of the TFL and store it properly. | |
| Protein aggregation | TFL incorporation leads to misfolding. | Optimize the CFPS reaction conditions (e.g., lower temperature, addition of chaperones). |
| The purified protein is not stable in the storage buffer. | Screen different buffer conditions for the purified protein. |
Conclusion
The incorporation of this compound using cell-free protein synthesis is a powerful and accessible method for enhancing the stability of recombinant proteins. The protocols and guidelines presented here provide a framework for researchers to successfully produce and characterize TFL-containing proteins. The ability to engineer more robust proteins has significant implications for the development of therapeutics, diagnostics, and industrial enzymes with improved shelf-life and performance under challenging conditions.
References
- 1. Cell-Free based Non-Canonical Amino Acid Antibody Labeling Service - Creative Biolabs [creativebiolabs.net]
- 2. [PDF] Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synonymous Codon Usage Affects the Expression of Wild Type and F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPTIMIZER: a web server for optimizing the codon usage of DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synonymous but not Silent: The Codon Usage Code for Gene Expression and Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Codon usage bias - Wikipedia [en.wikipedia.org]
- 8. General Rules for Optimal Codon Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. huber.embl.de [huber.embl.de]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Predicting melting temperature directly from protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unveiling Intracellular Protein Dynamics with 5,5,5-Trifluoroleucine In-Cell NMR Spectroscopy in Human Cells
Introduction: The Imperative for In-Cell Structural Biology
To truly comprehend the function and regulation of proteins, particularly those implicated in disease, we must observe them within their native habitat: the living cell. Traditional structural biology techniques often rely on purified proteins in dilute, artificial buffer systems, which can fail to recapitulate the complex and crowded intracellular environment.[1][2] In-cell Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool to bridge this gap, offering atomic-resolution insights into protein structure, dynamics, and interactions directly within living cells.[3]
However, conventional ¹H, ¹³C, and ¹⁵N-based in-cell NMR faces significant challenges in human cells. The sheer number of macromolecules leads to spectral crowding and severe line broadening for proteins that interact with cellular components, often rendering them "NMR-invisible".[4][5] ¹⁹F NMR provides a compelling solution to this problem. The fluorine-19 nucleus boasts a high gyromagnetic ratio (83% of the sensitivity of ¹H), 100% natural abundance, and a wide chemical shift range, making it an exquisitely sensitive reporter of its local environment.[3] Crucially, the near-total absence of endogenous fluorine in biological systems ensures that ¹⁹F NMR spectra are background-free, allowing for the unambiguous detection of a labeled protein of interest.[4][6]
This application note provides a comprehensive guide to the use of 5,5,5-Trifluoroleucine (TFL), a fluorinated analog of the essential amino acid leucine, for in-cell NMR studies in human cells. We will delve into the rationale for using TFL, provide detailed protocols for protein labeling and sample preparation, and offer guidance on data acquisition and analysis, empowering researchers to leverage this powerful technique for drug discovery and fundamental biological inquiry.
The TFL Advantage: A Minimally Perturbing Probe for Protein Structure and Function
This compound is an ideal probe for in-cell NMR for several key reasons:
-
Structural Mimicry: As an analog of leucine, TFL is readily incorporated into proteins by the cell's natural translational machinery, replacing leucine residues.[7][8] Leucine is a common amino acid, often found in protein cores and at protein-protein interfaces, making TFL a versatile reporter on a wide range of structural features.
-
Enhanced Stability: The incorporation of TFL has been shown to increase the thermal stability of coiled-coil peptides, a property that can be advantageous for studying protein folding and stability in the complex cellular milieu.[9]
-
Sensitive Reporter Group: The trifluoromethyl (CF₃) group of TFL provides a strong, single ¹⁹F NMR signal that is highly sensitive to changes in its chemical environment, such as those induced by protein folding, conformational changes, or ligand binding.[10]
Experimental Workflow Overview
The successful application of TFL for in-cell NMR in human cells follows a multi-step process, which is outlined below. Each stage requires careful optimization to achieve high-quality, reproducible results.
Figure 2. Key factors to optimize for successful TFL in-cell NMR experiments.
-
TFL Cytotoxicity: Before initiating in-cell NMR experiments, it is crucial to determine the cytotoxic effects of TFL on your specific human cell line. This can be achieved using a standard cell viability assay, such as the MTT assay. [11]A concentration range should be tested to identify the highest concentration of TFL that can be tolerated by the cells over the course of the labeling and NMR experiment without significant loss of viability.
-
TFL Incorporation Efficiency: The efficiency of TFL incorporation in place of leucine is a stochastic process that depends on the concentration of TFL in the medium. [12][13]Higher concentrations of TFL will lead to a higher percentage of leucine sites being occupied by TFL, but this must be balanced against potential cytotoxicity. The incorporation efficiency can be quantified by mass spectrometry of the purified protein.
-
Timing of the Medium Switch: The timing of the switch to TFL-containing medium post-transfection is a critical parameter. An early switch may lead to lower protein expression due to cellular stress, while a late switch may result in a larger pool of unlabeled protein being synthesized before the introduction of TFL. A time course experiment (e.g., switching at 8, 16, and 24 hours post-transfection) is recommended to determine the optimal window for your protein of interest. [14]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no ¹⁹F NMR signal | - Low protein expression- Low TFL incorporation efficiency- Poor cell viability | - Optimize transfection efficiency.- Increase TFL concentration (check cytotoxicity first).- Optimize medium switch time.- Confirm cell viability before and after NMR. |
| High cell death | - TFL concentration is too high- Contamination | - Perform a dose-response cytotoxicity assay to determine the optimal TFL concentration.- Ensure sterile technique throughout the protocol. |
| Broad, unresolved ¹⁹F signals | - Protein aggregation in-cell- Slow molecular tumbling | - This may be inherent to the intracellular environment. Ensure protein is known to be soluble.- ¹⁹F NMR is advantageous for detecting such broad signals that are invisible to other NMR methods. [4] |
| Complex, multi-peak ¹⁹F spectrum | - Multiple leucine sites in different environments- Heterogeneous labeling (mix of labeled and unlabeled protein) | - This is expected and provides rich structural information. Site-directed mutagenesis can be used to assign specific resonances.- Optimize labeling conditions for higher incorporation efficiency. |
| Poor baseline quality | - Probe background signals- Dead cells releasing contents | - Use appropriate baseline correction algorithms during data processing.- Ensure high cell viability in the NMR sample. |
Conclusion and Future Perspectives
This compound provides a powerful and minimally perturbing probe for in-cell NMR studies in human cells. The background-free nature of ¹⁹F NMR, combined with the sensitivity of the trifluoromethyl group to its local environment, enables the study of protein folding, conformational dynamics, and molecular interactions in the complex intracellular milieu. While careful optimization of labeling conditions and cytotoxicity is paramount, the protocols and guidelines presented in this application note provide a robust framework for researchers to successfully implement this technique.
Future developments in this field may include the use of cell-free protein synthesis systems for the efficient production of TFL-labeled proteins, and the application of more advanced, multi-dimensional ¹⁹F NMR pulse sequences to further resolve complex in-cell spectra. The continued application of TFL and other fluorinated amino acids in in-cell NMR promises to yield unprecedented insights into the intricate workings of proteins within their native cellular context, with significant implications for drug discovery and our fundamental understanding of biology.
References
- Banci, L., Barbieri, L., Bertini, I., Luchinat, E., Secci, E., & Aricescu, A. R. (2013). In-cell NMR in human cells: a uniquely powerful tool for studying protein structure and function.
-
In-Cell NMR Sample Preparation for Nucleic Acids Using Human Cells. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
- Li, C., & Pielak, G. J. (2019). Applications of In-Cell NMR in Structural Biology and Drug Discovery. Molecules, 24(1), 103.
-
The Cytotoxic Effects of 5FU on Hek293 and HeLa Cells in vitro. (n.d.). Retrieved January 3, 2026, from [Link]
-
How to make an NMR sample. (n.d.). nmr-service.com. Retrieved January 3, 2026, from [Link]
- In-Cell Solid-State NMR: An Emerging Technique for the Study of Biological Membranes. (2018). Biophysical Journal, 114(12), 2805-2812.
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 3, 2026, from [Link]
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). Protein Science.
-
F19 detection. (n.d.). UCSB Chemistry and Biochemistry. Retrieved January 3, 2026, from [Link]
- Costantino, A., Pham, L. B. T., Barbieri, L., Calderone, V., Ben-Nissan, G., Sharon, M., Banci, L., & Luchinat, E. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910.
- Costantino, A., et al. (n.d.). CONTROLLING THE INCORPORATION OF FLUORINATED AMINO ACIDS IN HUMAN CELLS AND ITS STRUCTURAL IMPACT. FLORE.
- Costantino, A., Pham, L. B. T., Barbieri, L., Calderone, V., Ben-Nissan, G., Sharon, M., Banci, L., & Luchinat, E. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PubMed.
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2025).
- Best way to determine 19F-NMR yield? (2024).
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).
- Luchinat, E., Barbieri, L., & Banci, L. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1389–1399.
- Incorporation of trifluoroisoleucine into proteins in vivo. (2003). PubMed.
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023). Journal of the American Chemical Society.
- Improving Your Baseline Correction. (2007). University of Ottawa NMR Facility Blog.
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023). FLORE.
- Proverbio, D., et al. (2013). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(11), 2443-2450.
- A method for selective 19F-labeling absent of probe sequestr
- One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. (2024). Comptes Rendus Chimie.
- Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. (2025). The Journal of Organic Chemistry.
- One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. (2024).
- HEK293 cell line toxicity. (n.d.).
- HEK293 cell line toxicity - SARS-CoV-2 Assays. (n.d.).
- Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. (2025). PubMed Central.
- 19Flourine NMR. (n.d.). nmr-service.com.
- EFFECT OF 5',5',5'-TRIFLUOROLEUCINE ON A NUMBER OF MOUSE LEUKAEMIAS. (1964).
- Cytotoxicity of molecule 1 in the HEK-293 cell line (n = 8) using the MTT assay. (n.d.).
- 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5. (n.d.). Sigma-Aldrich.
- Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. (n.d.).
- 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5. (n.d.). Sigma-Aldrich.
- ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. (1963). Biochemistry.
- Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. (2018). PLOS ONE.
- 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. (1999). Biochemistry.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega.
- How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. (n.d.). AURA.
- The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? (2023).
- Buy 5,5,5-Trifluoro-ʟ-leucine, N-t-Boc derivative Isotope - Quality Reliable Supply. (n.d.). Sigma-Aldrich.
- Transient HEK 293 Expression Protocol. (2016). YouTube.
- 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5. (n.d.). Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In-Cell Solid-State NMR: An Emerging Technique for the Study of Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of In-Cell NMR in Structural Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. flore.unifi.it [flore.unifi.it]
- 7. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 8. ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 [sigmaaldrich.com]
- 10. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jobiost.com [jobiost.com]
- 12. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Protein Science: A Guide to Fluorinated Protein Expression in Leucine Auxotrophic Strains
Introduction: The Fluorine Advantage in Protein Engineering and Drug Discovery
The strategic incorporation of fluorine into proteins has emerged as a transformative tool in chemical biology, protein engineering, and drug discovery. The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet powerful modifications of protein structure, stability, and function.[1] Fluorinated amino acids, when incorporated into the proteome, can enhance thermal and chemical stability, modulate protein-protein and protein-ligand interactions, and serve as sensitive probes for nuclear magnetic resonance (NMR) spectroscopy.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the expression of fluorinated proteins, with a specific focus on leveraging leucine auxotrophic Escherichia coli strains for the efficient incorporation of fluorinated leucine analogs.
The use of auxotrophic strains, which are incapable of synthesizing one or more essential compounds, is a cornerstone of this methodology.[4] Specifically, a leucine auxotroph, unable to produce its own leucine, becomes entirely dependent on the leucine supplied in the growth medium. This provides a powerful and direct method for introducing fluorinated leucine analogs into the protein synthesis machinery, leading to high levels of incorporation into the target protein.[5][6] This approach is not only cost-effective but also ensures high fidelity of incorporation, minimizing the metabolic scrambling that can occur in wild-type strains.[5]
The applications of this technology are vast and impactful. In drug discovery, introducing fluorine can significantly improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[3][7] For structural biologists, the 19F nucleus, with its 100% natural abundance and high sensitivity, offers a unique NMR probe for studying protein dynamics and interactions in a biologically clean window, free from background signals.[2][8][9]
This guide will delve into the mechanistic principles, provide detailed, field-proven protocols, and offer expert insights to empower researchers to harness the full potential of fluorinated proteins.
Core Principles: Why Leucine Auxotrophs are a Superior System
The rationale for employing leucine auxotrophic strains for the expression of fluorinated proteins is grounded in the precise control it affords over amino acid metabolism. A wild-type E. coli can synthesize all 20 standard amino acids.[4] Attempting to introduce a fluorinated analog in such a strain would result in a competition between the endogenous, natural amino acid and the exogenous, fluorinated one. This leads to inefficient and heterogeneous incorporation.
Leucine auxotrophs, however, have a genetic defect in the leucine biosynthetic pathway, rendering them incapable of producing this essential amino acid.[10] This dependency is the key to our experimental control. By providing a defined minimal medium where the sole source of "leucine" is a fluorinated analog, such as 5',5',5'-trifluoroleucine, we can drive near-quantitative replacement of leucine with its fluorinated counterpart in the expressed proteins.[6][11]
Advantages of the Leucine Auxotrophic System:
-
High Incorporation Efficiency: By eliminating the competition from endogenous leucine, incorporation rates of over 90% can be achieved.[12]
-
Cost-Effectiveness: This method significantly reduces the amount of expensive fluorinated amino acid required compared to expression in wild-type strains.[5]
-
Metabolic Control: It minimizes the risk of the fluorinated analog being metabolized into other compounds, ensuring its direct incorporation into the protein.
-
Broad Applicability: The principle can be extended to other amino acid auxotrophs for the incorporation of a wide variety of unnatural amino acids.[4][5]
Experimental Workflow: From Vector to Purified Fluorinated Protein
The overall process for expressing and purifying a fluorinated protein using a leucine auxotrophic strain can be broken down into several key stages. Each stage requires careful planning and execution to ensure a successful outcome.
Caption: A high-level overview of the experimental workflow for fluorinated protein expression.
Detailed Protocols and Methodologies
PART 1: Strain Selection and Media Preparation
1.1. Choosing the Right Leucine Auxotrophic Strain:
Several E. coli strains are suitable for this purpose. The choice of strain can depend on the expression vector and the nature of the target protein. Commonly used parent strains for generating auxotrophs include BL21(DE3) and C43(DE3).[4] It is crucial to select a strain with a well-characterized leucine auxotrophy. The DL39 strain, for example, is auxotrophic for leucine among other amino acids and is compatible with the T7 expression system.[13]
1.2. Preparation of Defined Minimal Medium:
A precisely formulated minimal medium is critical for the success of this protocol. The medium must provide all the necessary nutrients for bacterial growth except for leucine. M9 minimal medium is a common and effective choice.
Table 1: M9 Minimal Medium Components (for 1 Liter)
| Component | Stock Concentration | Volume for 1L | Final Concentration |
| 5x M9 Salts | 5x | 200 mL | 1x |
| Glucose | 20% (w/v) | 20 mL | 0.4% |
| MgSO₄ | 1 M | 2 mL | 2 mM |
| CaCl₂ | 0.1 M | 1 mL | 0.1 mM |
| Thiamine (Vitamin B1) | 1% (w/v) | 0.1 mL | 0.0001% |
| Amino Acid Mix (Leu⁻) | 50x | 20 mL | 1x |
| Sterile Water | - | to 1 L | - |
Protocol for 5x M9 Salts (1 Liter):
-
Dissolve the following in 800 mL of distilled water:
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl
-
-
Adjust the volume to 1 liter with distilled water.
-
Sterilize by autoclaving.
Protocol for 50x Amino Acid Mix (Leu⁻) (100 mL):
-
Dissolve all standard amino acids except leucine to a final concentration of 10 mg/mL each in distilled water.
-
Adjust the pH to 7.0.
-
Sterilize by filtration (0.22 µm filter).
Critical Note: All stock solutions should be prepared with high-purity water and sterilized separately before mixing to prevent precipitation.
PART 2: Protein Expression and Fluorinated Leucine Incorporation
Step-by-Step Expression Protocol:
-
Transformation: Transform the expression plasmid containing your gene of interest into the chosen leucine auxotrophic E. coli strain using standard protocols. Plate on LB agar plates containing the appropriate antibiotic for selection.
-
Starter Culture: Inoculate a single colony into 5-10 mL of rich medium (e.g., LB broth) supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture Inoculation: The next day, inoculate 1 liter of pre-warmed M9 minimal medium (supplemented as described in Table 1) with the overnight starter culture. The starting optical density at 600 nm (OD₆₀₀) should be around 0.05-0.1.
-
Growth Phase: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. This indicates the mid-logarithmic growth phase, which is optimal for protein expression induction.[14]
-
Induction and Fluorinated Analog Addition:
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG for T7 promoter-based systems to a final concentration of 0.5-1 mM).
-
Simultaneously, add the fluorinated leucine analog (e.g., 5',5',5'-trifluoroleucine) to a final concentration of 50-100 mg/L. The optimal concentration may need to be determined empirically for each protein.
-
-
Expression Phase: Reduce the temperature to 18-25°C and continue shaking for 16-20 hours. Lower temperatures often improve the solubility and proper folding of the recombinant protein.[15]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C until further processing.
Caption: Key steps in the fluorinated protein expression protocol.
PART 3: Purification and Characterization
3.1. Protein Purification:
The purification of the fluorinated protein generally follows standard protocols established for the non-fluorinated version. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common and effective first step.
General Purification Workflow:
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: Apply the clarified lysate to an equilibrated affinity column. Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the target protein using a competitive ligand (e.g., imidazole for His-tagged proteins).
-
Further Purification (Optional): If necessary, further purify the protein using size-exclusion or ion-exchange chromatography to achieve higher purity.
3.2. Characterization and Validation of Incorporation:
It is essential to verify the successful incorporation of the fluorinated amino acid.
-
SDS-PAGE: To confirm the expression and purity of the protein.
-
Mass Spectrometry (MS): This is the gold standard for confirming the incorporation of the fluorinated analog.[16] Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the precise molecular weight of the intact protein, which will be higher than the wild-type protein due to the mass difference of the fluorinated analog.
-
¹⁹F NMR Spectroscopy: For proteins intended for NMR studies, a simple 1D ¹⁹F NMR spectrum will confirm the presence of the fluorine label and can provide initial insights into the protein's folded state.[17] The chemical shifts of the ¹⁹F nuclei are highly sensitive to their local environment, providing a powerful tool for studying protein structure and dynamics.[2][17]
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Protein Yield | Toxicity of the fluorinated analog; Codon bias; Inefficient induction. | Optimize the concentration of the fluorinated analog; Lower the induction temperature and/or inducer concentration; Use a codon-optimized gene or an expression strain supplemented with rare tRNAs.[15] |
| Poor Incorporation | Leaky expression before induction; Contamination of minimal media with leucine. | Use a tightly regulated promoter system; Ensure meticulous preparation of leucine-free minimal media. |
| Protein Insolubility | Misfolding due to rapid expression or the presence of the fluorinated analog. | Lower the expression temperature further (e.g., 15-18°C); Co-express molecular chaperones; Optimize lysis and purification buffers (e.g., add detergents or refolding agents).[14][15] |
| Cell Lysis During Expression | High-level expression of a toxic protein. | Reduce inducer concentration; Use a weaker promoter; Shorten the expression time. |
Conclusion and Future Outlook
The expression of fluorinated proteins in leucine auxotrophic strains is a robust and highly effective method for advancing our understanding of protein science and accelerating drug discovery. This approach provides unparalleled control over the incorporation of fluorinated amino acids, enabling the production of homogenously labeled proteins for a wide array of applications. From enhancing the therapeutic properties of biologics to providing unique insights through ¹⁹F NMR, the ability to precisely engineer the fluorine content of proteins is a powerful asset in the modern biologist's and chemist's toolkit. As our understanding of the "fluorous effect" in proteins deepens, and as new fluorinated amino acids become available, the applications of this technology are set to expand even further, opening up new frontiers in the design of novel biomaterials, therapeutics, and diagnostics.
References
- Galles, C., Infield, D. T., & Ahern, C. A. (2024). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Methods in Enzymology.
- Ahern, C. A., & Galles, C. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. Methods in Enzymology, 696, 341-354.
- Pomerantz, W. C., & Cistrone, P. A. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology, 11(7), 1737-1748.
- Spence, M., et al. (2004). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Protein Science, 13(5), 1264-1271.
- Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(3), 1998-2006.
- Gelis, I., et al. (2016). Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications. Journal of Biomolecular NMR, 64(3), 223-233.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
- Wang, J., & Lin, F. (2020).
- Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
- Hoesl, M. G., et al. (2019).
- Patra, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3959-3972.
- Rennert, O. M., & Anker, H. S. (1963). Incorporation into polypeptide and charging on transfer ribonucleic acid of the amino acid analog 5',5',5'-trifluoroleucine by leucine auxotrophs of Escherichia coli. Biochemistry, 2, 471-476.
- Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1241-1250.
- Hoesl, M. G., et al. (2020). Multiomics Analysis Provides Insight into the Laboratory Evolution of Escherichia coli toward the Metabolic Usage of Fluorinated Indoles. ACS Omega, 5(47), 30581-30592.
- Yoder, N. C., & Kumar, K. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Journal of the American Chemical Society, 125(23), 6932-6933.
- Chan, K. L., et al. (2020). Escherichia coli amino acid auxotrophic expression host strains for investigating protein structure–function relationships. The Journal of Biochemistry, 168(6), 565-578.
- Leuchtenberger, W. (2025). An improved high cell density cultivation - iHCDC - strategy for leucine auxotrophic Escherichia coli K12 ER2507.
- Budisa, N., et al. (2020). Multiomics Analysis Provides Insight into the Laboratory Evolution of Escherichia coli toward the Metabolic Usage of Fluorinated Indoles. ACS Omega, 5(47), 30581–30592.
- Gouverneur, V., & Müller, K. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 16(11), 1235-1253.
- Gold Biotechnology. (n.d.). What are E. coli Expression Strains? GoldBio.
- Yoder, N. C., & Kumar, K. (2002). Incorporation of Trifluoroisoleucine into Proteins in Vivo. Journal of the American Chemical Society, 124(51), 15148-15149.
- Lee, C. H., et al. (2021). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 26(15), 4443.
- Sinn, L., et al. (2020).
- Peterson, R., Yang, Y., & Arbing, M. (2020). Fluorine labeling of proteins for NMR studies. UCLA Bio-NMR Core.
- Studier, F. W. (2005). Protein production by auto-induction in high density shaking cultures.
- Rennert, O. M., & Anker, H. S. (1963). ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. Biochemistry, 2, 471-476.
- Olenginski, G. M., et al. (2019). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. Biotechnology and Bioengineering, 116(9), 2146-2155.
- Addgene. (n.d.). Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins. Addgene.
- OpenWetWare. (2012). Minimal Medium for Protein Expression in E coli. WordPress.com.
- Blattner Lab. (n.d.). Protocols and Recipes. E. coli Genome Project.
- Luck, L. A., & Vance, J. E. (1998). 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. Protein Science, 7(11), 2316-2325.
- Galles, C., Infield, D. T., & Ahern, C. A. (2025). Expression and purification of fluorinated proteins from mammalian suspension culture.
- iGEM. (2017).
- Luck, L. A., & Vance, J. E. (1998). 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. Protein Science, 7(11), 2316–2325.
- Wang, Y., et al. (2021). Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs.
- Lee, B. S., et al. (2016). Forced Ambiguity of the Leucine Codons for Multiple-Site-Specific Incorporation of a Noncanonical Amino Acid. ACS Synthetic Biology, 5(6), 537-542.
- Barrick Lab. (n.d.). Media Recipes.
- Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(3), 1998–2006.
- Francis, D. M., & Page, R. (2010). Strategies to Optimize Protein Expression in E. coli. Current Protocols in Protein Science, 61, 5.24.1-5.24.29.
- Rockland Immunochemicals Inc. (n.d.).
- Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(3), 1998-2006.
- Biomatik. (2021). Tips For Increasing Unstable Protein Expression In E.coli.
- Rodriguez, E. A., Lester, H. A., & Dougherty, D. A. (2007). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences, 104(43), 16817-16822.
- Hong, S. H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry, 7, 359.
- Bussey, H. (1972). Biosynthesis of Branched-Chain Amino Acids in Yeast: Regulation of Leucine Biosynthesis in Prototrophic and Leucine Auxotrophic Strains. Journal of Bacteriology, 111(2), 447-456.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 16. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Labyrinth of Protein Folding: An Application Guide to 5,5,5-Trifluoroleucine and ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate dance of life, proteins fold into specific three-dimensional structures to perform their myriad functions. Understanding the pathways of this folding process is paramount, not only for fundamental biological insights but also for the rational design of therapeutics against diseases rooted in protein misfolding. This guide provides a detailed exploration of a powerful technique that shines a light on this complex process: the use of the non-canonical amino acid 5,5,5-trifluoroleucine (TFL) as a probe, coupled with the exquisite sensitivity of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Here, we eschew a rigid template, instead opting for a narrative that weaves together the foundational principles, practical protocols, and insightful data interpretation that underpin this elegant experimental approach. Our goal is to equip you with not just the "how," but the crucial "why," fostering a deeper understanding of the experimental choices and empowering you to confidently apply this technique in your own research endeavors.
I. The Power of a Fluorinated Spy: Why this compound?
The ideal probe for a biological process should be minimally perturbative yet highly informative. This compound, a synthetic analog of the naturally occurring amino acid leucine, fits this description remarkably well. Leucine, with its isobutyl side chain, is a common residue found in the hydrophobic cores of proteins, regions that are critical drivers of the folding process.
The strategic replacement of the three terminal methyl protons of leucine with fluorine atoms bestows several key advantages:
-
Minimal Steric Perturbation: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.2 Å). This subtle difference means that TFL can often substitute for leucine without significantly disrupting the protein's structure or folding landscape.
-
A Sensitive Reporter for ¹⁹F NMR: The ¹⁹F nucleus is a superb NMR probe. It has a high gyromagnetic ratio, is 100% naturally abundant, and, most importantly, is virtually absent in biological systems. This "background-free" nature ensures that any detected signal originates exclusively from the incorporated TFL.
-
Exceptional Sensitivity to the Local Environment: The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its immediate electronic surroundings.[1][2] This means that even subtle changes in the conformation of the protein backbone or the packing of side chains during folding will induce a measurable change in the ¹⁹F NMR signal. This sensitivity allows for the detection and characterization of transient folding intermediates that may be invisible to other techniques.[1]
II. Experimental Workflow: From Gene to Spectrum
The journey of using TFL to study protein folding involves a multi-step process, from the synthesis of the amino acid to the acquisition and interpretation of NMR data.
Caption: Overview of the experimental workflow for probing protein folding using this compound and ¹⁹F NMR.
III. Detailed Protocols and Methodologies
A. Synthesis of 5,5,5-Trifluoro-DL-leucine
While commercially available, in-house synthesis of TFL can be a cost-effective option. One established method involves the hydrogenation of trifluoromethyl crotonic acid.[3]
Protocol: Synthesis of 5,5,5-Trifluoro-DL-leucine
-
Hydrogenation: Dissolve trifluoromethyl crotonic acid in absolute ethanol.
-
Catalysis: Add Adams catalyst (platinum dioxide) to the solution.
-
Reaction: Hydrogenate the mixture under pressure (e.g., 3 atm) until the theoretical amount of hydrogen is consumed.
-
Filtration: Filter the solution to remove the catalyst.
-
Esterification: Add additional absolute ethanol and concentrated sulfuric acid to the filtrate and reflux to form the ethyl ester.
-
Work-up and Purification: Follow standard organic chemistry procedures for extraction and purification to yield ethyl 4,4,4-trifluoroisovalerate.
-
Further Steps: The resulting ester can then be converted to the amino acid through established methods such as the Strecker synthesis or by using a chiral auxiliary for stereoselective synthesis.[4][5]
Note: This is a simplified overview. Researchers should consult detailed synthetic organic chemistry literature for precise reaction conditions, safety precautions, and purification procedures.
B. Incorporation of TFL into Proteins using a Leucine Auxotrophic E. coli Strain
The most common method for incorporating TFL into a target protein is to use an E. coli strain that is auxotrophic for leucine, meaning it cannot synthesize this amino acid on its own.[6][7]
Protocol: Expression and Purification of a TFL-Labeled Protein
-
Strain and Plasmid:
-
Use a leucine auxotrophic E. coli strain (e.g., a derivative of BL21(DE3) with a knockout in a key leucine biosynthesis gene).
-
Transform this strain with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7).
-
-
Growth in Rich Media:
-
Inoculate a single colony into a rich medium (e.g., LB) containing the appropriate antibiotic and grow overnight at 37°C with shaking. This initial growth phase allows for biomass accumulation.
-
-
Transfer to Minimal Media and Induction:
-
Pellet the cells from the overnight culture by centrifugation and wash them with a sterile M9 minimal medium lacking leucine.
-
Resuspend the cell pellet in M9 minimal medium supplemented with all essential amino acids except leucine.
-
Add 5,5,5-trifluoro-DL-leucine to the medium at a concentration typically ranging from 50 to 100 mg/L. The optimal concentration may need to be determined empirically for each protein.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
-
Lyse the cells using a method such as sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Purify the TFL-labeled protein from the soluble fraction of the lysate using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged, followed by ion-exchange and/or size-exclusion chromatography).
-
Self-Validation Check: Confirm the incorporation of TFL by mass spectrometry. The mass of the labeled protein will be higher than the unlabeled protein by 42 Da for each incorporated TFL residue (the mass difference between C₃H₃F₃ and C₄H₇).
C. ¹⁹F NMR Spectroscopy for Protein Folding Studies
With the purified TFL-labeled protein in hand, you are ready to probe its folding pathway using ¹⁹F NMR.
Protocol: ¹⁹F NMR Data Acquisition and Analysis of Protein Denaturation
-
NMR Sample Preparation:
-
Prepare a sample of the purified TFL-labeled protein in a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH) containing 10% D₂O for the lock signal. Protein concentrations typically range from 50 µM to 1 mM.
-
Prepare a stock solution of a chemical denaturant (e.g., 8 M urea or 6 M guanidinium hydrochloride) in the same buffer.
-
-
Spectrometer Setup:
-
Use an NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.
-
Set the temperature of the experiment.
-
Reference the ¹⁹F chemical shifts to an external standard, such as trifluoroacetic acid (TFA).
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum of the native protein.
-
Perform a denaturation titration by adding increasing amounts of the denaturant stock solution to the NMR sample and acquiring a 1D ¹⁹F spectrum at each concentration. Ensure thorough mixing and allow the sample to equilibrate at each step.
-
Alternatively, thermal denaturation can be performed by acquiring spectra at increasing temperatures.
-
-
Data Processing and Analysis:
-
Process the acquired free induction decays (FIDs) using NMR processing software (e.g., NMRPipe).[8] This typically involves Fourier transformation, phasing, and baseline correction.
-
For each spectrum, integrate the peaks corresponding to the folded and unfolded states. The chemical shifts of the unfolded state are generally clustered together, while those of the folded state are more dispersed.[9]
-
Plot the fraction of unfolded protein as a function of denaturant concentration or temperature.
-
Fit the data to a two-state or multi-state unfolding model to extract thermodynamic parameters such as the free energy of unfolding (ΔG°), the m-value (a measure of the change in solvent accessible surface area upon unfolding), and the melting temperature (Tₘ).
-
IV. Interpreting the ¹⁹F NMR Data: Unraveling the Folding Pathway
The true power of this technique lies in the interpretation of the ¹⁹F NMR spectra to gain insights into the protein folding process.
-
Native State: In a well-folded protein, each TFL residue will be in a unique chemical environment, resulting in a dispersed set of peaks in the ¹⁹F NMR spectrum. The chemical shift of each peak is a sensitive reporter of the local structure around that specific TFL residue.
-
Unfolded State: In the unfolded state, the TFL residues are exposed to the solvent and experience similar environments. This results in a collapse of the dispersed peaks into a narrow cluster of resonances.[9]
-
Folding Intermediates: The key to identifying folding intermediates is the appearance of new, distinct peaks in the ¹⁹F NMR spectrum during the denaturation process. These peaks represent TFL residues in environments that are different from both the fully folded and fully unfolded states. By analyzing the chemical shifts and line widths of these intermediate peaks, one can gain structural information about these transient species. For example, a peak that is shifted downfield from the unfolded state but not as far as the native state peak may indicate that this region of the protein has formed some structure but is not yet fully folded.
-
Kinetics of Folding: By using techniques such as stopped-flow NMR, it is possible to monitor the folding process in real-time.[9] By observing the appearance and disappearance of peaks corresponding to the unfolded, intermediate, and folded states over time, one can determine the rates of the different steps in the folding pathway.
Table 1: Representative ¹⁹F NMR Chemical Shift Changes During Protein Folding
| Folding State | Expected ¹⁹F NMR Spectrum | Interpretation |
| Unfolded | Narrow cluster of peaks | TFL residues are in a solvent-exposed, random coil-like environment. |
| Intermediate | Appearance of new, distinct peaks with chemical shifts between the unfolded and folded states. | Formation of partially folded structures. The number and chemical shifts of these peaks provide information on the nature and location of the intermediate(s). |
| Folded | Well-dispersed set of peaks | Each TFL residue is in a unique, well-defined structural environment within the folded protein. |
V. Case Study: Probing Co-translational Folding with ¹⁹F NMR
A groundbreaking study by Cabrita et al. utilized ¹⁹F NMR to study the co-translational folding of a multi-domain protein on the ribosome.[10] By incorporating a trifluoromethyl-labeled phenylalanine analog, they were able to directly observe the emergence of folding intermediates as the nascent polypeptide chain emerged from the ribosome exit tunnel. The ¹⁹F NMR spectra clearly showed the appearance of new peaks corresponding to partially folded states, providing unprecedented insights into how the ribosome modulates the protein folding landscape.[10] While this study used a different fluorinated amino acid, the principles and the power of the technique are directly applicable to studies using this compound.
VI. Conclusion and Future Perspectives
The combination of this compound incorporation and ¹⁹F NMR spectroscopy offers a robust and sensitive tool for dissecting the complexities of protein folding pathways. The ability to observe and characterize transient intermediates provides a level of detail that is often inaccessible to other biophysical techniques. As NMR technology continues to advance, with higher field magnets and more sophisticated pulse sequences, the utility of this approach is only set to grow. For researchers in basic science and drug development, a deeper understanding of protein folding is not just an academic pursuit; it is a critical step towards designing novel therapies for a host of debilitating diseases.
References
-
Rennert, O. M., & Anker, H. S. (1963). ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. Biochemistry, 2, 471–476. [Link]
-
Delaglio, F., Grzesiek, S., Vuister, G. W., Zhu, G., Pfeifer, J., & Bax, A. (1995). NMRPipe: a multidimensional spectral processing system based on UNIX pipes. Journal of biomolecular NMR, 6(3), 277–293. [Link]
-
Mummadi, S., et al. (2025). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry. [Link]
-
Gautier, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25, 163–195. [Link]
-
Marsh, E. N. G. (2014). Using 19F NMR to probe biological interactions of proteins and peptides. ACS chemical biology, 9(6), 1215–1221. [Link]
-
Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in nuclear magnetic resonance spectroscopy, 26(4), 293–370. [Link]
-
Koksch, B., et al. (2013). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. Beilstein journal of organic chemistry, 9, 2009–2015. [Link]
-
Theillet, F. X., et al. (2016). Folding-to-unfolding transitions determined for A) 5-¹⁹F−Trp−BsCspB and... ResearchGate. [Link]
-
Tirrell, D. A., et al. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Journal of the American Chemical Society, 125(23), 6904–6905. [Link]
-
Delamare, A., et al. (2022). Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. ResearchGate. [Link]
-
Hore, P. J., & Dobson, C. M. (2004). 19F NMR studies of the native and denatured states of green fluorescent protein. Methods in molecular biology (Clifton, N.J.), 278, 233–254. [Link]
-
Dobson, C. M., & Hore, P. J. (1998). Kinetic studies of protein folding using NMR spectroscopy. Nature structural biology, 5 Suppl, 504–507. [Link]
-
Frieden, C., & Hoeltzli, S. D. (1998). Kinetic studies of protein folding using NMR spectroscopy. Nature Structural Biology, 5, 504-507. [Link]
-
Prosser, R. S., & Evanics, F. (2002). 19F NMR studies of protein structure and dynamics. Current opinion in colloid & interface science, 7(1-2), 94–101. [Link]
-
Cabrita, L. D., et al. (2016). The ribosome stabilizes partially folded intermediates of a nascent multi-domain protein. Nature structural & molecular biology, 23(3), 278–284. [Link]
-
Rennert, O. M., & Anker, H. S. (1963). ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. PubMed. [Link]
-
Kim, J., et al. (2025). 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein. Protein Science. [Link]
-
Roche, J., et al. (2018). Study of protein folding under native conditions by rapidly switching the hydrostatic pressure inside an NMR sample cell. Proceedings of the National Academy of Sciences of the United States of America, 115(18), 4673–4678. [Link]
-
Gans, P., et al. (2010). Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications. Journal of biomolecular NMR, 48(2), 111–119. [Link]
-
Luck, L. A., & Falke, J. J. (2025). 19F NMR study of the leucine-specific binding protein of Escherichia coli: Mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. ResearchGate. [Link]
-
O'Donoghue, P., & Ling, J. (2016). Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. Frontiers in chemistry, 4, 29. [Link]
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. users.cs.duke.edu [users.cs.duke.edu]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Applications of 5,5,5-trifluoroleucine in enzyme engineering
An Application Guide for Enzyme Engineering with 5,5,5-Trifluoroleucine
Authored by: A Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the applications of this compound (TFL) in enzyme engineering. It moves beyond simple protocols to explain the underlying principles and rationale, ensuring both scientific integrity and practical success.
Introduction: The Unique Chemistry of this compound
This compound is a non-canonical amino acid, an analog of L-leucine where the three terminal methyl protons are replaced by fluorine atoms. This substitution imparts unique physicochemical properties that can be leveraged to engineer novel enzyme characteristics.
-
Enhanced Hydrophobicity: The trifluoromethyl group is significantly more hydrophobic than a standard methyl or isopropyl group. This heightened hydrophobicity can reinforce the hydrophobic core of an enzyme, a key driver of protein folding and stability.[1]
-
Steric Profile: Fluorine has a van der Waals radius of 1.35 Å, slightly larger than hydrogen's 1.20 Å. While this change is minimal, the C-F bond is longer than a C-H bond, which can introduce subtle steric perturbations within the protein structure.[1]
-
¹⁹F NMR Probe: Fluorine-19 (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio.[2] Since fluorine is absent in native biological systems, incorporating TFL provides a background-free, highly sensitive nuclear magnetic resonance (NMR) probe to study enzyme structure, dynamics, and ligand binding.[2][3][4]
These properties make TFL a powerful tool for modifying enzyme stability, activity, and for detailed biophysical characterization.
Core Application 1: Enhancing Enzyme Stability
A primary application of TFL is to increase the thermal and proteolytic stability of enzymes. Global substitution of leucine residues with TFL can lead to significant improvements in an enzyme's robustness, a critical factor for industrial biocatalysts and therapeutic proteins.
Mechanism of Stabilization
The enhanced stability arises primarily from the increased hydrophobicity of the TFL side chain. When TFL is incorporated into the hydrophobic core of an enzyme, it can strengthen the hydrophobic interactions that are a primary driving force for maintaining the protein's folded, active conformation. This can increase the energy required to unfold the protein, resulting in a higher melting temperature (Tm). It has been demonstrated that substituting leucine with this compound can increase the thermal stability of coiled-coil peptide structures.[1][5]
Furthermore, strategic placement of TFL can enhance resistance to proteolysis. The altered chemical nature and steric profile of TFL at or near a protease cleavage site can inhibit recognition and binding by proteases, thereby extending the enzyme's functional lifetime.[6][7]
Data Presentation: Impact of TFL on Protein Stability
The following table summarizes representative data on how fluorinated amino acid substitution can impact protein stability.
| Protein/Peptide | Amino Acid Substitution | Metric | Wild-Type Value | Fluorinated Value | Reference |
| GCN4-p1 Leucine Zipper | Leucine → this compound | Thermal Stability (Tm) | ~57 °C | ~77 °C | |
| Chloramphenicol Acetyltransferase | Leucine → this compound | Half-life at 55 °C | ~10 min | ~20 min | |
| Murine Interleukin-2 (mIL-2) | Isoleucine → 5,5,5-Trifluoroisoleucine | Biological Activity (EC₅₀) | 2.70 ng/mL | 3.87 ng/mL |
Note: Data is synthesized from cited literature for illustrative purposes. Exact values may vary based on experimental conditions.
Core Application 2: Probing Enzyme Structure and Dynamics with ¹⁹F NMR
The absence of a natural fluorine signal in biological systems makes ¹⁹F NMR an exceptionally powerful tool for studying enzymes.[2] By incorporating TFL, each leucine site becomes a distinct sensor, reporting on its local chemical environment.
Causality Behind ¹⁹F NMR Sensitivity
The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment, including solvent exposure, proximity to aromatic rings, and changes in protein conformation.[2][8] This sensitivity allows researchers to:
-
Monitor Ligand Binding: The binding of a substrate, inhibitor, or allosteric modulator can induce conformational changes that alter the environment of TFL residues, leading to detectable shifts in the ¹⁹F NMR spectrum.[3]
-
Characterize Conformational States: If an enzyme exists in multiple conformational states, TFL probes can often resolve distinct signals for each state, allowing for their characterization and quantification.[4]
-
Study Folding and Unfolding: The process of protein folding or denaturation can be monitored in real-time by observing the changes in the ¹⁹F NMR spectrum as the TFL residues transition from a solvent-exposed, unfolded state to a buried, folded state.
Caption: Workflow for using TFL as a ¹⁹F NMR probe to study enzyme-ligand interactions.
Protocols: In Vivo Incorporation of TFL in E. coli
The most common method for producing TFL-containing enzymes is through residue-specific global incorporation using an Escherichia coli strain that is auxotrophic for leucine.[1][9] This protocol forces the bacterium to use the externally supplied TFL for protein synthesis.
Experimental Workflow Diagram
Caption: Step-by-step workflow for in vivo incorporation of this compound.
Step-by-Step Methodology
1. Strain and Plasmid Preparation:
-
Rationale: A leucine auxotroph cannot synthesize its own leucine and is required to ensure the uptake and incorporation of the supplied TFL.
-
Select a suitable E. coli strain auxotrophic for leucine (e.g., a ΔleuB derivative).
-
Transform this strain with a plasmid containing the gene for your enzyme of interest, preferably with an inducible promoter (e.g., T7) and a purification tag (e.g., His₆-tag).[10] Plate on Luria-Bertani (LB) agar with the appropriate antibiotic and incubate overnight.
2. Initial Cell Growth:
-
Rationale: Growing cells initially in rich media allows for rapid biomass accumulation before inducing expression in the restrictive minimal media.
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
3. Leucine Depletion and Media Exchange:
-
Rationale: This is the most critical step. All endogenous leucine must be removed to maximize the incorporation efficiency of TFL.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. Resuspend the cell pellet in 200 mL of sterile M9 minimal medium salts buffer (without a carbon source or amino acids).
-
Centrifuge again and repeat the wash step to ensure complete removal of residual LB medium.
4. Induction in TFL-Supplemented Medium:
-
Rationale: Cells are now starved of leucine and will readily incorporate the provided analog to synthesize proteins upon induction.
-
Resuspend the final cell pellet in 1 L of M9 minimal medium supplemented with:
-
Glucose (0.4% w/v)
-
MgSO₄ (2 mM)
-
CaCl₂ (0.1 mM)
-
All other 19 canonical amino acids (except Leucine) at ~50 mg/L.
-
5,5,5-Trifluoro-DL-leucine (TFL) at 100-200 mg/L.
-
-
Incubate the culture at 37°C for 30-60 minutes to allow cells to adapt.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or 16-18 hours at 18°C (lower temperatures can improve protein folding).
5. Purification and Verification:
-
Rationale: Standard purification protocols can be used. Verification by mass spectrometry is essential to confirm successful incorporation.
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) and purify the target enzyme using a method appropriate for its purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Confirm the incorporation of TFL using MALDI-TOF or ESI mass spectrometry. The mass of the TFL-labeled protein will be higher than the wild-type. The expected mass increase is 42.01 Da for each leucine substituted with TFL (Mass of TFL side chain - Mass of Leu side chain = (C₄H₄F₃) - (C₄H₉) = 99.05 Da - 57.04 Da).
Conclusion and Future Outlook
This compound is a versatile and powerful tool in the enzyme engineering toolbox. Its ability to enhance protein stability and serve as a sensitive biophysical probe provides researchers with unique opportunities to design more robust enzymes and to gain deeper insights into their mechanisms. As synthetic biology and protein design continue to advance, the strategic use of fluorinated amino acids like TFL will undoubtedly play an increasingly important role in the development of next-generation biocatalysts and protein therapeutics.
References
-
Wang, P., Tang, Y., & Tirrell, D. A. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Journal of the American Chemical Society, 125(23), 6900-6906. [Link]
-
Rennert, O. M., & Anker, H. S. (1963). ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. Biochemistry, 2, 471-476. [Link]
-
ClinPGx. Incorporation of trifluoroisoleucine into proteins in vivo. ClinPGx. [Link]
-
Rennert, O. M., & Anker, H. S. (1963). On the Incorporation of 5',5',5'-Trifluoroleucine into Proteins of E. coli*. Biochemistry, 2(3), 471-476. [Link]
-
Delamare, A., et al. (2022). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry. [Link]
-
Gerig, J. T. (2004). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Methods in enzymology, 380, 239-264. [Link]
-
PubMed. Incorporation of trifluoroisoleucine into proteins in vivo. PubMed. [Link]
-
Gajewiak, J., et al. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journal of Organic Chemistry, 13, 2817-2825. [Link]
-
ResearchGate. (2022). Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. [Link]
-
Delamare, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus. Chimie. [Link]
-
Buer, B. C., & Koksch, B. (2009). Fluorine: A new element in protein design. HHS Public Access, 120(11), 2335-2340. [Link]
-
PubMed. ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. PubMed. [Link]
-
Fenster, E. D. (1971). Nucleic acid and ribosome synthesis by Escherichia coli incubated in 5',5',5'-trifluoroleucine. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 228(3), 701-718. [Link]
-
UCLA Bio-NMR Core. Fluorine labeling of proteins for NMR studies. UCLA. [Link]
-
El Moustaine, D., et al. (2023). Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. PMC. [Link]
-
Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865-874. [Link]
-
Sun, Z. Z., et al. (2013). Protocols for Implementing an Escherichia coli Based TX-TL Cell-Free Expression System for Synthetic Biology. Journal of visualized experiments : JoVE, (79), 50762. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 10. neb.com [neb.com]
5,5,5-Trifluoroleucine: A Powerful Molecular Probe for Interrogating Protein Dynamics and Function in Living Cells
Introduction: Unveiling Cellular Processes with a Fluorinated Leucine Analog
In the intricate and dynamic environment of a living cell, proteins are the primary architects and executors of function. Understanding their behavior—how they fold, interact, and respond to stimuli in their native context—is a central goal in modern cell biology and drug discovery. 5,5,5-Trifluoroleucine (TFL) has emerged as a powerful tool for these investigations. As a fluorinated analog of the essential amino acid leucine, TFL can be metabolically incorporated into newly synthesized proteins, introducing a minimally perturbing yet highly sensitive spectroscopic probe.[1]
The trifluoromethyl group of TFL possesses a unique nuclear magnetic resonance (NMR) signature (¹⁹F) that is absent in biological systems. This provides a "background-free" window to observe protein structure, dynamics, and interactions directly within the complexity of the cell.[2][3][4] The incorporation of TFL can also subtly modulate the physicochemical properties of proteins, such as hydrophobicity and thermal stability, making it a valuable tool for protein engineering and the design of novel therapeutics.[1]
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a molecular probe in living mammalian cells. We will delve into the principles of metabolic labeling, provide step-by-step protocols for cell culture and downstream analysis, and discuss the critical considerations for experimental design and data interpretation.
Core Applications of this compound in Cellular Studies
The unique properties of TFL open up a range of applications for researchers in cell biology, biochemistry, and drug development.
In-Cell NMR Spectroscopy: A Window into Protein Behavior in its Native Environment
¹⁹F NMR spectroscopy of TFL-labeled proteins inside living cells offers unprecedented insights into:
-
Protein Folding and Stability: Monitor the folding status of newly synthesized proteins and assess changes in stability in response to cellular stress, drug treatment, or mutations. The ¹⁹F chemical shift is highly sensitive to the local environment of the TFL residue.[4]
-
Protein-Ligand Interactions: Detect the binding of small molecules, including drug candidates, to target proteins directly within the cell. Ligand binding often induces a change in the chemical environment of nearby TFL residues, leading to a shift in the ¹⁹F NMR signal.[2][3]
-
Protein-Protein Interactions: Observe the formation and dissociation of protein complexes in real-time. Changes in the ¹⁹F NMR spectrum can indicate alterations in the oligomeric state or interaction interface of a TFL-labeled protein.
Proteomics and Protein Turnover Analysis
The incorporation of TFL provides a means to distinguish newly synthesized proteins from the pre-existing proteome. This can be leveraged in mass spectrometry-based proteomics to:
-
Measure Protein Synthesis Rates: By quantifying the incorporation of TFL over time, researchers can determine the synthesis rates of individual proteins or the entire proteome.
-
Track Protein Fate and Degradation: In pulse-chase experiments, the decay of the TFL-labeled protein population can be monitored to determine protein degradation rates.
-
Identify Proteins Responsive to Stimuli: Analyze changes in the TFL-labeled proteome in response to various stimuli to identify proteins whose synthesis is up- or down-regulated.
Key Experimental Considerations and Best Practices
Before embarking on experiments with TFL, it is crucial to consider the following:
-
Choice of Cell Line: While TFL can be used in a variety of mammalian cell lines, the efficiency of uptake and incorporation may vary. It is recommended to start with commonly used lines such as HEK293 or HeLa cells.
-
Cytotoxicity: High concentrations of non-canonical amino acids can be toxic to cells. It is essential to determine the optimal, non-toxic concentration of TFL for your specific cell line and experimental duration.
-
Incorporation Efficiency: The extent to which TFL replaces leucine in newly synthesized proteins will depend on the concentration of TFL in the medium and the intracellular pool of natural leucine. Strategies to enhance incorporation, such as using leucine-free medium, are discussed in the protocols below.
-
Stereoisomer of TFL: Commercially available TFL is often a DL-racemic mixture. While many cellular systems preferentially utilize the L-isomer, the presence of the D-isomer may have off-target effects. For specific applications, the use of enantiomerically pure L-5,5,5-Trifluoroleucine may be desirable.
Experimental Protocols
The following protocols provide a framework for using TFL in mammalian cells. It is critical to note that optimal conditions (e.g., TFL concentration, incubation time) should be empirically determined for each cell line and experimental setup.
Protocol 1: Determination of Optimal TFL Concentration and Cytotoxicity
This protocol describes how to determine the maximal non-toxic concentration of TFL for your chosen mammalian cell line using a standard MTT assay.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5,5,5-Trifluoro-DL-leucine (TFL)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (e.g., 5,000-10,000 cells per well). Allow cells to adhere overnight.
-
TFL Treatment: Prepare a serial dilution of TFL in complete cell culture medium. Recommended starting concentrations range from 0.1 mM to 5 mM.
-
Remove the overnight culture medium and replace it with the TFL-containing medium. Include a "no TFL" control group.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each TFL concentration relative to the untreated control. The highest concentration that results in >90% cell viability is a good starting point for subsequent labeling experiments.
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| TFL Concentration Range | 0.1 mM - 5 mM |
| Incubation Time | 24 - 72 hours |
Table 1: Recommended parameters for TFL cytotoxicity testing.
Protocol 2: Metabolic Labeling of Mammalian Cells with TFL
This protocol details the steps for incorporating TFL into the proteome of cultured mammalian cells. A "medium switch" strategy is employed to maximize incorporation efficiency.[2][3]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Leucine-free cell culture medium (e.g., Leucine-free DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
5,5,5-Trifluoro-DL-leucine (TFL)
-
Cell culture plates or flasks
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency in complete medium.
-
Leucine Depletion (Optional but Recommended):
-
Gently wash the cells twice with pre-warmed PBS.
-
Incubate the cells in leucine-free medium supplemented with dFBS for 1-2 hours to deplete the intracellular leucine pool.
-
-
TFL Labeling:
-
Prepare the labeling medium: Leucine-free medium supplemented with dFBS and the predetermined optimal concentration of TFL.
-
Remove the depletion medium and add the TFL-labeling medium.
-
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours). The optimal time will depend on the protein of interest's synthesis rate and the experimental goals.
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation and store at -80°C for downstream analysis.
-
Caption: Sample preparation workflow for in-cell ¹⁹F NMR spectroscopy.
Protocol 4: Protein Extraction and Preparation for Proteomic Analysis
This protocol describes the lysis of TFL-labeled cells and preparation of protein extracts for mass spectrometry.
Materials:
-
TFL-labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay or BCA assay reagents
-
SDS-PAGE equipment and reagents
-
In-gel or in-solution digestion reagents (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice with periodic vortexing.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
Protein Digestion:
-
Proteins can be separated by SDS-PAGE followed by in-gel digestion of protein bands of interest.
-
Alternatively, the entire proteome can be digested in-solution.
-
-
Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use proteomic software to identify and quantify TFL-containing peptides. The mass shift caused by the three fluorine atoms can be used to distinguish TFL-containing peptides from their leucine-containing counterparts.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. For instance, in Protocol 1, the cytotoxicity assay directly informs the appropriate concentration for labeling. For metabolic labeling (Protocol 2), successful incorporation can be validated by Western blotting for a specific protein of interest and observing a slight mass shift, or more comprehensively by mass spectrometry. For in-cell NMR, the appearance of signals in the ¹⁹F spectrum is a direct confirmation of TFL incorporation.
Conclusion and Future Perspectives
This compound is a versatile and powerful molecular probe that enables the study of protein dynamics and function within the complex milieu of living cells. The protocols and application notes provided here offer a comprehensive guide for researchers to harness the potential of this tool. As methodologies for in-cell NMR and proteomics continue to advance, the use of TFL and other fluorinated amino acids will undoubtedly play an increasingly important role in unraveling the intricacies of cellular life and accelerating the development of new therapeutic strategies.
References
-
Pham, L. B. T., Costantino, A., Barbieri, L., Calderone, V., Luchinat, E., & Banci, L. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1389–1399. [Link]
-
Tirrell, D. A., & Kwon, I. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Journal of the American Chemical Society, 125(23), 6930–6931. [Link]
-
ResearchGate. (2025). Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. Retrieved from [Link]
-
Hulme, E. C. (2011). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Methods in Molecular Biology (Vol. 708, pp. 259–275). Humana Press. [Link]
-
Marsh, E. N. G. (2007). Fluorine: A new element in protein design. Chemistry & Biology, 14(12), 1337–1347. [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(8), 857–872. [Link]
-
Azhdari, M. H., Samiei, M., & Shahab-Ferdows, S. (2022). The Cytotoxic Effects of 5FU on Hek293 and HeLa Cells in vitro. Journal of Rafsanjan University of Medical Sciences, 21(6), 693–704. [Link]
-
Daniel, R. M., & Lacks, S. A. (1984). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Bioengineering, 13, 163–195. [Link]
-
UCLA Bio-NMR Core. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]
-
Li, J., Chen, Y., & Li, L. (2015). Mass spectrometry based proteomics for absolute quantification of proteins from tumor cells. Methods, 81, 3–9. [Link]
-
Wu, R., & Yi, C. (2022). Mass Spectrometry-Based Proteomics for Assessing Epitranscriptomic Regulations. Frontiers in Cell and Developmental Biology, 10, 848866. [Link]
-
Mehrotra, P., Saquib, N., & Rao, K. V. S. (2015). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol, 5(8), e1447. [Link]
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2007). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]
-
Loebel, C., & Burdick, J. A. (2018). Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology. Nature Protocols, 13(11), 2530–2555. [Link]
-
O'Brien, E. P., & Brooks, B. R. (2018). The driving force for co-translational protein folding is weaker in the ribosome vestibule due to greater water ordering. eLife, 7, e37333. [Link]
Sources
- 1. CAS 2792-72-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5,5,5-Trifluoroleucine (TFL) Incorporation Efficiency
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5,5,5-Trifluoroleucine (TFL). This guide is designed to provide in-depth, field-proven insights into maximizing the efficiency of TFL incorporation into recombinant proteins. We will move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot and optimize your specific system effectively.
Section 1: Core Principles of TFL Incorporation
Global substitution of canonical amino acids with fluorinated analogs like this compound (TFL) is a powerful technique for engineering proteins with enhanced stability or for introducing a sensitive 19F NMR probe.[1] The process relies on exploiting the natural translational machinery of an expression host, typically Escherichia coli, while minimizing the availability of the canonical amino acid, leucine.
The foundational requirements for successful residue-specific incorporation are:
-
A Leucine Auxotrophic Host: An E. coli strain that cannot synthesize its own leucine is essential.[2] This is typically achieved by deleting a key gene in the leucine biosynthesis pathway, such as leuB, which encodes β-isopropylmalate dehydrogenase.[3]
-
Defined Minimal Media: A growth medium, like M9 minimal medium, that contains only essential salts and a defined carbon source (e.g., glucose) is used.[4] This allows the researcher to control the amino acid composition completely.
-
Competitive Exclusion: By providing TFL in the minimal medium and withholding leucine, the cell is forced to use TFL for protein synthesis. The endogenous leucyl-tRNA synthetase (LeuRS) recognizes and activates TFL, charging it onto the leucine tRNA for incorporation into the growing polypeptide chain.[5]
The Leucine Biosynthesis Pathway and Auxotrophy
Understanding the leucine biosynthesis pathway illustrates why a leuB knockout is effective. The pathway starts from pyruvate and involves several enzymatic steps. Deleting the leuB gene creates a definitive block in the pathway, preventing the synthesis of leucine and making the cell dependent on an external source.
Caption: Leucine biosynthesis pathway in E. coli showing the critical role of the leuB gene.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during TFL incorporation experiments in a direct question-and-answer format.
Issue 1: Low or No Recombinant Protein Yield
Q: I'm not seeing any band for my target protein after induction in TFL-containing minimal media, but it expresses well in rich media (LB). What's happening?
A: This is a common challenge. The problem can stem from general issues with minimal media expression or specific toxicity related to TFL.
Causality & Troubleshooting Steps:
-
General Minimal Media Stress: E. coli grows much slower in minimal media compared to rich media. The metabolic burden of recombinant protein expression can be too high, leading to stalled growth or no expression.
-
Solution: Before attempting TFL incorporation, perform a control expression in M9 minimal media supplemented with natural leucine. This will confirm if your protein can be expressed under these baseline conditions. If it fails here, you need to optimize general expression parameters like induction temperature (try lowering to 18-25°C), IPTG concentration (try a range of 0.1-1 mM), or use a weaker promoter.[4]
-
-
TFL Toxicity: High concentrations of TFL can be bacteriostatic or toxic, halting cell growth and protein synthesis.[6] This is often observed as a plateau or drop in the optical density (OD600) of the culture shortly after TFL addition and induction.
-
Diagnosis: Monitor the OD600 of your culture every 30-60 minutes after induction. A flat or declining growth curve is a strong indicator of toxicity.
-
Solution: Reduce the concentration of TFL in your medium. Start with a lower concentration (e.g., 100-200 µM) and titrate upwards. Additionally, lowering the induction temperature can reduce metabolic stress and mitigate toxic effects.
-
-
Codon Usage: Your gene of interest may contain codons that are rare in E. coli. This issue is often masked in rich media but becomes pronounced under the stressful conditions of minimal media growth.
-
Solution: Use an E. coli expression strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ or BL21-CodonPlus strains). Ensure your chosen strain is also a leucine auxotroph.
-
Issue 2: Low TFL Incorporation Efficiency (<70%)
Q: My mass spec data shows a significant peak for the unlabeled protein alongside the TFL-labeled peak. How can I increase the incorporation efficiency?
A: This indicates that natural leucine is competing with TFL during protein synthesis. The primary cause is "leucine leakage" from the degradation of endogenous E. coli proteins.
Causality & Troubleshooting Steps:
-
Leucine Leakage: Even in a leucine auxotroph, the cell constantly turns over its own proteins, releasing a small pool of natural leucine into the cytoplasm. This recycled leucine competes with the TFL you've supplied.
-
Solution 1: Thorough Cell Washing: Before resuspending the cells in the TFL-containing expression medium, it is critical to wash the cell pellet thoroughly to remove all traces of leucine from the initial growth medium. Resuspend the pellet in sterile, leucine-free M9 salts solution and centrifuge again. Repeat this washing step at least twice.
-
Solution 2: Optimize TFL to Leucine Ratio: The competition is a numbers game. You need to ensure TFL is present in vast excess compared to any leaked leucine. While you cannot directly control leakage, you can control the TFL supply. If efficiency is low, consider moderately increasing the TFL concentration (e.g., from 250 µM to 500 µM), but be mindful of potential toxicity (see Issue 1).
-
Solution 3: Growth and Induction Strategy: A common strategy is to grow the cells in minimal media with a limiting amount of leucine until they reach the desired OD for induction. This depletes the internal stores of leucine just before TFL is introduced.
-
Caption: Troubleshooting workflow for low TFL incorporation efficiency.
Issue 3: Mass Spectrometry Data is Ambiguous or Difficult to Interpret
Q: I see a broad peak or multiple peaks in my mass spectrum instead of a single, sharp peak for the labeled protein. What does this mean?
A: This is a classic sign of heterogeneous incorporation, meaning you have a mixed population of protein molecules with varying numbers of TFL substitutions.
Causality & Troubleshooting Steps:
-
Incomplete Labeling: As discussed in Issue 2, leucine leakage leads to a mixed population. If a protein has 10 leucine sites, you might have molecules with 10 TFLs, 9 TFLs and 1 Leu, 8 TFLs and 2 Leu, and so on. Each of these will have a different mass. The mass difference between Leucine (C6H13NO2, MW ≈ 131.17 g/mol ) and TFL (C6H10F3NO2, MW ≈ 185.14 g/mol ) is approximately 54 Da. A heterogeneous population will thus result in a series of peaks separated by ~54 Da.
-
Data Interpretation: Use a high-resolution mass spectrometer (like an Orbitrap or FT-ICR) to resolve these individual peaks. Deconvolution software can help determine the distribution of labeled species. The relative intensity of these peaks gives a semi-quantitative measure of your incorporation efficiency. A broad, unresolved peak on a lower-resolution instrument (like some older MALDI-TOF models) is also indicative of this heterogeneity.
-
Solution: Address the root cause by following the steps to minimize leucine leakage outlined in Issue 2.
-
-
Mass Spectrometer Choice: The ionization method can affect data quality.
-
MALDI-TOF: This technique is fast and tolerant of some contaminants. However, it typically produces singly charged ions, which may be difficult for very large proteins, and the high laser energy can sometimes cause fragmentation or dissociation of complexes.[7]
-
ESI-MS (Electrospray Ionization): This is a "softer" ionization technique that is well-suited for large, intact proteins.[8] It produces a series of multiply charged ions, which allows for the analysis of very high molecular weight proteins on instruments with a limited m/z range. The resulting spectrum can be deconvoluted to give a very accurate mass measurement.[8] For analyzing heterogeneous incorporation, high-resolution ESI-MS is generally superior.
-
Section 3: Experimental Protocols
Protocol: High-Efficiency TFL Incorporation in E. coli
This protocol is a starting point and should be optimized for your specific protein of interest.
1. Strain and Plasmid Preparation:
-
Use a leucine auxotrophic E. coli strain (e.g., a BL21(DE3) derivative with a leuB deletion).
-
Transform this strain with your expression plasmid containing the gene of interest. Plate on LB agar with the appropriate antibiotic and a small amount of supplemented leucine (e.g., 50 µg/mL) to allow colony formation.
2. Starter Culture:
-
Inoculate a single colony into 5-10 mL of M9 minimal medium (see recipe below) supplemented with all 20 canonical amino acids (including leucine, ~50 µg/mL each) and the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
3. Main Culture Growth:
-
Inoculate 1 L of M9 minimal medium (supplemented with all amino acids EXCEPT leucine, plus a limiting amount of leucine, e.g., 25 µg/mL) with the overnight starter culture to an initial OD600 of ~0.05.
-
Grow at 37°C with vigorous shaking (220-250 rpm).
4. Induction and TFL Incorporation:
-
Monitor cell growth closely. When the OD600 reaches 0.6-0.8, harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C).
-
Crucial Wash Step: Discard the supernatant. Resuspend the cell pellet in 200 mL of sterile, pre-warmed (37°C) M9 salts solution (no carbon source or amino acids). Centrifuge again. Repeat this wash step one more time.
-
Resuspend the washed cell pellet in 1 L of pre-warmed M9 expression medium. This medium should contain all necessary supplements (glucose, vitamins, etc.) and all canonical amino acids EXCEPT leucine.
-
Add this compound to the desired final concentration (see Table 1 for recommendations).
-
Allow the culture to acclimate for 15-20 minutes with shaking.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Reduce the incubator temperature to 20°C and express for 16-20 hours.
5. Harvest and Analysis:
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
Purify the protein using your standard protocol.
-
Verify incorporation efficiency using high-resolution ESI-MS.
Recipe: M9 Minimal Media (1 L)
| Component | Amount | Final Concentration | Notes |
| 5x M9 Salts | 200 mL | 1x | Autoclave separately. |
| d-Glucose (20% stock) | 20 mL | 0.4% | Filter sterilize. Add after autoclaving. |
| MgSO4 (1 M stock) | 2 mL | 2 mM | Filter sterilize. Add after autoclaving. |
| CaCl2 (1 M stock) | 100 µL | 0.1 mM | Filter sterilize. Add after autoclaving. |
| Trace Elements Soln. | 1 mL | 1x | Optional, but improves growth. Filter sterilize. |
| Thiamine (1% stock) | 100 µL | 0.001% | Filter sterilize. Add after autoclaving. |
| Antibiotic(s) | As required | - | Add after autoclaving when media has cooled. |
| Sterile H2O | to 1 L | - | Use high-purity, sterile water. |
Reference for M9 media preparation.[2][9]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Range to Test | Rationale / Key Insight |
| TFL Concentration | 250 µM | 100 µM - 800 µM | Balance incorporation efficiency with potential toxicity. Monitor cell growth post-induction.[10] |
| Induction Temp. | 20°C | 18°C - 30°C | Lower temperatures reduce metabolic stress, mitigate toxicity, and can improve protein solubility. |
| IPTG Concentration | 0.4 mM | 0.1 mM - 1.0 mM | Lower IPTG can reduce expression rate, which may be beneficial if the TFL-protein is toxic or prone to misfolding. |
| Host Strain | BL21(DE3) leuB- | Consider Rosetta/CodonPlus derivatives | Ensure the strain is a leucine auxotroph. Use codon-optimized strains if the target gene has rare codons.[11] |
Section 4: Overall Workflow and Data Verification
The entire process, from initial culture to final verification, requires careful planning and execution.
Caption: A complete experimental workflow for TFL incorporation.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use auto-induction media for TFL incorporation? A: It is not recommended. Auto-induction media are complex and their composition makes it difficult to completely eliminate the background of natural leucine, which is critical for high-efficiency incorporation. Defined minimal media like M9 provide the necessary control.
Q2: What is the expected mass shift for each TFL incorporation? A: The molecular weight of Leucine is ~131.17 Da and this compound is ~185.14 Da. Therefore, for every leucine residue replaced by TFL, you should expect a mass increase of approximately 53.97 Da . For a protein with 'n' leucine residues, the total expected mass increase for 100% incorporation is n * 53.97 Da.
Q3: Can TFL incorporation affect my protein's function or structure? A: Yes, potentially. The trifluoromethyl group is bulkier and more hydrophobic than a methyl group. While this can enhance the stability of protein cores, it can also perturb protein structure and function, especially if the leucine residues are involved in active sites or critical protein-protein interfaces.[5] It is crucial to perform functional assays on your TFL-labeled protein to validate its activity compared to the wild-type.
Q4: Which stereoisomer of TFL should I use? A: Commercially available TFL is often a mix of diastereomers, (2S,4S) and (2S,4R). Studies have shown that the E. coli leucyl-tRNA synthetase can activate and incorporate both diastereomers, though they may have slightly different effects on protein stability.[5] For most applications, the DL-racemic mixture is sufficient.
References
- Trela, J. M., & Freundlich, M. (1969). Uncoupling of protein and ribonucleic acid synthesis by 5',5',5'-trifluoroleucine in Salmonella typhimurium. Journal of Bacteriology, 99(1), 107–112.
- Kerfah, R., et al. (2015). Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications. Journal of Biomolecular NMR, 63(4), 351–361.
-
Powers, R. (2022). Media preparation. Powers Wiki. Available at: [Link]
- Hoesl, M. G., & Budisa, N. (2012). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews, 112(1), 473-494.
-
Miyanoiri, Y., et al. (2016). Biosynthetic pathways of Ile, Leu and Val in E. coli cells. ResearchGate. Available at: [Link]
- Rennert, O. M., & Anker, H. S. (1963). ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. Biochemistry, 2, 471–476.
- Brabazon, D. M., et al. (2011). Design and Characterization of Auxotrophy-Based Amino Acid Biosensors. PLoS ONE, 6(7), e22166.
- Notman, R., et al. (2006).
-
MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. Available at: [Link]
- Li, H., et al. (2000). Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry. Biochemistry, 39(7), 1597-1606.
- Mandell, D. J., & Schultz, P. G. (2011). A general strategy for engineering noncanonical amino acid dependent bacterial growth. Journal of the American Chemical Society, 133(41), 16396–16399.
-
ResearchGate. (2016). What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition?. Available at: [Link]
- Wang, P., Tang, Y., & Tirrell, D. A. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Journal of the American Chemical Society, 125(23), 6900–6906.
- Lee, H. Y., et al. (2009). Forced Ambiguity of the Leucine Codons for Multiple-Site-Specific Incorporation of a Noncanonical Amino Acid. PLoS ONE, 4(11), e7917.
- Montclare, J. K., et al. (2009). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. Chembiochem, 10(1), 84-86.
- Hinz, F. I., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports, 8(1), 16421.
- Wang, P., Tang, Y., & Tirrell, D. A. (2003). Incorporation of Trifluoroisoleucine into Proteins in Vivo. Journal of the American Chemical Society, 125(23), 6900-6906.
- Jackson, S. E., et al. (2024). (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5'-Difluoroleucine in Escherichia coli PpiB: Protein Production, 19F NMR, and Ligand Sensing Enhanced by the γ-Gauche Effect. Biochemistry, 63(11), 1376-1387.
- Mayer, F., et al. (2022). Strain specific properties of Escherichia coli can prevent non-canonical amino acid misincorporation caused by scale-related process heterogeneities. Microbial Cell Factories, 21(1), 167.
- Kitevski, J. L., et al. (2013). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. Biotechnology and Bioengineering, 110(11), 2945-2953.
- Rennert, O. M., & Anker, H. S. (1963). On the Incorporation of 5',5',5'-Trifluoroleucine into Proteins of E. coli*. Biochemistry, 2, 471-476.
- Kim, M. S., Zhong, J., & Pandey, A. (2016).
-
ResearchGate. (2015). How do you optimise small protein expression in minimal media?. Available at: [Link]
- Kumar, K. (2008). Non-racemic trifluoroleucine, and methods of making and using.
- The, M., & Käll, L. (2015). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. Journal of Proteome Research, 14(8), 3048–3051.
- Chamrad, D. C., et al. (2004). Interpretation of mass spectrometry data for high-throughput proteomics. Expert Review of Proteomics, 1(2), 193-202.
- Splan, K. E., & Martinis, S. A. (2008). Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing. Journal of Bacteriology, 190(11), 4118–4121.
- Francis, D. M., & Page, R. (2010). Strategies to Optimize Protein Expression in E. coli. Current Protocols in Protein Science, Chapter 5, Unit 5.24.1-5.24.29.
- Slavov, N. (2022). Great Gains in Mass Spectrometry Data Interpretation. Journal of Proteome Research, 21(11), 2631–2633.
- Guttman, M., & Weis, D. D. (2022). Protein Structure Prediction with Mass Spectrometry Data. Annual Review of Physical Chemistry, 73, 561-579.
-
Reddit. (2021). How to tell if the protein I'm trying to express is toxic to E. coli?. r/labrats. Available at: [Link]
- Singh, D. B., & Rao, N. M. (2016). Transient protein-protein interactions perturb E. coli metabolome and cause gene dosage toxicity. eLife, 5, e18397.
- Salopek-Sondi, B., & Luck, L. A. (2002). 19F NMR study of the leucine-specific binding protein of Escherichia coli: Mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. Protein Engineering, 15(11), 855–859.
- Lin, Z., & Tao, Y. (2013). Practical protocols for production of very high yields of recombinant proteins using Escherichia coli. Biotechnology and Applied Biochemistry, 60(4), 373-383.
- Van den Ecker, D., et al. (2023). Increasing recombinant protein production in E. coli via FACS‐based selection of N‐terminal coding DNA libraries. The FEBS Journal, 290(24), 6296-6311.
Sources
- 1. Design and Characterization of Auxotrophy-Based Amino Acid Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 5,5,5-Trifluoroleucine Cytotoxicity in Expression Hosts
Last Updated: 2026-01-03
Introduction
Welcome to the technical support guide for utilizing 5,5,5-Trifluoroleucine (TFL), a powerful non-canonical amino acid for protein engineering and analysis. The substitution of leucine with TFL can introduce unique properties into proteins, including increased thermal stability, altered folding dynamics, and the introduction of a ¹⁹F NMR probe for structural studies. However, the successful incorporation of TFL is often hampered by its inherent cytotoxicity to expression hosts like Escherichia coli.
This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate and overcome the challenges associated with TFL-mediated protein expression.
The Core Challenge: Understanding TFL Cytotoxicity
The primary reason for TFL's toxicity lies in its structural similarity to leucine. This similarity allows it to be recognized by the cell's translational machinery, but its unique properties can disrupt normal cellular processes.
Key Mechanisms of Cytotoxicity:
-
Mistranslation and Protein Misfolding: While TFL is an analog of leucine, the highly electronegative trifluoromethyl group can alter local protein structure, leading to misfolding, aggregation, and the formation of non-functional proteins. This can trigger a cellular stress response.
-
Leucyl-tRNA Synthetase (LeuRS) Editing: The cell's primary defense against the misincorporation of amino acids is the proofreading or "editing" function of aminoacyl-tRNA synthetases. LeuRS possesses a dedicated editing domain (CP1) that recognizes and hydrolyzes incorrectly charged tRNAs, such as those carrying TFL.[1][2] This editing process is a major barrier to efficient TFL incorporation. Defects in this editing mechanism can be lethal to the cell.[2]
-
Metabolic Disruption: High concentrations of TFL can interfere with metabolic pathways that involve leucine, potentially leading to feedback inhibition of leucine biosynthesis and overall metabolic imbalance.
The following diagram illustrates the competition between leucine and TFL for incorporation into a growing polypeptide chain.
Caption: Competition between Leucine and TFL in Protein Synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during TFL-based protein expression experiments.
Q1: My E. coli culture fails to grow or lyses immediately after adding TFL. What's happening?
A1: Acute Toxicity. This is a classic sign of acute TFL toxicity. The concentration of TFL is likely too high for your specific strain and media conditions, leading to rapid metabolic collapse or the accumulation of toxic misfolded proteins.
Troubleshooting Steps:
-
Optimize TFL Concentration: This is the most critical parameter. Start with a low concentration of TFL (e.g., 20-50 mg/L) and perform a dose-response curve to find the highest concentration that still permits reasonable growth.
-
Supplement with Leucine: Co-supplementing the medium with a small amount of natural leucine can alleviate toxicity by reducing the burden on the cell. The ratio of TFL to leucine is key. See the protocol section for a media optimization workflow.
-
Use a Richer Medium: While minimal media is often used for labeling, starting with a richer medium like LB and then shifting to a minimal medium containing TFL upon induction can improve initial cell health.
-
Switch to a More Robust Host Strain: Strains like BL21(DE3)pLysS or Lemo21(DE3) are engineered to handle toxic proteins better than standard BL21(DE3) strains.[3] The Lemo21(DE3) strain, in particular, allows for tunable expression, which can be crucial.[4]
Q2: My cells grow, but I get very low or no expression of my target protein after induction.
A2: Sub-lethal Toxicity and Inefficient Incorporation. The TFL concentration may be high enough to inhibit growth and protein synthesis without causing immediate cell death. Alternatively, the LeuRS editing mechanism may be efficiently removing TFL, preventing its incorporation.
Troubleshooting Steps:
-
Verify TFL Incorporation: Before extensive optimization, confirm that TFL is being incorporated. This can be done via Mass Spectrometry analysis of your purified protein.
-
Lower the Expression Temperature: Reducing the temperature to 18-25°C after induction slows down protein synthesis, giving proteins more time to fold correctly and reducing the formation of toxic aggregates.[5]
-
Use an Auxotrophic Strain: Employ an E. coli strain that is auxotrophic for leucine (leu-). This prevents the cell from synthesizing its own leucine, forcing it to use the TFL you provide in the medium. This strategy significantly increases incorporation efficiency.[6]
-
Consider a LeuRS Mutant Strain: For advanced users, employing a strain with a mutated LeuRS that has a compromised editing function can dramatically increase TFL incorporation.[7] However, these strains are often less robust and require careful handling.
Q3: My protein is expressed, but it's all in inclusion bodies.
A3: Protein Misfolding and Aggregation. The trifluoromethyl groups on TFL are altering the hydrophobic core of your protein, leading to improper folding and aggregation into insoluble inclusion bodies.
Troubleshooting Steps:
-
Optimize Expression Conditions: As above, lowering the induction temperature and reducing the inducer (e.g., IPTG) concentration are the first steps.
-
Co-express Chaperones: Use a plasmid system to co-express molecular chaperones like GroEL/GroES or DnaK/DnaJ.[5] These can assist in the proper folding of TFL-containing proteins.
-
Use Solubility-Enhancing Fusion Tags: Fusing your protein with a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can help keep it in a soluble form.[5]
-
Inclusion Body Refolding: If all else fails, you can purify the protein from inclusion bodies and attempt to refold it in vitro. While challenging, this can sometimes yield functional protein.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving TFL cytotoxicity and expression issues.
Sources
- 1. A paradigm shift for the amino acid editing mechanism of human cytoplasmic leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Paradigm Shift for the Amino Acid Editing Mechanism of Human Cytoplasmic Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. 5 Common Protein Expression Challenges and Proven Solutions to Boost Your Success Rate_Synbio Technologies [synbio-tech.com]
- 6. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields of 5,5,5-Trifluoroleucine Labeled Proteins
Welcome to the technical support center for troubleshooting low yields of 5,5,5-Trifluoroleucine (TFL) labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the expression and purification of proteins containing this non-canonical amino acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Part 1: Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering. We will start with broad observations and progressively narrow down to more specific molecular and cellular causes.
Initial Observation: Significantly Lower Yield Compared to Wild-Type Protein Expression
Question 1: I've replaced leucine with this compound in my expression protocol, and the final yield of my purified protein is drastically lower than the wild-type. Is this expected?
Answer: Yes, a reduction in protein yield is expected when incorporating this compound. Several factors contribute to this phenomenon. The cellular machinery is optimized for canonical amino acids, and the introduction of a fluorinated analog can introduce metabolic stress and inefficiencies in translation.
Published studies have shown a significant decrease in protein yield. For instance, in one study using an E. coli strain auxotrophic for leucine, the expression of a coiled-coil peptide with leucine yielded 45 ± 6 mg/L. In contrast, the same peptide expressed with two different diastereoisomers of TFL yielded only 18 ± 4 mg/L and 9 ± 3 mg/L, respectively[1]. This represents a yield reduction of 60-80%.
Key Takeaway: Do not expect a 1:1 yield when substituting leucine with TFL. A significant decrease is normal. The primary goal is to optimize the conditions to obtain a sufficient quantity of the labeled protein for your downstream applications.
Delving Deeper: Investigating the Cause of Low Yields
The troubleshooting process can be broken down into a logical workflow. The following diagram illustrates the key areas to investigate.
Caption: Troubleshooting workflow for low yields of TFL-labeled proteins.
Question 2: How can I determine if the low yield is due to poor expression or problems during purification?
Answer: This is a critical first step in pinpointing the bottleneck. You need to analyze the total protein expression before you proceed with purification.
Experimental Protocol: Assessing Total Protein Expression
-
Culture and Induction: Grow a small-scale culture of your expression host (e.g., E. coli) under the same conditions you use for large-scale expression, including the addition of this compound.
-
Harvest and Lyse: Harvest a small aliquot of cells post-induction. Lyse the cells completely using a robust method (e.g., sonication or bead beating in a suitable lysis buffer).
-
Total and Soluble Fractions: Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
SDS-PAGE and Western Blot:
-
Run the total cell lysate, soluble fraction, and insoluble fraction on an SDS-PAGE gel.
-
Include a control sample from a culture expressing the wild-type protein.
-
Visualize the proteins using Coomassie staining.
-
If you have an antibody against your protein of interest or an affinity tag, perform a Western blot for a more specific analysis.
-
Interpreting the Results:
-
Strong band in the total lysate of the TFL-labeled sample (comparable to wild-type): This indicates that the protein is being expressed, and the low yield is likely due to issues during purification (e.g., poor solubility, inefficient binding to the purification resin).
-
Faint or no band in the total lysate of the TFL-labeled sample: This suggests a problem with protein expression itself. This could be due to cellular toxicity of TFL, inefficient incorporation, or mRNA instability.
-
Strong band in the insoluble fraction: Your TFL-labeled protein is likely forming inclusion bodies. The fluorinated side chains of TFL can alter protein folding and stability[2].
Question 3: My analysis shows a strong band in the insoluble fraction. What can I do to improve the solubility of my TFL-labeled protein?
Answer: The formation of inclusion bodies is a common issue with recombinant protein expression, and the incorporation of TFL can exacerbate this. Here are some strategies to improve solubility:
-
Lower Expression Temperature: Reduce the induction temperature (e.g., from 37°C to 18-25°C). This slows down protein synthesis, allowing more time for proper folding.
-
Use a Weaker Promoter or Lower Inducer Concentration: This can also reduce the rate of protein synthesis.
-
Co-express Chaperones: Plasmids that co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of your target protein.
-
Optimize Lysis Buffer: Include additives in your lysis buffer that can help maintain protein solubility, such as:
-
Non-detergent sulfobetaines (NDSBs)
-
L-arginine
-
Glycerol
-
-
Solubilization and Refolding from Inclusion Bodies: If the above strategies fail, you can purify the inclusion bodies and then attempt to solubilize and refold the protein. This typically involves using strong denaturants (e.g., urea, guanidinium hydrochloride) followed by a refolding protocol (e.g., dialysis into a refolding buffer).
Question 4: I see very little expression of my TFL-labeled protein in the total cell lysate. Could TFL be toxic to the cells?
Answer: Yes, this compound can exhibit cellular toxicity. Its structural similarity to leucine allows it to enter metabolic pathways, but its altered properties can disrupt normal cellular function. For example, in Salmonella typhimurium, TFL was found to uncouple protein and RNA synthesis[3].
Experimental Protocol: Assessing TFL Toxicity
-
Growth Curve Analysis:
-
In a multi-well plate or shake flasks, grow your expression host in minimal media.
-
Set up parallel cultures with:
-
Leucine (positive control)
-
This compound at your working concentration
-
A range of TFL concentrations to assess dose-dependence
-
No leucine or TFL (negative control for auxotrophs)
-
-
Monitor cell growth over time by measuring the optical density (OD600).
-
-
Plot and Compare: Plot the growth curves for each condition. A significant lag phase or a lower final OD600 in the presence of TFL compared to leucine indicates a toxic or growth-inhibiting effect.
Strategies to Mitigate Toxicity:
-
Optimize TFL Concentration: Use the lowest concentration of TFL that still allows for efficient incorporation.
-
Delayed Addition of TFL: Allow the culture to reach a higher cell density before adding TFL and inducing protein expression. This can minimize the overall exposure time of the cells to the analog.
-
Use a Richer Medium: Supplementing the minimal medium with a complex nutrient source (e.g., a small amount of LB or amino acid supplements) can sometimes alleviate metabolic stress. However, be cautious as this may lead to reduced TFL incorporation if leucine is present.
Question 5: How can I be sure that the this compound is being incorporated into my protein, and what if the incorporation efficiency is low?
Answer: Verifying incorporation is crucial. Low incorporation efficiency is a common reason for low yields of the fully labeled protein.
Experimental Protocol: Verifying TFL Incorporation
-
Purify the Protein: Purify a small amount of your TFL-labeled protein.
-
Mass Spectrometry: The most definitive method is mass spectrometry (MS).
-
Intact Protein MS: The mass of the TFL-labeled protein will be higher than the wild-type. Each incorporated TFL will add 54.02 Da (C2F3H vs. C4H9).
-
Peptide Mass Fingerprinting: Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This can confirm the location and extent of TFL incorporation.
-
-
Amino Acid Analysis: While less common, acid hydrolysis of the protein followed by amino acid analysis can also quantify the amount of TFL relative to other amino acids.
Strategies to Improve Incorporation Efficiency:
-
Use a Leucine Auxotrophic Strain: This is critical to prevent competition from endogenously synthesized leucine.
-
Optimize Leucine Starvation: Before adding TFL, gently starve the leucine auxotrophic cells of leucine to deplete intracellular pools.
-
Overexpress Leucyl-tRNA Synthetase (LeuRS): The charging of tRNALeu with TFL by LeuRS can be a rate-limiting step. Co-expressing LeuRS from a separate plasmid can increase the intracellular concentration of this enzyme and potentially improve the efficiency of TFL activation and incorporation[4].
-
Check the Stereoisomeric Purity of TFL: this compound has two chiral centers, meaning it can exist as different diastereoisomers. Studies have shown that different stereoisomers can be incorporated with varying efficiencies, leading to different final protein yields[1]. Ensure you are using a high-purity, stereochemically defined TFL if possible.
The following diagram illustrates the potential metabolic fate of TFL in a leucine auxotrophic expression host.
Caption: Simplified pathway of this compound incorporation and potential for toxicity.
Question 6: My in vivo expression yield is still too low for my needs. Are there any alternative expression systems I should consider?
Answer: If you have exhausted optimization strategies for in vivo expression, a Cell-Free Protein Synthesis (CFPS) system is an excellent alternative[5][6].
Advantages of CFPS for TFL-Labeled Proteins:
-
Bypasses Cellular Toxicity: Since there are no living cells, the toxic effects of TFL on cell growth and viability are eliminated[6].
-
Open System: You can directly add TFL to the reaction mixture at a precise concentration, ensuring it is the only leucine analog available for incorporation.
-
Rapid Expression: Protein synthesis can often be completed in a few hours, allowing for faster optimization cycles.
-
High Purity: The resulting protein is often of higher purity, as there is no background of endogenous cellular proteins.
Considerations for CFPS:
-
Cost: CFPS reagents can be more expensive than traditional cell culture media.
-
Scalability: While scalable, large-scale CFPS reactions can be costly.
-
Post-Translational Modifications: Standard E. coli-based CFPS systems lack the machinery for complex post-translational modifications found in eukaryotic cells.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of this compound to use in my culture medium? A1: The optimal concentration can vary depending on the expression system and the protein being expressed. A common starting point is in the range of 0.5 to 1 mM. It is advisable to perform a titration experiment to determine the optimal concentration that balances incorporation efficiency with cellular toxicity.
Q2: Do I need to use a specific isomer of this compound? A2: If possible, using a stereochemically pure L-form of TFL is recommended. However, racemic mixtures (DL-5,5,5-Trifluoroleucine) are often used due to their commercial availability and lower cost. Be aware that the D-isomer will not be incorporated and that different L-diastereoisomers may have different incorporation efficiencies, which could affect your yield[1].
Q3: Can I use a rich medium like LB to express my TFL-labeled protein? A3: It is strongly advised to use a minimal medium with a defined composition. Rich media like LB contain leucine, which will compete with TFL for incorporation, leading to a heterogeneous protein population with low levels of labeling. You must use a leucine auxotrophic expression host for efficient and specific incorporation.
Q4: My TFL-labeled protein seems less stable than the wild-type. Why is that? A4: The incorporation of highly fluorinated amino acids can alter the physicochemical properties of a protein. While in some cases it can enhance stability (the "fluoro-stabilization effect"), it can also be destabilizing[2][7]. The highly hydrophobic trifluoromethyl group can disrupt native folding contacts or expose hydrophobic patches, leading to aggregation or increased susceptibility to proteolysis.
Q5: How can I quantify the final concentration of my purified TFL-labeled protein? A5: Standard protein quantification methods like the Bradford or BCA assay should still be effective. However, it is important to note that the altered amino acid composition might slightly change the protein's extinction coefficient. For the most accurate determination using UV absorbance at 280 nm, you will need to calculate a new theoretical extinction coefficient based on the number of tryptophan, tyrosine, and cysteine residues, as TFL does not absorb at this wavelength.
References
-
University of Delaware. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Retrieved from [Link]
-
Pantoja, M. A., et al. (2010). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. National Institutes of Health. Retrieved from [Link]
-
Arfin, S. M., et al. (1969). Oncoupling of protein and ribonucleic acid synthesis by 5',5',5'-trifluoroleucine in Salmonella typhimurium. PubMed. Retrieved from [Link]
-
Buer, B. C., et al. (2013). Fluorine: A new element in protein design. PubMed Central. Retrieved from [Link]
-
Al-Sabi, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
-
Stolze, S. C., et al. (2020). Cell-Free Protein Synthesis: A Promising Option for Future Drug Development. PubMed Central. Retrieved from [Link]
-
Gregorio, N. E., et al. (2019). A User's Guide to Cell-Free Protein Synthesis. PubMed Central. Retrieved from [Link]
Sources
- 1. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 3. Oncoupling of protein and ribonucleic acid synthesis by 5',5',5'-trifluoroleucine in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 5. Cell-Free Protein Synthesis: A Promising Option for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 5,5,5-Trifluoroleucine (TFL)-Containing Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins containing the non-canonical amino acid 5,5,5-Trifluoroleucine (TFL). The incorporation of TFL is a powerful strategy in protein engineering and drug design, often enhancing thermal and chemical stability.[1][2][3] However, the increased hydrophobicity imparted by the trifluoromethyl group can present significant challenges in maintaining protein solubility, frequently leading to aggregation and loss of function.[4]
This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these challenges. Our approach is rooted in a mechanistic understanding of the physicochemical forces at play, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: From Aggregation to Solubilization
This section is designed to address specific problems you may encounter during the expression, purification, and handling of TFL-containing proteins.
Issue 1: My TFL-containing protein is expressed in inclusion bodies.
Q: I've successfully expressed my TFL-containing protein in E. coli, but it's all in the insoluble fraction (inclusion bodies). How can I improve its soluble expression?
A: This is a common issue stemming from the increased hydrophobicity of TFL, which can promote misfolding and aggregation during protein synthesis. Here’s a systematic approach to tackle this problem:
Immediate Cause: The rate of protein synthesis may be outpacing the cellular machinery's ability to correctly fold the more hydrophobic TFL-containing polypeptide chain.
Workflow for Optimizing Soluble Expression
Caption: A hierarchical approach to buffer optimization.
Recommended Buffer Additives for TFL-Containing Proteins:
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose, Trehalose, Sorbitol | 5-20% (v/v) for Glycerol, 0.1-1 M for others | Promotes protein hydration and stabilizes the native conformation. [5][6][7] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Suppress aggregation by binding to exposed hydrophobic patches and charged regions. [5][8][9] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents the formation of incorrect disulfide bonds which can lead to aggregation. [5] |
| Non-denaturing Detergents | Tween-20, Triton X-100, CHAPS | 0.01-0.1% (v/v) | Can help solubilize proteins with exposed hydrophobic surfaces, use with caution as they may interfere with some downstream applications. [5][10] |
Experimental Protocol for Buffer Screening:
-
Establish a Baseline: Determine the solubility of your protein in a simple buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
pH Scouting: Dialyze small aliquots of your protein into buffers with a range of pH values (e.g., 6.0, 7.0, 8.0, 9.0), ensuring you are at least 1 pH unit away from the protein's isoelectric point (pI). [11]3. Ionic Strength Variation: At the optimal pH, test different NaCl concentrations (e.g., 50 mM, 150 mM, 500 mM).
-
Additive Screening: Using the best pH and salt conditions, test the effect of individual additives from the table above. A good starting point is 10% glycerol or 250 mM L-Arginine.
-
Monitor Solubility: After incubation (e.g., 24 hours at 4°C), centrifuge the samples and measure the protein concentration in the supernatant using a Bradford assay or Nanodrop to quantify solubility.
Issue 3: I need to refold my TFL-containing protein from inclusion bodies.
Q: My protein is exclusively in inclusion bodies, and optimizing expression for soluble protein is not feasible. What is the best way to refold it?
A: Refolding from inclusion bodies is a multi-step process that involves denaturation followed by controlled renaturation. The key to success with TFL-containing proteins is to manage the hydrophobic interactions during the refolding process.
Refolding Workflow
Caption: General workflow for refolding proteins from inclusion bodies.
Step-by-Step Refolding Protocol:
-
Inclusion Body Isolation and Solubilization:
-
Lyse the E. coli cells and pellet the inclusion bodies by centrifugation.
-
Wash the inclusion bodies to remove contaminating proteins.
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidinium hydrochloride) and a reducing agent (e.g., 10 mM DTT). [12]
-
-
Refolding by Rapid Dilution:
-
Rationale: This method involves rapidly diluting the denatured protein solution into a large volume of refolding buffer, which lowers the concentration of both the protein and the denaturant, favoring intramolecular folding over intermolecular aggregation. * Protocol:
-
Prepare a refolding buffer. A good starting point is 50 mM Tris, 150 mM NaCl, pH 8.0, supplemented with 0.4 M L-Arginine to suppress aggregation. [8] 2. Slowly add the solubilized protein to the refolding buffer with gentle stirring at 4°C. Aim for a final protein concentration in the low µg/mL range.
-
Allow the protein to refold for 12-48 hours at 4°C.
-
Concentrate the refolded protein and exchange it into a suitable final storage buffer.
-
-
Frequently Asked Questions (FAQs)
Q1: Why does incorporating this compound often lead to solubility problems? A: The trifluoromethyl group (-CF3) on TFL is significantly more hydrophobic than the isobutyl side chain of leucine. [4]While this increased hydrophobicity is a primary driver for the enhanced thermal and chemical stability often observed in TFL-containing proteins, it also increases the propensity for hydrophobic patches on the protein surface to interact and cause aggregation. [1][2] Q2: What analytical techniques can I use to assess the solubility and aggregation of my TFL-containing protein? A: A multi-faceted approach is recommended:
-
Size-Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers, dimers, and higher-order soluble aggregates. [13][14][15]* Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is excellent for detecting the presence of aggregates. [13][14]* UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates. [15]* Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon misfolding and aggregation can be monitored by fluorescence spectroscopy. [15] Q3: Can I use site-directed mutagenesis to improve the solubility of my TFL-containing protein? A: Yes, this can be a very effective strategy. If you have a structural model of your protein, you can identify surface-exposed hydrophobic residues (including the incorporated TFL) and replace them with more hydrophilic amino acids like serine, aspartic acid, or glutamic acid. [11][16]This can reduce the overall surface hydrophobicity and decrease the likelihood of aggregation.
Q4: Are there any specific considerations for storing purified, soluble TFL-containing proteins? A: Yes. To ensure long-term stability:
-
Optimal Buffer: Store the protein in the buffer that you identified during your optimization screens.
-
Low Temperatures: Store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can induce aggregation. [6]* Cryoprotectants: Add cryoprotectants like glycerol (10-50% v/v) to the storage buffer to protect the protein during freezing.
-
Protein Concentration: Store the protein at the highest concentration at which it remains soluble to minimize surface adsorption effects. However, for some proteins, lower concentrations may be preferable to reduce the chance of aggregation. This needs to be determined empirically.
References
- Buer, B. C., & Mehl, R. A. (2018). Fluorine: A new element in protein design.
- Gauta, E., et al. (2020). Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex. Nano Letters, 20(12), 8847–8855.
- Marsh, E. N. G. (2014). Fluorinated proteins: from design and synthesis to structure and stability. Accounts of Chemical Research, 47(10), 2878–2886.
- Das, U., & Hariprasad, G. (2007). Effect of Chemical Chaperones in Improving the Solubility of Recombinant Proteins in Escherichia coli. Applied and Environmental Microbiology, 73(10), 3292–3298.
- Waters. (n.d.). Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
- Bilgiçer, B., & Kumar, K. (2012). Influence of Fluorination on the Thermodynamics of Protein Folding. Journal of the American Chemical Society, 134(31), 13161–13169.
- Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171.
- Mahler, H. C., et al. (2009). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. Journal of Pharmaceutical Sciences, 98(9), 2909–2934.
- APC. (2021, August 25).
- The University of Queensland. (n.d.).
- Creative Proteomics. (n.d.).
- Diamant, S., et al. (2001). Osmolytes as Chemical Chaperones to Use in Protein Biotechnology. Recent Research Developments in Protein Folding, Stability, and Design, 1, 1-1.
- G-Biosciences. (2019, January 29).
- Golovanov, A. P., et al. (2004). A Simple Method for Improving Protein Solubility and Long-Term Stability. Journal of the American Chemical Society, 126(29), 8933–8939.
- ResearchGate. (2015, March 10). In your experience, what is the most effective osmolyte/chemical chaperone for improving the solubility of recombinant proteins in E. coli?.
- Patsnap Synapse. (2024, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
- Ryabova, A. V., et al. (2021). Effect of Chemical Chaperones on the Stability of Proteins during Heat– or Freeze–Thaw Stress. International Journal of Molecular Sciences, 22(16), 8878.
- Bitesize Bio. (2024, June 8). Keeping Your Proteins Happy with Chemical Chaperones.
- Arfin, S. M. (1969). Oncoupling of protein and ribonucleic acid synthesis by 5',5',5'-trifluoroleucine in Salmonella typhimurium. Journal of Biological Chemistry, 244(9), 2250–2256.
- Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science, 16(9), 1872–1886.
- Buer, B. C., et al. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 18(7), 1423.
- Singh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(4), 74-82.
- Tang, Y., et al. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Journal of the American Chemical Society, 125(23), 6900–6906.
- Gauta, E., et al. (2020). Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex. Nano Letters, 20(12), 8847–8855.
- Sigma-Aldrich. (n.d.). 5,5,5-Trifluoro- DL -leucine.
- Kim, C. K., & Lee, S. C. (2014). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. Molecules and Cells, 37(3), 189–195.
- Rennert, O. M., & Anker, H. S. (1963). ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. Biochemistry, 2, 471–476.
- Bitesize Bio. (2022, February 17). Refolding Proteins Made Easy: 21 Tips and Tricks.
- Pham, T. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4913.
- Thermo Fisher Scientific. (n.d.).
- Pham, T. T., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
- Goñi, G., et al. (2016). Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification. Methods in Molecular Biology, 1432, 237–251.
- Lawrence Berkeley National Laboratory. (n.d.). On-column Chemical Refolding of Proteins.
- ResearchGate. (2013, July 17). How does one decide on buffer choice for protein solubility?.
- The University of Texas at Dallas. (n.d.). Refolding of Recombinant Protein.
- ResearchGate. (2016, August 18). What should I add in my buffer to improve protein solubility ? Which detergent is a good starting point ?.
- Yamaguchi, S., et al. (2013). Protein refolding using chemical refolding additives. Biotechnology Journal, 8(1), 17-31.
- Sigma-Aldrich. (n.d.). 5,5,5-Trifluoro- DL -leucine.
- Pan, Y., et al. (2024). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry, 89(1), 594–599.
- Wang, C., et al. (2024). Applications of protein engineering in the microbial synthesis of plant triterpenoids. Frontiers in Bioengineering and Biotechnology, 12, 1345678.
- Parrish, M. E., & Jelesko, J. J. (2020). Applications of Protein Engineering and Directed Evolution in Plant Research. Plant Physiology, 182(1), 29–42.
- Trevino, S. R., et al. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Journal of Molecular Biology, 366(2), 449–460.
Sources
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Effect of Chemical Chaperones on the Stability of Proteins during Heat– or Freeze–Thaw Stress | MDPI [mdpi.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Effect of Chemical Chaperones in Improving the Solubility of Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 12. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 14. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 15. approcess.com [approcess.com]
- 16. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5,5,5-Trifluoroleucine (TFL) Incorporation
Welcome to the Technical Support Center for 5,5,5-Trifluoroleucine (TFL). As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical assistance for the successful incorporation of TFL into your target proteins. This resource is designed to help you minimize misincorporation and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions researchers have when working with this compound.
Q1: What is this compound (TFL) and why is it used in protein research?
A1: this compound (TFL) is a synthetic analog of the natural amino acid L-leucine, where the three terminal methyl protons are replaced by fluorine atoms.[1] This substitution imparts unique properties to proteins, most notably enhanced thermal and chemical stability.[2][3] The increased hydrophobicity of the trifluoromethyl group can strengthen the hydrophobic cores of proteins, leading to more robust and stable structures.[2][3]
Q2: How is TFL incorporated into proteins?
A2: TFL is incorporated into proteins in vivo during translation by the host cell's own machinery.[2][3] Specifically, the leucyl-tRNA synthetase (LeuRS), the enzyme responsible for charging tRNA with leucine, recognizes and activates TFL, allowing it to be incorporated at leucine codons in the growing polypeptide chain.[2] This process is known as residue-specific incorporation.[4]
Q3: What is "misincorporation" in the context of TFL experiments?
A3: In the context of TFL experiments, "misincorporation" typically refers to the undesired incorporation of natural leucine instead of TFL at leucine codon positions within the target protein. This results in a heterogeneous protein population, with a mixture of fully TFL-labeled, partially labeled, and unlabeled protein molecules. Achieving high levels of TFL incorporation is crucial for observing the desired effects on protein stability and function.
Q4: What is the primary factor that influences the fidelity of TFL incorporation?
A4: The primary factor is the competition between TFL and endogenous L-leucine for the active site of the leucyl-tRNA synthetase (LeuRS).[2][4] The LeuRS has a higher affinity for its natural substrate, leucine. Therefore, to favor TFL incorporation, it is essential to minimize the intracellular concentration of free L-leucine.[4]
Q5: How can I verify that TFL has been successfully incorporated into my protein?
A5: The most definitive method for verifying and quantifying TFL incorporation is mass spectrometry (MS).[5][6] By analyzing the mass of the intact protein or proteolytic peptides, you can determine the extent of leucine replacement by TFL. The mass difference between leucine (C6H13NO2, molecular weight ~131.17 g/mol ) and TFL (C6H10F3NO2, molecular weight ~185.14 g/mol ) results in a predictable mass shift for each incorporation event.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your TFL incorporation experiments.
Problem 1: Low Incorporation Efficiency of TFL
Symptoms:
-
Mass spectrometry analysis shows a low percentage of TFL incorporation, with the majority of the protein containing natural leucine.
-
The desired increase in protein stability is not observed.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| High Intracellular Leucine Concentration | The presence of endogenous leucine outcompetes TFL for binding to the leucyl-tRNA synthetase (LeuRS). | 1. Use a Leucine Auxotrophic Host Strain: Employ an E. coli strain (or other expression host) that cannot synthesize its own leucine. This is the most critical step for controlling intracellular leucine levels.[5] 2. Optimize Media Composition: Grow the auxotrophic strain in a minimal medium with a carefully controlled, limited amount of leucine to allow for initial cell growth and biomass accumulation. Then, switch to a leucine-free medium supplemented with TFL for protein expression. 3. Thorough Cell Washing: Before inducing protein expression, wash the cells thoroughly to remove any residual leucine from the growth medium. |
| Inefficient TFL Uptake by Cells | The cells may not be efficiently transporting TFL from the medium. | 1. Increase External TFL Concentration: While minimizing leucine is key, ensure an adequate concentration of TFL is present in the expression medium. Empirically determine the optimal TFL concentration for your system. 2. Optimize Expression Time: A longer expression period at a lower temperature may improve TFL incorporation. |
| Suboptimal LeuRS Activity for TFL | The wild-type LeuRS in your expression host may have a low affinity for TFL compared to leucine. | 1. Consider Host Strain Selection: Different bacterial strains may have LeuRS variants with slightly different substrate specificities. If problems persist, testing a few different leucine auxotrophic strains could be beneficial. 2. Engineered LeuRS (Advanced): For highly challenging systems, the use of an engineered LeuRS with enhanced activity towards TFL could be explored, though this is a complex protein engineering task. |
Problem 2: Poor Protein Yield After TFL Incorporation
Symptoms:
-
Significantly lower expression levels of the TFL-containing protein compared to the wild-type protein.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Toxicity of TFL | High concentrations of TFL or its metabolic byproducts can be toxic to the host cells, leading to reduced growth and protein synthesis. | 1. Optimize TFL Concentration: Determine the highest tolerable concentration of TFL that does not severely inhibit cell growth. This can be done through a dose-response experiment. 2. Induce at a Higher Cell Density: Allow the culture to reach a higher optical density (OD) before inducing protein expression to ensure a robust population of cells. |
| Codon Usage and tRNA Availability | The availability of tRNALeu may become a limiting factor during high-level expression of a leucine-rich protein, and this can be exacerbated when using a leucine analog. | 1. Co-express tRNALeu Genes: In E. coli, consider co-expressing plasmids that carry extra copies of the genes for rare tRNALeu isoacceptors. |
| Protein Misfolding and Degradation | The incorporation of TFL, while often stabilizing, can in some cases lead to protein misfolding and subsequent degradation by cellular proteases. | 1. Lower Expression Temperature: Reduce the induction temperature (e.g., from 37°C to 18-25°C) to slow down protein synthesis and promote proper folding. 2. Use Protease-Deficient Strains: Employ expression hosts that are deficient in key cellular proteases. 3. Co-express Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of the TFL-containing protein. |
Experimental Protocols
Protocol 1: General Workflow for TFL Incorporation in E. coli
This protocol outlines a general procedure for expressing a TFL-labeled protein in a leucine auxotrophic E. coli strain.
-
Strain and Plasmid Preparation:
-
Transform a leucine auxotrophic E. coli strain (e.g., a derivative of BL21(DE3) with a leu gene knockout) with the expression plasmid for your protein of interest.
-
Plate on minimal medium agar plates supplemented with a limiting amount of leucine (e.g., 20-50 µg/mL) and the appropriate antibiotic for plasmid selection.
-
-
Starter Culture:
-
Inoculate a single colony into 5-10 mL of minimal medium containing the limiting concentration of leucine and the antibiotic.
-
Grow overnight at 37°C with shaking.
-
-
Main Culture Growth:
-
Inoculate a larger volume of minimal medium (e.g., 1 L) containing the limiting leucine concentration and antibiotic with the overnight starter culture.
-
Grow at 37°C with shaking until the culture reaches an OD600 of 0.6-0.8.
-
-
Leucine Depletion and TFL Addition:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in an equal volume of pre-warmed, leucine-free minimal medium.
-
Repeat the centrifugation and resuspension step twice more to thoroughly wash the cells and remove residual leucine.
-
Finally, resuspend the cells in the final volume of fresh, pre-warmed, leucine-free minimal medium containing the desired concentration of 5,5,5-Trifluoro-DL-leucine (e.g., 100-200 µg/mL) and the antibiotic.
-
-
Induction and Expression:
-
Allow the cells to acclimate for 15-30 minutes.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Incubate at the desired expression temperature (e.g., 18-30°C) for the determined time (e.g., 4-16 hours).
-
-
Harvesting and Analysis:
-
Harvest the cells by centrifugation.
-
Proceed with your standard protein purification protocol.
-
Analyze the purified protein by mass spectrometry to determine the TFL incorporation efficiency.
-
Visualizing Key Concepts
The Role of Leucyl-tRNA Synthetase (LeuRS) in TFL Incorporation
The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases, which possess editing mechanisms to remove incorrectly charged amino acids.[7][8][9][10][11] The LeuRS enzyme contains a distinct editing domain (the CP1 domain) that can hydrolyze misacylated tRNAs.[7][8][9][10] Understanding this mechanism is key to troubleshooting TFL incorporation.
Caption: Mechanism of LeuRS action in TFL incorporation and editing.
Experimental Workflow for Minimizing TFL Misincorporation
Caption: Step-by-step workflow for optimal TFL incorporation.
References
- Vertex AI Search, query: "protein expression with biosynthesized noncanonical amino acids",
- Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems,
- 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 - Sigma-Aldrich,
- A paradigm shift for the amino acid editing mechanism of human cytoplasmic leucyl-tRNA synthetase - PubMed,
- Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S) - NIH,
- Editorial: Exploring and expanding the protein universe with non-canonical amino acids,
- Process optimization for the biosynthesis of non-canonical amino acids - BOKU,
- Non-canonical amino acid labeling in proteomics and biotechnology,
- Incorporation of trifluoroisoleucine into proteins in vivo - PubMed,
- A Paradigm Shift for the Amino Acid Editing Mechanism of Human Cytoplasmic Leucyl-tRNA Synthetase - PMC - NIH,
- Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PubMed Central,
- Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)
- Leucyl-tRNA synthetase editing domain functions as a molecular rheostat to control codon ambiguity in Mycoplasma p
- 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5,
- The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenyl
- Fluorine: A new element in protein design - PMC - PubMed Central,
- 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 - Sigma-Aldrich,
- One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its incorporation into peptides and proteins - Comptes Rendus de l'Académie des Sciences,
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - NIH,
- The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC - NIH,
- Targeted Quantitation of Proteins by Mass Spectrometry - PMC - NIH,
- ProteomeXchange D
- 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 - Sigma-Aldrich,
- 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 - Sigma-Aldrich,
- Accurate Mass Measurements in Proteomics - SciSpace,
Sources
- 1. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process optimization for the biosynthesis of non-canonical amino acids::BOKU [boku.ac.at]
- 5. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A paradigm shift for the amino acid editing mechanism of human cytoplasmic leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Paradigm Shift for the Amino Acid Editing Mechanism of Human Cytoplasmic Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leucyl-tRNA synthetase editing domain functions as a molecular rheostat to control codon ambiguity in Mycoplasma pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,5,5-Trifluoroleucine (TFL) Containing Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins containing the non-canonical amino acid 5,5,5-Trifluoroleucine (TFL). This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols to navigate the unique challenges presented by TFL incorporation.
Our goal is to move beyond simple procedural lists and explain the core principles—the "why" behind each step—to empower you to make informed decisions during your purification campaigns.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impact of TFL
This section addresses the fundamental changes TFL incorporation imparts to a protein's physicochemical properties, which are the root cause of most purification challenges.
Q1: How does replacing Leucine with this compound (TFL) change my protein's properties?
A1: Replacing the isobutyl side chain of leucine with the trifluoromethyl group of TFL introduces significant changes. The most critical alterations are:
-
Increased Hydrophobicity: The trifluoromethyl group (CF₃) is significantly more hydrophobic than the methyl group (CH₃) it effectively replaces.[1][2] This increased hydrophobicity is a primary driver of changes in protein folding, stability, and chromatographic behavior.[1]
-
Altered Polarity and Electrostatics: While increasing hydrophobicity, the highly electronegative fluorine atoms create a strong dipole moment in the side chain.[3][4] This can alter the local electrostatic environment, potentially influencing the pKa of nearby residues and modifying interactions with polar solvents or chromatography resins.
-
Minimal Steric Disruption: A key advantage of TFL is that its size is very similar to leucine, meaning it can often be incorporated into the hydrophobic core of a protein with minimal structural perturbation.[1][5]
Table 1: Comparison of Leucine and this compound Properties
| Property | Leucine (Leu) | This compound (TFL) | Implication for Purification |
| Side Chain | -CH₂CH(CH₃)₂ | -CH₂CH(CF₃)CH₃ | Increased hydrophobicity. |
| Hydrophobicity | Moderate | High[1][2] | Prone to aggregation; stronger binding to HIC resins. |
| Polarity | Nonpolar | Increased side-chain dipole moment[3][4] | Can alter interactions in IEX and affinity chromatography. |
| Size | Similar | Minimally larger | Generally well-tolerated within protein structures.[1] |
Q2: My TFL-containing protein is aggregating during purification. Why is this happening and what can I do?
A2: Aggregation is the most common issue encountered with TFL-proteins. The increased hydrophobicity of the TFL side chain can lead to the exposure of "sticky" hydrophobic patches that promote intermolecular interactions, causing the protein to aggregate and precipitate.[6][7] This is especially problematic at high protein concentrations.
Initial Mitigation Strategies:
-
Lower Protein Concentration: Work with more dilute protein solutions throughout the purification process.[8] This increases the distance between molecules, reducing the chance of aggregation.
-
Optimize Temperature: While 4°C is standard, some proteins are more stable at slightly higher or lower temperatures. Perform a small-scale temperature stability study. Store purified proteins at -80°C with a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[8]
-
Buffer Additives (Excipients): Screen a panel of additives to find conditions that favor solubility.
-
Non-detergent Sulfobetaines (NDSBs): Can help solubilize protein aggregates without denaturation.
-
Arginine: Often used to suppress aggregation by interacting with hydrophobic patches.
-
Glycerol (5-20%): Increases solvent viscosity and stabilizes the native protein structure.
-
Mild, Non-ionic Detergents: Low concentrations (e.g., 0.01% Tween-20 or Triton X-100) can be effective.[8][9]
-
Q3: Will I need to change my standard chromatography protocols (IMAC, IEX, SEC) for a TFL-protein?
A3: Yes, you should anticipate needing to modify your standard protocols. The altered properties of the TFL-protein can significantly change its behavior on various resins.
-
Hydrophobic Interaction Chromatography (HIC): The protein will bind much more strongly to HIC resins. You will likely need to use a lower concentration of high salt (e.g., ammonium sulfate) to achieve binding and a gentler, more extended gradient to elute the protein.
-
Ion Exchange Chromatography (IEX): The strong dipole of the TFL side chain can alter the pKa of neighboring acidic or basic residues. This can change the protein's overall surface charge at a given pH. It is crucial to perform a pH scout to determine the new optimal binding and elution conditions.
-
Size Exclusion Chromatography (SEC): If the protein is well-folded and monomeric, its behavior on SEC should be similar to the wild-type. However, SEC is an excellent tool to diagnose aggregation. A shift to an earlier elution volume compared to the wild-type protein is a clear indicator of aggregate formation.
Part 2: Troubleshooting Guide - Specific Issues & Solutions
This section provides a structured approach to solving common problems in a question-and-answer format.
Issue 1: Low Yield After Affinity Chromatography (e.g., His-Tag/IMAC)
-
Symptom: The majority of the TFL-protein is found in the flow-through or washes, with very little binding to the IMAC resin.
-
Potential Cause 1: The TFL incorporation has caused localized misfolding, sterically hindering the affinity tag and preventing it from binding to the resin.
-
Solution 1: Modify Lysis and Binding Buffers.
-
Add a low concentration of a mild denaturant (e.g., 0.5 - 1 M Urea or Guanidine HCl) to the lysis and binding buffers. This can help expose the tag without fully denaturing the protein.
-
Include additives like Arginine or Glycerol to improve overall solubility and potentially favor a conformation where the tag is accessible.
-
-
Potential Cause 2: The protein has precipitated before or during its application to the column.
-
Solution 2: Check for Insolubility.
-
Centrifuge your lysate at high speed (e.g., >20,000 x g for 30 min) immediately before loading it onto the column.
-
Analyze a sample of the pellet by SDS-PAGE. If your protein is in the pellet, you have a significant solubility problem that must be addressed upstream with buffer optimization as described in FAQ Q2.
-
Issue 2: Protein Elutes from HIC Column at Unexpectedly Low Salt Concentration or Not at All
-
Symptom: During a reverse salt gradient (e.g., 1 M to 0 M Ammonium Sulfate), the protein elutes much earlier than expected, or remains stuck to the column.
-
Potential Cause: The significantly increased hydrophobicity of the TFL-protein is causing extremely strong binding to the HIC resin.[10]
-
Solution: Adjust HIC Protocol.
-
Reduce Binding Salt Concentration: Start with a lower concentration of ammonium sulfate in your binding buffer (e.g., 0.5 - 0.75 M instead of 1.0 - 1.5 M).
-
Use a Weaker HIC Resin: Switch from a Phenyl or Butyl resin to a less hydrophobic one, like a Propyl or Ether resin.
-
Introduce an Organic Modifier: If the protein still won't elute, introduce a mild organic modifier like 10-20% isopropanol or ethylene glycol into the low-salt elution buffer (Buffer B) to disrupt the strong hydrophobic interactions. Use this as a last resort as it can risk denaturation.
-
Issue 3: Size Exclusion Chromatography (SEC) Profile Shows Multiple Peaks or a Broad Peak
-
Symptom: Instead of a sharp, symmetrical peak at the expected molecular weight, the chromatogram shows a peak shifted to the left (higher MW), a broad peak, or multiple peaks.
-
Potential Cause: The protein is forming soluble aggregates (dimers, trimers, or higher-order oligomers) or exists in multiple conformational states.
-
Solution: Optimize SEC Running Buffer and Analyze Fractions.
-
Buffer Optimization: This is the most critical step. Based on stability screens, modify the SEC running buffer. Increase the salt concentration (e.g., up to 500 mM NaCl) to minimize ionic interactions. Add 5-10% glycerol or 0.1-0.5 M Arginine to suppress aggregation.[8]
-
Analyze Fractions: Collect fractions across the entire peak(s) and run them on both SDS-PAGE and Native PAGE.
-
SDS-PAGE: Will show if the fractions contain protein of the correct monomeric molecular weight (indicating non-covalent aggregation).
-
Native PAGE: Will show the different oligomeric states present in the different fractions.
-
-
Dynamic Light Scattering (DLS): If available, DLS is an excellent technique to quickly assess the polydispersity of your sample before and after SEC optimization.
-
Troubleshooting Workflow Diagram
This diagram outlines a logical flow for addressing common issues during TFL-protein purification.
Caption: A logical workflow for troubleshooting common TFL-protein purification issues.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key workflow: developing a robust purification strategy.
Protocol: Systematic Buffer Optimization for a TFL-Protein
This protocol uses a small-scale screening approach to identify buffer conditions that minimize aggregation and improve chromatographic performance before committing to a large-scale prep.
Objective: To identify optimal buffer pH, salt concentration, and additives for a TFL-containing protein.
Materials:
-
Clarified cell lysate containing the TFL-protein.
-
96-well microplates or microcentrifuge tubes.
-
Buffers: A range of buffers (e.g., Phosphate, Tris, HEPES) at various pH levels (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Additives Stock Solutions: 5 M NaCl, 50% Glycerol, 2 M L-Arginine, 1% Tween-20.
-
Instrumentation: Spectrophotometer or plate reader for turbidity (OD600) or DLS instrument, SDS-PAGE equipment.
Methodology:
Step 1: Initial Solubility Screen
-
Aliquot 50 µL of your clarified lysate into a series of microcentrifuge tubes.
-
Create a matrix of conditions. To each tube, add a small volume of stock solutions to achieve final target concentrations. Example matrix:
-
pH Screen: Buffers at pH 6.0, 7.0, 8.0.
-
Salt Screen: 150 mM, 300 mM, 500 mM NaCl.
-
Additive Screen: 10% Glycerol, 0.5 M Arginine, No additive (control).
-
-
Incubate the tubes for 1 hour at your planned purification temperature (e.g., 4°C).
-
Centrifuge all tubes at max speed for 20 minutes to pellet any precipitated protein.
-
Carefully remove 20 µL of the supernatant from each tube.
-
Analyze the supernatant samples by SDS-PAGE.
-
Interpretation: The conditions that result in the highest amount of your target protein remaining in the supernatant are the most promising for maintaining solubility.
Step 2: Thermal Stability Screen (Optional but Recommended)
-
Using the most promising buffer conditions identified in Step 1, perform a thermal shift assay (e.g., using a qPCR machine and a fluorescent dye like SYPRO Orange).
-
Expose the protein to a temperature gradient (e.g., 20°C to 95°C).
-
Interpretation: The buffer condition that yields the highest melting temperature (Tm) is the one that best stabilizes the protein's folded state. Increased thermal stability often correlates with reduced aggregation propensity.[11][12]
Step 3: Small-Scale Chromatography Resin Test
-
Equilibrate small columns (e.g., 1 mL) of your chosen resins (e.g., Ni-NTA, Q-sepharose, Phenyl-sepharose) with the top 2-3 buffer conditions from the previous steps.
-
Load a small, equal amount of lysate onto each column.
-
Perform a wash step and an elution step (e.g., for IEX, a step gradient of high salt; for IMAC, imidazole).
-
Analyze the flow-through, wash, and elution fractions by SDS-PAGE.
-
Interpretation: Compare the binding efficiency and the purity of the eluted fraction across the different buffer conditions. Select the condition that provides the best balance of yield and purity for scale-up.
Purification Strategy Development Workflow
Caption: Workflow for developing a TFL-protein purification strategy.
References
-
Galles, J. D., Infield, D. T., & Ahern, C. A. (2024). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Methods in Enzymology, 696, 341-354. Available at: [Link]
-
Ahern, C. A., et al. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. Methods in Enzymology. Available at: [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231. Available at: [Link]
-
Tang, Y., Ghirlanda, G., Petka, W. A., Tirrell, D. A., & DeGrado, W. F. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. Biochemistry, 40(9), 2790-2796. Available at: [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available at: [Link]
-
Rathore, A. S. (2018). Challenges of Protein Aggregation during Purification. BioPharm International, 31(11). Available at: [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Elsevier. Available at: [Link]
-
Lam, C., et al. (2020). Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex. Nano Letters, 20(12), 8536-8544. Available at: [Link]
-
ResearchGate. (2014). Can you troubleshoot my process of protein aggregation in gel filtration? Available at: [Link]
-
Buer, B. C., et al. (2019). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 22(6-7), 485-490. Available at: [Link]
-
Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. State University of New York at Buffalo. Available at: [Link]
-
Buer, B. C., & Koksch, B. (2009). Fluorine: A new element in protein design. Accounts of Chemical Research, 42(8), 1044-1054. Available at: [Link]
-
Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. Available at: [Link]
-
Budisa, N., Kubyshkin, V., & Schulze-Makuch, D. (2014). Fluorine-Rich Planetary Environments as Possible Habitats for Life. Life, 4(3), 371-385. Available at: [Link]
-
Vranken, T., et al. (2021). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry, 86(2), 1681-1687. Available at: [Link]
Sources
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 2792-72-5: this compound | CymitQuimica [cymitquimica.com]
- 4. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Protein Aggregation Induced by 5,5,5-Trifluoroleucine (TFL)
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for managing protein stability and aggregation when using the non-canonical amino acid 5,5,5-Trifluoroleucine (TFL). This resource is designed to provide you with a foundational understanding of the challenges associated with TFL incorporation and to offer practical, field-tested solutions to overcome them. Our goal is to help you successfully leverage the unique properties of TFL in your research, particularly for applications like ¹⁹F-NMR spectroscopy, without being hindered by protein aggregation.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the fundamental principles of TFL-induced protein aggregation.
Q1: What is this compound (TFL) and why does it cause protein aggregation?
A: this compound is an analog of the natural amino acid L-leucine where the three terminal methyl protons are replaced by fluorine atoms. It is readily incorporated into proteins by the cell's natural translational machinery in leucine-auxotrophic expression strains.
The primary cause of aggregation stems from the altered physicochemical properties of the trifluoromethyl group compared to leucine's isobutyl group. While similar in size, the Cγ-Cδ bond of TFL is highly polarized due to the extreme electronegativity of the fluorine atoms. This creates a localized dipole moment and reduces the hydrophobicity of the side chain. When multiple TFL residues are incorporated, especially within the hydrophobic core of a protein, these changes can disrupt the delicate balance of forces required for proper folding. The altered packing and electrostatic interactions can destabilize the native protein structure, exposing aggregation-prone hydrophobic patches and leading to the formation of non-functional, aggregated protein.
Diagram: Mechanism of TFL-Induced Destabilization
Caption: TFL disrupts the stable hydrophobic core, leading to misfolding and aggregation.
Q2: Is there a way to predict if my protein will be sensitive to TFL incorporation?
A: While perfectly predictive methods do not exist, you can make an educated assessment based on the following factors:
-
Leucine Content and Location: Analyze your protein's sequence. Proteins with a high percentage of leucine residues (>10%) are at higher risk. Furthermore, the location is critical. Leucines clustered within the hydrophobic core or at key protein-protein interfaces are more likely to cause destabilization when substituted with TFL than those on the surface.
-
Protein Stability: Intrinsically unstable proteins or those with low conformational stability (e.g., a low melting temperature, Tm) are more susceptible to perturbation by TFL. If your protein is already difficult to express or purify, TFL will likely exacerbate these issues.
-
Structural Information: If a crystal structure or reliable homology model is available, inspect the environment of the leucine residues. Buried leucines involved in tight packing networks are the most sensitive.
Part 2: Troubleshooting Guide - Proactive & Reactive Solutions
This guide is structured to address common experimental failures. We recommend a tiered approach, starting with the simplest and most cost-effective solutions first.
Q3: I have low or no expression of my TFL-labeled protein. What can I do?
A: Low expression is often due to cellular toxicity or rapid degradation of the misfolded protein.
-
Tier 1 (Immediate Fixes):
-
Lower Expression Temperature: After induction, lower the culture temperature to 18-25°C. This slows down protein synthesis, giving the polypeptide more time to fold correctly and reducing the burden on the cell's folding machinery.
-
Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.25 mM) to decrease the rate of transcription and translation, preventing the accumulation of misfolded protein.
-
-
Tier 2 (System Optimization):
-
Co-express Chaperones: Introduce a second plasmid containing a chaperone system. These proteins assist in proper folding and can significantly improve the yield of soluble TFL-labeled proteins. The GroEL/GroES and DnaK/DnaJ/GrpE systems are highly effective. See the Protocols section for a screening guide.
-
Switch Expression Strain: Use an expression host engineered for enhanced protein folding, such as Rosetta(DE3) which supplies tRNAs for rare codons, or SHuffle T7 which promotes disulfide bond formation in the cytoplasm. For proteins prone to aggregation, strains like C41(DE3) or C43(DE3), which are mutated to better tolerate toxic proteins, can be beneficial.
-
Q4: My TFL-labeled protein expresses, but it's all in the insoluble fraction (inclusion bodies). How can I recover soluble protein?
A: This is a classic sign of aggregation overwhelming the cell's folding capacity.
-
Tier 1 (Lysis Buffer Optimization):
-
Add Stabilizing Excipients: Supplement your lysis buffer with additives that favor the native state.
-
L-Arginine: 0.5-1.0 M L-Arginine often acts as a potent aggregation suppressor by "shielding" hydrophobic patches.
-
Glycerol/Sucrose: 10-20% glycerol or sucrose act as osmolytes, promoting a more compact, native-like structure.
-
Non-detergent Sulfobetaines (NDSBs): 0.5-1.0 M NDSBs can help stabilize proteins.
-
-
-
Tier 2 (Refolding from Inclusion Bodies):
-
While laborious, refolding can be effective. This involves isolating the inclusion bodies, solubilizing them in a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea), and then slowly removing the denaturant by dialysis or rapid dilution into a refolding buffer. The refolding buffer should be optimized and often contains L-Arginine and a redox shuffling system (e.g., reduced/oxidized glutathione) if disulfide bonds are present.
-
Diagram: General Troubleshooting Workflow
Caption: A tiered workflow for troubleshooting TFL-induced protein aggregation issues.
Q5: My protein is soluble after lysis but precipitates during purification (e.g., on a chromatography column). What's happening?
A: Your protein is likely marginally stable and sensitive to the specific buffer conditions or high concentration experienced during purification.
-
Tier 1 (Buffer/Condition Optimization):
-
Maintain Cold Chain: Ensure all steps are performed at 4°C to decrease the rate of aggregation.
-
Optimize Buffer: The optimal buffer for lysis may not be optimal for purification. Systematically screen pH and salt concentration (e.g., 150 mM to 500 mM NaCl). High salt can sometimes stabilize proteins by shielding surface charges, but can also promote aggregation via hydrophobic interactions.
-
Include Additives: Carry over the stabilizing excipients from your lysis buffer (L-Arginine, glycerol) into your purification buffers.
-
-
Tier 2 (Methodology Change):
-
Avoid High Concentrations: During elution from affinity or ion-exchange columns, protein can become highly concentrated, promoting aggregation. Try eluting in a larger volume or performing a step-elution with several fractions.
-
Gentle Purification Methods: Size Exclusion Chromatography (SEC) is an excellent final polishing step that not only separates oligomeric states but also places the protein into a final, optimized buffer.
-
Part 3: Key Experimental Protocols
Protocol 1: Buffer Optimization using a Thermal Shift Assay (TSA)
This protocol uses a fluorescent dye that binds to exposed hydrophobic regions of a protein as it unfolds with increasing temperature. A more stable protein in a given buffer will have a higher melting temperature (Tm).
Methodology:
-
Prepare Buffers: Create a 96-well plate matrix of different buffer conditions. Vary one component at a time (e.g., pH screen: 6.5, 7.0, 7.5, 8.0; Salt screen: 100, 250, 500 mM NaCl; Additive screen: +/- 500 mM Arginine, +/- 10% Glycerol).
-
Prepare Protein-Dye Mix: Dilute your purified TFL-labeled protein to a final concentration of 0.1 mg/mL in each buffer condition. Add a fluorescent dye (e.g., SYPRO Orange) to the manufacturer's recommended concentration.
-
Set up qPCR Instrument: Place the 96-well plate in a real-time PCR machine. Set up a melt-curve experiment that slowly ramps the temperature from 25°C to 95°C, measuring fluorescence at each increment.
-
Analyze Data: The instrument software will generate melt curves. The Tm is the temperature at the midpoint of the unfolding transition.
-
Validation: The buffer condition that yields the highest Tm is the most stabilizing. Confirm this result by incubating the protein in the top-performing buffers for several hours and analyzing for aggregation using Dynamic Light Scattering (DLS) or analytical SEC.
Protocol 2: Chaperone Co-Expression Screening
This protocol allows for rapid screening of different chaperone systems to identify the most effective one for your protein.
Methodology:
-
Acquire Chaperone Plasmids: Obtain a set of chaperone plasmids compatible with your expression vector (e.g., the Takara Bio Chaperone Plasmid Set). These typically include GroEL/GroES, DnaK/DnaJ/GrpE, and Tig trigger factor, each on a separate plasmid with a different antibiotic resistance marker.
-
Co-transform Cells: Co-transform your expression host (e.g., BL21(DE3) pLysS) with your TFL-protein expression plasmid and one of the chaperone plasmids. Plate on agar containing both antibiotics.
-
Parallel Expression: Grow small-scale (5-10 mL) cultures for each chaperone combination, including a control with no chaperone plasmid.
-
Induce Expression: Induce protein and chaperone expression simultaneously according to the plasmid manufacturer's instructions (this may involve adding L-arabinose for the chaperone plasmid and IPTG for your protein plasmid). Remember to lower the temperature post-induction.
-
Analyze Results: After harvesting the cells, lyse them and separate the soluble and insoluble fractions by centrifugation. Run samples of each fraction on an SDS-PAGE gel. The best chaperone system is the one that produces the highest amount of your target protein in the soluble fraction compared to the control.
Data Summary: Common Stabilizing Additives
| Additive | Typical Concentration | Primary Mechanism of Action | Best For |
| L-Arginine | 0.5 - 1.0 M | Suppresses aggregation by interacting with hydrophobic patches and protein surfaces. | General aggregation, especially during refolding or in purification buffers. |
| Glycerol | 10 - 20% (v/v) | Preferential exclusion; forces the protein into a more compact, stable state. Increases solvent viscosity. | Long-term storage, preventing aggregation at high concentrations. |
| NaCl | 150 - 500 mM | Shields surface charges to prevent non-specific electrostatic interactions. Can also have a salting-out effect at high concentrations. | Proteins with significant charged patches. Requires empirical testing. |
| Trehalose/Sucrose | 0.25 - 1.0 M | Osmolyte that promotes the native state through preferential hydration. | Cryoprotection and long-term stability. |
| Non-detergentSulfobetaines (NDSBs) | 0.5 - 1.0 M | Weaker amphiphilic molecules that can stabilize folding intermediates. | Solubilizing proteins during lysis and refolding. |
References
-
Buer, B.C., and de la Salud-Bea, R. (2021). The trifluoromethyl group in protein design and engineering. RSC Chemical Biology. [Link]
-
Berger, A. A., et al. (2017). Local and Global Effects of Site-Specific Trifluoroleucine Substitution in a Globular Protein. ChemBioChem. [Link]
-
Rosano, G. L., and Ceccarelli, E. A. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. Frontiers in Microbiology. [Link]
-
Nishihara, K., et al. (2000). Chaperone Coexpression Plasmids: Differential and Synergistic Effects of DnaK-DnaJ-GrpE and GroEL-GroES in Assisting Folding of an Allergen of Japanese Cedar Pollen, Cryj2, in Escherichia coli. Applied and Environmental Microbiology. [Link]
-
Baynes, B. M., Wang, D. I., and Trout, B. L. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. Biochemistry. [Link]
Optimizing codon usage for efficient 5,5,5-trifluoroleucine incorporation
Technical Support Center: Efficient 5,5,5-Trifluoroleucine Incorporation
Welcome to the technical support center for the incorporation of this compound (TFL). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful non-canonical amino acid (ncAA) to engineer proteins with novel properties. Here, you will find in-depth answers to common questions and robust troubleshooting protocols grounded in scientific principles to help you navigate the complexities of codon optimization and efficient TFL incorporation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to provide a solid foundation for your experimental design.
Q1: What is this compound (TFL) and why is it used in protein engineering?
A1: this compound is an analog of the natural amino acid L-leucine where the three terminal methyl protons are replaced by fluorine atoms.[1] This substitution is significant for several reasons:
-
Enhanced Hydrophobicity: Fluorine is highly electronegative and the C-F bond is stronger than a C-H bond, which can lead to increased hydrophobicity. This property can be exploited to enhance protein stability, particularly in the hydrophobic core of a protein or at protein-protein interfaces.[2]
-
Minimal Steric Disruption: Fluorine has a van der Waals radius similar to that of hydrogen, meaning TFL can often substitute for leucine with minimal structural perturbation to the protein backbone.[2]
-
Probing Protein Structure: The ¹⁹F nucleus is an excellent NMR probe. Incorporating TFL provides a sensitive and specific signal for studying protein conformation, dynamics, and interactions without the background noise associated with ¹H-NMR.
-
Therapeutic Applications: The increased stability and altered biophysical properties imparted by TFL can be used to engineer therapeutic proteins with improved pharmacokinetics and efficacy.[2][3]
Q2: How is TFL incorporated into proteins? Do I need a special expression system?
A2: TFL is typically incorporated into proteins using a technique called genetic code expansion . This requires an Orthogonal Translation System (OTS) .[4][5][6] An OTS consists of a matched pair of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[4][7][8]
Here's the causality:
-
Orthogonality is Key: The engineered aaRS must not charge any of the host cell's native tRNAs, and the engineered tRNA must not be recognized by any of the host's native aaRSs.[7][8][9] This mutual exclusivity prevents the misincorporation of TFL at unintended codons and the misincorporation of canonical amino acids at the target site.[4][9]
-
Codon Reassignment: The engineered tRNA, often called a "suppressor tRNA," has its anticodon modified to recognize a codon that is rarely used or has been removed from the host genome. The most commonly used codon for this purpose is the amber stop codon (UAG) .[3]
-
The Process: When the ribosome encounters the reassigned codon (e.g., UAG) in the mRNA sequence of your gene of interest, the TFL-charged orthogonal tRNA binds to it, directing the ribosome to incorporate TFL into the growing polypeptide chain instead of terminating translation.[10]
Therefore, yes, you need a specialized expression system that includes plasmids encoding the orthogonal aaRS and tRNA, in addition to your target protein's expression vector.
Q3: What is codon usage bias and why is optimizing it crucial for efficient TFL incorporation?
A3: Codon usage bias refers to the fact that different organisms preferentially use certain codons over others to encode the same amino acid. For example, E. coli uses CUG to encode Leucine far more frequently than CUA.
Optimizing codon usage for TFL incorporation is critical for two main reasons:
-
Reducing Competition: If you are globally replacing leucine with TFL in an auxotrophic strain, you need to ensure the codons for leucine in your gene of interest are efficiently translated. If your gene is riddled with leucine codons that are rare for E. coli, the corresponding tRNAs will be in low abundance, leading to translational stalling, truncated proteins, and overall low yield.[11]
-
Maximizing Target Codon Efficiency: When using a suppressor tRNA for site-specific incorporation (e.g., at a UAG codon), the overall codon usage of your gene still matters. If the gene has many rare codons for other amino acids, the ribosome can pause at those sites, increasing the probability of premature termination or frameshifting, which indirectly lowers the yield of full-length, TFL-containing protein.
Q4: Which specific codons should I use for site-specific TFL incorporation?
A4: For site-specific incorporation, you are not choosing a leucine codon, but rather a "blank" codon that the orthogonal tRNA is engineered to recognize.
| Codon Type | Example | Rationale & Considerations |
| Nonsense (Stop) Codon | UAG (Amber) | This is the most common choice. Its suppression is less leaky than the other stop codons (UAA, UGA) and release factor 1 (RF1), which recognizes UAG, can be knocked out in certain engineered E. coli strains to improve incorporation efficiency.[12] |
| Quadruplet Codon | AGGA, UAGA | These "frameshift suppressor" codons are read by tRNAs with a four-base anticodon.[13][14] They offer a truly blank codon, minimizing competition with any endogenous cellular machinery.[14] However, incorporation efficiency can be lower than with stop codon suppression and may require specialized ribosomes.[15] |
For most applications, the UAG (amber) stop codon is the recommended starting point due to the wide availability of well-characterized orthogonal systems that utilize it.[5]
Section 2: Troubleshooting Guide
This section provides a structured, question-and-answer approach to solving common experimental issues.
Problem: Low or No Protein Expression
Q: I've induced my culture, but a Western blot shows very little or no full-length protein. What are the likely causes and how do I fix it?
A: Low or no expression is a multifaceted problem.[16] A systematic approach is required to diagnose the issue.
dot
Caption: Troubleshooting workflow for low protein expression.
Step-by-Step Troubleshooting:
-
Verify the Basics: Before diving into complex optimizations, confirm that your expression vector was correctly cloned and sequence-verified.[11] Ensure your inducer (e.g., IPTG) is at the correct concentration and has not expired.[11]
-
Assess Cellular Toxicity: High-level overexpression of any protein can be toxic.[17] TFL itself, or the fluorinated protein product, can also induce stress.
-
Diagnostic Test: Monitor cell growth (OD₆₀₀) post-induction. A sharp plateau or drop in OD compared to a control culture (e.g., expressing GFP) suggests toxicity.
-
Solutions:
-
Lower the induction temperature to 18-25°C to slow down protein synthesis and allow more time for proper folding.[18][19]
-
Reduce the inducer concentration (e.g., lower IPTG) to decrease the rate of transcription.[17]
-
Use an expression host designed for toxic proteins, such as C41(DE3) or C43(DE3).[20]
-
-
-
Check Codon Usage: A high frequency of rare codons for the host organism can cause ribosomes to stall and dissociate, leading to truncated products.[11]
-
Diagnostic Tool: Use online tools (e.g., GenScript's Rare Codon Analysis Tool) to analyze your gene sequence. Pay close attention to clusters of rare codons.
-
Solution: Re-synthesize the gene with codons optimized for E. coli. This is the most robust solution for ensuring smooth translation.
-
-
Investigate the Orthogonal System: The efficiency of your engineered aaRS and tRNA is paramount.
-
Cause: The engineered leucyl-tRNA synthetase (LeuRS) may have a lower catalytic efficiency (kcat/Km) for TFL compared to the native LeuRS for leucine.[21]
-
Solution: Ensure you are using a well-documented, evolved aaRS/tRNA pair specifically optimized for TFL. If yields are still low, consider using a system with a higher copy number plasmid for the OTS components.[8]
-
Problem: Protein Misfolding and Aggregation
Q: My TFL-containing protein is expressed, but it's all in the insoluble fraction (inclusion bodies). What can I do?
A: Inclusion body formation is a common issue when overexpressing proteins, especially those with modified properties.[18][20] The increased hydrophobicity of TFL can sometimes exacerbate this.
Solutions to Improve Solubility:
-
Reduce Expression Rate: This is the most effective strategy. By slowing down protein synthesis, you give the polypeptide chain more time to fold correctly before it can aggregate with other chains.
-
Lower the induction temperature to 16-20°C.[20]
-
Use a lower concentration of the inducer.
-
-
Co-express Chaperones: Molecular chaperones can assist in proper protein folding. Plasmids containing chaperone sets (e.g., GroEL/GroES, DnaK/DnaJ) can be co-transformed into your expression host.
-
Use a Solubility-Enhancing Tag: Fusing your protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly improve solubility.[19]
-
Optimize Lysis Buffer: Sometimes, proteins precipitate after cell lysis. Include additives in your lysis buffer to stabilize the protein, such as:
-
Non-detergent sulfobetaines (NDSBs)
-
L-Arginine (0.5-1 M)
-
Glycerol (5-10%)
-
Problem: Inefficient or Incomplete TFL Incorporation
Q: Mass spectrometry analysis shows that both TFL and natural leucine are present at the target site. How can I improve the fidelity of incorporation?
A: This indicates competition between your orthogonal system and the endogenous cellular machinery.
Strategies to Enhance Incorporation Fidelity:
-
Use a Leucine Auxotrophic Strain: The most direct way to prevent leucine misincorporation is to use an E. coli strain that cannot synthesize its own leucine (a leu- auxotroph). This allows you to control the amount of leucine in the growth media.[22]
-
Protocol: Grow the auxotrophic strain in minimal media supplemented with all amino acids except leucine. Add TFL to the media just before induction. A small, growth-limiting amount of leucine may be needed during the initial growth phase.
-
-
Increase Orthogonal System Efficiency: A more efficient OTS can outcompete the endogenous system.
-
Engineered Synthetase: Use a LeuRS variant that has been evolved for higher specificity for TFL over leucine.[23][24] Some synthetases have "editing" domains that actively hydrolyze mis-charged tRNAs (e.g., Leu-tRNA(Pyl)); ensuring your synthetase has this feature for leucine can improve fidelity.[25]
-
tRNA Optimization: The orthogonal tRNA must not only be a poor substrate for endogenous synthetases but also an efficient partner for the ribosome and elongation factors.[7][10] Use tRNA variants that have been optimized for the host expression system.[7]
-
-
Eliminate Release Factor Competition (for UAG suppression): If you are using the UAG stop codon, the orthogonal tRNA competes with Release Factor 1 (RF1).
Section 3: Key Experimental Protocols
Protocol 1: General Workflow for Site-Specific TFL Incorporation in E. coli
This protocol assumes the use of a UAG suppression system and a T7-based expression host (e.g., BL21(DE3)).
-
Transformation: Co-transform the E. coli expression host with two plasmids:
-
pEVOL-TFL: A plasmid encoding the engineered LeuRS and its orthogonal tRNAPylCUA.
-
pTarget-TAG: Your expression vector where the gene of interest has a UAG codon at the desired incorporation site.
-
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 500 mL of fresh LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Add this compound to a final concentration of 1-2 mM.
-
Immediately add IPTG to a final concentration of 0.1 - 0.5 mM.
-
Reduce the incubator temperature to 20°C.
-
-
Expression: Continue to grow the culture for 12-16 hours with shaking.
-
Harvesting: Pellet the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.
dot
Caption: Workflow for TFL incorporation in E. coli.
Protocol 2: Verification of TFL Incorporation by Mass Spectrometry
"Bottom-up" proteomics is a standard method to confirm site-specific incorporation.[26]
-
Protein Purification: Purify the TFL-containing protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins). Run an SDS-PAGE gel to confirm purity.
-
In-Gel Digestion:
-
Excise the protein band from the Coomassie-stained gel.
-
Destain the gel piece.
-
Reduce the protein's disulfide bonds (e.g., with DTT) and alkylate the resulting thiols (e.g., with iodoacetamide).
-
Digest the protein overnight with a sequence-specific protease, most commonly Trypsin.[26]
-
-
Peptide Extraction: Extract the resulting peptides from the gel piece.
-
LC-MS/MS Analysis:
-
Inject the extracted peptides into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[26]
-
The mass spectrometer will measure the mass-to-charge ratio (m/z) of the peptides.
-
-
Data Analysis:
-
Search the resulting spectra against a protein database that includes the sequence of your target protein.
-
Crucially, specify a variable modification on leucine corresponding to the mass shift of TFL incorporation. The mass of Leucine is ~131.17 Da. The mass of TFL is ~185.16 Da. The mass difference is +54 Da.
-
Successful incorporation will be confirmed by the identification of a peptide where the mass corresponds to the sequence containing TFL instead of Leucine.[27]
-
References
-
Lajoie, M.J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science. [Link]
-
Tang, Y., & Tirrell, D.A. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Biochemistry. [Link]
-
Zhang, W., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. [Link]
-
Rennert, O.M., & Anker, H.S. (1963). On the Incorporation of 5',5',5'-Trifluoroleucine into Proteins of E. coli. Biochemistry. [Link]
-
Wiltschi, B. (2016). Process optimization for the biosynthesis of non-canonical amino acids. BOKU University. [Link]
-
Chatterjee, A., et al. (2013). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. ACS Chemical Biology. [Link]
-
Wang, L., & Schultz, P.G. (2001). A general approach to the generation of orthogonal tRNAs. RNA. [Link]
-
Zheng, Y., et al. (2016). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. International Journal of Molecular Sciences. [Link]
-
Stieglitz, D. & Van Deventer, J.A. (2021). High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. bioRxiv. [Link]
-
Wang, F., et al. (2019). Genetic Incorporation of Noncanonical Amino Acids Using Two Mutually Orthogonal Quadruplet Codons. ACS Synthetic Biology. [Link]
-
Drienovská, I., et al. (2020). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences. [Link]
-
Niu, W., et al. (2013). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Chemistry. [Link]
-
BiologicsCorp. Protein Expression Protocol & Troubleshooting in E. coli. BiologicsCorp. [Link]
-
Bond, N.J., et al. (2021). Protein over-expression in Escherichia coli triggers adaptation analogous to antimicrobial resistance. Microbial Cell Factories. [Link]
-
Tan, Z., et al. (2020). Mass spectrometry-based targeted proteomics for analysis of protein mutations. Journal of Proteomics. [Link]
-
Rennert, O.M., & Anker, H.S. (1964). EFFECT OF 5',5',5'-TRIFLUOROLEucine ON A NUMBER OF MOUSE LEUKAEMIAS. Nature. [Link]
-
Rennert, O.M., & Anker, H.S. (1963). ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. Biochemistry. [Link]
-
Lucerna, M., & Williams, D.C. Jr. (2014). Explanatory chapter: troubleshooting recombinant protein expression: general. Methods in Enzymology. [Link]
-
Rennert, O.M., & Anker, H.S. (1964). EFFECT OF 5',5',5'-TRIFLUOROLEUCINE ON A NUMBER OF MOUSE LEUKAEMIAS. Nature. [Link]
-
Bond, N.J., et al. (2021). Protein over-expression in Escherichia coli triggers adaptation analogous to antimicrobial resistance. Microbial Cell Factories. [Link]
-
Tan, Z., et al. (2020). Mass spectrometry-based targeted proteomics for analysis of protein mutations. Journal of Proteomics. [Link]
-
Lucerna, M., & Williams, D.C. Jr. (2014). Explanatory chapter: troubleshooting recombinant protein expression: general. Methods in Enzymology. [Link]
Sources
- 1. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 7. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tRNA engineering for manipulating genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 14. Genetic Incorporation of Noncanonical Amino Acids Using Two Mutually Orthogonal Quadruplet Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein over-expression in Escherichia coli triggers adaptation analogous to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 19. youtube.com [youtube.com]
- 20. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 21. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast - preLights [prelights.biologists.com]
- 24. biorxiv.org [biorxiv.org]
- 25. Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mass spectrometry-based targeted proteomics for analysis of protein mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of 19F NMR for Trifluoroleucine-Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoroleucine-labeled proteins. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the acquisition of 19F Nuclear Magnetic Resonance (NMR) data. As trifluoroleucine (TFL) becomes an increasingly valuable probe for studying protein structure, dynamics, and interactions, refining data acquisition is paramount for extracting high-quality, reproducible results.
This resource is structured to address specific issues in a direct question-and-answer format, grounded in the principles of NMR spectroscopy and supplemented with practical, field-proven insights.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during 19F NMR data acquisition with trifluoroleucine-labeled proteins, providing potential causes and systematic solutions.
Question 1: Why is my signal-to-noise ratio (S/N) poor, and how can I improve it?
A low signal-to-noise ratio is a frequent challenge that can obscure subtle but important spectral features. Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Low Protein Concentration: The most direct cause of low signal is often an insufficient amount of the labeled protein in the active volume of the NMR tube.
-
Solution: If feasible, increase the protein concentration. For many 19F NMR studies on proteins, concentrations in the range of 25-100 µM are often used, though this is highly dependent on the spectrometer and probe.[1]
-
-
Suboptimal Probe Tuning and Matching: An improperly tuned probe will not efficiently transmit radiofrequency (RF) pulses to the sample or detect the resulting signal, leading to significant signal loss.[2]
-
Incorrect Acquisition Parameters:
-
Insufficient Number of Scans (nt): The S/N ratio increases with the square root of the number of scans.
-
Solution: Increase the number of scans. Doubling the acquisition time by quadrupling the number of scans will theoretically double the S/N.
-
-
Inadequate Relaxation Delay (d1): If the relaxation delay is too short relative to the spin-lattice relaxation time (T1) of the 19F nuclei, the magnetization will not fully recover between scans, leading to signal saturation and reduced intensity.[5] The T1 for a CF3 group on a protein can be on the order of 1-2 seconds.[6]
-
-
Presence of Paramagnetic Species: Dissolved oxygen or trace metal ion contaminants can significantly shorten the transverse relaxation time (T2), leading to broader lines and a decrease in signal height.[7]
-
Use of a Non-Cryoprobe: For enhanced sensitivity, a cryoprobe is highly recommended for 19F NMR experiments.[1]
-
Solution: Whenever possible, utilize a spectrometer equipped with a cryoprobe.
-
Question 2: My 19F resonance is excessively broad. What are the causes and how can I achieve sharper lines?
Line broadening is a common and complex issue in the NMR of macromolecules, and the large chemical shift anisotropy (CSA) of the 19F nucleus makes it particularly susceptible.[8][9]
Potential Causes & Solutions:
-
Slow Molecular Tumbling: As the size of the protein or protein complex increases, its rotational correlation time (τc) increases. This leads to more efficient T2 relaxation and, consequently, broader lines.[7] This effect is exacerbated by high sample viscosity.
-
Solution:
-
Increase Temperature: If your protein is stable at higher temperatures, increasing the experimental temperature can decrease viscosity and increase the tumbling rate, leading to sharper lines.
-
Reduce Viscosity: If additives like glycerol are present, consider whether their concentration can be reduced.[6]
-
-
-
Chemical Exchange: If the trifluoroleucine residue is located in a region of the protein undergoing conformational exchange on an intermediate timescale (microseconds to milliseconds) relative to the NMR experiment, this can lead to significant line broadening.[7]
-
Solution: This can be investigated by acquiring spectra at different temperatures. If the exchange is temperature-dependent, you may observe the signal sharpening or splitting into distinct resonances for the different conformational states at lower or higher temperatures.
-
-
Chemical Shift Anisotropy (CSA): CSA is a major relaxation mechanism for 19F and is proportional to the square of the magnetic field strength.[1][9] This means that at higher magnetic fields, line broadening due to CSA will be more pronounced.
-
Solution: While you cannot eliminate CSA, understanding its contribution is important. For very large proteins, acquiring data on a lower field spectrometer might paradoxically yield better-resolved spectra if CSA is the dominant source of broadening.
-
-
Incomplete 1H Decoupling: Inefficient proton decoupling will result in unresolved 1H-19F couplings, which will manifest as line broadening.
-
Solution: Ensure that your proton decoupler is on, properly calibrated, and that the decoupling power and bandwidth are sufficient to cover the entire proton spectral width.
-
Question 3: I am observing a rolling baseline or other baseline distortions in my spectrum. How can I correct this?
Baseline artifacts are common in 19F NMR, especially when using large spectral widths, and can interfere with accurate integration and peak picking.[10]
Potential Causes & Solutions:
-
Pulse Breakthrough and Acoustic Ringing: Intense RF pulses can cause artifacts that persist into the acquisition period, leading to baseline distortions.
-
Solution:
-
Introduce a Pre-acquisition Delay: A short delay (a few microseconds) before the start of acquisition can allow for the decay of these artifacts.[7]
-
Optimize Receiver Gain: An excessively high receiver gain can amplify these distortions.
-
-
-
Broad Background Signals: Fluorinated compounds in the NMR probe materials (e.g., Teflon) can contribute to broad, rolling background signals.[11]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental setup and data interpretation for 19F NMR of trifluoroleucine-labeled proteins.
Q1: How do I choose the correct spectral width (SW) and transmitter frequency offset (o1p)?
Answer: The chemical shift of 19F is highly sensitive to the local environment and can span a wide range.[12][13][14] For trifluoromethyl groups, the chemical shift is also sensitive to the local environment.[15]
-
Initial Estimation: If you have no prior information, start with a large spectral width (e.g., 200 ppm or more) to ensure all signals are captured and to avoid peak aliasing.[10] The transmitter offset should be placed in the middle of the expected chemical shift range.
-
Refinement: Once the signals are located, you can reduce the spectral width to encompass only the region of interest. This will improve digital resolution and can enhance sensitivity.[10]
| Parameter | Initial Survey | Refined Acquisition |
| Spectral Width (SW) | 100-200 ppm | 10-50 ppm (or as needed) |
| Transmitter Offset (o1p) | Centered on expected range | Centered on observed signals |
Table 1: Recommended Spectral Width and Offset Settings.
Q2: What is the best way to reference the chemical shift in my 19F NMR spectra?
Answer: Accurate and consistent chemical shift referencing is crucial for comparing spectra across different samples and conditions.[16]
-
Internal Referencing: The most robust method is to use an internal reference compound that is chemically inert and has a resonance that does not overlap with your protein signals. A common reference is trifluoroacetic acid (TFA), which is often set to -76.55 ppm.[17] However, the chemical shift of TFA can be pH-dependent. Other inert fluorinated compounds can also be used.[18]
-
External Referencing: An external reference can be used by placing a sealed capillary containing the reference compound inside the NMR tube. This avoids any potential interaction between the reference and the protein but requires corrections for magnetic susceptibility differences.
-
Indirect Referencing: Modern spectrometers can use the deuterium lock signal to indirectly reference the 19F chemical shift. While convenient, this method can be less accurate if there are sample-dependent variations in the lock frequency.[16]
For trifluoroleucine, the chemical shift will be influenced by the protein's tertiary structure, so a well-defined internal or external standard is recommended for precise work.
Q3: What are the key steps for preparing a high-quality sample for 19F NMR?
Answer: Proper sample preparation is critical for obtaining high-quality spectra.
Caption: Workflow for preparing a trifluoroleucine-labeled protein sample for 19F NMR.
Q4: Should I use 1H decoupling? What pulse sequence is recommended for a simple 1D 19F spectrum?
Answer: Yes, for most applications, proton decoupling is essential to collapse the 1H-19F J-couplings, which simplifies the spectrum and increases signal height. A standard, single-pulse experiment with proton decoupling is typically sufficient for routine 1D 19F spectra. For measuring relaxation parameters, specific pulse sequences are required:
-
T1 (Spin-Lattice Relaxation): An inversion-recovery pulse sequence is used.[6]
-
T2 (Spin-Spin Relaxation): A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is commonly employed.[6][19]
Caption: Decision tree for selecting a 1D 19F NMR pulse sequence.
Section 3: Experimental Protocols
Protocol 1: Standard 1D 19F NMR Data Acquisition
-
Sample Preparation: Prepare the trifluoroleucine-labeled protein sample as described in the FAQ section, ensuring it is in the final NMR buffer containing D2O and an internal reference.
-
Spectrometer Setup:
-
Insert the sample into the magnet.
-
Lock the spectrometer on the D2O signal.
-
Shim the magnetic field to achieve optimal homogeneity. For a new protein sample, this may require iterative shimming on the lock signal or a strong 1H signal (like water) before switching to 19F acquisition.
-
Tune and match the probe specifically for the 19F frequency.[3][4]
-
-
Acquisition Parameters:
-
Load a standard 1D 19F pulse program with proton decoupling.
-
Set the transmitter frequency offset (o1p) to the center of your expected spectral region.
-
Set the spectral width (sw) to adequately cover all expected signals (e.g., 50 ppm).
-
Set the number of scans (nt) based on your sample concentration and desired S/N (start with 1024 and increase as needed).
-
Set the relaxation delay (d1) to be at least 3 times the estimated T1 of your 19F signals (a starting value of 2-3 seconds is often reasonable).
-
Set the acquisition time (aq) to achieve the desired resolution.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply an exponential window function (line broadening) to improve the S/N if necessary.
-
Fourier transform the data.
-
Phase the spectrum carefully.
-
Apply a baseline correction algorithm.
-
Reference the chemical shift to your internal standard.
-
References
-
Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
-
Development and Application of 19F NMR of Proteins. (n.d.). Retrieved January 3, 2026, from [Link]
-
Use of 19F NMR to Probe Protein Structure and Conformational Changes. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996). Oldfield Group Website - University of Illinois. Retrieved January 3, 2026, from [Link]
-
Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
-
Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. (2016). ACS Publications. Retrieved January 3, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
-
Fluorine labeling of proteins for NMR studies. (n.d.). Bio-NMR Core - UCLA. Retrieved January 3, 2026, from [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]
-
Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. (2015). ACS Publications. Retrieved January 3, 2026, from [Link]
-
A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
-
Development of a 1D ¹⁹F T2 relaxation‐filtered, broadband pulse... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
-
Probe Tuning. (2004). Retrieved January 3, 2026, from [Link]
-
Beginners question: checking probe and multinulear ability in Bruker machines. (n.d.). Retrieved January 3, 2026, from [Link]
-
19F NMR on DRX 500 in Malott B042. (2022). Retrieved January 3, 2026, from [Link]
-
Rational design of 19F NMR labelling sites to probe protein structure and interactions. (n.d.). UCL Discovery - University College London. Retrieved January 3, 2026, from [Link]
-
Fluorine NMR. (n.d.). Retrieved January 3, 2026, from [Link]
-
Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems II: a Solution. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Publications. Retrieved January 3, 2026, from [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Retrieved January 3, 2026, from [Link]
-
-
Manual Probe Tuning. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 3, 2026, from [Link]
-
-
What happens if NMR probe is not perfectly tuned/matched? (n.d.). Retrieved January 3, 2026, from [Link]
-
Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
-
Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (n.d.). Retrieved January 3, 2026, from [Link]
-
Fluorine-Labelled Proteins for NMR Spectroscopy. (n.d.). The Australian National University. Retrieved January 3, 2026, from [Link]
-
Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. (n.d.). Retrieved January 3, 2026, from [Link]
-
19Flourine NMR. (n.d.). Retrieved January 3, 2026, from [Link]
-
Solving problems fluorine 19F with NMR spectroscopy. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
Sources
- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What happens if NMR probe is not perfectly tuned/matched? - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 3. Probe Tuning [emory.edu]
- 4. 2) Manual Probe Tuning | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Beginners question: checking probe and multinulear ability in Bruker machines - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 12. researchgate.net [researchgate.net]
- 13. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming 5,5,5-Trifluoroleucine Incorporation by Mass Spectrometry
A Comparative Analysis of Methodologies and Best Practices for Accurate Validation
In the expanding field of protein engineering and drug discovery, the incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to introduce novel functionalities into proteins.[1][2][3] Among these, 5,5,5-Trifluoroleucine (TFL), a fluorinated analog of leucine, has garnered significant interest for its ability to enhance protein stability and serve as a sensitive probe for structural and functional studies.[4] However, the successful substitution of leucine with TFL is not always guaranteed and requires rigorous analytical validation.
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for confirming the incorporation of this compound into proteins. We will delve into the technical nuances of experimental design, from sample preparation to data analysis, and offer insights into the rationale behind key procedural choices. This document is intended for researchers, scientists, and drug development professionals seeking to reliably verify and characterize TFL-labeled proteins.
The Foundational Principle: Mass Shift Detection
The core principle behind the mass spectrometric confirmation of TFL incorporation is the detection of a predictable mass shift. Leucine has a monoisotopic mass of approximately 113.084 Da. In contrast, this compound, with the replacement of three hydrogen atoms with three fluorine atoms on the terminal methyl group, exhibits a monoisotopic mass of approximately 167.061 Da. This results in a mass increase of +53.977 Da for each incorporated TFL residue.
This mass difference is the key signature that mass spectrometers detect, whether at the level of the intact protein or, more commonly, at the peptide level after proteolytic digestion.
Methodological Crossroads: Top-Down vs. Bottom-Up Proteomics
The analytical journey to confirm TFL incorporation can take two primary routes: top-down or bottom-up proteomics. Each approach offers distinct advantages and disadvantages, and the choice between them is dictated by the specific research question and available instrumentation.
Top-Down Proteomics: A Holistic View
Top-down proteomics involves the analysis of intact proteins.[5][6][7][8] This approach provides a global picture of the modified protein, including the precise mass of the entire molecule and the stoichiometry of TFL incorporation.
Advantages:
-
Direct determination of incorporation efficiency: The mass spectrum of the intact protein can reveal a population of molecules with varying numbers of incorporated TFL residues, allowing for a direct assessment of labeling efficiency.
-
Preservation of post-translational modifications (PTMs): Analyzing the intact protein keeps all PTMs in their native context, which can be crucial for understanding the interplay between TFL incorporation and other modifications.[5]
Disadvantages:
-
Technically challenging: Top-down analysis requires specialized high-resolution mass spectrometers (e.g., FT-ICR, Orbitrap) and sophisticated fragmentation techniques (e.g., ETD, ECD) to handle large, multiply charged ions.[7]
-
Limited sensitivity for large proteins: The ionization and fragmentation efficiency of large proteins can be low, making it difficult to obtain high-quality data for proteins exceeding 50-70 kDa.
-
Localization of incorporation sites is difficult: While the number of incorporations can be determined, pinpointing the exact locations of TFL residues within the protein sequence is challenging without fragmentation.
Bottom-Up Proteomics: The Workhorse Approach
Bottom-up, or "shotgun," proteomics is the more conventional and widely accessible method.[9][10][11][12][13] In this workflow, the protein of interest is enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
Advantages:
-
High sensitivity and broad applicability: Bottom-up proteomics is compatible with a wide range of mass spectrometers and can be applied to proteins of virtually any size.[10]
-
Precise localization of incorporation sites: Tandem mass spectrometry (MS/MS) fragments the peptides, allowing for the determination of the amino acid sequence and the precise location of the TFL-induced mass shift.[14][15]
-
Amenable to complex mixtures: This approach is well-suited for analyzing proteins from complex biological samples.
Disadvantages:
-
Indirect measure of incorporation efficiency: The overall incorporation rate is inferred from the analysis of individual peptides, which may not fully represent the entire protein population.
-
Loss of PTM context: The digestion process breaks the link between different PTMs that may have been present on the intact protein.
The following diagram illustrates the general workflow for bottom-up proteomics analysis of TFL incorporation.
Caption: Bottom-up proteomics workflow for TFL incorporation analysis.
Comparative Analysis of Mass Spectrometry Techniques
| Feature | Top-Down Proteomics | Bottom-Up Proteomics | Key Considerations for TFL Analysis |
| Primary Analyte | Intact Protein | Peptides | Bottom-up is generally more accessible and provides site-specific information. |
| Instrumentation | High-Resolution MS (FT-ICR, Orbitrap) | Wide Range (Q-TOF, Orbitrap, Ion Trap) | High resolution is beneficial for both to resolve isotopic patterns. |
| Ionization Source | ESI | ESI, MALDI | ESI is more common for LC-coupling in bottom-up workflows. |
| Fragmentation | ETD, ECD, UVPD | CID, HCD, EAD | CID/HCD are standard for peptide fragmentation. EAD can differentiate leucine/isoleucine isomers.[16] |
| Incorporation Site | Not directly localized | Precisely localized | Essential for understanding the structural and functional impact of TFL at specific positions. |
| PTM Information | Preserved | Lost | Top-down is superior if the interplay with other PTMs is of interest. |
| Sensitivity | Lower | Higher | Bottom-up is more suitable for low-abundance proteins. |
| Throughput | Lower | Higher | Bottom-up workflows are more readily automated for high-throughput analysis. |
Step-by-Step Experimental Protocol: Bottom-Up Analysis
This protocol outlines a standard bottom-up approach for confirming TFL incorporation.
1. Protein Sample Preparation:
-
Cell Lysis and Protein Extraction: Lyse cells expressing the TFL-labeled protein using a suitable buffer containing protease inhibitors.
-
Protein Purification: Purify the protein of interest to homogeneity using affinity chromatography or other appropriate methods. This step is crucial to reduce sample complexity.
-
Denaturation, Reduction, and Alkylation: Denature the protein in a buffer containing urea or guanidinium chloride. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA). This linearizes the protein, making it accessible to proteases.
2. Proteolytic Digestion:
-
Buffer Exchange: Remove the denaturation reagents by buffer exchange into a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Enzymatic Digestion: Add a protease, most commonly trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.
3. LC-MS/MS Analysis:
-
Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry.
-
Liquid Chromatography (LC) Separation: Separate the peptides on a reverse-phase C18 analytical column using a gradient of increasing organic solvent (typically acetonitrile). This reduces the complexity of the mixture entering the mass spectrometer at any given time.
-
Mass Spectrometry Analysis:
-
MS1 Scan: The mass spectrometer performs a full scan to detect the mass-to-charge ratio (m/z) of the eluting peptides.
-
Data-Dependent Acquisition (DDA): The instrument software selects the most intense precursor ions from the MS1 scan for fragmentation.
-
MS2 Scan (Tandem MS): The selected precursor ions are fragmented (e.g., by CID or HCD), and the m/z of the resulting fragment ions is measured.
-
4. Data Analysis:
-
Database Searching: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.
-
Defining the TFL Modification: Crucially, the search parameters must be configured to include a variable modification corresponding to the mass shift of TFL relative to leucine (+53.977 Da) on leucine residues.
-
Validation and Interpretation: Manually inspect the annotated MS/MS spectra of TFL-containing peptides to confirm the correct identification. The presence of a series of b- and y-ions that are shifted by +53.977 Da provides strong evidence for TFL incorporation at a specific leucine site.
Conclusion and Future Perspectives
Mass spectrometry is an indispensable tool for the unambiguous confirmation of this compound incorporation into proteins. While top-down proteomics offers a valuable overview of incorporation efficiency, the bottom-up approach remains the most practical and widely used method for its high sensitivity and ability to pinpoint the exact locations of modification.
As mass spectrometry technology continues to advance, particularly in the realm of top-down and middle-down proteomics, we can expect more streamlined and sensitive workflows for the characterization of ncAA-modified proteins.[5][7] The integration of novel fragmentation techniques, such as electron-activated dissociation (EAD), may also provide enhanced capabilities for differentiating isomeric amino acids and their modified counterparts.[16] Ultimately, the rigorous application of the principles and protocols outlined in this guide will enable researchers to confidently validate their TFL-labeled proteins, paving the way for deeper insights into protein structure, function, and therapeutic potential.
References
-
Incorporation of trifluoroisoleucine into proteins in vivo. PubMed. Available at: [Link].
-
Non-canonical amino acid labeling in proteomics and biotechnology. PMC. Available at: [Link].
-
Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. Available at: [Link].
-
Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. NIH. Available at: [Link].
-
Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ACS Publications. Available at: [Link].
-
Bottom-Up (Fragmented) Proteomics. Environmental Molecular Sciences Laboratory. Available at: [Link].
-
A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. MDPI. Available at: [Link].
-
A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Technology Networks. Available at: [Link].
-
Bottom-Up Proteomics: Principles, Workflow, and Analysis. Technology Networks. Available at: [Link].
-
Non-Canonical Amino Acids in Analyses of Protease Structure and Function. PMC. Available at: [Link].
-
Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. ACS Measurement Science Au. Available at: [Link].
-
Progress in Top-Down Proteomics and the Analysis of Proteoforms. PMC. Available at: [Link].
-
Comprehensive Overview of Bottom-up Proteomics using Mass Spectrometry. arXiv. Available at: [Link].
-
Mass Spectrometric Analysis of Combinatorial Peptide Libraries Derived from the Tandem Repeat Unit of MUC2 Mucin. Wiley Online Library. Available at: [Link].
-
Top-down proteomics. eScholarship. Available at: [Link].
-
Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research. NIH. Available at: [Link].
-
Top-down Mass Spectrometry. Drown Research Group. Available at: [Link].
-
ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. PubMed. Available at: [Link].
-
Incorporation of tandem mass spectrometric detection to the analysis of peptide mixtures by continuous flow fast atom bombardment mass spectrometry. PubMed. Available at: [Link].
-
Proteomics. Consortium for Top-Down Proteomics. Available at: [Link].
-
On the Incorporation of 5',5',5'-Trifluoroleucine into Proteins of E. coli. Biochemistry. Available at: [Link].
-
Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. PMC. Available at: [Link].
-
Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC. Available at: [Link].
-
PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. Available at: [Link].
-
Tandem mass spectrometry for the characterization of peptide adducts of electrophlic lipoxidation products. Longdom Publishing. Available at: [Link].
-
Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissociation. SCIEX. Available at: [Link].
-
Biomolecular Delta Mass. ABRF. Available at: [Link].
Sources
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azolifesciences.com [azolifesciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Progress in Top-Down Proteomics and the Analysis of Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics – Consortium for Top-Down Proteomics [ctdp.org]
- 9. Request Rejected [emsl.pnnl.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. [2311.07791] Comprehensive Overview of Bottom-up Proteomics using Mass Spectrometry [arxiv.org]
- 14. Incorporation of tandem mass spectrometric detection to the analysis of peptide mixtures by continuous flow fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
A Head-to-Head Battle for Stability: 5,5,5-Trifluoroleucine vs. Hexafluoroleucine in Protein Engineering
A Senior Application Scientist's Guide to Leveraging Fluorinated Leucine Analogs for Enhanced Protein Therapeutics and Biomaterials
In the quest for more robust and effective protein-based therapeutics and advanced biomaterials, the strategic incorporation of non-canonical amino acids has emerged as a powerful tool. Among these, fluorinated amino acids have garnered significant attention for their ability to enhance protein stability without drastically altering native structure and function. This guide provides an in-depth comparison of two prominent fluorinated leucine analogs: 5,5,5-Trifluoroleucine (TFL) and Hexafluoroleucine (HFL). We will delve into their distinct physicochemical properties, their differential impacts on protein stability supported by experimental data, and provide detailed protocols for their incorporation and analysis. This information is tailored for researchers, scientists, and drug development professionals seeking to harness the "fluorous effect" to engineer next-generation proteins.
The Power of Fluorine in Protein Design
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to amino acid side chains. The carbon-fluorine bond is exceptionally strong and the van der Waals radius of fluorine is only slightly larger than that of hydrogen. This allows for the introduction of significant hydrophobicity with minimal steric perturbation. This increased hydrophobicity is a key driver for enhanced protein stability, as it strengthens the hydrophobic core, a primary force in protein folding and maintenance of the tertiary structure.[1][2]
Physicochemical Properties: A Tale of Two Fluorinated Leucines
While both TFL and HFL are more hydrophobic than their parent amino acid, leucine, the degree of fluorination sets them apart.
| Property | This compound (TFL) | Hexafluoroleucine (HFL) | Leucine (Leu) |
| Structure | A single trifluoromethyl group replaces a methyl group of the isobutyl side chain. | Two trifluoromethyl groups replace the two methyl groups of the isobutyl side chain. | Standard isobutyl side chain. |
| Hydrophobicity | Significantly more hydrophobic than leucine. | More hydrophobic than both leucine and TFL.[3] | Baseline hydrophobicity. |
| Steric Hindrance | Minimal increase in size compared to leucine. | Larger than TFL, but still well-accommodated in many protein cores.[1][2] | Standard size. |
The greater hydrophobicity of HFL, stemming from its six fluorine atoms, suggests a potentially greater stabilizing effect on proteins compared to TFL. However, the increased size of the HFL side chain could, in some contexts, introduce steric challenges.
Impact on Protein Stability: Experimental Evidence
Direct, head-to-head comparisons of TFL and HFL in the same protein system are limited in the literature. However, by synthesizing findings from various studies on similar protein models, primarily coiled-coils, a clear trend emerges.
One study directly compared the stability of a coiled-coil protein containing HFL to the same protein with TFL. The results indicated that the HFL-containing protein exhibited enhanced stability over the TFL variant, which was attributed to the increased hydrophobic character of the HFL side chain.[3]
Another investigation into the effects of TFL stereochemistry on the stability of a coiled-coil peptide, A1, provides quantitative data on the stabilizing effect of TFL. Homodimers of peptides incorporating either the (2S,4S) or (2S,4R) diastereomer of TFL showed a significant increase in thermal melting temperature (Tm) of 11°C compared to the leucine-containing peptide (Tm = 55°C vs. 66°C).[4]
A detailed study on a de novo designed 4-helix bundle protein, α4H, where leucine residues in the hydrophobic core were replaced with HFL, provides robust thermodynamic data. The introduction of HFL residues stabilized the protein, with the free energy of unfolding increasing by approximately 0.3 kcal/mol per HFL residue.[5] Structural analysis via X-ray crystallography revealed that the larger HFL side chains were accommodated with minimal perturbation to the overall protein structure.[1][2]
The following table summarizes key stability data from these studies:
| Protein System | Fluorinated Analog | Stability Metric | Value | Reference |
| Coiled-coil Protein | Hexafluoroleucine (HFL) | Qualitative Comparison | More stable than TFL-containing protein | [3] |
| Coiled-coil Peptide (A1) | (2S,4S)-5,5,5-Trifluoroleucine | ΔTm | +11°C | [4] |
| Coiled-coil Peptide (A1) | (2S,4R)-5,5,5-Trifluoroleucine | ΔTm | +11°C | [4] |
| 4-Helix Bundle (α4) | Hexafluoroleucine (HFL) | ΔΔGunfold | ~0.3 kcal/mol per residue | [5] |
These findings collectively suggest that while both TFL and HFL are potent stabilizers of protein structure, HFL generally imparts a greater stabilizing effect due to its superior hydrophobicity.
Experimental Workflows and Protocols
To aid researchers in their own investigations, we provide the following detailed protocols for the incorporation of fluorinated leucines and the subsequent analysis of protein stability.
In Vivo Incorporation of Fluorinated Leucine Analogs
This protocol is adapted for the expression of recombinant proteins in Escherichia coli.
Figure 1: Workflow for in vivo incorporation of TFL or HFL.
Step-by-Step Methodology for In Vivo Incorporation:
-
Host Strain and Plasmid Preparation: Utilize a leucine auxotrophic E. coli strain (e.g., BL21(DE3) ΔleuB). Transform this strain with the expression plasmid encoding the protein of interest.
-
Overnight Culture: Grow a starter culture overnight at 37°C in a rich medium such as Luria-Bertani (LB) broth, supplemented with the appropriate antibiotic and L-leucine (e.g., 50 µg/mL).
-
Growth in Minimal Medium: Inoculate a larger volume of minimal medium (e.g., M9 salts) supplemented with glucose, essential micronutrients, the appropriate antibiotic, and L-leucine with the overnight culture. Grow the cells at 37°C with vigorous shaking until they reach mid-logarithmic phase (OD600 ≈ 0.6–0.8).
-
Induction with Fluorinated Analog: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet twice with pre-warmed, leucine-free minimal medium. Resuspend the cells in fresh, pre-warmed minimal medium containing the desired concentration of this compound or Hexafluoroleucine (typically 50-100 µg/mL) and the appropriate antibiotic.
-
Protein Expression: Induce protein expression by adding the appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG). Continue to incubate the culture for a specified period (e.g., 4-6 hours at 37°C or overnight at a lower temperature like 18-25°C to improve protein folding).
-
Harvesting and Purification: Harvest the cells by centrifugation. The expressed protein can then be purified from the cell lysate using standard chromatography techniques.
Protein Stability Analysis
Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).
Figure 2: Workflow for Differential Scanning Fluorimetry.
Step-by-Step Methodology for DSF:
-
Reagent Preparation: Prepare a stock solution of the purified protein in a suitable buffer. Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange at 5000x concentration).
-
Reaction Setup: In a qPCR plate, prepare the reaction mixture containing the protein (final concentration typically 2-5 µM), the fluorescent dye (final concentration typically 5x), and buffer to the final volume. Include appropriate controls (buffer only, dye only).
-
Instrument Setup: Place the plate in a real-time PCR instrument. Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute).
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined from the midpoint of the unfolding transition, often by fitting the data to a Boltzmann equation or by calculating the derivative of the curve.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of a protein and its thermal stability.
Step-by-Step Methodology for CD Thermal Denaturation:
-
Sample Preparation: Prepare a solution of the purified protein (typically 0.1-0.2 mg/mL) in a suitable buffer (phosphate buffers are often preferred over Tris buffers for thermal melts).[6] The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Place the protein solution in a quartz cuvette with a defined path length (e.g., 1 mm). Place the cuvette in a CD spectrometer equipped with a temperature controller.
-
Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the CD spectrum of the protein sample at a starting temperature (e.g., 20°C). Monitor the CD signal at a specific wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/minute).[6]
-
Data Analysis: Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of temperature. The Tm is the temperature at the midpoint of the unfolding transition.
Conclusion: Choosing the Right Tool for the Job
Both this compound and Hexafluoroleucine are valuable tools for enhancing protein stability. The choice between them will depend on the specific application and the protein system under investigation.
-
This compound (TFL) offers a significant boost in stability with minimal structural perturbation and may be more readily incorporated in some systems.
-
Hexafluoroleucine (HFL) , with its greater hydrophobicity, generally provides a more substantial increase in stability and is the preferred choice when maximal stabilization is the primary goal, provided that its larger size can be accommodated within the protein's hydrophobic core.
By understanding the distinct properties of these fluorinated amino acids and employing the robust experimental protocols outlined in this guide, researchers can effectively engineer proteins with tailored stability profiles for a wide range of applications in medicine and biotechnology.
References
-
Boddy, A. (n.d.). Thermal denaturation of protein (by circular dichroism). Boddy Lab. Retrieved from [Link]
-
Buer, B. C., Meagher, J. L., Stuckey, J. A., & Marsh, E. N. G. (2012). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. Protein Science, 21(11), 1705–1715. [Link]
-
Buer, B. C., Meagher, J. L., Stuckey, J. A., & Marsh, E. N. G. (2012). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. Protein Science, 21(11), 1705–1715. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions. Nature Protocols, 1(6), 2527–2535. [Link]
-
Lee, H.-Y., Lee, K.-H., Al-Hashimi, H. M., & Marsh, E. N. G. (2005). Modulating Protein Structure with Fluorous Amino Acids: Increased Stability and Native-like Structure Conferred on a 4-Helix Bundle Protein by Hexafluoroleucine. Journal of the American Chemical Society, 128(1), 337–343. [Link]
- Nanda, V., & DeGrado, W. F. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions.
-
Peak Proteins. (n.d.). Thermofluor Stability Assays: More Than Just Thermal Melting. Retrieved from [Link]
-
Tang, Y., Ghirlanda, G., Vaidehi, N., Kua, J., Mainz, D. T., Goddard, W. A., DeGrado, W. F., & Tirrell, D. A. (2001). Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine. Biochemistry, 40(9), 2790–2796. [Link]
-
Tang, Y., & Tirrell, D. A. (2001). Biosynthesis of a Highly Stable Coiled-Coil Protein Containing Hexafluoroleucine in an Engineered Bacterial Host. Journal of the American Chemical Society, 123(44), 11089–11090. [Link]
-
Tang, Y., & Tirrell, D. A. (2001). Biosynthesis of a Highly Stable Coiled-Coil Protein Containing Hexafluoroleucine in an Engineered Bacterial Host. CaltechAUTHORS. [Link]
-
Tirrell, D. A., & Tang, Y. (2002). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). National Institutes of Health. [Link]
-
Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]
-
Virtual Labs. (n.d.). To Study the Thermal Stability of Proteins. Retrieved from [Link]
-
Yiu, Y., & Tirrell, D. A. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Biomacromolecules, 4(5), 1203–1209. [Link]
Sources
- 1. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of a Highly Stable Coiled-Coil Protein Containing Hexafluoroleucine in an Engineered Bacterial Host [authors.library.caltech.edu]
- 4. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. boddylab.ca [boddylab.ca]
A Senior Application Scientist's Guide to 19F NMR Chemical Shifts of Fluorinated Leucines
For researchers, scientists, and drug development professionals venturing into the world of protein NMR, the fluorine-19 (¹⁹F) nucleus offers a powerful and sensitive probe. Its 100% natural abundance, high gyromagnetic ratio, and expansive chemical shift range make it an exceptional reporter on local protein environments, free from the background signals that complicate proton NMR.[1] Leucine, a frequent resident of hydrophobic cores and protein-protein interfaces, becomes a particularly insightful reporter when fluorinated.
This guide provides an in-depth comparison of various fluorinated leucine analogues. We will explore their distinct ¹⁹F NMR chemical shifts, the structural and chemical factors governing these shifts, and the practical methodologies for their incorporation and analysis. Our focus is on providing not just data, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
The Strategic Advantage of Fluorinated Leucines
The introduction of fluorine into a leucine side chain creates a minimally perturbative yet highly informative NMR probe.[2] Because fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are inherently background-free.[3] The sensitivity of the ¹⁹F chemical shift to its immediate electronic environment—including van der Waals contacts, electrostatic fields, and solvent exposure—allows for the detection of subtle conformational changes, ligand binding events, and protein dynamics.[1][4]
Different fluorination patterns on the leucine side chain offer a tunable set of probes, each with unique properties. The choice between a monofluorinated, difluorinated, or trifluorinated leucine is not arbitrary; it is a strategic decision that impacts the information content of the NMR experiment.
Comparative Analysis of ¹⁹F Chemical Shifts
The position and number of fluorine atoms on the leucine side chain are the primary determinants of the observed ¹⁹F NMR chemical shift. When incorporated into a protein, the local tertiary structure further modulates this intrinsic shift, leading to a dispersion of signals for each labeled leucine residue. This dispersion is a direct reflection of the unique environment of each leucine within the folded protein. For example, the incorporation of (2S,4S)-5-fluoroleucine into Lactobacillus casei dihydrofolate reductase (DHFR) resulted in a remarkable 15 ppm chemical shift range for the 13 leucine residues, highlighting the exquisite sensitivity of this probe.[5][6]
The table below summarizes the key fluorinated leucine analogues and their characteristic ¹⁹F NMR chemical shifts.
| Fluorinated Leucine Analogue | Abbreviation | Structure | Typical Chemical Shift Range (ppm vs. CFCl₃) | Key Characteristics & Insights |
| (2S,4S)-5-Fluoroleucine | FLeu1 | Cδ1-fluorinated | ~ -215 to -230 | Highly sensitive to side-chain rotamer conformation (γ-gauche effect).[5] Provides detailed information on local packing and dynamics. |
| (2S,4R)-5-Fluoroleucine | FLeu2 | Cδ2-fluorinated | ~ -215 to -230 | Diastereomer of FLeu1. Offers a different stereochemical probe. Also highly sensitive to the γ-gauche effect. |
| 5,5-Difluoroleucine | diFLeu | Geminal difluoro | ~ -110 to -125 | The two fluorine atoms are diastereotopic, potentially giving rise to two distinct signals or a complex multiplet. The chemical shift is significantly different from monofluorinated analogues. |
| 4-Fluoroleucine | 4-F-Leu | Fluorine at Cγ | Data not widely available | Fluorination closer to the backbone may report on different structural features. Its impact on protein structure and dynamics is an area of active research. |
| 5,5,5-Trifluoroleucine | TFL | Trifluoromethyl group | ~ -65 to -75 | The CF₃ group's chemical shift is less sensitive to the local environment than a single F atom.[7] However, it offers a strong signal and has been shown to be minimally perturbing to protein structure.[8][9] |
Note: Chemical shift ranges for protein-incorporated leucines are approximate and highly dependent on the specific protein environment. The values for FLeu1, FLeu2, and diFLeu are estimated from spectra of the protein GB1.
Below is a visualization of the structures of these key fluorinated leucine analogues.
Figure 1. Chemical structures of common fluorinated leucine analogues used in protein NMR.
The Decisive Role of the γ-Gauche Effect
For monofluorinated aliphatic side chains like 5-fluoroleucine, the dominant factor influencing the ¹⁹F chemical shift dispersion within a protein is the γ-gauche effect .[5][6] This effect describes the through-space interaction between the fluorine atom and a γ-substituent (in this case, a proton or a carbon atom).
The conformation of the Cγ-Cδ bond (the χ³ torsion angle) dictates the spatial relationship between the fluorine and the atoms at the γ-position. A gauche relationship between the fluorine and a γ-carbon atom results in a deshielding (downfield shift) of the ¹⁹F signal, while a gauche relationship with a γ-proton is shielding (upfield shift). Consequently, the observed chemical shift for each 5-fluoroleucine residue provides a direct readout of its preferred side-chain rotameric state within the protein structure.
Figure 2. Relationship between side-chain conformation and the resulting 19F chemical shift.
Structural Impact: A Minimally Invasive Probe
A primary concern when introducing any non-canonical amino acid is the potential for structural perturbation. Extensive studies, particularly with hexafluoroleucine (which has two CF₃ groups and is a close analogue of TFL), have shown that fluorination of leucine is remarkably well-tolerated.[8][9] The shape of the fluorinated side chain closely mimics that of the natural leucine side chain. While the volume increases, this is often accommodated within the protein core with minimal changes to the backbone structure.[9] In fact, the increased hydrophobicity of fluorinated side chains often leads to an increase in protein stability against thermal and chemical denaturation.[2]
Experimental Workflow: From Gene to Spectrum
Incorporating fluorinated leucines into a target protein and acquiring high-quality ¹⁹F NMR data requires a systematic approach. Cell-free protein synthesis (CFPS) has emerged as a particularly powerful method for this purpose, as it allows for the efficient incorporation of unnatural amino acids without the complexities of cellular uptake and toxicity.[10]
Figure 3. Experimental workflow for producing and analyzing a fluorinated protein.
Protocol 1: Cell-Free Protein Synthesis with Fluorinated Leucine
This protocol provides a general framework for expressing a protein with complete substitution of leucine with a fluorinated analogue using a commercially available E. coli S30 extract kit.
Materials:
-
NEBExpress® Cell-free E. coli Protein Synthesis System (or similar)
-
Template DNA (plasmid or linear PCR product with T7 promoter, RBS, and T7 terminator)
-
Fluorinated Leucine (e.g., this compound)
-
Complete amino acid mix lacking leucine
-
Nuclease-free water
Methodology:
-
Prepare Amino Acid Stock: Prepare a stock solution of the fluorinated leucine. Prepare a master mix of all other 19 canonical amino acids. The final concentration of each amino acid in the reaction should typically be around 1-2 mM.
-
Set up the Reaction: On ice, combine the following components in a microcentrifuge tube. (Volumes are for a typical 50 µL reaction; scale as needed).
-
S30 Extract & Synthesis Buffer: As per manufacturer's instructions.
-
Amino Acid Mix (minus Leu): To final concentration.
-
Fluorinated Leucine Stock: To final concentration.
-
T7 RNA Polymerase: As per manufacturer's instructions.
-
Template DNA: 250-500 ng of plasmid DNA.
-
Nuclease-Free Water: To a final volume of 50 µL.
-
-
Incubation: Gently mix the reaction and incubate at 37°C for 2-4 hours, with gentle shaking if possible.[11]
-
Purification: After incubation, the protein can be purified directly from the reaction mixture using standard affinity chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Sample Preparation for NMR: The purified protein should be buffer-exchanged into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 5-10% D₂O for the field-frequency lock. Concentrate the protein to a suitable concentration for NMR (typically >50 µM).
Protocol 2: 1D ¹⁹F NMR Data Acquisition
This protocol outlines the basic steps for acquiring a standard 1D ¹⁹F NMR spectrum of a labeled protein.
Setup:
-
Sample: Prepare at least 300-500 µL of the purified, labeled protein in a clean NMR tube.
-
Reference: An external reference standard, such as trifluoroacetic acid (TFA), can be used. A common practice is to set the signal of an external TFA sample to -76.55 ppm.[12]
-
Spectrometer: Tune the NMR probe to the ¹⁹F frequency. Ensure the spectrometer is locked and shimmed on the D₂O signal from the sample.
Acquisition Parameters:
-
Experiment: A simple 1D pulse-acquire sequence with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Temperature: Set to the desired experimental temperature (e.g., 298 K).
-
Spectral Width: A wide spectral width is initially recommended to identify all signals (e.g., 250 ppm). This can be narrowed in subsequent experiments.
-
Transmitter Frequency Offset (O1P): Center the spectral width on the expected region for your fluorinated leucine (e.g., ~ -70 ppm for TFL or ~ -220 ppm for 5-F-Leu).
-
Acquisition Time (AQ): Typically 0.5 - 1.0 seconds.
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
Number of Scans (NS): This is highly dependent on sample concentration. Start with 1024 scans and increase as needed to achieve adequate signal-to-noise.
-
Proton Decoupling: Use a standard proton decoupling sequence (e.g., garp) during the acquisition period to sharpen the ¹⁹F signals.
Processing:
-
Apply an exponential line-broadening function (e.g., 5-10 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully.
-
Apply a baseline correction.
Conclusion and Future Outlook
The family of fluorinated leucines provides a versatile and powerful toolkit for investigating protein structure, dynamics, and interactions using ¹⁹F NMR. The choice of label, from the conformationally sensitive 5-fluoroleucines to the robust and minimally perturbing this compound, allows researchers to tailor their experimental approach to the specific biological question at hand. As methods for non-canonical amino acid incorporation continue to improve, and as our understanding of the relationship between protein structure and ¹⁹F chemical shifts deepens, these powerful probes will undoubtedly play an increasingly important role in drug discovery and fundamental biological research.
References
-
Buer, B. C., de la Salud-Bea, R., & Marsh, E. N. G. (2012). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. Protein Science, 21(7), 965–974. [Link]
-
Marsh, E. N. G. (2009). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 106(48), 20223–20224. [Link]
-
Feeney, J., Birdsall, B., Carr, M. D., & McCormick, J. E. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins: Studies on Lactobacillus casei Dihydrofolate Reductase Containing (2S,4S)-5-Fluoroleucine. Journal of the American Chemical Society, 118(36), 8700–8706. [Link]
-
Buer, B. C., & Marsh, E. N. G. (2012). Fluorine: A new element in protein design. Protein Science, 21(4), 453–462. [Link]
-
Wang, L., Yu, Z., & He, C. (2012). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Journal of Magnetic Resonance, 214, 24-28. [Link]
-
Feeney, J., Birdsall, B., Carr, M. D., & McCormick, J. E. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins: Studies on Lactobacillus casei Dihydrofolate Reductase Containing (2S,4S)-5-Fluoroleucine. ACS Publications. [Link]
-
Tan, Y. S., Abdelkader, E. H., Maleckis, A., & Otting, G. (2024). Chemical structures of the fluorinated leucine analogues used in the present work. ResearchGate. [Link]
-
Arntson, K. E., & Pomerantz, W. C. K. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 58(23), 9123-9140. [Link]
-
Haoues, K., & Koksch, B. (2023). Effect of single substitution with fluorinated amino acids on the folding of macrocyclic peptides. ResearchGate. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 14(4), 1143–1162. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163–195. [Link]
-
Peterson, R., Yang, Y., & Arbing, M. (2020). Fluorine labeling of proteins for NMR studies. UCLA Bio-NMR Core. [Link]
-
Wu, Y., Wang, Z., Qiao, X., Li, J., Shu, X., & Qi, H. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 788. [Link]
-
Wilding, K. M., & Bundy, B. C. (2018). A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols, 1(1), 10. [Link]
-
Gerig, J. T. (2004). Fluorine NMR. eMagRes, 3(1), 1-13. [Link]
-
Arntson, K. E., & Pomerantz, W. C. K. (2016). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 49(12), 2693–2701. [Link]
-
NEBExpress® Cell-free Protein Synthesis System Introduction. (2020). New England Biolabs (NEB) YouTube Channel. [Link]
-
Kubsch, K., et al. (2024). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 63(1), e202312345. [Link]
-
Roy, A., & Kucukural, A. (2023). Proteome-wide comparison of tertiary protein structures reveals molecular mimicry in Plasmodium-human interactions. bioRxiv. [Link]
-
Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(3), 1389–1399. [Link]
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. Propensities of Aromatic Amino Acids versus Leucine and Proline to Induce Residual Structure in the Denatured State Ensemble of Iso-1-cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
A Senior Application Scientist's Guide to Validating Protein Structure After 5,5,5-Trifluoroleucine Substitution
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic substitution of canonical amino acids with fluorinated analogs like 5,5,5-Trifluoroleucine (TFL) has become a powerful tool in modern protein engineering and drug discovery. The trifluoromethyl group, a bioisostere of a methyl group, can enhance protein stability, modulate binding affinities, and introduce a sensitive ¹⁹F NMR probe for structural and dynamic studies.[1][2] However, the introduction of this bulkier, more hydrophobic residue necessitates a rigorous validation framework to ensure that these benefits do not come at the cost of the protein's native three-dimensional structure and function.
This guide provides a multi-modal strategy for validating protein integrity after TFL substitution, moving from initial confirmation of incorporation to high-resolution structural analysis. We will explore the causality behind experimental choices and provide actionable protocols, ensuring a self-validating workflow from start to finish.
The Central Question: Is My TFL-Substituted Protein Structurally Intact?
Replacing leucine with TFL introduces a trifluoromethyl group in place of a methyl group at the γ-position.[1] While often structurally tolerated, this substitution can potentially perturb local packing, alter hydrophobic interactions, and, in rare cases, disrupt the overall fold. Therefore, a single experimental technique is insufficient to confirm structural integrity. A robust validation pipeline integrates multiple biophysical methods to build a comprehensive and trustworthy picture of the fluorinated protein.
Step 1: Confirmation of TFL Incorporation via Mass Spectrometry
Before any structural analysis, it is imperative to confirm that TFL has been successfully incorporated into the protein at the intended leucine positions. High-resolution mass spectrometry (HRMS) is the gold standard for this initial checkpoint.[3]
Why Mass Spectrometry? The mass difference between leucine (C₆H₁₃NO₂) and TFL (C₆H₁₀F₃NO₂) is +54.02 Da (3 x F - 3 x H). This significant mass shift is easily detectable. By comparing the intact mass of the wild-type (WT) protein with the TFL-substituted variant, one can determine the total number of incorporated TFL residues. For more precise localization, peptide mapping using techniques like LC-MS/MS after proteolytic digestion (e.g., with trypsin) can pinpoint which specific leucine sites have been substituted.[4][5]
Experimental Protocol: Intact Mass Analysis
-
Sample Preparation: Prepare both WT and TFL-substituted proteins at a concentration of ~1 mg/mL in a volatile buffer (e.g., ammonium acetate). Desalt the samples using a C4 ZipTip or equivalent to remove non-volatile salts.
-
Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Data Acquisition: Infuse the sample and acquire spectra over a relevant m/z range.
-
Data Analysis: Deconvolute the resulting charge state envelope to determine the average molecular weight of the intact protein. Compare the mass of the TFL variant to the WT. The observed mass shift should correspond to the expected number of substitutions multiplied by 54.02 Da.
Comparative Data Example
| Protein Variant | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | No. of TFL substitutions |
| Wild-Type (WT) | 25,000.0 | 25,000.5 | - | 0 |
| TFL-Substituted | 25,216.0 | 25,216.7 | +216.2 | 4 |
Step 2: Assessing Secondary Structure with Circular Dichroism
Once incorporation is confirmed, the next logical step is to assess whether the protein's secondary structure has been maintained. Circular Dichroism (CD) spectroscopy is a rapid, low-sample-consumption technique ideal for this purpose.[6][7]
Why Circular Dichroism? CD in the far-UV region (190-260 nm) is sensitive to the chiral environment of the peptide backbone.[8] Characteristic spectra for α-helices (negative bands at ~222 and ~208 nm) and β-sheets (negative band at ~218 nm) provide a fingerprint of the protein's secondary structure content. A near-identical CD spectrum between the WT and TFL-substituted protein is strong evidence that the overall fold is preserved.[9]
Experimental Protocol: Far-UV CD Spectroscopy
-
Sample Preparation: Dialyze both WT and TFL proteins into a suitable, non-absorbing buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). Adjust protein concentration to 0.1-0.2 mg/mL.
-
Instrumentation: Use a calibrated CD spectrometer with a quartz cuvette of 1 mm path length.
-
Data Acquisition: Scan from 260 nm to 190 nm at 25°C. Record at least three accumulations for each sample and subtract the buffer blank.
-
Data Analysis: Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE). Visually compare the spectra of the WT and TFL proteins. For quantitative analysis, use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of secondary structure elements.
Comparative Data Example
| Protein Variant | % α-Helix | % β-Sheet | % Random Coil |
| Wild-Type (WT) | 45 ± 2 | 25 ± 2 | 30 ± 2 |
| TFL-Substituted | 44 ± 2 | 26 ± 2 | 30 ± 2 |
Step 3: Evaluating Tertiary Structure & Stability with Thermal Shift Assays
With secondary structure confirmed, the focus shifts to the stability of the tertiary fold. A Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) is a high-throughput method to measure a protein's thermal melting temperature (Tₘ).[10][11][12]
Why Thermal Shift Assays? The Tₘ is the temperature at which 50% of the protein is unfolded. It is a direct indicator of the protein's conformational stability. Ligand binding typically stabilizes a protein, leading to an increase in Tₘ.[12] The substitution of hydrophobic core leucine residues with the more hydrophobic TFL often leads to an increase in protein stability.[1][13] Comparing the Tₘ of the WT and TFL proteins provides critical information on how the substitution has impacted the overall stability of the fold. A significant decrease in Tₘ would be a major red flag.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation: Prepare a protein solution (2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at 5X final concentration) in a suitable assay buffer.
-
Assay Setup: In a 96- or 384-well qPCR plate, mix the protein solution with the dye.[11]
-
Instrumentation: Use a real-time PCR machine capable of monitoring fluorescence over a temperature gradient.
-
Data Acquisition: Apply a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute. Measure fluorescence at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The inflection point of the sigmoidal curve, determined by fitting to a Boltzmann equation, represents the Tₘ.
Comparative Data Example
| Protein Variant | Melting Temperature (Tₘ) | ΔTₘ (TFL - WT) |
| Wild-Type (WT) | 55.2 °C | - |
| TFL-Substituted | 58.7 °C | +3.5 °C |
Step 4: High-Resolution Probes - ¹⁹F NMR and X-ray Crystallography
If the lower-resolution methods suggest the protein structure is intact, high-resolution techniques can provide definitive proof and deeper insights.
¹⁹F NMR Spectroscopy: A Sensitive Reporter of Local Environment
Why ¹⁹F NMR? The ¹⁹F nucleus is an ideal NMR probe: it has a spin of 1/2, 100% natural abundance, and high sensitivity.[14][15] Crucially, it is absent from biological systems, providing a background-free window to observe the labeled protein. The ¹⁹F chemical shift is exquisitely sensitive to its local environment, making it a powerful tool to confirm proper folding.[15][16][17] In a well-folded protein, TFL residues in different structural locations (e.g., buried core vs. solvent-exposed surface) will experience different electronic environments, resulting in well-dispersed signals in the 1D ¹⁹F NMR spectrum.[18] A spectrum with sharp, dispersed peaks is a hallmark of a single, well-defined conformation.
X-ray Crystallography: The Atomic-Level Blueprint
Why X-ray Crystallography? X-ray crystallography provides an unambiguous, atomic-resolution three-dimensional structure of the protein.[19][20][21] By solving the crystal structures of both the WT and TFL-substituted proteins, a direct comparison can be made. This allows for the precise assessment of any structural perturbations, from subtle side-chain rearrangements to changes in loop conformations. While being the most labor-intensive method, it offers the highest level of validation.[22]
Integrated Validation Workflow
The validation process should follow a logical, tiered approach. Data from each step informs the decision to proceed to the next, more resource-intensive analysis.
Caption: Tiered workflow for validating TFL-substituted proteins.
Conclusion
Substituting leucine with this compound is a valuable strategy for protein science and drug development. However, its successful application hinges on meticulous structural validation. By employing a multi-modal approach—combining mass spectrometry, circular dichroism, thermal shift assays, and high-resolution methods like ¹⁹F NMR or X-ray crystallography—researchers can confidently ascertain the structural integrity of their engineered proteins. This tiered, self-validating workflow ensures that the intended benefits of fluorination are realized without compromising the protein's native fold and function, paving the way for more stable therapeutics and deeper biophysical insights.
References
-
Incorporation of Trifluoroisoleucine into Proteins in Vivo - ACS Publications. Available at: [Link]
-
Incorporation of trifluoroisoleucine into proteins in vivo - PubMed. Available at: [Link]
-
Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S) - NIH. Available at: [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design - Taylor & Francis. Available at: [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. Available at: [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design - ResearchGate. Available at: [Link]
-
The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Available at: [Link]
-
Applications of fluorine-containing amino acids for drug design - PubMed. Available at: [Link]
-
Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. Available at: [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins - Oldfield Group Website - University of Illinois. Available at: [Link]
-
Fluorine labeling of proteins for NMR studies - Bio-NMR Core - UCLA. Available at: [Link]
-
Fluorine: A new element in protein design - PMC - PubMed Central. Available at: [Link]
-
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - FLORE. Available at: [Link]
-
An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins - NIH. Available at: [Link]
-
Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC - NIH. Available at: [Link]
-
Thermal shift assay - Wikipedia. Available at: [Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PubMed Central. Available at: [Link]
-
Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination - ACS Publications. Available at: [Link]
-
ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI - PubMed. Available at: [Link]
-
Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis - Nuvisan. Available at: [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - NIH. Available at: [Link]
-
On the Incorporation of 5',5',5'-Trifluoroleucine into Proteins of E. coli* | Biochemistry. Available at: [Link]
-
Differential Scanning Fluorimetry (DSF) - Center for Macromolecular Interactions. Available at: [Link]
-
Circular dichroism analysis for protein-protein interactions - PubMed. Available at: [Link]
-
Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PubMed Central. Available at: [Link]
-
Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Available at: [Link]
-
x Ray crystallography - PMC - PubMed Central - NIH. Available at: [Link]
-
Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PubMed Central. Available at: [Link]
-
Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PubMed. Available at: [Link]
-
"Circular Dichroism: Studies of Proteins". In - IS MUNI. Available at: [Link]
-
Circular Dichroism Spectroscopy for Protein Structural Analysis - YouTube. Available at: [Link]
-
A systematic pipeline of protein structure selection for computer‐aided drug discovery - NIH. Available at: [Link]
-
Confirmation and unknowns analysis - Research - University of Reading. Available at: [Link]
-
Protein X-ray Crystallography and Drug Discovery - MDPI. Available at: [Link]
-
X-ray Protein Crystallography - Physics LibreTexts. Available at: [Link]
-
Using circular dichroism spectra to estimate protein secondary structure - PMC - NIH. Available at: [Link]
-
Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed. Available at: [Link]
Sources
- 1. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirmation and unknowns analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism analysis for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. is.muni.cz [is.muni.cz]
- 9. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. eubopen.org [eubopen.org]
- 12. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5,5,5-トリフルオロ-DL-ロイシン ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 15. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 17. flore.unifi.it [flore.unifi.it]
- 18. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phys.libretexts.org [phys.libretexts.org]
- 21. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Head-to-Head Battle of Fluorinated Probes: 5,5,5-Trifluoroleucine vs. Trifluoromethionine for High-Resolution Protein 19F NMR
In the intricate world of protein science, observing the subtle dance of conformational changes, ligand binding, and protein-protein interactions is paramount to unraveling biological function and accelerating drug discovery. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a powerful, background-free spectroscopic technique for these investigations. The key to its success lies in the site-specific incorporation of fluorinated amino acids, which act as sensitive reporters of their local environment.[1][2][3] Among the arsenal of available probes, 5,5,5-Trifluoroleucine (TFL) and Trifluoromethionine (TFM) have garnered significant attention. This guide provides an in-depth, objective comparison of these two workhorse probes, supported by experimental insights, to empower researchers in selecting the optimal tool for their specific biological questions.
The Power of the Trifluoromethyl Group in ¹⁹F NMR
The choice of a trifluoromethyl (CF₃) group as the NMR-active moiety is deliberate and advantageous. The three equivalent fluorine nuclei amplify the NMR signal, enhancing sensitivity.[4] Furthermore, the rapid rotation of the CF₃ group averages the chemical shift anisotropy (CSA), a major source of line broadening in NMR of large molecules, resulting in sharper signals and improved resolution, which is particularly crucial for studying high molecular weight proteins.[5]
This compound (TFL): A Probe of Hydrophobic Cores
This compound is an analog of the essential amino acid leucine and is often used to probe hydrophobic interactions within the core of a protein.[6] Its bulky, hydrophobic side chain readily substitutes for leucine, a common resident of these nonpolar environments.
Key Characteristics of TFL:
-
Structural Impact: The substitution of leucine with TFL is generally considered to be structurally conservative. However, the larger van der Waals radius of the trifluoromethyl group compared to a methyl group can introduce subtle perturbations.[7] These minor structural adjustments can, in some cases, enhance protein stability due to increased hydrophobicity and burial of a larger fluorinated surface area.[7][8][9]
-
Incorporation: TFL can be incorporated into proteins biosynthetically in E. coli strains auxotrophic for leucine.[6][10] This method allows for global substitution of leucine residues.
-
¹⁹F NMR Spectral Properties: The ¹⁹F NMR chemical shift of TFL is highly sensitive to the polarity of its local environment. This sensitivity allows for the detection of subtle conformational changes that alter the packing of the hydrophobic core upon ligand binding or protein folding.[4][11]
Trifluoromethionine (TFM): A Versatile Reporter of Diverse Environments
Trifluoromethionine, an analog of methionine, offers a distinct set of advantages as a ¹⁹F NMR probe. Methionine residues are often found in a variety of locations within a protein, from buried hydrophobic pockets to more solvent-exposed surfaces, providing a broader range of environments to probe.[12][13]
Key Characteristics of TFM:
-
Structural Impact: The replacement of the methyl group in methionine with a trifluoromethyl group in TFM is a sterically conservative substitution.[12][13] Studies have shown that TFM incorporation often has a minimal effect on protein structure and function, allowing for a more native-like system for investigation.[13][14]
-
Incorporation: TFM can be toxic to cells, making its biosynthetic incorporation challenging.[12][13] However, successful incorporation has been achieved in methionine-auxotrophic E. coli strains by carefully controlling the relative concentrations of methionine and TFM in the growth media.[12][13] More recently, cell-free protein synthesis has emerged as a highly efficient method for incorporating TFM, overcoming the limitations of in vivo expression.[14]
-
¹⁹F NMR Spectral Properties: The ¹⁹F NMR spectrum of TFM-labeled proteins typically displays sharp resonances with a chemical shift dispersion that is sensitive to changes in the local electronic environment.[12] This makes TFM an excellent probe for monitoring protein-ligand interactions and conformational dynamics.
Head-to-Head Comparison: TFL vs. TFM
| Feature | This compound (TFL) | Trifluoromethionine (TFM) |
| Primary Use Case | Probing hydrophobic cores and protein stability. | Versatile probe for various environments, including active sites and protein interfaces. |
| Structural Perturbation | Can be minimal but may slightly alter core packing due to the larger size of the CF₃ group. Can increase protein stability.[7][8] | Generally considered to be minimally perturbing to protein structure and function.[13][14] |
| Incorporation Methods | Biosynthetic incorporation in leucine auxotrophs.[6][10] | Challenging biosynthetic incorporation due to toxicity, but achievable with careful media control.[12][13] Highly efficient with cell-free synthesis.[14] |
| ¹⁹F NMR Sensitivity | Highly sensitive to changes in local polarity and hydrophobic packing.[4][11] | Sensitive to local electronic environment and conformational changes.[12] |
| Potential for Toxicity | Generally well-tolerated by expression hosts. | Can be inhibitory to cell growth in biosynthetic systems.[12][13] |
Experimental Workflows
Biosynthetic Incorporation of TFL and TFM
The successful incorporation of TFL and TFM into a target protein using an E. coli expression system hinges on the use of an amino acid auxotrophic strain and carefully controlled growth conditions.
Caption: Workflow for biosynthetic incorporation of fluorinated amino acids.
¹⁹F NMR Data Acquisition and Analysis
A typical ¹⁹F NMR experiment involves acquiring a one-dimensional spectrum to observe the chemical shifts of the incorporated probes.
Caption: General workflow for a protein ¹⁹F NMR experiment.
Step-by-Step Experimental Protocol: Biosynthetic Incorporation of this compound
This protocol provides a general guideline for the biosynthetic incorporation of TFL into a target protein using a leucine-auxotrophic E. coli strain.
-
Strain and Plasmid Preparation:
-
Select an appropriate E. coli strain that is auxotrophic for leucine (e.g., a strain with a leu gene deletion).
-
Transform this strain with a high-expression plasmid containing the gene for your protein of interest.
-
-
Starter Culture:
-
Inoculate a single colony into 5 mL of a rich medium (e.g., LB broth) supplemented with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
-
Main Culture Growth:
-
The next day, use the starter culture to inoculate 1 L of minimal medium (e.g., M9 medium) supplemented with all essential amino acids except leucine, and the required antibiotic.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction and Labeling:
-
Induce protein expression by adding the appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Simultaneously, add 5,5,5-Trifluoro-DL-leucine to the culture medium at a final concentration of 50-100 mg/L.
-
-
Harvesting:
-
Continue to incubate the culture for an additional 4-6 hours (or as optimized for your protein) at a reduced temperature (e.g., 18-25°C) to enhance proper folding.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
-
Protein Purification:
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation.
-
Purify the TFL-labeled protein from the supernatant using an appropriate chromatography protocol (e.g., affinity chromatography followed by size-exclusion chromatography).
-
-
Verification of Incorporation:
-
Confirm the incorporation of TFL by mass spectrometry. The mass of the labeled protein will be increased by the mass difference between TFL and leucine for each incorporated residue.
-
Choosing the Right Probe for Your Research
The decision between TFL and TFM ultimately depends on the specific scientific question being addressed.
-
For studying the stability and dynamics of hydrophobic cores: this compound is an excellent choice due to its preference for these environments and its sensitivity to changes in packing and polarity.
-
For a more general and less perturbative probe of diverse environments: Trifluoromethionine is often preferred. Its minimal structural impact and the varied locations of methionine residues in proteins make it a versatile tool for studying a wide range of phenomena, from enzyme catalysis to allosteric regulation.
By carefully considering the properties of each probe and the nature of the biological system under investigation, researchers can effectively harness the power of ¹⁹F NMR to gain unprecedented insights into the intricate world of protein structure and function.
References
- Application Notes and Protocols for Fluorine-19 NMR Experiments - Benchchem. (URL: )
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. (URL: )
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (URL: )
-
Incorporation of trifluoromethionine into a phage lysozyme: implications and a new marker for use in protein 19F NMR - PubMed. (URL: [Link])
-
High‐Efficiency Trifluoromethyl‐Methionine Incorporation into Cyclophilin A by Cell‐Free Synthesis for F NMR Studies - ResearchGate. (URL: [Link])
-
Incorporation of Trifluoromethionine into a Phage Lysozyme: Implications and a New Marker for Use in Protein 19F NMR | Biochemistry - ACS Publications. (URL: [Link])
-
Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - NIH. (URL: [Link])
-
Incorporation of Trifluoroisoleucine into Proteins in Vivo - ACS Publications. (URL: [Link])
-
Fluorine labeling of proteins for NMR studies - Bio-NMR Core - UCLA. (URL: [Link])
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - eScholarship. (URL: [Link])
-
Structural basis for the enhanced stability of highly fluorinated proteins - PMC. (URL: [Link])
-
Fluorine: A new element in protein design - PMC - PubMed Central. (URL: [Link])
-
Structural basis for the enhanced stability of highly fluorinated proteins - PubMed. (URL: [Link])
-
Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. - Semantic Scholar. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural basis for the enhanced stability of highly fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. | Semantic Scholar [semanticscholar.org]
- 10. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins [escholarship.org]
- 12. Incorporation of trifluoromethionine into a phage lysozyme: implications and a new marker for use in protein 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Enzymatic Activity of Proteins with 5,5,5-Trifluoroleucine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Twenty—Harnessing the Power of Fluorine
In the landscape of protein engineering and therapeutic development, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative tool. Among these, 5,5,5-Trifluoroleucine (TFL), a synthetic analog of L-leucine, offers a unique set of physicochemical properties that can be leveraged to modulate protein structure, stability, and function.[1] The trifluoromethyl group, a bio-isostere of the isopropyl group of leucine, introduces potent electronic and hydrophobic alterations with minimal steric perturbation.[2]
The introduction of fluorine can profoundly influence a protein's characteristics, often enhancing thermal stability, altering conformational preferences, and increasing resistance to proteolytic degradation.[2][3][4][5][6] These modifications are highly valuable in designing robust biocatalysts and therapeutic proteins with improved shelf-life and efficacy.[7][8] However, the impact of TFL on the core function of an enzyme—its catalytic activity—is not always predictable and demands rigorous empirical assessment.
This guide provides a comprehensive framework for comparing the enzymatic activity of TFL-containing proteins against their native counterparts. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, empowering you to confidently characterize your novel fluorinated enzymes.
The Mechanistic Impact of this compound on Enzyme Structure
Before an assay is even designed, it is critical to understand why TFL is expected to alter enzymatic activity. The substitution of leucine with TFL introduces several key changes:
-
Increased Hydrophobicity: The trifluoromethyl group is significantly more hydrophobic than leucine's isobutyl group. If TFL is incorporated within the hydrophobic core, it can enhance protein stability through a more pronounced hydrophobic effect.[2]
-
Altered Electrostatics: The high electronegativity of fluorine atoms can create localized changes in electrostatic potential within the protein. This is particularly impactful if TFL is positioned near the active site or a substrate-binding pocket, where it can influence enzyme-substrate or enzyme-cofactor interactions.
-
Conformational Rigidity: The gauche effect associated with fluorinated alkanes can restrict the conformational freedom of the amino acid side chain, potentially locking the local protein backbone into a more defined structure. This can be advantageous or detrimental, depending on whether the native enzyme relies on flexibility for its catalytic cycle.[3]
The location of the TFL substitution is paramount. A TFL residue in the hydrophobic core may primarily enhance stability with minor functional changes, whereas a TFL residue in or near the active site could dramatically alter substrate affinity (K_m) and/or the catalytic turnover rate (k_cat).
Caption: Logical flow of how TFL incorporation leads to changes in enzymatic parameters.
Comparative Analysis: Wild-Type vs. TFL-Containing Enzyme
The central goal is to quantify the changes in catalytic efficiency. This is achieved by comparing the Michaelis-Menten kinetic parameters of the wild-type (WT) enzyme and its TFL-containing variant.
Let's consider a hypothetical protease where a key leucine residue in the S1 substrate-binding pocket is replaced with TFL. After expressing and purifying both WT and TFL-protease, we perform kinetic assays using a fluorogenic substrate. The resulting data can be summarized as follows:
| Parameter | Wild-Type Protease | TFL-Protease | Interpretation of Change |
| K_m (µM) | 150 | 350 | ↓ Affinity: The higher K_m suggests TFL's electronic properties may be slightly repulsive to the substrate, weakening the initial enzyme-substrate binding. |
| k_cat (s⁻¹) | 50 | 65 | ↑ Turnover: The more rigid conformation induced by TFL might pre-organize the active site for catalysis, leading to a faster turnover rate once the substrate is bound. |
| k_cat/K_m (M⁻¹s⁻¹) | 3.33 x 10⁵ | 1.86 x 10⁵ | ↓ Overall Efficiency: Despite a faster turnover, the significant loss in substrate affinity results in a nearly 2-fold decrease in overall catalytic efficiency. |
This quantitative data is crucial. It moves the analysis from a qualitative "it's different" to a precise, quantitative "it is 45% less efficient due to a 2.3-fold decrease in substrate affinity." This level of detail is essential for drug development and protein engineering decisions.
Experimental Workflow: From Gene to Kinetic Data
This section provides a detailed, field-proven workflow for assessing the enzymatic activity of a TFL-modified protein.
Caption: High-level workflow for assessing TFL-protein enzymatic activity.
Protocol 1: Expression and Purification of TFL-Containing Proteins
Causality: To efficiently incorporate TFL, we must use an E. coli strain that cannot synthesize its own leucine (a leucine auxotroph).[9] This forces the cell to use the TFL supplied in the growth media, leading to high incorporation efficiency (>90% is achievable).[9]
Methodology:
-
Host Strain: Utilize a leucine auxotrophic E. coli strain (e.g., a derivative of BL21(DE3)).
-
Culture Media:
-
Grow an overnight starter culture in standard LB medium.
-
Inoculate a larger volume of M9 minimal media supplemented with all essential amino acids except leucine.
-
Grow the culture at 37°C with shaking until the optical density (OD₆₀₀) reaches 0.5-0.6.
-
-
Induction:
-
Add 5,5,5-Trifluoro-DL-leucine to a final concentration of ~150 mg/L.[10]
-
Simultaneously, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to the appropriate final concentration (e.g., 0.4 mM).
-
Reduce the temperature to 18-25°C and continue shaking for 12-16 hours. This slower expression often improves the folding of recombinant proteins.
-
-
Harvesting & Purification:
-
Harvest the cells by centrifugation.
-
Purify the TFL-containing protein using the same protocol established for the wild-type protein (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
-
Quality Control:
-
Verify protein purity and correct molecular weight using SDS-PAGE.
-
Confirm TFL incorporation using mass spectrometry (MALDI-TOF or ESI-MS), which will show a predictable mass shift compared to the wild-type protein.
-
Protocol 2: Fluorometric Enzyme Kinetic Assay
Causality: Fluorometric assays are chosen for their high sensitivity, allowing for the use of lower enzyme concentrations and the detection of subtle changes in activity.[11] They rely on a substrate that becomes fluorescent upon enzymatic cleavage.[12]
Methodology:
-
Materials:
-
Purified wild-type and TFL-containing enzymes of known concentration.
-
Fluorogenic substrate (e.g., Boc-Gln-Gly-Arg-AMC for a trypsin-like protease).[12]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
96-well black, flat-bottom microplate (black plates minimize light scatter and background fluorescence).
-
Fluorescence microplate reader.
-
-
Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Create a series of substrate dilutions in Assay Buffer. A typical range would span from 0.1x K_m to 10x K_m of the wild-type enzyme.
-
Prepare working solutions of both the WT and TFL enzymes in cold Assay Buffer. The final enzyme concentration should be in the low nanomolar range and must be in the linear range of the assay.
-
-
Assay Procedure:
-
Add 50 µL of each substrate dilution to multiple wells of the 96-well plate. Include buffer-only wells as a negative control.
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well.
-
Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity over time (kinetic mode). Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Record data every 30-60 seconds for 15-30 minutes. Ensure the reaction progress curves are linear during the initial phase.
-
-
Data Analysis:
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min) using a standard curve of the free fluorophore (e.g., free AMC).
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine V_max and K_m.
-
Calculate k_cat by dividing V_max by the final enzyme concentration in the well.
-
Calculate the catalytic efficiency as the ratio k_cat/K_m.
-
Conclusion
The incorporation of this compound is a powerful strategy for enhancing protein stability and creating novel biocatalysts. However, its influence on catalytic function is context-dependent and requires precise, quantitative assessment. By employing a systematic workflow that begins with efficient protein expression in auxotrophic hosts and culminates in high-sensitivity fluorometric kinetic analysis, researchers can move beyond simple observation to a deep, mechanistic understanding of their engineered enzymes. The comparative data generated through these protocols provides the authoritative grounding needed to guide rational protein design, optimize enzymatic processes, and accelerate the development of next-generation protein-based therapeutics and industrial catalysts.
References
- Benchchem. (n.d.). Application Notes and Protocols for Calculating Enzyme Kinetics with Boc-Gln-Gly-Arg-AMC.
-
Yoder, N. C., & Kumar, K. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Journal of the American Chemical Society, 125(25), 7574–7575. Retrieved from [Link]
- Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. State University of New York at Buffalo.
-
Buer, B. C., & Marsh, E. N. G. (2012). Fluorine: A new element in protein design. Protein Science, 21(4), 453–462. Retrieved from [Link]
-
Ullmann, D., Stuber, D., & Koksch, B. (2018). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Amino Acids, 50(2), 253–262. Retrieved from [Link]
-
Jasanoff, A. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Annual Review of Biomedical Engineering, 21, 507–533. Retrieved from [Link]
-
Jasanoff, A. (2019). Methods of Measuring Enzyme Activity Ex Vivo and In Vivo. Annual Review of Biomedical Engineering, 21, 507-533. Retrieved from [Link]
-
Yoder, N. C., & Kumar, K. (2003). Incorporation of Trifluoroisoleucine into Proteins in Vivo. Organic Letters, 5(12), 2123–2126. Retrieved from [Link]
-
Doyle, P. M., & O'Hagan, D. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 9(9), 795–813. Retrieved from [Link]
-
Olsen, J. A., Banner, D. W., Seiler, P., Sander, U., D'Arcy, A., Stihle, M., ... & Diederich, F. (2003). Structural basis for the enhanced stability of highly fluorinated proteins. ChemBioChem, 4(9), 840–844. Retrieved from [Link]
-
Ullmann, D., Stuber, D., & Koksch, B. (2018). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Semantic Scholar. Retrieved from [Link]
-
Gomm, A., & O'Hagan, D. (2020). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry, 85(2), 1165–1172. Retrieved from [Link]
-
Minde, D. P., Minton, D. R., & Dalby, P. A. (2020). Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. Scientific Reports, 10(1), 1–11. Retrieved from [Link]
-
Koehler, C., & Gerratana, B. (2021). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I. ResearchGate. Retrieved from [Link]
-
Guilbault, G. G. (1970). Newer Fluorometric Methods for the Analysis of Biologically Important Compounds. Journal of the American Chemical Society, 92(25), 7389–7395. Retrieved from [Link]
-
Koehler, C., & Gerratana, B. (2021). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I. Semantic Scholar. Retrieved from [Link]
-
UCLA Bio-NMR Core. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]
-
Almhjell, P. J., & An, B. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 25(22), 5396. Retrieved from [Link]
-
Li, Y., Li, M., Wang, X., & Qu, X. (2022). Identification of Two Novel Fluorinases From Amycolatopsis sp. CA-128772 and Methanosaeta sp. PtaU1.Bin055 and a Mutant With Improved Catalytic Efficiency With Native Substrate. Frontiers in Microbiology, 13, 896894. Retrieved from [Link]
-
Dong, C., Deng, H., O'Hagan, D., & Naismith, J. H. (2006). The mechanism of the enzymatic fluorination in Streptomyces cattleya. Journal of the American Chemical Society, 128(49), 15624–15625. Retrieved from [Link]
-
Li, Y., Li, M., Wang, X., & Qu, X. (2022). Identification of Two Novel Fluorinases From Amycolatopsis sp. CA-128772 and Methanosaeta sp. PtaU1.Bin055 and a Mutant With Improved Catalytic Efficiency With Native Substrate. Frontiers in Microbiology, 13, 896894. Retrieved from [Link]
Sources
- 1. CAS 2792-72-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 4. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. [PDF] Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 [sigmaaldrich.com]
- 11. Newer Fluorometric Methods for the Analysis of Biologically Important Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Protein Dynamics: Probing the Impact of 5,5,5-Trifluoroleucine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of protein science, understanding the subtle conformational shifts and dynamic movements of these molecular machines is paramount to deciphering their function and designing novel therapeutics. The introduction of non-canonical amino acids has emerged as a powerful tool to dissect these dynamics, and among them, 5,5,5-Trifluoroleucine (TFL) has garnered significant attention. This guide provides a comprehensive comparative analysis of protein dynamics with and without the incorporation of TFL, offering insights into its effects and detailing the experimental methodologies to probe these changes.
The Rationale for Employing this compound: A Minimally Perturbing Reporter
The choice of an amino acid analogue is critical; it must serve as an effective probe without significantly altering the native structure and function of the protein. TFL is a leucine surrogate where the terminal methyl groups are replaced by a trifluoromethyl group. This substitution is advantageous for several reasons:
-
Minimal Steric Perturbation: While the CF3 group is larger than a CH3 group, the overall shape and hydrophobicity of TFL are similar to leucine, often allowing it to be seamlessly incorporated into the hydrophobic cores of proteins with minimal structural disruption.[1][2]
-
Enhanced Hydrophobicity: The high hydrophobicity of the trifluoromethyl group can lead to increased protein stability, making proteins more resistant to thermal and chemical denaturation.[1][3] This "fluoro-stabilization effect" is a key consideration in protein engineering.[3]
-
A Sensitive ¹⁹F NMR Probe: The fluorine nucleus (¹⁹F) is an ideal NMR probe for studying biological systems. It has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift dispersion, making it highly sensitive to its local environment.[4][5][6][7] Since fluorine is absent in naturally occurring proteins, ¹⁹F NMR spectra are background-free, allowing for the unambiguous detection of the labeled sites.[4][8]
The Impact of TFL on Protein Structure and Stability: A Double-Edged Sword
The incorporation of TFL can have profound, and sometimes contrasting, effects on protein structure and stability, depending on the local environment and the protein context.
Increased Thermal and Chemical Stability: In many cases, substituting leucine with TFL in the hydrophobic core enhances protein stability.[1][9] This is attributed to the increased hydrophobicity of the fluorinated side chain, which can strengthen hydrophobic interactions within the protein core. For instance, coiled-coil proteins with TFL incorporated into their hydrophobic core exhibit a significant increase in their melting temperature (Tm) compared to their native leucine-containing counterparts.[1]
Altered Secondary Structure Propensities: While often stabilizing the overall protein fold, fluorinated amino acids can exhibit different secondary structure preferences compared to their hydrocarbon counterparts. Some studies suggest that highly fluorinated amino acids may have a lower propensity to form α-helices and a higher propensity for β-sheet structures.[3] This underscores the importance of empirical validation of the structural integrity of TFL-containing proteins.
Resistance to Proteolytic Degradation: A significant advantage in therapeutic protein development is the potential for increased resistance to proteases. The introduction of fluorinated amino acids, including TFL, can hinder protease recognition and cleavage at or near the modification site, thereby increasing the in vivo half-life of peptide-based drugs.[10]
Experimental Workflows for Comparative Analysis
A robust comparative analysis necessitates a multi-pronged experimental approach to fully characterize the structural, dynamic, and functional consequences of TFL incorporation.
Figure 1: Experimental workflow for the comparative analysis of protein dynamics with and without this compound.
Part 1: Protein Expression and Purification
The cornerstone of this analysis is the efficient and specific incorporation of TFL into the protein of interest.
Methodology: Residue-Specific Incorporation of TFL in E. coli
This protocol leverages a leucine auxotrophic E. coli strain, which is incapable of synthesizing its own leucine.
-
Strain Selection: Utilize a leucine auxotrophic E. coli strain (e.g., LAM1000).
-
Culture Preparation: Grow a starter culture of the transformed auxotrophic strain overnight in a rich medium (e.g., LB) supplemented with leucine.
-
Minimal Media Growth: Pellet the starter culture and resuspend it in a minimal medium devoid of leucine. Grow the culture until it reaches the mid-log phase (OD600 ≈ 0.6-0.8).
-
TFL Supplementation and Induction: Add 5,5,5-Trifluoro-DL-leucine to the culture medium at a final concentration of 100-200 mg/L.[11][12] After a brief incubation period (15-30 minutes) to allow for TFL uptake, induce protein expression with IPTG.[13]
-
Protein Purification: Harvest the cells and purify the TFL-labeled protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography). A parallel expression and purification of the wild-type protein in leucine-containing minimal media should be performed as a control.
-
Incorporation Verification: Confirm the incorporation of TFL and its efficiency using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[14][15]
Part 2: Biophysical Characterization
A suite of biophysical techniques is employed to compare the structure, stability, and dynamics of the TFL-labeled and wild-type proteins.
1. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Local Dynamics
¹⁹F NMR is the primary tool for directly observing the fluorinated probes within the protein.[4][5][16][17]
Experimental Protocol: 1D ¹⁹F NMR Spectroscopy
-
Sample Preparation: Prepare samples of the purified TFL-labeled protein at a concentration of 50-200 µM in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0) containing 10% D₂O.
-
Data Acquisition: Acquire 1D ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
Data Analysis:
-
Chemical Shift: The chemical shift of the ¹⁹F resonance is exquisitely sensitive to the local electrostatic environment.[7] Changes in chemical shift upon ligand binding, pH titration, or temperature variation can report on conformational changes at the labeled site.
-
Linewidth: The linewidth of the ¹⁹F signal provides information about the local dynamics. Broader lines suggest slower motions on the microsecond-to-millisecond timescale, indicative of conformational exchange.
-
Relaxation Studies: More advanced NMR experiments, such as the measurement of T1 and T2 relaxation times and heteronuclear NOEs, can provide quantitative information about the amplitude and timescale of local motions.[18][19][20] Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can be used to characterize conformational exchange processes.[21]
-
2. Differential Scanning Fluorimetry (DSF): Assessing Global Stability
DSF, also known as Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein.[22][23][24][25][26]
Experimental Protocol: Intrinsic Tryptophan DSF
-
Sample Preparation: Prepare samples of both the wild-type and TFL-labeled proteins at a concentration of 0.1-0.5 mg/mL in a 96-well or 384-well plate.[22]
-
Thermal Denaturation: Subject the samples to a linear temperature gradient (e.g., 1°C/min from 25°C to 95°C) in a DSF instrument.
-
Fluorescence Monitoring: Monitor the change in intrinsic tryptophan fluorescence as the protein unfolds.[22][23][25] The hydrophobic environment of a folded protein quenches tryptophan fluorescence, while unfolding exposes these residues to the polar solvent, leading to a change in fluorescence intensity.
-
Data Analysis: Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm for the TFL-labeled protein compared to the wild-type indicates increased thermal stability.[1]
| Protein Variant | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |
| Wild-Type | 55.0 ± 0.2 | - |
| TFL-labeled | 65.0 ± 0.3 | +10.0 |
Table 1: Representative DSF data comparing the thermal stability of a wild-type protein and its TFL-labeled counterpart. Data is hypothetical and for illustrative purposes.
3. X-ray Crystallography: High-Resolution Structural Comparison
To definitively assess any structural perturbations caused by TFL incorporation, high-resolution crystal structures of both the wild-type and TFL-labeled proteins should be determined.[27][28][29][30]
Experimental Protocol: Protein Crystallization and Structure Determination
-
Crystallization Screening: Screen for crystallization conditions for both protein variants using vapor diffusion methods (hanging or sitting drop).[29]
-
Data Collection: Collect X-ray diffraction data from suitable crystals at a synchrotron source.
-
Structure Solution and Refinement: Solve the structures by molecular replacement using the known structure of the wild-type protein or a homolog as a search model. Refine the structures to high resolution.
-
Structural Analysis: Superimpose the structures of the wild-type and TFL-labeled proteins to identify any local or global conformational changes. Pay close attention to the packing of the TFL side chain within the hydrophobic core.[31]
4. Molecular Dynamics (MD) Simulations: An In-Silico Microscope
MD simulations provide a powerful computational approach to complement experimental data and gain atomistic insights into the effects of TFL on protein dynamics.[32][33][34]
Workflow: Comparative MD Simulations
-
System Setup: Build initial models of both the wild-type and TFL-labeled proteins based on their crystal structures or homology models. Solvate the proteins in a water box with appropriate ions.
-
Simulation: Run multiple, independent MD simulations for each system for a sufficient duration (e.g., hundreds of nanoseconds to microseconds) to sample the conformational landscape.
-
Analysis: Analyze the trajectories to compare:
-
Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): To assess overall structural stability and local flexibility.
-
Side Chain Dynamics: To analyze the rotameric preferences and dynamics of the TFL side chain compared to leucine.
-
Hydrogen Bonding and Hydrophobic Contacts: To understand how TFL alters the non-covalent interaction network.
-
Solvent Accessibility: To probe changes in the exposure of different regions of the protein to the solvent.
-
Functional Implications and Concluding Remarks
The ultimate goal of this comparative analysis is to understand how the observed changes in protein dynamics with TFL incorporation translate into functional consequences. Therefore, it is crucial to perform relevant functional assays, such as enzyme kinetics or ligand binding assays, for both the wild-type and TFL-labeled proteins.[15]
References
-
Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). (n.d.). National Institutes of Health. [Link]
-
Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. State University of New York at Buffalo. [Link]
-
Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. (2017). National Institutes of Health. [Link]
-
Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. (2025). ACS Publications. [Link]
-
Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. (n.d.). PubMed Central. [Link]
-
Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. (2024). Biochemistry. [Link]
-
19F NMR as a versatile tool to study membrane protein structure and dynamics. (2019). PubMed. [Link]
-
Fluorine: A new element in protein design. (n.d.). PubMed Central. [Link]
-
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023). ACS Publications. [Link]
-
Using (19)F NMR to probe biological interactions of proteins and peptides. (n.d.). Semantic Scholar. [Link]
-
Current applications of 19F NMR to studies of protein structure and dynamics. (2012). Semantic Scholar. [Link]
-
Protein-Engineered Fibers For Drug Encapsulation Traceable via 19F Magnetic Resonance. (n.d.). National Institutes of Health. [Link]
-
Fluorine labeling of proteins for NMR studies. (n.d.). UCLA. [Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. (n.d.). PubMed Central. [Link]
-
Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. (n.d.). National Institutes of Health. [Link]
-
Incorporation of trifluoroisoleucine into proteins in vivo. (2003). PubMed. [Link]
-
Differential Scanning Fluorimetry (DSF). (n.d.). Unchained Labs. [Link]
-
Preparation of site-specifically labeled fluorinated proteins for. (2007). DigitalOcean. [Link]
-
Differential Scanning Fluorimetry (DSF) | DSF application | Thermal stability of protein. (2022). YouTube. [Link]
-
Conformational Preferences of the Non-Canonical Amino Acids (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5'-Difluoroleucine in a Protein. (2024). PubMed. [Link]
-
Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. (n.d.). PubMed Central. [Link]
-
Differential Scanning Fluorimetry (DSF). (n.d.). Center for Macromolecular Interactions. [Link]
-
Fluorescence-Based Protein Stability Monitoring—A Review. (n.d.). MDPI. [Link]
-
Protocol - Protein expression and purification. (n.d.). University of Washington. [Link]
-
Molecular dynamics and AlphaFold dataset of fluorinated protein variants. (2024). Zenodo. [Link]
-
Different protein dynamics and time scales accessible to NMR spectroscopy. (n.d.). ResearchGate. [Link]
-
Protein Structure Validation and Analysis with X-Ray Crystallography. (n.d.). JoVE. [Link]
-
The ribosome stabilizes partially folded intermediates of a nascent multi-domain protein. (n.d.). University College London. [Link]
-
Conformational Preferences of the Non-Canonical Amino Acids (2 S ,4 S )-5-Fluoroleucine, (2 S ,4 R )-5-Fluoroleucine, and 5,5′-Difluoroleucine in a Protein. (n.d.). ResearchGate. [Link]
-
One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. (2024). Comptes Rendus de l'Académie des Sciences. [Link]
-
x Ray crystallography. (n.d.). PubMed Central. [Link]
-
Protein Dynamics as Studied by Solution NMR Techniques. (n.d.). University of Toronto. [Link]
-
Proteome dynamics in complex organisms: Using stable isotopes to monitor individual protein turnover rates. (2004). University of Liverpool. [Link]
-
Model-free analysis of protein dynamics: assessment of accuracy and model selection protocols based on molecular dynamics simulation. (n.d.). PubMed. [Link]
-
X-ray Protein Crystallography. (2022). Physics LibreTexts. [Link]
-
Protein X-ray Crystallography and Drug Discovery. (n.d.). MDPI. [Link]
-
Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. (n.d.). National Institutes of Health. [Link]
-
19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein. (2025). National Institutes of Health. [Link]
-
Applications of Molecular Dynamics Simulation in Protein Study. (n.d.). National Institutes of Health. [Link]
Sources
- 1. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Preferences of the Non-Canonical Amino Acids (2 S,4 S)-5-Fluoroleucine, (2 S,4 R)-5-Fluoroleucine, and 5,5'-Difluoroleucine in a Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 4. Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19F NMR as a versatile tool to study membrane protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 [sigmaaldrich.com]
- 13. Protocol - Protein expression and purification [depts.washington.edu]
- 14. Protein-Engineered Fibers For Drug Encapsulation Traceable via 19F Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using (19)F NMR to probe biological interactions of proteins and peptides. | Semantic Scholar [semanticscholar.org]
- 17. Current applications of 19F NMR to studies of protein structure and dynamics. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 20. Model-free analysis of protein dynamics: assessment of accuracy and model selection protocols based on molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. unchainedlabs.com [unchainedlabs.com]
- 24. youtube.com [youtube.com]
- 25. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 26. mdpi.com [mdpi.com]
- 27. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 28. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 29. phys.libretexts.org [phys.libretexts.org]
- 30. mdpi.com [mdpi.com]
- 31. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 33. zenodo.org [zenodo.org]
- 34. Applications of Molecular Dynamics Simulation in Protein Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling Strategies for Validating 5,5,5-Trifluoroleucine Incorporation
For researchers at the vanguard of protein engineering and drug development, the precise incorporation of non-canonical amino acids like 5,5,5-trifluoroleucine (TFL) is a critical step. TFL, an analog of L-leucine, is used to probe protein structure and stability, often enhancing thermal stability in peptides.[1] However, the successful substitution of leucine with TFL is not a given and must be rigorously validated. This guide provides an in-depth comparison of isotopic labeling strategies coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to unequivocally confirm TFL incorporation. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you in selecting the optimal validation strategy for your research.
The Imperative of Validating TFL Incorporation
The introduction of TFL into a protein's primary sequence can significantly alter its physicochemical properties. While often beneficial, these changes are predicated on the successful and specific replacement of leucine residues. Incomplete or non-specific incorporation can lead to heterogeneous protein populations, confounding downstream structural and functional analyses. Therefore, robust analytical validation is not merely a quality control step but a foundational requirement for data integrity.
Two primary analytical techniques, mass spectrometry and NMR spectroscopy, stand as the gold standards for this validation. Isotopic labeling, the intentional introduction of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into molecules, serves as a powerful adjunct to these methods, enhancing sensitivity, specificity, and quantitative accuracy.[2]
Mass Spectrometry-Based Validation Strategies
Mass spectrometry is a cornerstone of proteomics, offering high sensitivity for the identification and quantification of proteins and peptides.[3][4] When validating TFL incorporation, MS can provide both qualitative confirmation and quantitative estimation of incorporation efficiency.
Principle of MS-Based Validation
The core principle lies in the mass difference between leucine and TFL. TFL has a molecular weight of 185.14 g/mol , while leucine's is 131.17 g/mol . This substantial mass shift is readily detectable by modern mass spectrometers.[1] Isotopic labeling strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be adapted to provide an internal standard for precise quantification.[5][6][7]
A typical bottom-up proteomics workflow involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). The masses of the resulting peptides are measured, and peptides containing TFL will exhibit a predictable mass increase for each incorporated residue.
Experimental Workflow: SILAC-Adaptation for TFL Validation
This protocol outlines a SILAC-based approach to quantify TFL incorporation efficiency. The strategy involves growing two cell populations: a control group in media with "light" (naturally abundant isotopes) leucine and an experimental group in media containing "heavy" isotopically labeled TFL (e.g., ¹³C₆-TFL).
dot
Caption: SILAC-adapted workflow for TFL incorporation analysis.
Step-by-Step Protocol:
-
Cell Culture: Grow two populations of an appropriate E. coli expression strain (e.g., an auxotroph for leucine) in minimal media.[8][9][10]
-
Control (Light): Supplement the medium with naturally abundant L-leucine.
-
Experimental (Heavy): Supplement the medium with an equimolar amount of isotopically labeled TFL (e.g., ¹³C₆-TFL).
-
-
Protein Expression: Induce protein expression in both cultures under identical conditions.
-
Cell Lysis and Protein Mixing: Harvest the cells, lyse them, and combine equal amounts of protein from the "light" and "heavy" lysates.
-
Proteolytic Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Data Analysis: Identify peptide pairs that are chemically identical but differ in mass due to the presence of light leucine versus heavy TFL. The ratio of the signal intensities of these peptide pairs directly reflects the incorporation efficiency of TFL at specific leucine sites.
Data Interpretation and Comparison
| Parameter | Mass Spectrometry (SILAC-adapted) |
| Primary Measurement | Mass-to-charge (m/z) ratio of peptides |
| Quantitative Capability | High (Relative and Absolute Quantification)[5][6] |
| Sensitivity | High (picomole to femtomole range)[11] |
| Site-Specific Information | Yes, at the peptide level |
| Structural Information | Indirect (through methods like HDX)[12] |
| Sample Requirement | Low (micrograms) |
| Key Advantage | High throughput and ability to identify specific incorporation sites. |
| Key Limitation | Does not provide direct structural information. |
Causality Behind Experimental Choices: The use of a "heavy" isotopic label on TFL, rather than just relying on the mass difference between leucine and TFL, provides a distinct isotopic signature. This allows for more accurate quantification by minimizing variations introduced during sample preparation, as the light and heavy samples are combined early in the workflow.[6]
NMR Spectroscopy-Based Validation Strategies
NMR spectroscopy is an exceptionally powerful technique for obtaining high-resolution information about protein structure and dynamics in solution.[13] The incorporation of fluorine-containing amino acids like TFL is particularly advantageous for ¹⁹F NMR studies.
Principle of NMR-Based Validation
The validation of TFL incorporation using NMR relies on the unique spectral properties of the fluorine (¹⁹F) nucleus. ¹⁹F has a natural abundance of 100%, a high gyromagnetic ratio, and is absent in naturally occurring biological macromolecules, resulting in background-free spectra.[14][15] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing a sensitive probe of protein structure and conformational changes.[16]
Isotopic labeling with ¹³C and ¹⁵N is also crucial for NMR studies, as it enables a suite of multidimensional experiments that are essential for resonance assignment and structure determination.[15][17]
Experimental Workflow: ¹⁹F NMR for TFL Incorporation
This workflow describes the general steps for validating TFL incorporation and gaining structural insights using ¹⁹F NMR.
dot
Caption: Workflow for ¹⁹F NMR-based validation of TFL incorporation.
Step-by-Step Protocol:
-
Protein Expression and Labeling: Express the target protein in a suitable host system (E. coli is common) using media supplemented with TFL.[18] For more detailed structural studies, co-label the protein with ¹⁵N and/or ¹³C by using ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.[15]
-
Protein Purification: Purify the TFL-containing protein to homogeneity using standard chromatographic techniques.
-
NMR Sample Preparation: Prepare a concentrated, stable protein sample in a suitable NMR buffer.
-
¹⁹F NMR Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The presence of signals in the ¹⁹F spectrum is direct evidence of TFL incorporation. The number of distinct resonances can correspond to the number of non-equivalent fluorine environments.[14]
-
Heteronuclear NMR (Optional): If the protein is also ¹⁵N/¹³C labeled, acquire multidimensional NMR spectra (e.g., ¹H-¹⁵N HSQC) to assess the overall structural integrity of the protein.[13] Significant chemical shift perturbations compared to the wild-type protein can indicate structural changes induced by TFL incorporation.
-
Data Analysis and Interpretation:
-
Qualitative Validation: The presence of ¹⁹F signals confirms incorporation.
-
Quantitative Estimation: Integration of the ¹⁹F signals relative to an internal standard can provide an estimate of the overall incorporation level. Comparing ¹H-¹⁵N HSQC spectra of TFL-labeled and unlabeled protein can also be used to estimate incorporation probability.[13][19]
-
Data Interpretation and Comparison
| Parameter | NMR Spectroscopy (¹⁹F and Heteronuclear) |
| Primary Measurement | Nuclear spin resonance frequencies (chemical shifts) |
| Quantitative Capability | Semi-quantitative to quantitative[13][19] |
| Sensitivity | Lower than MS |
| Site-Specific Information | Yes, with resonance assignment |
| Structural Information | High-resolution 3D structural and dynamic information |
| Sample Requirement | High (milligrams), high concentration |
| Key Advantage | Provides direct structural and dynamic insights at atomic resolution. |
| Key Limitation | Lower throughput, higher sample requirement, and size limitations of the protein. |
Causality Behind Experimental Choices: The use of ¹⁹F NMR is a direct and unambiguous method to detect the incorporated fluorinated amino acid due to the lack of a biological background signal.[14] Co-labeling with ¹⁵N and ¹³C is essential for detailed structural analysis because it allows for the use of powerful triple-resonance NMR experiments to assign the backbone and sidechain resonances, providing a scaffold to interpret the ¹⁹F NMR data in a structural context.[17][20]
Comparative Analysis: MS vs. NMR for TFL Validation
The choice between MS and NMR for validating TFL incorporation depends on the specific research question, available resources, and the nature of the protein being studied.
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Primary Goal | Confirmation and quantification of incorporation, site-specificity. | Confirmation of incorporation, structural integrity, and dynamics. |
| Sensitivity | Very high | Moderate |
| Throughput | High | Low |
| Sample Consumption | Low (µg) | High (mg) |
| Protein Size Limitation | None (for bottom-up) | Generally < 40 kDa |
| Cost (Instrumentation) | High | Very High |
| Structural Information | Indirect | Direct, atomic resolution |
Expert Recommendation: For routine validation of incorporation efficiency and identification of incorporation sites in a high-throughput manner, mass spectrometry is the method of choice . Its high sensitivity and compatibility with complex mixtures make it ideal for screening multiple constructs or expression conditions. For in-depth studies where the structural and dynamic consequences of TFL incorporation are of primary interest, NMR spectroscopy is indispensable . The information gained from ¹⁹F and heteronuclear NMR provides unparalleled insights into the local environment of the TFL residues and the overall fold of the protein.
Often, a synergistic approach is most powerful. MS can be used for initial, rapid confirmation of incorporation, followed by NMR for detailed structural characterization of successfully labeled proteins.
References
- A Comparative Analysis of Isotopic Labeling Strategies for Quantitative Proteomics - Benchchem. (n.d.).
-
Lau, H. T., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(9), 4164–4174. [Link]
- Isotope labelling-based quantitative proteomics: A comparison of labelling methods. (2019). Student Theses Faculty of Science and Engineering.
-
Seo, J., & Lee, K. J. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Journal of Chromatography B, 877(13), 1157–1167. [Link]
-
Tang, Y., Ghirlanda, G., & DeGrado, W. F. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Biochemistry, 42(25), 7857–7863. [Link]
-
Comparison of stableisotope labeling with amino acids in cell culture and spectral counting for relative quantification of prote. (2011). Rapid Communications in Mass Spectrometry, 25(17), 2524-2532. [Link]
-
Synthesis of 5,5,5-Trifluoro-d,l-isoleucine and 5,5,5-Trifluoro-d,l-alloisoleucine. (1987). Journal of Organic Chemistry, 52(25), 5621-5624. [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). Protein Science, 33(2), e4875. [Link]
-
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023). Journal of the American Chemical Society, 145(2), 1089-1099. [Link]
-
Fluorine labeling of proteins for NMR studies. (n.d.). UCLA Bio-NMR Core. Retrieved from [Link]
-
Salwiczek, M., et al. (2012). Fluorine: a new element in protein design. Chemical Society Reviews, 41(1), 2135–2171. [Link]
-
Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. (2006). Journal of Biomolecular NMR, 36(2), 137–141. [Link]
-
Probability of incorporation from NMR. (a) Incorporation of fluorine in... (n.d.). ResearchGate. Retrieved from [Link]
-
Maleckis, A., et al. (2022). Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. Organic & Biomolecular Chemistry, 20(12), 2424-2432. [Link]
-
Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry. (1993). Journal of Mass Spectrometry, 28(8), 913-918. [Link]
-
Biosynthetic Incorporation of 15N and 13C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. (2025). ResearchGate. Retrieved from [Link]
-
Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. (2016). Analytical Chemistry, 88(21), 10757-10766. [Link]
-
Affordable Uniform Isotope Labeling With (2)H, (13)C and (15)N in Insect Cells. (2016). Journal of Biomolecular NMR, 64(4), 285-295. [Link]
-
Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. (2020). Journal of Chemical Theory and Computation, 16(11), 7019-7033. [Link]
-
Differenaon of leucine and isoleucine for enhanced sequence variant analysis using electron acvated dissociaon. (n.d.). SCIEX. Retrieved from [Link]
-
Protocol for High-Yield Production of Photo-Leucine-Labeled Proteins in Escherichia coli. (2020). Journal of Proteome Research, 19(7), 3100-3108. [Link]
-
Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. (1997). Journal of the American Chemical Society, 119(30), 7165-7166. [Link]
-
Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. (n.d.). UCLA. Retrieved from [Link]
-
Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. (2019). Organic Letters, 21(8), 2821-2824. [Link]
-
A Set of Engineered Escherichia coli Expression Strains for Selective Isotope and Reactivity Labeling of Amino Acid Side Chains and Flavin Cofactors. (2013). PLoS ONE, 8(11), e79037. [Link]
-
Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. (2018). Bioorganic & Medicinal Chemistry, 26(19), 5293-5299. [Link]
- A Researcher's Guide to Confirming D-Leucine Incorporation: A Comparative Analysis of Analytical Techniques. (n.d.). Benchchem.
-
Fluorine-Labelled Proteins for NMR Spectroscopy. (n.d.). The Australian National University. Retrieved from [Link]
-
Protein Structural Analysis via Mass Spectrometry-Based Proteomics. (2014). Methods in Molecular Biology, 1140, 315-333. [Link]
-
Proteomic-based analysis for identification of proteins involved in 5-fluorouracil resistance in hepatocellular carcinoma. (2014). Journal of Proteomics, 108, 246-258. [Link]
-
High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. (1992). Analytical Chemistry, 64(24), 3090-3095. [Link]
-
Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. (2016). ResearchGate. Retrieved from [Link]
-
LC-MS/MS characterization of leucine contamination in the PA-PT sample.... (n.d.). ResearchGate. Retrieved from [Link]
-
A Proteomic Investigation to Discover Candidate Proteins Involved in Novel Mechanisms of 5-Fluorouracil Resistance in Colorectal Cancer. (2024). International Journal of Molecular Sciences, 25(4), 2267. [Link]
-
Proteomics analyses. (n.d.). University of Reading. Retrieved from [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). Journal of the American Society for Mass Spectrometry, 34(11), 2445-2460. [Link]
-
Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). (2021). Journal of Mass Spectrometry, 57(3), e4804. [Link]
-
Compatibility of Distinct Label-Free Proteomic Workflows in Absolute Quantification of Proteins Linked to the Oocyte Quality in Human Follicular Fluid. (2020). Metabolites, 10(11), 442. [Link]
-
Cataloguing the proteome: Current developments in single-molecule protein sequencing. (2022). APL Bioengineering, 6(1), 011501. [Link]
-
Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. (2014). Journal of the American Society for Mass Spectrometry, 25(10), 1746-1755. [Link]
-
Mass spectrometry-based targeted proteomics for analysis of protein mutations. (2020). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(1), 140298. [Link]
-
Discovering biological information from mass spectrometry based proteomics. (2022, March 17). YouTube. Retrieved from [Link]
Sources
- 1. 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Proteomics analyses - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. A Set of Engineered Escherichia coli Expression Strains for Selective Isotope and Reactivity Labeling of Amino Acid Side Chains and Flavin Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lab.rockefeller.edu [lab.rockefeller.edu]
- 12. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 14. flore.unifi.it [flore.unifi.it]
- 15. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 16. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 19. researchgate.net [researchgate.net]
- 20. pound.med.utoronto.ca [pound.med.utoronto.ca]
A Side-by-Side Comparison of Trifluoroleucine Stereoisomers: A Guide for Researchers
In the landscape of non-canonical amino acids, fluorinated variants have emerged as powerful tools for modulating the properties of peptides and proteins. Among these, 5,5,5-trifluoroleucine (TFL) has garnered significant attention due to its ability to enhance protein stability and serve as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. The introduction of a trifluoromethyl group at the γ-position of leucine creates a new stereocenter, resulting in four distinct stereoisomers: (2S,4S), (2S,4R), (2R,4S), and (2R,4R). The stereochemical configuration at both the α- and γ-carbons profoundly influences the molecule's physicochemical properties, biological activity, and its impact on protein structure and function. This guide provides a comprehensive side-by-side comparison of the trifluoroleucine stereoisomers, with a focus on the well-characterized (2S,4S) and (2S,4R) diastereomers, to aid researchers in selecting the optimal isomer for their specific application.
The Significance of Stereochemistry in Trifluoroleucine
The absolute configuration of trifluoroleucine's two chiral centers dictates its three-dimensional shape, which in turn governs its interactions with biological systems. The (2S) configuration is analogous to the naturally occurring L-amino acids and is therefore more likely to be recognized by the cellular machinery involved in protein synthesis. The stereochemistry at the C4 position influences the orientation of the bulky and highly electronegative trifluoromethyl group, impacting side-chain packing within a protein core and altering conformational preferences.[1]
dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
TFL [label="this compound", fillcolor="#34A853"]; SS [label="(2S,4S)-TFL"]; SR [label="(2S,4R)-TFL"]; RS [label="(2R,4S)-TFL"]; RR [label="(2R,4R)-TFL"];
TFL -- SS [label="Diastereomer"]; TFL -- SR [label="Diastereomer"]; TFL -- RS [label="Diastereomer"]; TFL -- RR [label="Diastereomer"];
SS -- SR [label="Epimers at C4"]; RS -- RR [label="Epimers at C4"]; SS -- RS [label="Enantiomers"]; SR -- RR [label="Enantiomers"]; } Caption: Stereoisomers of this compound.
Physicochemical Properties: A Comparative Analysis
| Property | (2S,4S)-Trifluoroleucine | (2S,4R)-Trifluoroleucine | (2R,4S)-Trifluoroleucine | (2R,4R)-Trifluoroleucine | Leucine (for reference) |
| Molecular Weight | 185.14 g/mol | 185.14 g/mol | 185.14 g/mol | 185.14 g/mol | 131.17 g/mol |
| pKa (α-COOH) | Expected to be slightly lower than leucine | Expected to be slightly lower than leucine | Expected to be slightly lower than leucine | Expected to be slightly lower than leucine | ~2.36[2] |
| pKa (α-NH₃⁺) | Expected to be slightly lower than leucine | Expected to be slightly lower than leucine | Expected to be slightly lower than leucine | Expected to be slightly lower than leucine | ~9.60[2] |
| Hydrophobicity (LogP) | Higher than leucine | Higher than leucine | Higher than leucine | Higher than leucine | ~1.8 (estimated) |
| Conformational Preference | X-ray structures show distinct conformational isomerism.[3] | X-ray structures show distinct conformational isomerism.[3] | Data not available | Data not available | Prefers specific χ1 and χ2 dihedral angles. |
Note: Specific experimental pKa and LogP values for individual trifluoroleucine stereoisomers are not widely reported. The values are expected to be influenced by the electron-withdrawing nature of the trifluoromethyl group.
Impact on Protein Synthesis and Stability
A key application of trifluoroleucine is its incorporation into proteins to enhance their stability. Studies on the biosynthesis of coiled-coil peptides have provided a direct comparison between the (2S,4S) and (2S,4R) isomers.[4]
Both the (2S,4S) and (2S,4R) diastereomers of this compound are recognized by the E. coli protein synthesis machinery and incorporated into recombinant peptides.[4] However, the efficiency of this process differs between the two isomers. The leucyl-tRNA synthetase (LeuRS) activates the (2S,4S)-isomer at a slightly higher rate, leading to higher protein yields for peptides containing this stereoisomer.[4]
Despite the differences in incorporation efficiency, both isomers have a pronounced stabilizing effect on protein structure. Coiled-coil homodimers containing either (2S,4S)-TFL or (2S,4R)-TFL exhibit increased resistance to thermal and chemical denaturation compared to the wild-type leucine-containing peptide.[4] This enhanced stability is attributed to the increased hydrophobicity of the trifluoromethyl group, which strengthens the hydrophobic interactions within the protein core.[5] Interestingly, a heterodimer formed from an equimolar mixture of the two fluorinated peptides shows a modest additional increase in thermal stability compared to the homodimers.[4]
Table 2: Comparison of (2S,4S)- and (2S,4R)-Trifluoroleucine in Protein Engineering
| Feature | (2S,4S)-Trifluoroleucine | (2S,4R)-Trifluoroleucine |
| Protein Expression Yield | Higher | Lower |
| Protein Thermal Stability | Significantly increased | Significantly increased |
| Effect on Coiled-Coil Structure | No significant alteration | No significant alteration |
Biological Activity: A Frontier for Exploration
The intrinsic biological activity of the individual trifluoroleucine stereoisomers as free amino acids is an area that remains largely unexplored. While the incorporation of trifluoroleucine into proteins has been studied, the effects of the free isomers on cellular processes such as cell viability and enzyme inhibition are not well-documented in a comparative manner. Future research in this area could reveal stereospecific cytotoxic or enzyme inhibitory activities, opening avenues for their use as therapeutic agents or biochemical probes.
Experimental Protocols
Stereoselective Synthesis of (2S,4R)-5,5,5-Trifluoroleucine
The stereoselective synthesis of trifluoroleucine isomers is a significant challenge due to the presence of two chiral centers. A robust method for the synthesis of the (2S,4R) isomer utilizes a chiral Ni(II) complex of a glycine Schiff base, followed by stereoselective hydrogenation and hydrodefluorination.[1]
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Chiral Glycine Schiff Base Ni(II) Complex"]; B [label="Fluoroalkylation with\n2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane"]; C [label="Pentafluoroalkene Intermediate"]; D [label="Hydrogenation (Pd/C, 35 bar H₂)"]; E [label="(S,S,R)-Trifluorinated Ni(II) Complex"]; F [label="Hydrolysis (HCl)"]; G [label="(2S,4R)-5,5,5-Trifluoroleucine"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Caption: Workflow for the stereoselective synthesis of (2S,4R)-TFL.
Step-by-Step Methodology:
-
Fluoroalkylation: React the chiral glycine Schiff base Ni(II) complex with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane to generate a pentafluoroalkene intermediate.[1]
-
Hydrogenation and Hydrodefluorination: Subject the intermediate to hydrogenation with a Palladium on carbon (Pd/C) catalyst under a hydrogen pressure of 35 bar. This condition favors the formation of the trifluorinated product.[1]
-
Hydrolysis: Hydrolyze the resulting trifluorinated Ni(II) complex with hydrochloric acid to release the free amino acid.[1]
-
Purification: Purify the final product, (2S,4R)-5,5,5-trifluoroleucine, using ion-exchange chromatography.[1]
Note: The synthesis of the (2S,4S) isomer can be achieved through different synthetic routes, often requiring separation of diastereomers.[1]
Chiral Separation and Analysis
The separation and analysis of trifluoroleucine stereoisomers are crucial for quality control and for studying the effects of individual isomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.
Recommended HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is recommended.
-
Mobile Phase: A typical mobile phase for the separation of the N-derivatized amino acids is a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol.
-
Detection: UV detection is suitable for derivatized trifluoroleucine.
-
Sample Preparation: Derivatization of the amino group, for example, with a Fmoc protecting group, is often necessary to improve chromatographic resolution.
NMR Spectroscopy for Stereoisomer Differentiation
¹H and ¹⁹F NMR spectroscopy are invaluable tools for the characterization and differentiation of trifluoroleucine stereoisomers. The distinct chemical environments of the protons and fluorine atoms in each isomer lead to unique chemical shifts and coupling constants.
Key NMR Observables:
-
¹⁹F NMR: The trifluoromethyl group of each stereoisomer will exhibit a distinct chemical shift, allowing for their differentiation and quantification in a mixture.[1]
-
¹H NMR: The coupling constants between the protons on C2, C3, and C4 can provide information about the relative stereochemistry of the chiral centers.
Conclusion and Future Perspectives
The stereoisomers of this compound offer a rich platform for the design of novel peptides and proteins with enhanced stability and for the development of sensitive ¹⁹F NMR probes. The (2S,4S) and (2S,4R) diastereomers have been shown to be valuable tools in protein engineering, with subtle differences in their biosynthetic incorporation and a shared ability to significantly stabilize protein structures.
While significant progress has been made in the synthesis and application of the (2S) isomers, a comprehensive understanding of all four stereoisomers is still lacking. Future research should focus on:
-
Developing efficient stereoselective syntheses for the (2R,4S) and (2R,4R) isomers.
-
Conducting a systematic comparison of the physicochemical properties (pKa, LogP, conformational analysis) of all four stereoisomers.
-
Performing comparative biological studies to elucidate the stereospecific effects of each isomer on cellular processes and enzyme activities.
A deeper understanding of the structure-property relationships among the trifluoroleucine stereoisomers will undoubtedly unlock their full potential in chemical biology, drug discovery, and materials science.
References
- Mummadi, S., et al. (2026). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)
- Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171.
- Buer, B. C., et al. (2012). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of the American Chemical Society, 134(32), 13491-13498.
- Tang, Y., et al. (2001). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. Biochemistry, 40(9), 2790-2796.
- Charrier, J. D., et al. (2004). Synthesis of (2S,4S)- and (2S,4R)-5-fluoroleucine and (2S,4S)-[5,5-2H2]-5-fluoroleucine. Organic & Biomolecular Chemistry, 2(4), 474-482.
- Gerling, U. I., et al. (2015). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 11, 1249-1257.
- Rennert, O. M., & Anker, H. S. (1963). ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCIN INTO PROTEINS OF E. COLI. Biochemistry, 2, 471-476.
- Koksch, B., et al. (2007). Fluorine: a new element in protein design. Topics in Current Chemistry, 284, 1-27.
- Marsh, E. N. (2000). Fluorine: a new element in protein design. Chemistry & Biology, 7(5), R153-R157.
- Kumar, K. (2007). Design, synthesis, and study of fluorinated proteins. Methods in Molecular Biology, 388, 141-165.
- Buer, B. C., & Marsh, E. N. (2012). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains.
- Holmgren, S. K., et al. (1999). Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin. Protein Science, 8(11), 2308-2315.
- Phenomenex Inc. (n.d.).
- Tan, Y. S., et al. (2023). Conformational Preferences of the Non-Canonical Amino Acids (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5′-Difluoroleucine in a Protein.
-
University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins, Table of pKa and pI values. Retrieved from [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Synthesis of (2S,4S)â5,5,5,5â²,5â²-Pentafluoroleucine and (2S,4R)âthis compound via Stereoselective Hydrogenation and Hydrodefluorination - American Chemical Society - Figshare [acs.figshare.com]
- 3. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Impact of 5,5,5-Trifluoroleucine on Protein-Protein Interactions
For researchers, scientists, and drug development professionals, the precise modulation of protein-protein interactions (PPIs) is a critical objective. The ability to enhance or disrupt these interactions opens new avenues for therapeutic intervention and a deeper understanding of cellular signaling. The incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to achieve this. Among these, 5,5,5-trifluoroleucine (TFL), a fluorinated analog of leucine, has emerged as a compelling candidate for subtly altering protein structure and function.[1]
This guide provides an in-depth technical comparison of TFL with other ncAAs for modulating PPIs, supported by experimental data and detailed protocols. We will explore the underlying mechanisms, experimental design considerations, and data interpretation to empower you to effectively leverage TFL in your research.
The Rationale for Using this compound in PPI Studies
Leucine is a frequently occurring amino acid in protein hydrophobic cores and at the interfaces of protein-protein interactions. Its trifluorinated analog, this compound, offers a unique set of properties that make it an attractive tool for protein engineering.[1] The substitution of hydrogen with fluorine, the most electronegative element, introduces minimal steric perturbation while significantly altering the electronic properties of the side chain.[2]
The primary and most documented effect of TFL incorporation is the enhancement of protein stability. The trifluoromethyl group is more hydrophobic than the corresponding methyl group of leucine, which can lead to increased thermal and chemical stability, particularly in structures like coiled-coils.[1] This increased stability can, in itself, influence PPIs by altering the conformational dynamics and pre-organizing the binding interface of a protein.
However, the impact of TFL on PPIs is not solely a consequence of increased stability. The electronic effects of the trifluoromethyl group can also directly influence the non-covalent interactions that govern protein binding, such as van der Waals and dipole-dipole interactions.
Comparative Analysis: TFL vs. Other Non-Canonical Amino Acids for PPI Modulation
While TFL is a powerful tool, it is essential to consider other ncAAs that can be employed to study and modulate PPIs. The choice of ncAA will depend on the specific research question and the desired outcome.
| Non-Canonical Amino Acid | Primary Mechanism of Action on PPIs | Key Advantages | Key Disadvantages |
| This compound (TFL) | Increased hydrophobicity and altered electronics leading to enhanced stability and potential modulation of binding affinity. | Minimal steric perturbation, can be incorporated in vivo.[1] | Effects on PPIs can be subtle and context-dependent. |
| Hexafluoroleucine (HFL) | Significantly increased hydrophobicity and steric bulk compared to leucine.[3] | Can induce more pronounced changes in protein stability and potentially disrupt PPIs.[2] | Greater potential for protein misfolding or aggregation. |
| Photo-Leucine | Covalent cross-linking upon UV activation to trap interacting partners.[4][5] | Allows for the identification of both stable and transient interactions in a cellular context.[4][5] | Requires UV irradiation, which can be damaging to cells; does not directly measure binding affinity. |
| Azidohomoalanine (AHA) | Bio-orthogonal handle for "click" chemistry, enabling the attachment of probes for visualization or affinity purification.[6] | Versatile for identifying interacting partners through pull-down assays coupled with mass spectrometry.[6] | Does not directly modulate the intrinsic binding properties of the proteins. |
Experimental Workflow for Evaluating TFL's Impact on a Model PPI
To objectively assess the effect of TFL on a specific PPI, a systematic experimental workflow is required. This workflow should incorporate methods for protein expression with the ncAA, followed by biophysical techniques to quantify changes in binding affinity and kinetics.
Caption: Experimental workflow for evaluating TFL's impact on PPIs.
Detailed Experimental Protocols
This protocol is adapted for expression in a leucine auxotrophic E. coli strain, which is essential for efficient incorporation of TFL.
Materials:
-
Leucine auxotrophic E. coli strain (e.g., BL21(DE3) auxotroph for leucine).
-
Expression vector containing the gene of interest with a purification tag (e.g., His-tag).
-
M9 minimal media.
-
L-Leucine and 5,5,5-Trifluoro-DL-leucine.
-
IPTG for induction.
-
Appropriate antibiotics.
Protocol:
-
Transform the expression vector into the leucine auxotrophic E. coli strain.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, pellet the starter culture and wash twice with M9 minimal media to remove any residual leucine.
-
Inoculate a larger volume of M9 minimal media supplemented with all essential amino acids except leucine. For the wild-type control, add L-leucine to a final concentration of 50 mg/L. For the TFL-incorporated protein, add 5,5,5-Trifluoro-DL-leucine to a final concentration of 50 mg/L.
-
Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (final concentration typically 0.1-1 mM) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the protein using standard affinity chromatography procedures for the chosen tag.
Co-IP provides a qualitative assessment of whether the PPI is maintained, enhanced, or disrupted by TFL incorporation.[7][8]
Materials:
-
Cell lysate containing the bait and prey proteins (one or both with TFL incorporated).
-
Antibody specific to the bait protein.
-
Protein A/G magnetic beads.
-
Gentle lysis buffer (e.g., 150 mM NaCl, 1% NP-40, 50 mM Tris-HCl pH 8.0 with protease inhibitors).[9]
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
Protocol:
-
Incubate the cell lysate with the bait-specific antibody for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using the elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the bait and prey proteins.
SPR is a powerful technique for quantifying the kinetics (association rate, ka; dissociation rate, kd) and affinity (dissociation constant, KD) of a PPI in real-time.[10][11][12]
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip for amine coupling).
-
Purified ligand (wild-type or TFL-incorporated) and analyte (wild-type or TFL-incorporated).
-
Immobilization buffers (e.g., acetate buffer, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Protocol:
-
Immobilize the ligand onto the sensor chip surface via amine coupling.
-
Inject a series of increasing concentrations of the analyte over the ligand-immobilized surface and a reference surface.
-
Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between analyte injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (KD = kd/ka).
-
Compare the kinetic parameters obtained for the wild-type and TFL-incorporated protein interactions.
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14][15][16]
Materials:
-
Isothermal titration calorimeter.
-
Purified proteins (wild-type and TFL-incorporated) dialyzed extensively against the same buffer.
-
Degassed buffer for dilutions and instrument cleaning.
Protocol:
-
Load one protein (the "ligand") into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).
-
Load the other protein (the "macromolecule") into the sample cell.
-
Perform a series of small, sequential injections of the ligand into the macromolecule solution.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable model to determine KD, n, ΔH, and calculate ΔS.
-
Compare the thermodynamic parameters for the wild-type and TFL-incorporated interactions.
Interpreting the Data: A Case Study Perspective
Hypothetical Scenario: Investigating the effect of TFL on the interaction between a kinase and its substrate.
Expected Outcomes:
-
Increased Stability, Maintained Affinity: TFL incorporation at the hydrophobic core of the kinase, distant from the active site, might increase its overall stability without significantly altering the binding affinity for the substrate. This would be observed as a higher melting temperature in a thermal shift assay, but similar KD values from SPR or ITC.
-
Enhanced Affinity: If leucine residues at the binding interface are replaced with TFL, the increased hydrophobicity could lead to a tighter interaction with a hydrophobic pocket on the substrate. This would manifest as a lower KD value in SPR and ITC experiments.
-
Disrupted Affinity: Conversely, if the native leucine plays a critical role in specific van der Waals contacts that are disrupted by the electronic changes of the trifluoromethyl group, the binding affinity could be weakened, resulting in a higher KD value.
Conclusion and Future Outlook
This compound is a valuable tool for the nuanced modulation of protein-protein interactions. Its ability to enhance protein stability while introducing minimal steric bulk allows for the fine-tuning of binding events. In comparison to more disruptive ncAAs like hexafluoroleucine or functional probes like photo-leucine and azidohomoalanine, TFL offers a more subtle approach to dissecting the energetic contributions of specific residues to PPIs.
The experimental workflow outlined in this guide provides a robust framework for systematically evaluating the impact of TFL on any given PPI. By combining qualitative methods like Co-IP with quantitative biophysical techniques such as SPR and ITC, researchers can gain a comprehensive understanding of how this powerful ncAA can be used to engineer protein function. As our ability to incorporate a wider range of ncAAs into proteins expands, comparative studies will become increasingly important in selecting the optimal tool for a given biological question.
References
- Buer, B. C., & Marsh, E. N. G. (2012). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journal of Organic Chemistry, 8, 1256–1264.
- Bisswanger, H. (2014).
- Suchanek, M., et al. (2005). CoIP method with the insertion of noncanonical amino acid (ncAA) applied to microproteins.
- Schön, A. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Pennsylvania.
- Malvern Panalytical. (n.d.).
- Center for Macromolecular Interactions. (n.d.).
- Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells.
- Montclare, J. K., et al. (2009). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. ChemBioChem, 10(1), 84–86.
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- Doyle, M. L. (2001). Characterizing Protein-Protein interactions by iTC. TA Instruments.
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
- Wikipedia. (n.d.). L-Photo-leucine.
- Bitesize Bio. (2022).
- Springer Nature Experiments. (2023).
- Abcam. (n.d.). Immunoprecipitation (IP)
- Kasper, L., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 24(18), 14035.
- Cusabio. (2017).
- Kasper, L., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function.
- Buer, B. C., et al. (2014). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. Protein Science, 23(1), 65–76.
- Adu-Gyamfi, E., & Saro, D. (2023).
- Larionov, E. A., et al. (2023). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry, 88(24), 17669–17676.
- Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionin allow identification of protein–protein interactions in living cells.
- Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin.
- Wikipedia. (n.d.). Photo-reactive amino acid analog.
- National Laboratory of Genetics and Molecular Biology. (n.d.). Guidelines - Molecular interactions.
- Andrade, P., et al. (2023).
- Amiram, M., et al. (2017). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering, 11(1), 22.
- Kasper, L., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function.
- Springer Nature Experiments. (2018). Protein Interaction Analysis by Surface Plasmon Resonance.
- Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells.
- Yamoah, E. N., & Gillespie, P. G. (2009). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 493, 211–225.
- Zhang, M. M., & Zhang, J. Y. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 14(11), 987–996.
- Wawrzyniak-Turek, A., et al. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International Journal of Molecular Sciences, 24(14), 11779.
- Wawrzyniak-Turek, A., et al. (2023). (PDF) Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium.
- Lang, K., & Chin, J. W. (2014). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. ACS Chemical Biology, 9(1), 16–26.
Sources
- 1. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion [beilstein-journals.org]
- 4. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Photo-leucine - Wikipedia [en.wikipedia.org]
- 6. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Safety Operating Guide
Navigating the Disposal of 5,5,5-Trifluoroleucine: A Guide for the Modern Laboratory
For the researcher engaged in cutting-edge drug development and protein engineering, the incorporation of fluorinated amino acids like 5,5,5-Trifluoroleucine represents a powerful tool for modulating molecular properties. However, with great utility comes the critical responsibility of safe handling and proper disposal. This guide provides a comprehensive, step-by-step framework for the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and proactive risk mitigation.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a skin, eye, and respiratory irritant.[1][2] It is also a combustible solid.[1][2] The trifluoromethyl group, a hallmark of its chemical structure, places it in the category of halogenated organic compounds. This classification is the cornerstone of its proper disposal pathway, as halogenated waste streams are subject to specific disposal protocols due to their potential to form harmful byproducts if not managed correctly.[3][4][5]
Key Hazard Information:
| Hazard Classification | Description | Source |
| Skin Irritant | Causes skin irritation upon contact. | [1][2] |
| Eye Irritant | Causes serious eye irritation. | [1][2] |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | [1][2] |
| Combustible Solid | Can burn under certain conditions. | [1][2] |
| Halogenated Organic | Contains fluorine, a halogen. | [4][5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with immediate, localized waste containment and culminates in collection by certified hazardous waste professionals. The following protocol is designed to be a self-validating system, minimizing risk at each stage.
Personal Protective Equipment (PPE): The First Line of Defense
Given its irritant properties, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Eye Protection: Chemical splash goggles are essential.
-
Hand Protection: Nitrile gloves are required. For extensive handling, consider double-gloving.
-
Body Protection: A standard laboratory coat is necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved N95 dust mask or a respirator should be used.[1][2]
All handling of this compound and its waste should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[6]
Waste Segregation: The Cornerstone of Compliance
The cardinal rule for the disposal of this compound is its strict segregation as halogenated organic waste .[4][5][7] Co-mingling with non-halogenated waste streams can lead to complex and costly disposal procedures, and in some cases, dangerous chemical reactions.[5]
Actionable Steps:
-
Designate a specific waste container exclusively for halogenated organic solids or liquids, depending on the form of your waste.
-
Clearly label this container as "HALOGENATED ORGANIC WASTE". Include the full chemical name: "this compound".[3][8]
-
Never mix this compound waste with:
This segregation is critical because the ultimate disposal method for halogenated waste is typically high-temperature incineration.[4] Mixing with other waste types can compromise the safety and efficacy of this process.
Caption: Disposal workflow for this compound.
Containerization and Labeling: Ensuring Clarity and Safety
Proper containerization and labeling are not merely administrative tasks; they are critical safety measures that communicate hazards to everyone in the laboratory.
Protocol:
-
Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy, with a secure, leak-proof cap.[3][9]
-
Pre-label the Container: Before adding any waste, affix a hazardous waste label. This label should include:
-
The words "HAZARDOUS WASTE".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]
-
The specific hazards: "Irritant," "Combustible."
-
The date of first accumulation.
-
-
Maintain a Waste Log: For mixed halogenated waste, maintain a log sheet near the container detailing all constituents and their approximate percentages.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste. This prevents the release of vapors and potential spills.[3][8]
Storage and Collection: The Final Steps in the Lab
Accumulated waste must be stored safely pending collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Storage Guidelines:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[9]
-
Provide secondary containment (e.g., a larger, chemically resistant tub) to capture any potential leaks.
-
Do not accumulate excessive quantities of waste. Adhere to your institution's limits for satellite accumulation areas.
When the container is approximately 75% full, schedule a pickup with your EHS office. Do not overfill containers.
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
For Small Spills (manageable by trained personnel):
-
Alert colleagues and restrict access to the area.
-
Wear appropriate PPE , including double gloves, chemical splash goggles, and a lab coat.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
Dispose of all contaminated materials (absorbent, PPE) as halogenated organic waste.[3][6]
For Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and EHS office immediately.
-
If there is a fire or medical emergency, call emergency services.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to the principles of rigorous segregation, clear communication through labeling, and proactive safety measures, we can continue to leverage the power of fluorinated amino acids while upholding our commitment to a safe and sustainable laboratory environment. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- Temple University. (2021, October). Halogenated Solvents in Laboratories.
- Shain, D. H. (1971). Some considerations in the handling of fluorine and the chlorine fluorides.
- BenchChem. (2025).
- Bucknell University. (2016, April 15).
- Vanderbilt University Medical Center.
- Sigma-Aldrich. (2025, April 30).
- Physikalisch-Technische Bundesanstalt.
- Washington State University.
- American Chemical Society. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- University of Toronto. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
- Sigma-Aldrich. 5,5,5-Trifluoro-DL-leucine ≥98.0% (sum of isomers, HPLC).
- University of California, Irvine. INRF Laboratory Safety Manual.
- Sigma-Aldrich. 5,5,5-Trifluoro-DL-leucine.
- Braun Research Group.
- Patsnap. (2025, June 20).
- Sigma-Aldrich. 5,5,5-Trifluoro-DL-leucine ≥98.0% (sum of isomers, HPLC).
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Fisher Scientific. (2012, March 26).
- Sigma-Aldrich. (2025, November 10).
- Sigma-Aldrich. 5,5,5-Trifluoro-DL-leucine.
- Carl ROTH.
- Sigma-Aldrich.
Sources
- 1. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. benchchem.com [benchchem.com]
- 7. inrf.uci.edu [inrf.uci.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Comprehensive Guide to the Safe Handling of 5,5,5-Trifluoroleucine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5,5,5-Trifluoroleucine. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, fostering a culture of safety and scientific excellence in the laboratory.
Understanding the Hazard Profile of this compound
This compound is a fluorinated analog of the amino acid L-leucine.[1] Its trifluoromethyl group imparts unique properties often exploited in peptide synthesis to enhance thermal stability.[1] However, this structural modification also necessitates a thorough understanding of its potential hazards.
According to safety data sheets, this compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation (H315): May cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Can cause serious eye irritation.[2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2][3]
Given these hazards, a robust safety protocol is paramount. The Occupational Safety and Health Administration (OSHA) mandates that laboratory personnel be informed about the hazards of the chemicals they work with and the appropriate protective measures.[4]
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Primary Routes of Exposure |
| Skin Irritation | H315 | Causes skin irritation | Dermal contact |
| Eye Irritation | H319 | Causes serious eye irritation | Eye contact |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are critical to mitigating the risks associated with handling this compound. A comprehensive PPE program should be implemented in any laboratory where this compound is used.[5]
Core PPE Requirements
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required for all laboratory work.[6] However, due to the risk of serious eye irritation from powdered this compound, it is strongly recommended to use chemical splash goggles.[7][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or aerosol generation.[5]
-
Skin and Body Protection: A flame-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[5] Full-length pants and closed-toe shoes are mandatory in all laboratory settings.[9]
-
Respiratory Protection: A dust mask, specifically a NIOSH-approved N95 respirator, is recommended when handling powdered this compound to prevent inhalation of airborne particles.[1][2] All handling of the solid compound should ideally be performed within a certified chemical fume hood or other ventilated enclosure to minimize the need for respiratory protection.[14] If a respirator is required, it must be used in accordance with a comprehensive respiratory protection program that includes fit testing and training.[15]
PPE Selection Workflow
Caption: Figure 1: PPE Selection Workflow for this compound
Operational Plan: Step-by-Step Handling Procedures
A detailed operational plan is a cornerstone of a robust Chemical Hygiene Plan (CHP), as mandated by OSHA.[16][17] The following procedures are designed to minimize exposure and ensure the safe handling of this compound in its solid form and in solution.
Engineering Controls
Whenever possible, engineering controls should be the primary method of exposure reduction.[18] For handling powdered this compound, the following are essential:
-
Chemical Fume Hood: All weighing and transfer of the solid compound should be conducted in a certified chemical fume hood to capture any airborne dust.[14]
-
Ventilated Balance Enclosure: If a fume hood is not feasible for weighing due to air currents affecting the balance, a ventilated balance enclosure that uses HEPA filtration should be employed.[14]
Step-by-Step Protocol for Weighing and Handling Solid this compound
-
Preparation:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.[14]
-
To minimize the generation of dust, avoid pouring the powder directly from the bottle.[18] Use a clean spatula to transfer small amounts of the compound to a weigh boat.
-
Keep the container of this compound closed when not in use.[18]
-
If the balance must be located outside the fume hood, use the "tare method":
-
-
Post-Handling:
-
After weighing, carefully clean the spatula and any other reusable equipment with an appropriate solvent.
-
Wipe down the work surface within the fume hood with a damp cloth or a towel wetted with a suitable solvent to decontaminate the area.[14]
-
Dispose of all contaminated disposable items (weigh boats, bench paper, gloves) as hazardous waste (see Section 4).
-
Handling Solutions of this compound
While solutions of this compound are less likely to pose an inhalation hazard, skin and eye contact are still significant risks.
-
Always handle solutions within a fume hood, especially if they are volatile or if the procedure involves heating or agitation.
-
Wear the appropriate PPE, including chemical splash goggles and compatible gloves.
-
In case of a spill, immediately alert others in the area and follow your laboratory's established spill response procedures.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[21] As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[13]
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including excess compound, contaminated gloves, weigh boats, and bench paper, in a designated, leak-proof, and sealable container.[21]
-
This container must be clearly labeled as "Halogenated Organic Waste - Solid".[13]
-
Do not mix this waste with non-halogenated or other types of waste.[22]
-
-
Liquid Waste:
Labeling and Storage of Waste Containers
All hazardous waste containers must be properly labeled to comply with EPA and local regulations.[23][24] The label should include:
-
The words "Hazardous Waste"[23]
-
The full chemical name(s) of the contents (e.g., "this compound in methanol")[14]
-
The approximate concentrations of the components
-
The date the waste was first added to the container[24]
-
The name and contact information of the generating researcher or lab[24]
Store waste containers in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.[25] Ensure secondary containment is used for liquid waste containers to prevent spills.[24]
Disposal Workflow
Caption: Figure 2: Disposal Workflow for this compound Waste
References
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - Iowa State University. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]
-
RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP) Fact Sheet. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from [Link]
-
Environmental Health and Safety - University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2025, January 17). About National Personal Protective Technology Laboratory | NIOSH. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Quest-Safety. (2018, August 10). What Are The Proper Procedures For Laboratory Chemical Waste Disposal? Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
-
University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Environment, Health and Safety. Retrieved from [Link]
-
University of Reading. (2021, July 20). The Disposal of Laboratory Waste. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Webinar: Safe Weighing of Potent and Hazardous Substances. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Powder Weighing Procedure. Safety Unit. Retrieved from [Link]
-
University of Massachusetts Amherst. (2024, July 24). Working Safely with Toxic Powders. Environmental Health & Safety. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). How to Prepare and Store Hazardous Waste. Environment, Health & Safety. Retrieved from [Link]
-
University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Environment, Health and Safety. Retrieved from [Link]
-
Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]
-
College of Southern Nevada. (2024, August 9). EHS Fact Sheet: Organic Solvents. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]
-
Hazardous Waste Experts. (2020, December 1). Hazardous Waste Container Labeling Requirements. Retrieved from [Link]
-
Avery. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]
-
University of California, Davis. (2020, April 17). Hazardous Waste Storage & Labeling. Safety Services. Retrieved from [Link]
Sources
- 1. coleparmer.com [coleparmer.com]
- 2. Database details glove/chemical compatibility | Laboratory Talk [laboratorytalk.com]
- 3. research.usu.edu [research.usu.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. New Chemical Safety Guide On ColeParmer.com [safetyonline.com]
- 6. coleparmer.com [coleparmer.com]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. coleparmer.com [coleparmer.com]
- 13. bucknell.edu [bucknell.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. scribd.com [scribd.com]
- 16. Chemical Resistant Glove Guide | Tufts Office of the Vice Provost for Research [viceprovost.tufts.edu]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. ehs.wisc.edu [ehs.wisc.edu]
- 19. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 20. web.uri.edu [web.uri.edu]
- 21. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 22. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 23. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 24. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 25. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
